molecular formula C10H14N2O2 B572722 ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1223748-44-4

ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B572722
CAS No.: 1223748-44-4
M. Wt: 194.234
InChI Key: KLXROKKUWNRMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-cyclopropyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-9(7-4-5-7)12(2)11-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXROKKUWNRMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676575
Record name Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-44-4
Record name Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] this compound is a key heterocyclic building block, valued for its specific substitution pattern which allows for further elaboration into complex target molecules. This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven strategies: a direct cyclocondensation approach using methylhydrazine and an alternative route involving post-cyclization N-methylation. The discussion emphasizes the mechanistic rationale behind experimental choices, addresses critical challenges such as regioselectivity, and provides detailed, actionable laboratory protocols.

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active compounds, including the well-known anti-inflammatory drug Celecoxib.[1] The synthesis of polysubstituted pyrazoles is a topic of significant interest, as the nature and position of substituents dramatically influence the molecule's pharmacological profile. The target molecule, this compound, combines several desirable features: a rigid cyclopropyl group that can enhance binding affinity and metabolic stability, an ester handle for further functionalization (e.g., amidation), and a specific N-methylation pattern that locks the tautomeric form and influences solubility and receptor interaction.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound reveals the most viable synthetic disconnections. The core pyrazole ring is most commonly constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This forms the basis of our primary synthetic strategies.

Retrosynthesis cluster_path1 Direct Cyclocondensation cluster_path2 Post-Cyclization N-Methylation Target This compound Diketone Ethyl 4-cyclopropyl-2,4-dioxobutanoate Target->Diketone Knorr Pyrazole Synthesis Methylhydrazine Methylhydrazine Target->Methylhydrazine NH_Pyrazole Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Target->NH_Pyrazole N-Methylation Methylating_Agent Methylating Agent (e.g., (CH₃)₂CO₃) Target->Methylating_Agent Claisen_Precursors Cyclopropyl methyl ketone + Diethyl oxalate Diketone->Claisen_Precursors Claisen Condensation NH_Pyrazole->Diketone Cyclocondensation Hydrazine Hydrazine NH_Pyrazole->Hydrazine

Fig. 1: Retrosynthetic analysis of the target molecule.

As illustrated (Fig. 1), two main pathways emerge:

  • Direct Cyclocondensation: A one-pot reaction between the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, and methylhydrazine.

  • Post-Cyclization N-Methylation: A two-step sequence involving the initial formation of the NH-pyrazole using hydrazine, followed by a selective N-methylation.

Primary Pathway: Direct Cyclocondensation

This approach is often favored for its atom economy and fewer synthetic steps. The cornerstone of this pathway is the regioselective reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

Principle and Mechanistic Insights

The reaction between a β-ketoester and a hydrazine is the most fundamental method for pyrazole construction.[1] In our case, the precursor is ethyl 4-cyclopropyl-2,4-dioxobutanoate, which possesses two electrophilic carbonyl carbons: a ketone adjacent to the cyclopropyl group and a ketone adjacent to the ester. Methylhydrazine has two nucleophilic nitrogen atoms. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, forming a hydrazone intermediate. This is followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Causality of Regioselectivity: When using methylhydrazine, two regioisomers can potentially form. The selectivity is governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms.

  • Electronic Effects: The ketone adjacent to the ester is typically more electrophilic.

  • Steric Hindrance: The nitrogen atom bearing the methyl group is more sterically hindered and less nucleophilic than the terminal NH2 group. Therefore, the reaction is expected to initiate with the attack of the more nucleophilic NH2 group of methylhydrazine onto the more electrophilic keto-carbonyl adjacent to the ester. Subsequent cyclization leads preferentially to the desired 1,5-disubstituted pyrazole isomer. Acid catalysis is typically employed to activate the carbonyl groups towards nucleophilic attack.[1]

Synthesis of Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This crucial 1,3-dicarbonyl precursor is synthesized via a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.

Experimental Protocol:

  • Materials: Sodium ethoxide (NaOEt), anhydrous ethanol (EtOH), diethyl oxalate, cyclopropyl methyl ketone, diethyl ether, hydrochloric acid (HCl).

  • Procedure: a. A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N2 or Ar). b. The solution is cooled to 0-5 °C, and diethyl oxalate (1.1 eq) is added. c. Cyclopropyl methyl ketone (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The formation of a solid precipitate (the sodium salt of the product) is typically observed.

  • Work-up and Purification: a. The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the product salt completely. b. The solid is collected by filtration, washed with cold diethyl ether, and dried. c. The salt is then dissolved in water and acidified with cold 2M HCl to a pH of ~2-3, leading to the precipitation of the diketoester. d. The product is extracted with ethyl acetate, the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate.

Detailed Protocol: Cyclocondensation with Methylhydrazine

Synthesis_Pathway_1 start Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Methylhydrazine intermediate Hydrazone Intermediate start->intermediate EtOH, AcOH (cat.) cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat product This compound cyclization->product

Fig. 2: Direct cyclocondensation pathway.

Experimental Protocol:

  • Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), methylhydrazine (1.05 eq), ethanol (or glacial acetic acid as solvent), ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous Na₂SO₄.

  • Procedure: a. Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser. b. Add methylhydrazine dropwise to the stirred solution at room temperature. A slight exotherm may be observed. c. After the addition, add a catalytic amount of glacial acetic acid.[4] d. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Alternative Pathway: Post-Cyclization N-Methylation

This two-step approach can be advantageous if methylhydrazine is unavailable or if the direct condensation yields an inseparable mixture of regioisomers. It offers greater control by first forming the unsubstituted pyrazole, which is then methylated.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

The initial step is analogous to the direct condensation but uses hydrazine hydrate instead of methylhydrazine.[4]

Experimental Protocol:

  • Materials: Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq), hydrazine hydrate (1.05 eq), ethanol, glacial acetic acid (catalytic).

  • Procedure: a. Follow the procedure outlined in Section 3.3, substituting methylhydrazine with hydrazine hydrate. b. The reaction is typically faster. Reflux for 2-4 hours and monitor by TLC.

  • Work-up and Purification: a. The work-up is identical to that in Section 3.3. The resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is often a solid that can be purified by recrystallization from an ethanol/water mixture.

N-Methylation of the Pyrazole Ring

The final step is the methylation of the pyrazole nitrogen. The key challenge is to achieve selective methylation at the N1 position. The choice of methylating agent and base is critical. While traditional agents like dimethyl sulfate or methyl iodide are effective, they are highly toxic.[5] Modern, greener alternatives like dimethyl carbonate (DMC) are increasingly preferred.[5][6]

Synthesis_Pathway_2 start Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate deprotonation Pyrazole Anion start->deprotonation Base (e.g., NaH) product This compound deprotonation->product Methylating Agent (e.g., (CH₃)₂CO₃)

Fig. 3: Post-cyclization N-methylation pathway.

Experimental Protocol (using Dimethyl Carbonate):

  • Materials: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), dimethyl carbonate (DMC, used as both reagent and solvent or with DMF), anhydrous dimethylformamide (DMF), ethyl acetate, water, brine.

  • Procedure: a. To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF and the ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. b. Cool the solution to 0 °C and add sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at this temperature to form the pyrazole anion. c. Add an excess of dimethyl carbonate.[5] d. Slowly warm the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: a. After cooling to room temperature, carefully quench the excess NaH by the slow addition of water. b. Pour the reaction mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product by silica gel column chromatography as described in Section 3.3.

Data and Characterization

The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.

CompoundExpected Yield (%)AppearanceKey ¹H NMR Signals (δ, ppm, CDCl₃)Expected Mass [M+H]⁺
Ethyl 4-cyclopropyl-2,4-dioxobutanoate65-75Pale yellow oil/solid~6.5 (s, 1H, enol-CH), 4.3 (q, 2H, -OCH₂-), 2.0 (m, 1H, cyclopropyl-CH), 1.3 (t, 3H, -CH₃), 1.1-1.2 (m, 4H, cyclopropyl-CH₂)185.08
This compound70-85Off-white solid or oil~6.4 (s, 1H, pyrazole-H), 4.4 (q, 2H, -OCH₂-), 4.0 (s, 3H, N-CH₃), 2.1 (m, 1H, cyclopropyl-CH), 1.4 (t, 3H, -CH₃)195.11

Conclusion

The synthesis of this compound can be reliably achieved through two primary strategies. The direct cyclocondensation of ethyl 4-cyclopropyl-2,4-dioxobutanoate with methylhydrazine offers an efficient, one-pot route, with regioselectivity generally favoring the desired product. The alternative pathway, involving the formation of an NH-pyrazole followed by N-methylation, provides greater control and can be advantageous for overcoming regioselectivity issues. The use of greener methylating agents like dimethyl carbonate in the second step represents a significant improvement in safety and environmental impact over traditional methods.[5][6] The choice of pathway will ultimately depend on starting material availability, scalability requirements, and the desired purity profile for subsequent applications in drug discovery and development.

References

  • Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2015).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2021).
  • Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. (2001). Chinese Journal of Modern Applied Pharmacy.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a distinct derivative within this class, featuring a cyclopropyl group that can impart unique conformational constraints and metabolic stability, and a methyl group on the pyrazole nitrogen which influences its electronic and steric properties. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, impacting everything from formulation and bioavailability to its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural attributes, solubility, lipophilicity, and ionization constant. Furthermore, this guide details robust, field-proven experimental protocols for the determination of these critical parameters, offering researchers a practical framework for their own investigations.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The structure and fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O₂PubChem
Molecular Weight 194.23 g/mol PubChem
Appearance White to off-white solid (predicted)General knowledge
Melting Point 90-92 °C (for the related compound ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)[3]
Boiling Point ~315.0 °C (Predicted)[4]
Density ~1.26 g/cm³ (Predicted)[4]

Structure:

Caption: Chemical structure of this compound.

Solubility: A Critical Parameter for Drug Action

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability.[5] Poor aqueous solubility is a major hurdle in drug development. The solubility of this compound is influenced by its crystalline structure and the interplay of its functional groups with the solvent. The pyrazole ring itself can act as a bioisostere for an aromatic ring, which can influence lipophilicity and solubility.[1]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the solvents of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, centrifuge the aliquot and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter supernatant B->C D Analyze filtrate by HPLC C->D

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) between n-octanol and water.

  • Predicted LogP: A calculated XLogP3 value of 1.4 for the related isomer ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate suggests moderate lipophilicity.[4]

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is determined to calculate the partition or distribution coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by vigorously mixing and then separating the two phases.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • LogP: log ([Concentration in n-octanol] / [Concentration in water])

    • LogD: log ([Concentration in n-octanol] / [Concentration in aqueous buffer at a specific pH])

Ionization Constant (pKa): Understanding Charge State

The pKa value indicates the pH at which a molecule is 50% ionized. The pyrazole ring is weakly basic, with a pKa of approximately 2.5.[2] The ester functionality in this compound is not expected to be ionizable under physiological conditions. The basicity of the pyrazole nitrogen atoms will be influenced by the electron-withdrawing ester group and the electron-donating methyl and cyclopropyl groups.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Principle: The compound is dissolved in a suitable solvent, and the pH of the solution is monitored as a strong acid or base titrant is added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Solution Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More sophisticated analysis can be performed using derivative plots to accurately locate the inflection point.

G A Dissolve Compound B Titrate with Acid/Base A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine pKa D->E

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole nitrogen (a singlet), the cyclopropyl protons (complex multiplets), and the proton on the pyrazole ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group, the methyl group, and the cyclopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching vibrations of the alkyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 194, along with fragmentation patterns characteristic of the loss of the ethoxy group or other fragments.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. While some of the presented data are based on predictions or information from closely related analogs due to a lack of comprehensive published experimental results for this specific molecule, the provided protocols offer a robust framework for researchers to generate precise and reliable data. A thorough characterization of these properties is an indispensable step in the journey of developing novel pyrazole-based therapeutic agents.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not a clickable URL)
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. [Link]

  • Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

  • Ethyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem. [Link]

  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Chemical Synthesis Database. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • Pyrazole derivatives, their production and use.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Source: Not a clickable URL)
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous clinically approved drugs and are actively researched for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The specific functional groups of this molecule—a cyclopropyl ring, an N-methyl group, and an ethyl ester—contribute to a unique physicochemical profile that dictates its behavior in various chemical environments.

For researchers in drug discovery and process development, understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that influences every stage of the pipeline. From reaction kinetics and purification strategies in synthesis to formulation and bioavailability in preclinical studies, solubility data governs efficiency, reproducibility, and ultimately, a program's success.[4][5] Poor solubility can lead to unreliable results in biological assays and significant challenges in developing a viable drug product.[4]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. It is designed to move beyond simple data reporting, offering insights into the underlying principles and providing robust, field-proven protocols for generating reliable and reproducible solubility data.

Physicochemical Profile and Solubility Predictions

Before any empirical testing, a thorough analysis of the molecule's structure provides critical clues to its likely solubility behavior. The fundamental principle of "like dissolves like" serves as our primary guide, stating that a solute will dissolve best in a solvent of similar polarity.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂PubChem[9]
Molecular Weight 194.23 g/mol Echemi[10]
Structure (Image of the chemical structure)
XLogP3 1.4Echemi[10]
Hydrogen Bond Donor Count 0PubChem[9]
Hydrogen Bond Acceptor Count 3 (2x N, 2x O)PubChem[9]

The molecule's structure reveals a balance of polar and nonpolar characteristics:

  • Polar Features : The pyrazole ring contains two nitrogen atoms, and the ethyl ester group contains two oxygen atoms. These are hydrogen bond acceptors, capable of interacting with protic solvents. The ester group also provides a significant dipole moment.

  • Nonpolar Features : The cyclopropyl group and the ethyl chain of the ester are hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces. The N-methyl group also adds to the nonpolar character.

The XLogP3 value of 1.4 suggests a moderate lipophilicity, indicating that the compound is likely to have limited solubility in water but should be soluble in a range of organic solvents.[10] The absence of a hydrogen bond donor (like an N-H proton) means it cannot self-associate through hydrogen bonding to the same extent as its non-methylated counterpart, which may slightly increase its solubility in aprotic solvents.[11]

Caption: Predicted interactions based on the "like dissolves like" principle.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and dichloromethane, which can interact with both the polar and nonpolar regions of the molecule.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetonitrile and DMSO.

  • Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane, and in the highly polar solvent, water.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, they must be confirmed by empirical data. The "gold standard" for determining the equilibrium or thermodynamic solubility is the Shake-Flask Method . This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid at a specific temperature. This is distinct from kinetic solubility, which is a faster, high-throughput measurement often performed from a DMSO stock solution and can result in supersaturated, non-equilibrium values.[4] For applications in process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric.

Core Protocol: Shake-Flask Equilibrium Solubility Determination

This protocol is designed to be a self-validating system. The key to trustworthiness is ensuring true equilibrium has been reached. This is achieved by analyzing samples at multiple time points (e.g., 24 and 48 hours) to confirm that the measured concentration is no longer increasing.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Step-by-Step Methodology:

  • Step 1: Preparation of Vials

    • Action: Add an excess amount of the solid compound to a series of glass vials. For example, add ~20 mg of the compound to a vial.

    • Causality: An excess of solid is crucial to ensure that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase. Without this, you would only determine that the compound is soluble up to the tested concentration, not its saturation limit.

  • Step 2: Addition of Solvent

    • Action: Accurately add a known volume of the chosen organic solvent (e.g., 1.0 mL) to each vial. Prepare at least three replicate vials for each solvent to assess reproducibility.

    • Causality: A precise volume is necessary for calculating the final concentration accurately.

  • Step 3: Equilibration

    • Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for an extended period, typically 24 to 48 hours.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. An extended period is required to overcome the kinetic barriers of dissolving the crystal lattice and to ensure the system reaches thermodynamic equilibrium.[12]

  • Step 4: Sample Collection and Phase Separation

    • Action: After the initial equilibration period (e.g., 24 hours), allow the vials to stand undisturbed at the same temperature for at least one hour to let the undissolved solid settle.

    • Action: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality: This is the most critical step for accuracy. Centrifugation followed by filtration is essential to completely remove all undissolved micro-particulates from the saturated solution.[13] Failure to do so will lead to artificially high and erroneous solubility values. The filter must be chemically inert and non-binding to the compound.

  • Step 5: Repeat for Equilibrium Confirmation

    • Action: Return the original vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat Step 4.

    • Causality: This step validates the experiment. If the concentration measured at 48 hours is consistent with the concentration at 24 hours, it provides strong evidence that equilibrium has been reached.[12] If the concentration is higher, the equilibration time must be extended further.

  • Step 6: Analytical Quantification (HPLC)

    • Action: Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Action: Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

    • Action: Dilute the filtered saturated samples with the same solvent to bring their concentration within the linear range of the calibration curve.

    • Action: Analyze the diluted samples by HPLC and use the calibration curve to determine their exact concentration.[5][13]

    • Causality: HPLC provides a highly sensitive and specific method for quantification. A multi-point calibration curve ensures that the measurement is accurate and falls within the instrument's linear response range.

G cluster_prep Preparation cluster_equil Equilibration cluster_validate Validation & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (e.g., 24h) B->C D 4. Settle & Filter Supernatant C->D G 7. Quantify by HPLC (vs. Calibration Curve) D->G E 5. Continue agitation (e.g., to 48h) F 6. Re-sample & Filter E->F F->G H 8. Compare 24h & 48h Concentrations G->H I Equilibrium Confirmed? H->I I->E No (Extend Time) J Report Solubility Data I->J Yes

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation

The results of these experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across a range of solvents, which is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
HexaneNonpolar[Experimental Data][Experimental Data]
TolueneNonpolar, Aromatic[Experimental Data][Experimental Data]
DichloromethanePolar Aprotic[Experimental Data][Experimental Data]
Ethyl AcetatePolar Aprotic[Experimental Data][Experimental Data]
AcetonePolar Aprotic[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic[Experimental Data][Experimental Data]
EthanolPolar Protic[Experimental Data][Experimental Data]
MethanolPolar Protic[Experimental Data][Experimental Data]
WaterPolar Protic[Experimental Data][Experimental Data]

Conclusion

For drug development professionals, a deep understanding of solubility is paramount. This guide has provided a comprehensive framework for evaluating this compound, a representative heterocyclic intermediate. By integrating theoretical predictions based on molecular structure with a robust, self-validating experimental protocol like the Shake-Flask method, researchers can generate the high-quality, reliable data needed to make informed decisions. This rigorous approach mitigates risks associated with poor solubility, ultimately accelerating the path from chemical synthesis to viable drug candidate.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • LePree, J., & Stovall, I. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • University of Babylon.
  • National Center for Biotechnology Information.
  • MySkinRecipes.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Various Authors. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • Echemi.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • BenchChem.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Ben-Mbarek, et al. (2022).

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for a Senior Application Scientist

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The rigorous, unambiguous structural confirmation of novel pyrazole derivatives is therefore a critical step in the drug discovery and development pipeline. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of a specific pyrazole derivative, Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for its analysis. This document is designed to serve as a practical reference for researchers, offering not only detailed experimental protocols but also expert insights into the interpretation of the expected spectral data, grounded in established scientific principles and comparative data from related structures.

Molecular Structure and Predicted Spectroscopic Fingerprint

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₄N₂O₂) is a polysubstituted heterocycle. Its structure dictates a unique spectroscopic fingerprint, with each functional group contributing distinct and predictable signals across different analytical platforms.

Caption: Standard workflow for NMR spectroscopic analysis.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

Based on the structure and data from analogous pyrazole derivatives, the following spectral data are predicted. [3][4] Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ethyl CH₃~1.40Triplet (t)3HCoupled to the ethyl CH₂ group.
Cyclopropyl CH₂~0.8 - 1.2Multiplet (m)4HDiastereotopic protons of the cyclopropyl ring.
Cyclopropyl CH~1.9 - 2.2Multiplet (m)1HMethine proton of the cyclopropyl ring.
N-CH₃~3.90Singlet (s)3HMethyl group attached to the pyrazole nitrogen.
Ethyl CH₂~4.40Quartet (q)2HCoupled to the ethyl CH₃ group.
Pyrazole H4~6.50Singlet (s)1HLone proton on the pyrazole ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Cyclopropyl CH₂~8 - 12Highly shielded aliphatic carbons.
Ethyl CH₃~14Standard chemical shift for an ethyl ester methyl group.
Cyclopropyl CH~15Shielded aliphatic methine carbon.
N-CH₃~38Methyl carbon attached to nitrogen.
Ethyl CH₂~61Methylene carbon adjacent to the ester oxygen.
Pyrazole C4~108Electron-rich carbon of the pyrazole ring.
Pyrazole C3/C5~140 - 155Quaternary carbons of the pyrazole ring, deshielded by nitrogen atoms and substituents.
Ester C=O~162Carbonyl carbon of the ester functional group.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a cornerstone of establishing a new compound's identity.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the method of choice.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a standard HPLC system coupled to a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer for HRMS).

  • Analysis: Inject a small volume (1-5 µL) of the sample. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition: Acquire data in positive ion mode (ESI+) to observe the protonated molecular ion, [M+H]⁺.

Data Interpretation: Expected Mass and Fragments

The primary goal is to observe the ion corresponding to the calculated exact mass.

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Exact Mass: 194.1055

  • Predicted [M+H]⁺ ion (m/z): 195.1133

Table 3: Predicted Key Ions in ESI-MS

m/z (Predicted)IonRationale
195.1133[M+H]⁺Protonated molecular ion. The primary confirmation of identity.
150.0866[M-OC₂H₅+H]⁺Loss of the ethoxy group from the ester.
167.1182[M-C₂H₃+H]⁺Loss of an ethyl radical.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides a rapid and effective method for identifying the presence of key functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern ATR-FTIR spectroscopy requires minimal sample preparation. [1]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Source IR Source Sample Sample on ATR Crystal Source->Sample Detector Detector Sample->Detector CO_stretch C=O Stretch (~1720 cm⁻¹) Sample->CO_stretch CH_stretch C-H Stretch (~2900-3100 cm⁻¹) Sample->CH_stretch CN_stretch C=N/C=C Stretch (~1500-1600 cm⁻¹) Sample->CN_stretch

Caption: Principle of functional group identification by IR spectroscopy.

Data Interpretation: Expected Vibrational Bands

The IR spectrum provides a "functional group fingerprint." For related pyrazole carboxylates, characteristic peaks are well-documented. [3][5] Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H stretchPyrazole ring C-H
~2980C-H stretchAliphatic (ethyl, cyclopropyl)
~1720C=O stretchEster carbonyl
~1580C=N / C=C stretchPyrazole ring system
~1250C-O stretchEster C-O bond

Conclusion

The structural verification of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. Finally, IR spectroscopy offers rapid verification of key functional groups. Together, these techniques provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound, a mandatory requirement for its application in research and development.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • Visnav. Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation.
  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.

Sources

A Technical Guide to the Discovery and Evolution of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Science

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The significance of this scaffold is exemplified by blockbuster drugs such as the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone.[4][5] The journey of pyrazole synthesis, from its serendipitous discovery to the sophisticated and green methodologies of today, is a compelling narrative of chemical innovation. This guide provides an in-depth exploration of this evolution, designed for researchers, scientists, and professionals in drug development.

The Genesis: Ludwig Knorr and the Dawn of Pyrazole Chemistry

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[6][7][8] While attempting to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, leading to the unexpected formation of a pyrazolone derivative he named antipyrine.[4] This discovery was not only the birth of pyrazole chemistry but also a landmark in medicinal chemistry, as antipyrine became one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[4][7] This seminal work laid the foundation for what is now known as the Knorr Pyrazole Synthesis .[8][9]

The Classical Knorr Pyrazole Synthesis

The Knorr synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[9][10] The reaction's versatility and the ready availability of the starting materials have cemented its place in the canon of classic organic reactions.

The mechanism proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[11] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[11] A subsequent dehydration step yields the stable, aromatic pyrazole ring.[11]

A critical aspect of the Knorr synthesis, particularly with substituted hydrazines, is the potential for the formation of two regioisomers, depending on which carbonyl group is initially attacked.[8][12]

The Paal-Knorr Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis is the Paal-Knorr synthesis, which is a method for synthesizing substituted pyrroles, furans, or thiophenes from 1,4-dicarbonyl compounds.[13] While the primary application of the Paal-Knorr reaction is not for pyrazoles, the underlying principle of cyclocondensation is similar. The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is specifically attributed to Knorr.[13]

The Modern Era: Innovations in Pyrazole Synthesis

While the classical methods remain relevant, the demands of modern chemistry—particularly in drug discovery—for efficiency, diversity, and sustainability have driven the development of novel synthetic strategies.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful tool for the efficient construction of complex molecules like pyrazoles.[14][15] MCRs are highly atom-economical and align with the principles of green chemistry by reducing solvent waste and purification steps.[14][16]

A common MCR approach to pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or an organocatalyst.[17] These reactions can be highly regioselective and provide access to a wide range of substituted pyrazoles.[17]

Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. Catalytic methods often offer milder reaction conditions, higher yields, and improved selectivity compared to classical approaches.

  • Silver-Catalyzed Reactions: Silver triflate (AgOTf) has been shown to be an effective catalyst for the reaction of trifluoromethylated ynones with hydrazines, leading to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields at room temperature.[1]

  • Ruthenium-Catalyzed Hydrogen Transfer: An innovative approach utilizes ruthenium catalysts to synthesize 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism.[18] This method provides access to 4-alkyl pyrazoles, which can be challenging to synthesize via other routes.[18]

Green Chemistry Approaches: A Sustainable Future for Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes.[3][16] For pyrazole synthesis, this has led to the development of environmentally benign methodologies.

  • Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce environmental impact.[19] Solvent-free methods for pyrazole synthesis often utilize microwave or ultrasonic irradiation to provide the necessary energy for the reaction to proceed.[3]

  • Aqueous Media: Water is an ideal green solvent, and several methods for pyrazole synthesis in aqueous media have been developed.[20] These often employ catalysts that are stable and active in water.[20]

  • Reusable Catalysts: The use of heterogeneous or magnetically retrievable catalysts allows for easy separation from the reaction mixture and reuse, further enhancing the sustainability of the process.[10]

Comparative Analysis of Synthetic Methodologies

MethodStarting MaterialsConditionsAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcidic, RefluxWell-established, readily available starting materialsCan produce regioisomers, harsh conditions
Multicomponent Reactions Aldehyde, β-Ketoester, HydrazineCatalytic, often mildHigh atom economy, convergent, diversity-orientedCan require optimization for substrate scope
Silver-Catalyzed Ynone, HydrazineAgOTf, Room TemperatureHigh yields, excellent regioselectivity for specific substratesCatalyst cost, limited to specific starting materials
Ruthenium-Catalyzed 1,3-Diol, HydrazineRu-catalyst, Hydrogen acceptorAccess to unique substitution patternsCatalyst cost and sensitivity
Green Methods VariousSolvent-free, Aqueous, MicrowaveEnvironmentally friendly, reduced wasteMay require specialized equipment (e.g., microwave reactor)

Experimental Protocols

Representative Protocol for Knorr Pyrazole Synthesis of Edaravone

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add equimolar amounts of phenylhydrazine and ethyl acetoacetate. The addition is exothermic.[11]

  • Heat the reaction mixture under reflux for 1 hour.[4][11]

  • Cool the resulting syrup in an ice bath to facilitate crystallization.[11]

  • Add cold diethyl ether to the solidified mass and stir to break up the solid.[4]

  • Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[11]

Example of a Multicomponent Synthesis of a Pyrazole Derivative

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (solvent)

  • Catalyst (e.g., a few drops of piperidine)

Procedure:

  • To a solution of the aryl aldehyde and malononitrile in ethanol, add the catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add hydrazine hydrate to the reaction mixture.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole.

Visualizing the Synthesis

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

General Workflow for Multicomponent Pyrazole Synthesis

MCR_Workflow start Combine Aldehyde, Active Methylene Compound, and Hydrazine in a single pot reaction One-Pot Reaction (with catalyst, optional heating) start->reaction workup Reaction Work-up (e.g., cooling, precipitation) reaction->workup isolation Isolation of Pyrazole Product (filtration, washing) workup->isolation purification Purification (recrystallization, chromatography) isolation->purification product Pure Substituted Pyrazole purification->product

Caption: A typical workflow for a multicomponent pyrazole synthesis.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its origins in the late 19th century. The classical Knorr synthesis provided the initial gateway to this important class of heterocycles. However, the relentless pursuit of efficiency, sustainability, and molecular diversity has led to the development of a rich and varied toolbox of modern synthetic methods. Multicomponent reactions, advanced catalytic systems, and green chemical approaches are at the forefront of contemporary pyrazole synthesis. As our understanding of chemical reactivity deepens and the demand for novel, functional molecules continues to grow, the field of pyrazole synthesis is poised for further innovation, promising even more elegant and sustainable routes to this privileged scaffold.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Journal of Heterocyclic Chemistry.
  • Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Pyrazoles. (2015). The Royal Society of Chemistry.
  • "detailed experimental protocol for Knorr pyrazole synthesis". (2025). Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Ludwig Knorr. (2025). Britannica.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (n.d.). Merck Index.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide on the Theoretical Yield Calculation for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

For researchers, scientists, and professionals in drug development, a precise understanding of reaction yields is paramount for process optimization, cost management, and overall project success.[1][2] This guide provides an in-depth exploration of the principles and methodologies for calculating the theoretical yield of pyrazole synthesis, a critical heterocyclic scaffold in medicinal chemistry. We will delve into the stoichiometry of the renowned Knorr pyrazole synthesis, detail a step-by-step protocol for both the reaction and the yield calculation, and provide expert insights into the factors influencing the practical outcomes of this foundational reaction.

Introduction: The Significance of Pyrazole and Theoretical Yield

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif present in a wide array of pharmacologically active agents.[3][4] Their applications span various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[5][6][7][8] The efficient synthesis of pyrazole derivatives is therefore a cornerstone of many drug discovery and development programs.

The theoretical yield of a chemical reaction represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material.[9] Its calculation is a fundamental aspect of synthetic chemistry for several key reasons:

  • Benchmark for Efficiency: It provides a crucial baseline against which the actual experimental yield can be compared, allowing for the calculation of the percent yield, a primary indicator of a reaction's efficiency.[1][10]

  • Process Optimization: Discrepancies between theoretical and actual yields highlight areas for process improvement, such as refining reaction conditions or minimizing side reactions.[2]

  • Economic Viability: In a pharmaceutical manufacturing context, maximizing yield is directly linked to cost-effectiveness and resource management.[11][12]

This guide will focus on the Knorr pyrazole synthesis, a classic and widely used method, to illustrate the principles of theoretical yield calculation.[13][14]

The Knorr Pyrazole Synthesis: Mechanism and Stoichiometry

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][14] The reaction typically proceeds under acidic conditions and results in the formation of a pyrazole ring.[13][15]

The overall balanced chemical equation for the synthesis of a simple pyrazole from a 1,3-diketone and hydrazine is:

R1(CO)CH2(CO)R2 + N2H4 → C3H2N2R1R2 + 2H2O

From this equation, the stoichiometry is clear: one mole of the 1,3-dicarbonyl compound reacts with one mole of hydrazine to produce one mole of the pyrazole product and two moles of water. This 1:1:1 molar ratio between the key reactants and the product is the foundation for the theoretical yield calculation.

Core Calculation: Determining the Theoretical Yield

The calculation of the theoretical yield is a systematic process that involves identifying the limiting reagent.[16] The limiting reagent is the reactant that will be completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[10]

Step-by-Step Calculation Workflow

Here is a detailed breakdown of the steps to calculate the theoretical yield for a pyrazole synthesis:

  • Write the Balanced Chemical Equation: As established, the reaction of a 1,3-dicarbonyl with hydrazine to form a pyrazole has a 1:1 stoichiometry.

  • Determine the Moles of Each Reactant:

    • Measure the mass (in grams) of the 1,3-dicarbonyl compound used.

    • Measure the mass or volume (and density, if applicable) of the hydrazine derivative used.

    • Calculate the number of moles of each reactant using their respective molecular weights.[17]

      • Moles = Mass (g) / Molecular Weight ( g/mol )

  • Identify the Limiting Reagent:

    • Compare the calculated moles of the 1,3-dicarbonyl compound and the hydrazine derivative.

    • Since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reagent.[16]

  • Calculate the Theoretical Moles of the Product:

    • The number of moles of the pyrazole product that can be theoretically formed is equal to the number of moles of the limiting reagent.

  • Calculate the Theoretical Yield in Grams:

    • Multiply the theoretical moles of the pyrazole product by its molecular weight.[17]

      • Theoretical Yield (g) = Moles of Limiting Reagent × Molecular Weight of Pyrazole Product ( g/mol )

Visualizing the Calculation Workflow

The logical flow of the theoretical yield calculation can be represented with the following diagram:

Theoretical_Yield_Workflow cluster_reactants Reactant Information cluster_calculations Stoichiometric Calculations cluster_product Product Information & Final Yield Mass_Dicarbonyl Mass of 1,3-Dicarbonyl Calc_Moles_Dicarbonyl Calculate Moles of 1,3-Dicarbonyl Mass_Dicarbonyl->Calc_Moles_Dicarbonyl MW_Dicarbonyl MW of 1,3-Dicarbonyl MW_Dicarbonyl->Calc_Moles_Dicarbonyl Mass_Hydrazine Mass of Hydrazine Calc_Moles_Hydrazine Calculate Moles of Hydrazine Mass_Hydrazine->Calc_Moles_Hydrazine MW_Hydrazine MW of Hydrazine MW_Hydrazine->Calc_Moles_Hydrazine Identify_Limiting Identify Limiting Reagent (Compare Moles) Calc_Moles_Dicarbonyl->Identify_Limiting Calc_Moles_Hydrazine->Identify_Limiting Theoretical_Moles_Product Theoretical Moles of Pyrazole (Equal to Moles of Limiting Reagent) Identify_Limiting->Theoretical_Moles_Product Theoretical_Yield Theoretical Yield (g) Theoretical_Moles_Product->Theoretical_Yield MW_Pyrazole MW of Pyrazole Product MW_Pyrazole->Theoretical_Yield

Caption: Workflow for calculating the theoretical yield of pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol details the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a classic example of the Knorr pyrazole synthesis, starting from ethyl acetoacetate and phenylhydrazine.[7][18]

Materials and Reagents:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (e.g., 1.30 g, 10 mmol) and ethanol (20 mL).

  • Slowly add phenylhydrazine (e.g., 1.08 g, 10 mmol) to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold distilled water (30-40 mL) to the flask with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Weigh the dried product to determine the actual yield.

Data Presentation and Sample Calculation

Let's apply the theoretical yield calculation to the synthesis of 1-phenyl-3-methyl-5-pyrazolone as described in the protocol.

Reactant/ProductMolecular Weight ( g/mol )Mass Used (g)Moles (mol)Stoichiometric Ratio
Ethyl Acetoacetate130.141.300.0101
Phenylhydrazine108.141.080.0101
1-Phenyl-3-methyl-5-pyrazolone174.19--1

Sample Calculation:

  • Moles of Ethyl Acetoacetate: 1.30 g / 130.14 g/mol = 0.010 mol

  • Moles of Phenylhydrazine: 1.08 g / 108.14 g/mol = 0.010 mol

  • Limiting Reagent: In this example, the reactants are used in equimolar amounts, so neither is in excess. The theoretical moles of the product will be 0.010 mol.

  • Theoretical Yield: 0.010 mol × 174.19 g/mol = 1.74 g

If, after performing the experiment, the actual yield of the dried product was 1.48 g, the percent yield would be:

Percent Yield = (Actual Yield / Theoretical Yield) × 100 Percent Yield = (1.48 g / 1.74 g) × 100 = 85.1%

Field-Proven Insights: Factors Influencing Actual Yield

While the theoretical yield provides a maximum possible outcome, the actual yield is often lower due to several factors:

  • Side Reactions: The formation of regioisomers is a common challenge in Knorr pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds.[5][19] This diverts reactants away from the desired product.

  • Incomplete Reactions: The reaction may not proceed to 100% completion within the allotted time.

  • Purification Losses: Product is inevitably lost during workup and purification steps such as filtration, washing, and recrystallization.

  • Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield.

  • Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly impact the reaction rate and selectivity, thereby affecting the final yield.[20]

Conclusion: The Indispensable Role of Theoretical Yield in Synthesis

The accurate calculation of theoretical yield is a fundamental skill for any scientist involved in chemical synthesis. It serves as a critical tool for evaluating the efficiency of a reaction, guiding process optimization, and ensuring the economic feasibility of a synthetic route.[1][11] For pyrazole synthesis, which is central to the development of numerous pharmaceuticals, a thorough understanding of these calculations allows researchers to innovate and refine their methodologies, ultimately contributing to the advancement of medicinal chemistry.

References

  • Elguero, J. (1996). Pyrazoles.
  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds: A Review of Their Synthesis and Biological Activities. Molecules, 22(8), 1394.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Al-Hourani, B. J. (2022).
  • Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry, 20(42), 8205-8227.
  • Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(1), 1-5.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Mali, R. S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Comparing Actual Yield with Theoretical Yield. Retrieved from [Link]

  • University of Calgary. (n.d.). Yield calculation. Retrieved from [Link]

  • Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved from [Link]

  • BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 23). Why Is Theoretical Yield Important In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Wisdomlib. (2025, November 21). Theoretical yield: Significance and symbolism. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(10), 2465.
  • Chemistry LibreTexts. (2023, October 18). 8.7: Theoretical Yield and Percent Yield. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • DergiPark. (2022, February 28). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Retrieved from [Link]

Sources

molecular weight and formula of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Introduction

Pyrazole derivatives represent a cornerstone in modern medicinal and agricultural chemistry, forming the core scaffold of numerous biologically active compounds.[1] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological and physicochemical properties. This guide provides a comprehensive technical overview of a specific, high-value pyrazole derivative: this compound.

This compound serves as a critical building block in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics and next-generation agrochemicals.[2][3] Its unique combination of a cyclopropyl moiety, a methylated pyrazole core, and an ethyl carboxylate handle makes it an attractive intermediate for researchers aiming to optimize ligand-protein interactions and enhance metabolic stability in drug candidates. We will delve into its fundamental properties, validated synthesis protocols, detailed characterization, and established applications, providing researchers, scientists, and drug development professionals with a practical and authoritative resource.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is a distinct regioisomer whose properties are defined by the specific arrangement of substituents on the pyrazole ring.

The fundamental chemical and physical properties are summarized below. It is important to note that some physical properties, such as boiling point and density, are often computationally predicted and should be confirmed experimentally.

Table 1: Core Identifiers and Physicochemical Data

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂O₂[4][5]
Molecular Weight 194.23 g/mol [4]
Exact Mass 194.1055 g/mol [4]
CAS Number 1223748-44-4[6]
IUPAC Name This compound[5]
Predicted Density 1.26 ± 0.1 g/cm³[4]
Predicted Boiling Point 315.0 ± 30.0 °C[4]
XLogP3 1.4[4]
Molecular Structure

The spatial arrangement of the atoms dictates the molecule's reactivity and interaction with biological targets. The structure features a central 1-methylpyrazole ring substituted at the C3 position with an ethyl carboxylate group and at the C5 position with a cyclopropyl group.

Caption: 2D structure of this compound.

Synthesis Methodology

The synthesis of substituted pyrazoles often relies on the principle of cyclocondensation, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative.[1][7] For N-substituted pyrazoles like the target molecule, a subsequent alkylation step is typically required, or a substituted hydrazine can be used as the starting material.

The following protocol outlines a robust and logical two-step synthesis. This pathway first constructs the core pyrazole ring system and then introduces the N-methyl group. This approach is often preferred as it can prevent the formation of regioisomers that may arise from direct condensation with methylhydrazine.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This initial step is a classic Knorr-type pyrazole synthesis. The causality for using an acid catalyst (like acetic acid) is to activate the carbonyl groups of the diketoester and to facilitate the dehydration-cyclization cascade.

  • Materials:

    • Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer. Add a catalytic amount of glacial acetic acid (e.g., 1-2% v/v).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.2 eq.) dropwise to the cooled solution. The addition rate should be controlled to keep the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, reduce the solvent volume under reduced pressure.

    • Add distilled water to the residue and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.[8] This intermediate can be purified by column chromatography or recrystallization if necessary.

Step 2: N-Methylation to Yield this compound

This step involves the selective methylation of the pyrazole nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the pyrazole N-H, forming a nucleophilic pyrazolide anion that readily attacks the methylating agent.

  • Materials:

    • Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

    • Dimethyl Carbonate or Methyl Iodide (1.2 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (as solvent)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Diethyl Ether (for extraction)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.1 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Add a solution of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

    • Add the methylating agent (e.g., dimethyl carbonate, 1.2 eq.) dropwise to the reaction mixture.[9]

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic phases, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.

Synthesis Workflow Diagram

synthesis_workflow diketone Ethyl 4-cyclopropyl-2,4-dioxobutanoate step1_reagents + Hydrazine Hydrate (EtOH, AcOH cat.) diketone->step1_reagents hydrazine Hydrazine Hydrate hydrazine->step1_reagents intermediate Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate step1_reagents->intermediate step2_reagents + NaH + Dimethyl Carbonate (Anhydrous DMF) intermediate->step2_reagents final_product This compound step2_reagents->final_product

Caption: Two-step synthesis pathway for the target compound.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a self-validating system to unambiguously confirm the identity and purity of the final compound. The expected data are summarized below.

Table 2: Expected Spectroscopic Data for Structural Verification

TechniqueExpected ObservationsRationale
¹H NMR ~0.8-1.2 ppm (m, 4H): Cyclopropyl CH₂ protons.~1.3-1.5 ppm (t, 3H): Ethyl ester CH₃ protons.~2.0-2.5 ppm (m, 1H): Cyclopropyl CH proton.~3.9-4.0 ppm (s, 3H): N-CH₃ protons.~4.3-4.5 ppm (q, 2H): Ethyl ester O-CH₂ protons.~6.5-6.7 ppm (s, 1H): Pyrazole C4-H proton.The chemical shifts and splitting patterns are highly diagnostic. The singlet for the N-methyl group confirms successful methylation, while the unique upfield multiplets confirm the cyclopropyl group's integrity. The singlet for the pyrazole proton confirms the substitution pattern.[10]
¹³C NMR ~8-12 ppm: Cyclopropyl CH₂ carbons.~14-15 ppm: Ethyl ester CH₃ carbon.~38-40 ppm: N-CH₃ carbon.~60-62 ppm: Ethyl ester O-CH₂ carbon.~110-115 ppm: Pyrazole C4 carbon.~140-165 ppm: Pyrazole C3, C5, and Ester C=O carbons (multiple peaks).Provides a carbon map of the molecule. The presence of 10 distinct signals would confirm the molecular formula. The chemical shifts for the N-methyl and cyclopropyl carbons are key identifiers.
FT-IR ~1710-1730 cm⁻¹ (strong): C=O stretch of the ester.~2900-3000 cm⁻¹ (medium): C-H stretches of alkyl and cyclopropyl groups.~1500-1600 cm⁻¹ (variable): C=N and C=C stretches of the pyrazole ring.The prominent ester carbonyl peak is a crucial functional group identifier. The absence of a broad N-H stretch (around 3200-3400 cm⁻¹) confirms the completion of the N-methylation step.[10]
Mass Spec. [M+H]⁺ = 195.1128 (High-Resolution) m/z = 194 (Low-Resolution)Confirms the molecular weight and, via high-resolution mass spectrometry (HRMS), the elemental composition (C₁₀H₁₄N₂O₂), providing definitive proof of the chemical formula.[4]

Applications in Research and Development

The value of this compound lies in its utility as a versatile intermediate for creating more complex, high-value molecules.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of advanced pharmaceutical agents. Its structure is particularly relevant in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] The pyrazole core acts as a stable scaffold for building molecules that can selectively bind to the ATP-binding site of kinases. The cyclopropyl group can enhance binding affinity and improve metabolic stability, while the ethyl ester provides a convenient handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships (SAR).

  • Medicinal Chemistry Research: Beyond oncology, pyrazole derivatives are widely investigated for a range of therapeutic areas, including anti-inflammatory, analgesic, and anti-anxiety agents.[7][10] This specific intermediate is used by medicinal chemists to synthesize libraries of novel compounds for screening against various biological targets.

  • Agrochemical Research: The pyrazole scaffold is also a "privileged structure" in agrochemistry, forming the basis for many potent herbicides and fungicides.[3] This intermediate can be used to design novel pesticides with improved efficacy, better environmental profiles, and novel modes of action to combat resistance.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable intermediate for researchers in drug discovery and agrochemical development. This guide has provided a detailed framework covering its core properties, a validated synthesis protocol, and a robust characterization strategy, equipping scientists with the essential knowledge to confidently utilize this molecule in their research endeavors.

References

  • MySkinRecipes. Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

  • PubChem. this compound. [Online] Available at: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online] Available at: [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Online] Available at: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Online] Available at: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Online] Available at: [Link]

  • Google Patents.CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

A Comprehensive Guide to the Safe Handling of Pyrazole Esters for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole and its derivatives, including a vast array of pyrazole esters, are cornerstones of modern medicinal chemistry and drug development.[1][2] These five-membered heterocyclic scaffolds are present in numerous FDA-approved drugs, from anti-inflammatory agents like celecoxib to antipsychotics.[1] Their synthetic versatility allows for the fine-tuning of pharmacological properties, making them indispensable tools for researchers.[2][3]

However, this inherent biological activity necessitates a robust and informed approach to their handling. As with any active pharmaceutical ingredient (API) or intermediate, the potential for physiological effects upon exposure is a primary concern. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the safe handling, storage, and disposal of pyrazole esters. It moves beyond mere procedural lists to explain the causality behind safety protocols, empowering scientists to build a culture of proactive safety and self-validating experimental design.

Section 1: Hazard Identification and Risk Assessment - The Foundation of Safety

A thorough understanding of the potential hazards associated with pyrazole esters is the first step in developing safe laboratory practices. Given that many research compounds are novel, comprehensive toxicological data is often unavailable, mandating a cautious approach that treats unknown compounds as potentially hazardous.[4]

Toxicological Profile of the Pyrazole Scaffold

The biological activity that makes pyrazole esters valuable in research also underscores their potential toxicity.[5] While some derivatives have been shown to have low acute toxicity in specific studies[6], the class as a whole can elicit a range of biological responses. The primary hazards, as identified in numerous Safety Data Sheets (SDS) for analogous compounds, are consistent across the class.

GHS Hazard Classification

Most pyrazole esters fall under several key hazard classifications according to the Globally Harmonized System (GHS). Researchers should assume their novel ester could present similar hazards until proven otherwise.

Hazard ClassGHS CategoryHazard StatementCommon Examples
Acute Toxicity (Oral, Dermal, Inhalation) Category 4H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledMethyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation1H-Pyrazole[8][9], Pyrazole Boronic Acid Esters[10][11]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation1H-Pyrazole[8][9], Pyrazole Boronic Acid Esters[10][11]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation1H-Pyrazole[8][9], Pyrazole Boronic Acid Esters[10]
Flammable Liquids Category 3H226: Flammable liquid and vapor1-Propyl-1H-pyrazole-4-boronic acid, pinacol ester
Hazardous to the Aquatic Environment Chronic 3H412: Harmful to aquatic life with long lasting effects1H-Pyrazole
Physical and Chemical Hazards

Beyond toxicological concerns, pyrazole esters can present physical hazards. Some are flammable liquids with low flash points, necessitating precautions against ignition sources.[11][12] Chemically, they can be incompatible with strong oxidizing agents and strong acids.[13] Thermal decomposition during a fire can lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[14][13][15]

The C.H.A.O.S. Risk Assessment Framework

Before any new experiment, a systematic risk assessment is crucial. The C.H.A.O.S. (Chemical Hazard and Operational Safety) framework provides a logical workflow for this process.

cluster_chaos C.H.A.O.S. Risk Assessment Workflow C Characterize Compound (Physical state, quantity, novelty) H Hazard Identification (Review SDS, literature, parent compound data) C->H A Assess Operational Risks (Aerosolization, splash, ignition sources) H->A O Outline Control Measures (Engineering, PPE, SOPs) A->O S Systematic Review & Approval (Peer or EHS review) O->S

Caption: The C.H.A.O.S. workflow for proactive risk assessment.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - Your Primary Lines of Defense

Controlling exposure is paramount and is best achieved through a multi-layered approach known as the hierarchy of controls. Personal protective equipment, while essential, is the last line of defense.

cluster_hierarchy Hierarchy of Controls E Elimination (Remove the hazard - not feasible in research) S Substitution (Use a less hazardous chemical) Eng Engineering Controls (Fume hoods, ventilation) Adm Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat) cluster_spill Spill Response Decision Flowchart Start Spill Occurs Assess Assess Spill (Size, Location, Hazard) Start->Assess Small Small Spill (<1g) Confined to Fume Hood Assess->Small Small & Contained Large Large or Uncontained Spill Assess->Large Large or Outside Hood Contain Contain Spill (Use inert absorbent) Small->Contain Alert Alert Colleagues & Evacuate Area Large->Alert Cleanup Clean Up (Collect waste, decontaminate) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose CallEHS Call Emergency/EHS Alert->CallEHS

Caption: A decision-making flowchart for laboratory spills.

Protocol for a Small-Scale Spill (<1g) inside a Fume Hood:

  • Alert others in the immediate area.

  • Ensure you are wearing appropriate PPE, including double gloves and goggles.

  • Cover the spill with an inert absorbent material like vermiculite or sand. [10]4. Carefully sweep or scoop the mixture into a labeled, sealable hazardous waste container. [14]5. Decontaminate the area with a suitable solvent and wipe clean.

  • Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste. [10][16]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [14][17]A water spray can be used to cool surrounding containers. [15]* Hazards: Be aware that thermal decomposition can release toxic and irritating gases. [14]Firefighters must wear self-contained breathing apparatus (SCBA). [15][17]

First Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure. [8]

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8][9]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7][8]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7][8][9]

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Drink plenty of water. Seek immediate medical attention. [11][17]|

Section 5: Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Waste Segregation and Containment

Preventing accidental reactions starts with proper waste segregation. [4]* Solid Waste: Unused reagents, contaminated gloves, weigh paper, and absorbent materials should be collected in a clearly labeled, sealed container for solid hazardous waste. [4]* Liquid Waste: Reaction mixtures, leftover solutions, and solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

Compliant Disposal Procedures
  • Never dispose of pyrazole esters or their solutions down the drain. [15][18]Many are harmful to aquatic life and must be prevented from entering waterways. * All waste generated is considered hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. [4][14]* Ensure all waste containers are properly labeled with the chemical contents and associated hazards before pickup.

Conclusion

Pyrazole esters are powerful tools in the arsenal of the modern researcher. Their safe and effective use hinges on a deep understanding of their potential hazards and a disciplined application of control measures. By embracing a safety-first mindset, following the principles of risk assessment outlined in the C.H.A.O.S. framework, and adhering to the hierarchy of controls, scientists can mitigate risks effectively. This allows for the continued exploration of the vast chemical space offered by these valuable compounds while ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET - 1H-Pyrazole-3-boronic acid pinacol ester.
  • Enamine. (n.d.). Safety Data Sheet - methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.
  • Echemi. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester SDS.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). Acute Toxicity Testing of Synthesized Pyrazoline Derivatives in Adult Zebrafish.
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Pyrazole.
  • Aldrich. (2024, October 18). SAFETY DATA SHEET - Pyrazole.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet (Detailed).
  • Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 1-Propyl-1H-pyrazole-4-boronic acid, pinacol ester.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1H-Pyrazole-3-carboxylic acid, 1-(4-fluorophenyl)-5-hydroxy-, methyl ester.
  • BenchChem. (2025). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 4-Pyrazolecarboxylic acid.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives.
  • Echemi. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • IJRPR. (2024, February 7). A review of pyrazole compounds' production, use, and pharmacological activity.
  • Esti Chem. (n.d.). Replace flammable solvents and reduce fire risks.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • Creative Safety Supply. (2025, October 23). How to Choose PPE for Chemical Work.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Gyeongsang National University. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling - Supplementary Information.
  • American Chemical Society. (2026, January 9). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Arvia Technology. (n.d.). Pyrazole Removal From Water.
  • Interstate Chemical Company. (n.d.). Chemical Compatibility Chart.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.

Sources

preliminary screening of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Preliminary Screening of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary screening of novel derivatives based on the this compound core. We will move beyond a simple recitation of protocols to explore the causal reasoning behind the strategic decisions in a modern drug discovery screening cascade. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into target selection, assay design, and hit triage for this promising class of compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4][5] This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for interacting with biological targets.[6] The therapeutic relevance of this scaffold is well-established, with prominent examples including Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor), demonstrating the versatility of the pyrazole core in designing potent and selective modulators of enzyme activity.[1][6]

The core structure , this compound, serves as a key intermediate for building a diverse chemical library.[7] The cyclopropyl group can provide favorable metabolic stability and lipophilicity, while the ester at the 3-position and the N-methyl group at the 1-position offer vectors for synthetic elaboration. Our objective is to design and execute a robust preliminary screening campaign to identify derivatives with promising biological activity, focusing on a rational, resource-efficient workflow.

The Screening Cascade: A Strategic Approach

A successful screening campaign is not a linear path but a funnel, designed to progressively filter a large library of compounds down to a small number of high-quality hits. This process, known as the screening cascade, must be logical and self-validating at each step to ensure that resources are focused on the most promising molecules.

Below is a diagram illustrating the proposed screening cascade for the pyrazole derivatives.

G LIB Compound Library (N Derivatives) ADMET In Silico Profiling (Lipinski's Rule of 5, ADME/Tox) LIB->ADMET Computational Filter HTS Primary HTS Assay (Biochemical Kinase Assay @ 10 µM) ADMET->HTS Qualified Compounds HITS Primary Hits (>50% Inhibition) HTS->HITS Hit Identification CONF Hit Confirmation (Fresh Compound Re-test) HITS->CONF HITS->CONF DOSE Dose-Response Assay (IC50 Determination) CONF->DOSE Confirmed Activity CELL Cell-Based Assay (Cytotoxicity/Viability, e.g., MTT) DOSE->CELL Potency Established LEADS Validated Hits (Potent & Cell-Active) CELL->LEADS Cellular Efficacy

Caption: The Preliminary Screening Cascade Workflow.

Phase 1: Library Preparation and Primary Screening

Synthesis of the Core Scaffold and Derivative Library

The synthesis of the parent compound, this compound, can be achieved through established methods such as the Knorr pyrazole synthesis or variations thereof, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] For our specific core, a multi-step synthesis starting from commercially available materials would be employed, followed by methylation. The derivatization strategy would focus on modifying the ethyl ester at the C3 position to generate a library of amides, hydrazides, or other functional groups, thereby exploring the chemical space around this key interaction vector.

In Silico Physicochemical Profiling

Before committing resources to a wet-lab screen, it is prudent to perform computational profiling of the derivative library. This step serves as a preliminary filter to deprioritize compounds with properties that are likely to lead to failure in later stages of drug development.

Causality: The rationale is based on Lipinski's Rule of Five, which observes that most orally bioavailable drugs have specific physicochemical properties.[10] By calculating properties like molecular weight (MW), octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors, we can flag compounds with poor drug-like characteristics early on.

Table 1: Hypothetical Physicochemical Properties of Selected Derivatives

Compound ID R-Group (at C3) MW ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations
PYR-001 -COOEt (Parent) 208.24 1.85 0 4 0
PYR-002 -CONH(Phenyl) 269.31 2.50 1 3 0
PYR-003 -CONH(CH2-Morpholine) 306.37 0.95 1 5 0
PYR-004 -CONH(p-NO2-Phenyl) 314.30 2.65 1 5 0

| PYR-005 | -CO(n-Dodecyl) | 362.56 | 6.20 | 0 | 3 | 1 (>5) |

Compounds with one or more violations (e.g., PYR-005) may be deprioritized for the initial screen.

Target Selection: Protein Kinases

Rationale: Protein kinases have become the second most important class of drug targets, with numerous inhibitors approved for the treatment of cancer and inflammatory diseases.[11][12] The pyrazole scaffold is a well-known "kinase hinge-binder" motif, capable of forming key hydrogen bonds with the kinase hinge region.[7] Therefore, screening our library against a representative kinase panel is a scientifically sound and high-probability strategy for identifying bioactive compounds.

Primary High-Throughput Screening (HTS): Biochemical Kinase Assay

The goal of the primary screen is to rapidly and cost-effectively identify compounds that interact with the chosen target from a large library.[13] We will employ a single-concentration screen (typically 10 µM) against a selected kinase, for example, a member of the Src family kinases, which are implicated in various cancers.

Assay Choice: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen®, is the method of choice.[14]

Causality: TR-FRET assays are homogenous (mix-and-read), making them highly amenable to automation and miniaturization. The time-resolved detection method minimizes interference from compound autofluorescence and light scatter, leading to a robust and reliable assay with a high signal-to-noise ratio, which is critical for reducing false positives and false negatives in a large-scale screen.[14]

G cluster_0 TR-FRET Kinase Assay Principle cluster_1 No Inhibition cluster_2 Inhibition Kinase_A Kinase Product_A P-Substrate-Biotin ATP_A ATP Substrate_A Substrate-Biotin Eu_Ab Europium-Ab (Donor) APC_Strep APC-Streptavidin (Acceptor) Eu_Ab->APC_Strep FRET Signal Kinase_B Kinase ATP_B ATP Inhibitor Pyrazole Derivative No_Product No Phosphorylation Substrate_B Substrate-Biotin Eu_Ab_B Europium-Ab (Donor) APC_Strep_B APC-Streptavidin (Acceptor) Eu_Ab_B->APC_Strep_B No FRET

Caption: Principle of a TR-FRET Kinase Inhibition Assay.

Experimental Protocol: Primary TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare 5X Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2.5X solution of the target kinase and the appropriate biotinylated peptide substrate in Kinase Buffer.

    • Prepare a 2.5X solution of ATP in Kinase Buffer. The concentration should be at the Km value for the specific kinase to ensure competitive inhibitors can be detected.

    • Prepare a 400 µM stock of each library compound in 100% DMSO. Dilute to create a 50 µM working stock in Kinase Buffer (final assay concentration 10 µM, final DMSO 1%).

  • Assay Procedure (384-well plate format):

    • Dispense 4 µL of the 2.5X Kinase/Substrate solution into each well.

    • Add 2 µL of the 50 µM compound working stock (or DMSO for control wells).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 4 µL of the 2.5X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a 2X TR-FRET Detection Buffer containing a Europium-labeled anti-phospho-antibody (donor) and an APC-labeled streptavidin (acceptor).

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor/Donor) and then determine the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Compounds showing >50% inhibition are designated as "primary hits."

Phase 2: Hit Confirmation and Cellular Validation

Primary hits require further validation to eliminate false positives and to characterize their potency and cellular activity.[15]

Hit Confirmation and Potency Determination (IC₅₀)

The first step is to re-test the primary hits from a freshly prepared sample to rule out issues with compound integrity or identity from the original screening plates. Confirmed hits are then evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Causality: An IC₅₀ value provides a quantitative measure of a compound's potency. This is a critical parameter for Structure-Activity Relationship (SAR) studies and for comparing the potency of different derivatives. A steep dose-response curve suggests a specific, stoichiometric interaction with the target, a hallmark of a promising lead compound.

The biochemical assay protocol is similar to the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of the compound is performed.

Secondary Screening: Cell-Based Assays

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, metabolic instability, or efflux.[16] Therefore, assessing the activity of hits in a relevant cell-based assay is a crucial validation step.

Assay Choice: An MTT or CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput compatible method to assess a compound's overall effect on cell proliferation and viability.[17][18] We would select a cancer cell line known to be dependent on the kinase target that was inhibited in the biochemical assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture the selected cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

  • Assay Procedure (96-well plate format):

    • Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

    • Allow cells to adhere by incubating overnight.

    • Prepare serial dilutions of the hit compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Analysis and Hit Triage

Table 2: Hypothetical Integrated Screening Data

Compound ID Primary Screen (% Inhibition @ 10 µM) Biochemical IC₅₀ (nM) Cellular CC₅₀ (µM)
PYR-002 85 150 1.2
PYR-003 92 85 > 50
PYR-004 78 250 2.5

| PYR-008 | 65 | 1200 | 15.0 |

Triage Logic:

  • PYR-002 & PYR-004: These are promising hits. They show strong inhibition in the primary screen, have good biochemical potency (low nM IC₅₀), and, critically, demonstrate cellular activity in a relevant range (low µM CC₅₀). These would be prioritized for further study.

  • PYR-003: This compound is potent biochemically but has no cellular activity. This suggests a potential issue with cell permeability or that it is being rapidly metabolized or effluxed. This is a common outcome and highlights the importance of cell-based assays. It would be deprioritized.

  • PYR-008: This compound shows weaker activity in all assays. It has a micromolar IC₅₀ and a correspondingly high CC₅₀. It would be deprioritized.

Conclusion

This guide outlines a logical and experimentally validated workflow for the . By integrating in silico profiling with a robust biochemical primary screen and essential cell-based validation, this cascade is designed to efficiently identify potent, cell-active compounds. The emphasis on understanding the causality behind each experimental choice—from target selection to assay technology—ensures that the screening process is not merely a data generation exercise, but a strategic scientific endeavor aimed at discovering novel therapeutic leads. The hits emerging from this cascade, such as PYR-002 and PYR-004 in our hypothetical example, provide a strong foundation for comprehensive Structure-Activity Relationship (SAR) studies and lead optimization.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Al-Ostoot, F.H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Egyptian Journal of Chemistry. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1395. [Link]

  • Verma, A., & Joshi, S. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 6(8), 249-261. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMDB Transactions on Life Sciences, 3(10). [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 21(2), 154-62. [Link]

  • Kumar, V., & Aggarwal, M. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-14. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25832. [Link]

  • Williams, G. R., & Soukri, M. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 943, 213-21. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-183. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-817. [Link]

  • ResearchGate. (n.d.). Strategies for the screening of small molecule libraries. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

  • St-Denis, J. F., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 373-378. [Link]

  • Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638022. [Link]

  • Liu, R., et al. (2016). Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Chemical Biology, 11(5), 1299-1307. [Link]

  • Debnath, B., & Singh, M. K. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2390-2401. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 72, 9.20.1-9.20.25. [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, the unambiguous determination of the molecular architecture of novel pyrazole derivatives is a critical step in drug discovery and development.

This guide provides a comprehensive, experience-driven framework for the structural elucidation of novel pyrazole compounds. It moves beyond a mere listing of techniques to offer a logical workflow, explaining the rationale behind the selection of experiments and the interpretation of the resulting data. We will delve into the core analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography—and explore how computational chemistry complements these experimental approaches.

The Logic of Structural Elucidation: A Self-Validating Workflow

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each piece of data from different analytical techniques must corroborate the others to build a cohesive and validated structural model. The workflow presented here is designed to be a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to an irrefutable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_computational Computational Validation synthesis Synthesis of Pyrazole Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight nmr NMR Spectroscopy (1H, 13C) purification->nmr Initial Framework dft DFT Calculations ms->dft Fragmentation Analysis twoD_nmr 2D NMR (COSY, HSQC, HMBC) nmr->twoD_nmr Connectivity & Spatial Relationships xray X-ray Crystallography twoD_nmr->xray Confirmation of Constitution twoD_nmr->dft Spectra Prediction xray->dft Absolute Confirmation & Electronic Properties

Caption: A logical workflow for the structural elucidation of novel pyrazole compounds.

Part 1: Foundational Spectroscopic Analysis

The initial phase of structural elucidation focuses on establishing the molecular formula and the basic carbon-hydrogen framework of the newly synthesized pyrazole compound. Mass spectrometry and one-dimensional NMR spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is the first and most fundamental piece of structural information. The choice of ionization technique is crucial. For most pyrazole derivatives, which are typically stable and have moderate polarity, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are excellent choices as they are soft ionization methods that minimize fragmentation and provide a clear molecular ion peak.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified pyrazole derivative (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound (pyrazoles, being nitrogenous bases, often ionize well in positive mode).

    • Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the exact mass measurement to calculate the elemental composition. The high resolution allows for the differentiation between ions with the same nominal mass but different elemental compositions.

    • Analyze the fragmentation pattern, if any, to gain initial insights into the structural motifs present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[5][6] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework. For pyrazoles, the chemical shifts of the ring protons and carbons are particularly diagnostic.

Data Presentation: Characteristic NMR Shifts for Substituted Pyrazoles

The following table summarizes typical chemical shift ranges for protons and carbons in substituted pyrazole rings. These values serve as a valuable reference for initial spectral interpretation.

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H H-37.5 - 8.5Highly dependent on substituents.
H-46.0 - 7.0Often a triplet or singlet depending on substitution.
H-57.0 - 8.0Influenced by the substituent at N-1.
N-H10.0 - 14.0Broad signal, exchangeable with D₂O.
¹³C C-3130 - 155
C-4100 - 115
C-5120 - 145

Note: Chemical shifts are referenced to TMS and are solvent-dependent.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce proton-proton coupling and thus, the connectivity of proton-bearing atoms.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each unique carbon atom.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Advanced Structural Characterization

Once the molecular formula and basic framework are established, the next step is to unambiguously determine the connectivity of all atoms and the three-dimensional arrangement of the molecule. This is achieved through a combination of two-dimensional NMR techniques and, ideally, single-crystal X-ray crystallography.

Two-Dimensional (2D) NMR Spectroscopy: Assembling the Pieces

Trustworthiness: 2D NMR experiments provide correlational data that acts as a self-validating system for the proposed structure. For instance, a correlation observed in a COSY spectrum must be consistent with the correlations seen in HSQC and HMBC spectra. Any discrepancy indicates an incorrect structural assignment.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_structure Structural Information H1 ¹H NMR (Chemical Shifts, Couplings, Integrals) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Connectivity Molecular Connectivity COSY->Connectivity H-C-C-H bonds HSQC->Connectivity Direct C-H bonds HMBC->Connectivity H-C-C & H-C-N-C bonds

Caption: Relationship between 1D and 2D NMR experiments in determining molecular connectivity.

Experimental Protocols: Key 2D NMR Experiments

The sample prepared for 1D NMR can be used for these experiments.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically separated by two or three bonds).

    • Data Interpretation: Cross-peaks in the COSY spectrum connect pairs of coupled protons, revealing H-C-C-H fragments.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Data Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon atom it is directly bonded to.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over two or three bonds).[8]

    • Data Interpretation: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is crucial for connecting molecular fragments and identifying quaternary carbons.

Single-Crystal X-ray Crystallography: The Definitive Structure

Authoritative Grounding: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[3] It reveals precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships.[3][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the pyrazole derivative by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Selection and Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.[3]

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[10]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model by least-squares methods to best fit the experimental data.[10]

  • Data Analysis: The final refined structure provides a detailed 3D model of the molecule, including stereochemistry and intermolecular interactions like hydrogen bonding.

Part 3: Computational Chemistry: A Powerful Adjunct

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for corroborating experimental findings and providing insights into the electronic properties of molecules.[11][12] In cases where X-ray crystallography is not feasible, DFT can be used to predict NMR spectra and geometries of possible isomers, allowing for a comparison with experimental data to determine the most likely structure.

Geometry Optimization and Spectroscopic Prediction

Trustworthiness: The synergy between experimental and computational data provides a high level of confidence in the structural assignment. For example, if the computationally predicted ¹H and ¹³C NMR chemical shifts for a proposed structure show a strong correlation with the experimental shifts, it significantly strengthens the structural hypothesis.[10]

Computational Workflow: DFT-Based Structural Validation
  • Structure Input: Build the proposed structure(s) of the novel pyrazole derivative in a molecular modeling software package.

  • Geometry Optimization: Perform a geometry optimization using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This calculates the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Prediction: Use the optimized geometry to calculate the NMR chemical shifts (e.g., using the GIAO method).[10]

  • Comparison with Experimental Data: Compare the calculated chemical shifts with the experimental values. A good linear correlation supports the proposed structure.

G Proposed_Structure Proposed Structure(s) Geometry_Optimization DFT Geometry Optimization Proposed_Structure->Geometry_Optimization NMR_Prediction NMR Spectra Prediction (GIAO) Geometry_Optimization->NMR_Prediction Comparison Correlation Analysis NMR_Prediction->Comparison Experimental_NMR Experimental NMR Data Experimental_NMR->Comparison Validated_Structure Validated Structure Comparison->Validated_Structure

Caption: Workflow for computational validation of a proposed structure using DFT.

Conclusion

The structural elucidation of novel pyrazole compounds is a multi-faceted process that relies on the logical integration of data from a suite of powerful analytical techniques. By following a systematic and self-validating workflow that combines mass spectrometry, 1D and 2D NMR spectroscopy, single-crystal X-ray crystallography, and computational chemistry, researchers can achieve unambiguous and reliable structural assignments. This rigorous approach is fundamental to advancing the fields of medicinal chemistry and materials science, enabling the rational design of new pyrazole derivatives with enhanced therapeutic and functional properties.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [No Source Provided].
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Analytical Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure.
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate.
  • Carrión, M. D., et al. (2005). Structural Elucidation of a New delta2-pyrazoline Derivatives Using 1H and 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • Structure Elucidation of a Pyrazolo[7][11]pyran Derivative by NMR Spectroscopy. [No Source Provided]. Available from:

  • Structure Elucidation of a Pyrazolo[7][11]pyran Derivative by NMR Spectroscopy. National Institutes of Health. Available from:

Sources

The Pyrazole Ring: A Comprehensive Technical Guide to its Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant, underscores its significance as a privileged scaffold.[1][2] This in-depth technical guide provides a comprehensive exploration of the pyrazole ring's reactivity, designed for researchers, scientists, and drug development professionals. We will delve into the electronic underpinnings of its chemical behavior, offering field-proven insights into its electrophilic and nucleophilic substitution patterns, cycloaddition reactions, and modern metal-catalyzed functionalizations. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for key transformations, ensuring both theoretical understanding and practical applicability.

The Electronic Landscape of the Pyrazole Ring: A Foundation for Reactivity

The reactivity of the pyrazole ring is a direct consequence of its unique electronic structure. It is a π-excessive aromatic system, with 6 π-electrons delocalized over the five-membered ring.[3] The two nitrogen atoms, however, create a distinct electronic environment. The N1 nitrogen is considered "pyrrole-like," with its lone pair contributing to the aromatic sextet, rendering it acidic.[4] Conversely, the N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, making it basic and available for coordination.[4]

This electronic distribution dictates the sites of electrophilic and nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack.[3][4] The C4 position, in contrast, possesses the highest electron density, making it the primary site for electrophilic substitution.[3][5][6]

Pyrazole_Electronic_Properties cluster_pyrazole Electronic Properties of the Pyrazole Ring cluster_reactivity General Reactivity P N1 N1 (Pyrrole-like, Acidic) N2 N2 (Pyridine-like, Basic) C3 C3 (Electron-deficient) C4 C4 (Electron-rich) C5 C5 (Electron-deficient) Metal_Catalysis Metal-Catalyzed C-H Functionalization Electrophilic Electrophilic Attack (e.g., Nitration, Halogenation) Nucleophilic Nucleophilic Attack (Activated Systems)

Figure 1: A diagram illustrating the electronic properties and general reactivity of the pyrazole ring.

Electrophilic Substitution Reactions: Targeting the C4 Position

As predicted by its electronic structure, electrophilic substitution on the pyrazole ring overwhelmingly occurs at the C4 position.[7][8] This regioselectivity is a key feature to exploit in synthetic strategies.

Nitration

Nitration of pyrazole is a classic example of electrophilic aromatic substitution. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of Pyrazole to 4-Nitropyrazole [9]

  • Preparation of Pyrazole Sulfate: In a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 6.8 g (0.1 mol) of pyrazole to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes.

  • Nitration: Cool the flask in an ice-water bath. Slowly add 25 mL of a pre-mixed nitrating solution (98% fuming nitric acid and 20% fuming sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitropyrazole.

  • Causality: The pre-formation of pyrazole sulfate protonates the ring, further deactivating the C3 and C5 positions towards electrophilic attack and enhancing the selectivity for the C4 position. The use of fuming nitric and sulfuric acids provides a high concentration of the nitronium ion (NO₂⁺), the active electrophile.

Halogenation

Halogenation of pyrazoles at the C4 position can be achieved using various reagents. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).[10]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings, and it proceeds readily at the C4 position of pyrazoles.[11][12]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole [11]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-phenylpyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Nucleophilic Substitution: An Activation-Dependent Pathway

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr).[13] However, this reactivity can be unlocked by introducing strong electron-withdrawing groups (EWGs) on the ring, typically at positions ortho or para to a leaving group.[13]

Key Principle: The presence of an EWG, such as a nitro or formyl group, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[13]

Reactions at the Ring Nitrogens: N-Alkylation and N-Arylation

The presence of two distinct nitrogen atoms in unsymmetrical pyrazoles presents a challenge and an opportunity for regioselective functionalization.

N-Alkylation

N-alkylation is a fundamental transformation in pyrazole chemistry. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.[14]

Experimental Protocol: N1-Selective Alkylation of a 3-Substituted Pyrazole [2]

  • Deprotonation: To a solution of the 3-substituted pyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Causality: The use of a strong, non-nucleophilic base like NaH generates the pyrazolate anion. In many cases, alkylation then proceeds at the less sterically hindered N1 position.

Condition Major Product Rationale Reference
NaH in THFN1-alkylationFormation of the pyrazolate anion, sterically controlled attack.[2]
Alkyl halide, K₂CO₃ in DMFMixture of N1 and N2 isomersWeaker base, equilibrium conditions, both nitrogens can react.[14]
MgBr₂ catalysisN2-alkylationCoordination of MgBr₂ to the N2 nitrogen directs the alkylating agent.[2]

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazole N-Alkylation.

Cycloaddition Reactions: Building the Pyrazole Core

[3+2] Cycloaddition reactions are a powerful and convergent strategy for the synthesis of the pyrazole ring itself. The most common approach involves the reaction of a 1,3-dipole with a dipolarophile.[15][16]

Experimental Protocol: [3+2] Cycloaddition of a Diazo Compound and an Alkyne [16]

  • Reaction Setup: In a sealed tube, combine the α-diazocarbonyl compound (1.0 equivalent) and the alkyne (1.2 equivalents).

  • Heating: Heat the mixture, often without a solvent, at a temperature ranging from 80 to 120 °C.

  • Monitoring and Isolation: Monitor the reaction by TLC or GC-MS. Upon completion, the product can often be isolated in high purity without the need for extensive purification.

Cycloaddition_Workflow cluster_workflow General Workflow for [3+2] Cycloaddition Start Start Materials: - Diazo Compound - Alkyne Reaction Reaction: - Thermal Conditions - Solvent-free (often) Start->Reaction Monitoring Monitoring: - TLC / GC-MS Reaction->Monitoring Isolation Isolation: - Direct isolation or - Column Chromatography Monitoring->Isolation Product Pyrazole Product Isolation->Product

Figure 2: A generalized workflow for the synthesis of pyrazoles via [3+2] cycloaddition.

Modern Synthetic Frontiers: Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules, and pyrazoles are excellent substrates for these transformations.[17][18] These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is widely used for the direct arylation of pyrazoles. The regioselectivity can be controlled by the choice of ligands, directing groups, and reaction conditions.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of 1-Methylpyrazole [1]

  • Reaction Setup: In a sealed tube, add 1-methylpyrazole (0.25 mmol), the aryl halide (e.g., iodobenzene, 0.25 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), and Cs₂CO₃ (82 mg, 0.25 mmol).

  • Solvent and Atmosphere: Add toluene (1 mL) and purge the tube with an inert gas (e.g., argon).

  • Reaction: Seal the tube and heat the mixture at 160 °C for 48-72 hours with vigorous stirring.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to afford the C3-arylated product.

  • Causality: The 1,10-phenanthroline ligand plays a crucial role in promoting the desired C3-selectivity, likely through the formation of a specific palladium complex that favors C-H activation at this position. The high temperature is necessary to overcome the activation barrier for the C-H cleavage step.

Catalyst System Position(s) Functionalized Key Features Reference
Pd(OAc)₂ / 1,10-phenanthrolineC3High temperature, good for specific C3 arylation.[1]
Pd(OAc)₂ / PyridineC5Milder conditions, good for alkenylation.[19]
Pd(OAc)₂ / Ag₂Oβ-sp³ C-HPyrazole acts as a directing group for functionalizing alkyl chains.[5]

Table 2: Regioselectivity in Palladium-Catalyzed C-H Functionalization of Pyrazoles.

Conclusion: A Versatile Scaffold for Future Discovery

The pyrazole ring's rich and tunable reactivity makes it an exceptionally valuable scaffold in modern chemistry. A thorough understanding of its electronic properties provides a predictive framework for its behavior in various chemical transformations. From classical electrophilic substitutions to cutting-edge metal-catalyzed C-H functionalizations, the ability to selectively modify the pyrazole core at its different positions is a powerful tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable heterocycle in their quest for novel therapeutics and functional molecules.

References

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC - NIH. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole. ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. [Link]

  • Pyrazole. SlideShare. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • Suzuki Coupling: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

  • β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. ResearchGate. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • Reaction conditions, products and their yields in the reaction of aminopyrazoles 7 with aryl/heteroaryl aldehydes. ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

Sources

Methodological & Application

protocol for the synthesis of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in modern drug discovery and agrochemical research. The synthetic strategy is presented in two primary stages: a Knorr pyrazole synthesis to construct the core ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate scaffold, followed by a regioselective N-methylation to yield the final product. This guide emphasizes the mechanistic rationale behind the chosen methodologies, offering detailed, field-proven protocols designed for reproducibility and scalability.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The specific target molecule, this compound, incorporates several key features: the stable pyrazole core, a cyclopropyl group which can enhance metabolic stability and binding affinity, and an ethyl carboxylate handle that allows for further chemical modification, making it a valuable intermediate for constructing more complex molecules.[3][4]

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis is logically divided into two distinct, high-yielding transformations. First, the construction of the pyrazole ring system is achieved via the classic Knorr pyrazole synthesis.[5][6] This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The second stage involves the methylation of the pyrazole nitrogen. This two-step approach allows for clear control over the introduction of each substituent on the pyrazole core.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a logical path to commercially available or readily accessible starting materials. The N1-methyl bond is disconnected to reveal the key intermediate, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This intermediate is then disconnected via the Knorr synthesis logic to its precursors: a β-keto-γ-dicarbonyl compound and hydrazine.

G Target Ethyl 5-cyclopropyl-1-methyl-1H- pyrazole-3-carboxylate Intermediate Ethyl 5-cyclopropyl-1H- pyrazole-3-carboxylate Target->Intermediate N-demethylation Precursors Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Methylhydrazine OR Hydrazine + Methylating Agent Intermediate->Precursors Knorr Retrosynthesis caption Retrosynthetic pathway for the target molecule.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This initial stage focuses on the construction of the core pyrazole ring through the condensation of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate.

Principle and Mechanism: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and widely used method for preparing pyrazoles.[5] The reaction proceeds by the condensation of a 1,3-dicarbonyl compound with hydrazine. The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.[7] The use of a slight excess of hydrazine helps to drive the reaction to completion.

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Hydrazine (H₂N-NH₂) Step1 Nucleophilic Attack & Dehydration (Formation of Hydrazone) Reactants->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Non-aromatic Cyclic Intermediate Step2->Cyclic_Intermediate Step3 Dehydration Cyclic_Intermediate->Step3 Product Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Step3->Product caption Mechanism of the Knorr pyrazole synthesis.

Caption: Mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole carboxylates.[8][9]

Materials:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Hydrazine monohydrate (99%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate in absolute ethanol (approx. 5 mL per gram of ester).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL per 10 mmol of ester). The acid catalyst facilitates the condensation and dehydration steps.

  • Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction.

  • Slowly add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Pour the residue into water and neutralize carefully with a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel to afford a solid.[4]

Data Summary for Part 1
ParameterValuePurpose
Starting Material Ethyl 4-cyclopropyl-2,4-dioxobutanoate1,3-Dicarbonyl precursor
Reagent Hydrazine monohydrateNitrogen source for pyrazole ring
Solvent EthanolReaction medium
Catalyst Glacial Acetic AcidFacilitates condensation
Reaction Temp. 0 °C to Room Temp.Controlled reaction conditions
Reaction Time 12-16 hoursAllows for reaction completion
Typical Yield 75-90%Expected outcome after purification

Part 2: N-Methylation of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This second stage installs the methyl group onto the N1 position of the pyrazole ring, a common strategy in the synthesis of pyrazole-containing active pharmaceutical ingredients.

Principle and Rationale

The N-H proton of the pyrazole ring is weakly acidic and can be removed by a strong base like sodium hydride (NaH) to generate a pyrazole anion.[10] This anion is a potent nucleophile that readily reacts with an electrophilic methyl source. While traditional methylating agents like dimethyl sulfate or methyl iodide are effective, dimethyl carbonate is used here as a greener, less toxic alternative.[11][12] The reaction is typically performed in an aprotic polar solvent such as dimethylformamide (DMF) which effectively solvates the ions involved.

Experimental Protocol

This protocol is based on patented methods for the N-alkylation of pyrazole derivatives.[11]

Materials:

  • Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (from Part 1)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl carbonate

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and hydrogen gas is evolved. Ensure the apparatus is dry and under an inert atmosphere. Stir the suspension at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the pyrazole anion.

  • Slowly add dimethyl carbonate (3-5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours.[11] Monitor the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Pour the mixture into a larger volume of water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as an oil or low-melting solid.

Data Summary for Part 2
ParameterValuePurpose
Starting Material Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylatePyrazole core to be methylated
Base Sodium Hydride (NaH)Deprotonates the pyrazole N-H
Methylating Agent Dimethyl carbonate"Green" electrophilic methyl source
Solvent Dimethylformamide (DMF)Aprotic polar reaction medium
Reaction Temp. 80-100 °CProvides energy for the reaction
Reaction Time 4-6 hoursAllows for reaction completion
Typical Yield >85%Expected outcome after purification[11]

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined and efficient process for obtaining the target compound.

G cluster_0 Part 1: Knorr Synthesis cluster_1 Part 2: N-Methylation A Ethyl 4-cyclopropyl- 2,4-dioxobutanoate C Ethanol, Acetic Acid 0°C to RT, 12-16h A->C B Hydrazine Hydrate B->C D Ethyl 5-cyclopropyl-1H- pyrazole-3-carboxylate C->D E NaH, DMF 0°C D->E F Dimethyl Carbonate 80-100°C, 4-6h E->F G Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylate F->G caption Complete experimental workflow for the target synthesis.

Sources

Application Notes & Protocols: Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate as a Versatile Intermediate in Medicinal and Agrochemical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis and application of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block. We delve into the strategic importance of its constituent motifs—the pyrazole core, the cyclopropyl group, and N-1 methylation—which collectively impart desirable characteristics for modern drug discovery and agrochemical development. Detailed, field-proven protocols are provided for its multi-step synthesis and its subsequent conversion into high-value downstream products, such as amides, via saponification and robust coupling methodologies. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their research and development programs.

Physicochemical Properties & Characterization

This compound is a stable, crystalline solid at room temperature. Its structural features make it an ideal scaffold for elaboration in chemical synthesis programs.

PropertyValueSource(s)
IUPAC Name This compound-
Molecular Formula C₁₀H₁₄N₂O₂Inferred
Molecular Weight 194.23 g/mol Inferred
CAS Number 1250393-21-1 (example)-
Appearance White to off-white solidGeneral observation
Melting Point 90-92 °C (for the 1H-pyrazole precursor)[1][2][1][2]
Boiling Point (Predicted) ~315-352 °C at 760 mmHg[1]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO, Acetone)General
Storage Conditions Store at 2-8°C, sealed, in a dry and well-ventilated place.General

Analytical Characterization (Expected):

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets, ~0.7-2.0 ppm), the N-methyl group (singlet, ~3.8-4.0 ppm), the pyrazole ring proton (singlet, ~6.5 ppm), and the ethyl ester (quartet and triplet, ~4.3 and ~1.3 ppm respectively).

  • ¹³C NMR: Signals corresponding to the unique carbons of the cyclopropyl, pyrazole, N-methyl, and ethyl ester groups. The carbonyl carbon of the ester would appear significantly downfield (~160-165 ppm).

  • Mass Spectrometry (EI/ESI): A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.

The Strategic Importance of the Structural Motifs

The utility of this intermediate is not coincidental; it is a product of rational design, where each component of its structure serves a distinct and valuable purpose in the context of bioactive molecule synthesis.

  • The Pyrazole Core: The five-membered pyrazole ring is a quintessential "privileged scaffold" in medicinal chemistry.[3] Its unique electronic properties, ability to participate in hydrogen bonding (as an acceptor), and metabolic stability have led to its incorporation into numerous blockbuster drugs.[3] It serves as a rigid and predictable anchor from which other functional groups can be projected to interact with biological targets.

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a modern medicinal chemistry tactic to enhance molecular properties. This small, strained ring acts as a "metabolic shield," often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate. Furthermore, its unique electronic nature (high p-character of C-C bonds) can modulate the pKa of adjacent functional groups and enhance binding potency to target proteins.

  • The N-Methyl Group: In contrast to its 1H-pyrazole precursor[1], the N-1 methyl group serves two critical functions. Firstly, it resolves the issue of tautomerism, ensuring that derivatives exist as a single, well-defined regioisomer. This is crucial for consistent structure-activity relationships (SAR). Secondly, it occupies a specific vector in 3D space, which can be exploited for steric interactions within a binding pocket, and it often improves pharmacokinetic properties such as cell permeability.

Synthesis Protocol: From Simple Precursors to the Target Intermediate

The synthesis of this compound is reliably achieved via a two-step sequence involving a Claisen condensation followed by a regioselective Knorr pyrazole synthesis.

G cluster_0 Step A: Claisen Condensation cluster_1 Step B: Knorr Pyrazole Synthesis A Cyclopropyl Methyl Ketone C Ethyl 4-cyclopropyl-2,4-dioxobutanoate A->C NaOEt, EtOH B Diethyl Oxalate B->C NaOEt, EtOH E Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylate C->E D Methylhydrazine D->E EtOH, Acetic Acid (cat.)

Caption: Synthetic workflow for the target intermediate.

Protocol 3.1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1,3-Dicarbonyl Precursor)

This protocol utilizes a Claisen condensation to construct the key β-diketoester intermediate.[4]

Materials:

  • Cyclopropyl methyl ketone (1.0 eq.)

  • Diethyl oxalate (1.5 eq.)

  • Sodium metal (1.5 eq.)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 6M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (1.5 eq.) in portions to anhydrous ethanol at room temperature. Stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C using an ice bath.

  • Addition of Reagents: Prepare a mixture of cyclopropyl methyl ketone (1.0 eq.) and diethyl oxalate (1.5 eq.). Add this mixture dropwise to the cold sodium ethoxide solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a solid precipitate is typically observed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate to the residue, stir, and collect the solid by filtration.

  • Acidification & Extraction: Dissolve the collected solid in water and cool in an ice bath. Carefully acidify the aqueous solution to a pH of ~2 using 6M H₂SO₄ or HCl. The product will separate as an oil or solid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate as a brown or yellow liquid.[4] This intermediate is often used in the next step without further purification.

Protocol 3.2: Cyclocondensation to Yield this compound

This protocol employs the Knorr pyrazole synthesis, where the diketoester is condensed with methylhydrazine.[3][5]

Causality Note: The use of methylhydrazine, an asymmetrical hydrazine, can lead to two possible regioisomers. The reaction is typically regioselective, with the more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) attacking the more electrophilic ketone (the cyclopropyl ketone in this case), and the less nucleophilic, more sterically hindered nitrogen attacking the other ketone, leading to the desired 1,5-disubstituted pyrazole. A small amount of the 1,3-isomer may be formed.

Materials:

  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq.)

  • Methylhydrazine (1.1 eq.)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq.) in ethanol in a round-bottom flask. Add a catalytic amount of glacial acetic acid.

  • Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add methylhydrazine (1.1 eq.) dropwise.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, or heat to reflux for 2-4 hours to expedite the reaction. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure product.

Application Protocols: Utilizing the Intermediate

The primary utility of this compound is as a precursor to the corresponding carboxylic acid, which is then coupled to various amines to form a diverse library of amide-containing molecules.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylate B 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylic acid A->B LiOH or NaOH, THF/H₂O D Final Amide Product B->D C Amine (R-NH₂) C->D HATU, DIPEA, DMF

Caption: Workflow for converting the intermediate to final products.

Protocol 4.1: Saponification to 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid.[6]

Materials:

  • This compound (1.0 eq.)

  • Lithium Hydroxide (LiOH) monohydrate (1.5 - 2.0 eq.)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the starting ester (1.0 eq.) in a mixture of THF and water.

  • Addition of Base: Add LiOH monohydrate (1.5-2.0 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often a white solid of sufficient purity for the next step.

Protocol 4.2: HATU-Mediated Amide Coupling with a Model Amine

This protocol details the formation of an amide bond, a cornerstone reaction in drug discovery.[7][8] HATU is chosen for its high efficiency, low rate of racemization, and effectiveness with a wide range of substrates.[7]

Causality Note: The mechanism involves the activation of the carboxylic acid by HATU to form a highly reactive OAt-active ester.[8] A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and neutralize the generated acids. Pre-activation (mixing the acid, HATU, and base before adding the amine) is often recommended to ensure the active ester is fully formed, leading to cleaner and faster reactions.[9]

Materials:

  • 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.)

  • A primary or secondary amine (e.g., Aniline or Benzylamine, 1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Addition of Base: Cool the mixture to 0 °C and add DIPEA (3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Aqueous Washes: Combine the organic layers and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine. This removes residual DMF, DIPEA, and other water-soluble reagents.[7]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the final amide.

Coupling ReagentProsCons
HATU Fast, high yield, low racemizationExpensive, can be moisture sensitive
HBTU/TBTU Effective, common, less expensiveCan form guanidinium byproduct with amine
EDC/HOBt Inexpensive, water-soluble byproductSlower reactions, risk of side reactions
PyBOP Potent, good for hindered couplingsProduces carcinogenic HMPA as a byproduct

Safety, Handling, and Storage

  • Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

  • Reagents: Sodium metal reacts violently with water. Methylhydrazine is toxic and a suspected carcinogen. Coupling reagents like HATU can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation.

Conclusion

This compound is a high-value, strategically designed intermediate. The protocols detailed herein provide robust and reproducible methods for its synthesis and subsequent derivatization. Its unique combination of a stable heterocyclic core, a property-enhancing cyclopropyl group, and a fixed isomeric state makes it an exceptionally useful tool for medicinal and agrochemical chemists aiming to synthesize novel and effective bioactive molecules.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Reddit r/Chempros. (2024). HATU coupling - what's the best order?. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Application Notes and Protocols for the N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the N-Methyl Pyrazole Scaffold

The N-methyl pyrazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its presence is integral to a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[2][3] The strategic methylation of one of the pyrazole nitrogen atoms can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity, metabolic stability, and solubility. However, the inherent challenge in the synthesis of N-methyl pyrazoles lies in controlling the regioselectivity of the methylation process, as the two nitrogen atoms in an unsymmetrical pyrazole ring can exhibit similar reactivities, often leading to isomeric mixtures that are difficult to separate.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-methylation of pyrazoles. We will delve into the mechanistic underpinnings of various methylation strategies, from classical approaches to modern, highly regioselective methods. This document is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to optimize their synthetic routes and achieve their desired target molecules with high fidelity.

Strategic Approaches to N-Methylation: A Comparative Analysis

The choice of methylating agent and reaction conditions is paramount in dictating the efficiency and, more critically, the regioselectivity of pyrazole N-methylation. Below, we explore several key methodologies, highlighting their mechanisms, advantages, and limitations.

Classical Methylation: The Workhorses - Methyl Iodide and Dimethyl Sulfate

Methyl iodide (MeI) and dimethyl sulfate (DMS) are traditional and widely used methylating agents due to their high reactivity and commercial availability.[2][4] These reactions typically proceed via an SN2 mechanism where the deprotonated pyrazole anion acts as the nucleophile.

Mechanism of Action:

The reaction is initiated by the deprotonation of the pyrazole NH proton using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a strong organic base like potassium bis(trimethylsilyl)amide (KHMDS).[2] The resulting pyrazolate anion then attacks the electrophilic methyl group of the methylating agent.

Controlling Regioselectivity:

The regioselectivity of methylation with these small, reactive agents is often poor, yielding a mixture of N1 and N2 isomers.[2] The outcome is influenced by a delicate interplay of electronic and steric factors of the substituents on the pyrazole ring, as well as the reaction conditions.[3][4]

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the methylating agent, favoring methylation at the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Solvent and Counter-ion Effects: The choice of solvent and the counter-ion of the base can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the isomeric ratio.[3]

Phase-Transfer Catalysis: A Greener and Efficient Alternative

Phase-transfer catalysis (PTC) offers a practical and often more environmentally friendly approach to N-alkylation.[5][6] This method avoids the need for strong bases and anhydrous conditions, allowing the reaction to be performed in a biphasic system (e.g., solid-liquid or liquid-liquid) without a solvent.[5][6]

Mechanism of Action:

In a typical solid-liquid PTC system, a quaternary ammonium salt (the phase-transfer catalyst) transports the pyrazolate anion from the solid phase (formed by reaction with a solid base like K₂CO₃) into the organic phase containing the alkylating agent. This allows the reaction to proceed efficiently at the interface of the two phases.

Modern Regioselective Methods: The Rise of Sterically Encumbered Reagents

To overcome the challenge of poor regioselectivity, recent research has focused on the development of novel methylating agents that can impart a high degree of steric control.

α-Halomethylsilanes as Masked Methylating Reagents:

A groundbreaking approach involves the use of commercially available, bench-stable α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane).[2][7][8][9][10] These sterically bulky reagents significantly enhance the selectivity of N-alkylation, favoring the less sterically hindered nitrogen atom.[2][7][8]

Two-Step Process:

  • N-Silylmethylation: The pyrazole is first reacted with the α-halomethylsilane in the presence of a strong base like KHMDS. The bulky silyl group directs the alkylation to the less hindered nitrogen, yielding a silylmethylated pyrazole intermediate.

  • Protodesilylation: The silyl group is then readily cleaved under mild conditions, typically using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) and water, to afford the desired N-methyl pyrazole with high regioselectivity (often >99:1).[2][8]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the N-methylation of pyrazoles. Safety precautions should always be taken, especially when handling hazardous reagents like methyl iodide and dimethyl sulfate. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Classical N-Methylation using Methyl Iodide and Sodium Hydride

This protocol describes a general procedure for the N-methylation of a substituted pyrazole using methyl iodide as the methylating agent and sodium hydride as the base.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers and obtain the desired N-methyl pyrazole(s).

Protocol 2: Highly Regioselective N-Methylation via an α-Halomethylsilane

This protocol outlines the highly regioselective N-methylation of a pyrazole using (chloromethyl)triisopropoxysilane, followed by protodesilylation.[11]

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • (Chloromethyl)triisopropoxysilane (1.5 eq)

  • Anhydrous solvent (e.g., DMSO or THF)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step A: N-Alkylation

  • To a dry vial under an inert atmosphere, add the substituted pyrazole (1.0 eq) and anhydrous solvent.

  • Add KHMDS (1.2 eq) and stir the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Add (chloromethyl)triisopropoxysilane (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.[11]

Step B: Protodesilylation

  • To the reaction mixture at 60 °C, add water (10 volumes) followed by the TBAF solution (2.0 eq).[11]

  • Stir the mixture at 60 °C for approximately 4 hours, or until the protodesilylation is complete as monitored by LC-MS.[2]

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography to yield the highly pure N1-methyl pyrazole.

Data Presentation and Characterization

The successful synthesis and characterization of N-methyl pyrazoles rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation
  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the product. The two regioisomers often exhibit different polarities, allowing for their separation.

  • Column Chromatography: The primary method for purifying and separating the N1 and N2 methylated isomers.[12] A variety of solvent systems can be screened to achieve optimal separation.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate determination of the regioisomeric ratio and for analytical purity assessment.[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N-methyl pyrazole regioisomers.[1]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H3/C3~7.5d~138.7
H5/C5~7.4d~129.2
H4/C4~6.2t~105.4
N-CH₃~3.9s~39.1

Key Spectroscopic Features for Regioisomer Determination:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the position of the methyl group.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are diagnostic for distinguishing between the N1 and N2 isomers.[13]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can show a correlation between the N-methyl protons and the C3 and/or C5 carbons of the pyrazole ring, providing definitive evidence for the site of methylation.[14]

  • Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between the N-methyl protons and adjacent protons on the pyrazole ring or its substituents, further confirming the regiochemistry.[14]

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[9]

Visualizing the Workflow and Mechanisms

To better illustrate the experimental processes and underlying chemical transformations, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Pyrazole Substrate E Deprotonation A->E B Anhydrous Solvent (e.g., DMF, THF) B->E C Base (e.g., NaH, KHMDS) C->E D Methylating Agent (e.g., MeI, (ClCH2)Si(OiPr)3) F N-Methylation D->F E->F G Quenching F->G H Extraction G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: General workflow for the N-methylation of pyrazoles.

G cluster_mech Regioselective N-Methylation Mechanism Pyrazole Unsymmetrical Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., KHMDS) Silyl_Intermediate Sterically Directed N1-Silylmethylation Pyrazolate->Silyl_Intermediate + Silyl Reagent N2_Product N2-Methyl Pyrazole (Minor Product) Pyrazolate->N2_Product Sterically Disfavored Silyl_Reagent Bulky Silylating Reagent ((ClCH2)Si(OiPr)3) Silyl_Reagent->Silyl_Intermediate N1_Product N1-Methyl Pyrazole (Major Product) Silyl_Intermediate->N1_Product + Fluoride Fluoride Fluoride Source (TBAF, H2O) Fluoride->N1_Product

Caption: Mechanism of highly regioselective N-methylation.

Conclusion

The N-methylation of pyrazoles is a fundamental transformation in synthetic organic chemistry with significant implications for drug discovery and materials science. While classical methods offer straightforward access to N-methylated products, they often suffer from a lack of regiocontrol. The development of modern techniques, particularly those employing sterically demanding methylating agents, has provided a powerful solution to this long-standing challenge, enabling the synthesis of single regioisomers with high fidelity. By understanding the principles outlined in this guide and carefully selecting the appropriate methodology, researchers can confidently and efficiently synthesize the desired N-methyl pyrazole building blocks for their specific applications.

References

  • F. Al-Ostoot, F., et al. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
  • Semantic Scholar. (n.d.).
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Semantic Scholar. (2024).
  • R Discovery. (2024).
  • Reddit. (2023).
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • PubMed. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-7.
  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubMed Central. (2022).
  • ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Amazon S3. (2025).
  • National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593.
  • ResearchGate. (2025). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction.
  • Taylor & Francis Online. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186.
  • MDPI. (n.d.).
  • ResearchGate. (2025).

Sources

Application Notes and Protocols for Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and agrochemical applications of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 133261-11-7). This pyrazole derivative has demonstrated significant potential as a fungicidal and insecticidal agent.[1] This document outlines a representative synthesis protocol and detailed methodologies for evaluating its efficacy against key agricultural pathogens and pests, specifically the fungus Erysiphe graminis (powdery mildew) and the insect Aphis fabae (bean aphid). The protocols are designed to be self-validating and are grounded in established agrochemical screening practices.

Introduction and Significance

Pyrazole and its derivatives are a cornerstone in modern medicinal and agricultural chemistry, forming the structural basis for a wide range of biologically active compounds.[2][3] The pyrazole scaffold is a key feature in numerous commercial agrochemicals, including herbicides, fungicides, and insecticides.[4][5] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and spectrum.

This compound is a heterocyclic compound of particular interest in agrochemical research.[1] Its molecular structure, featuring a cyclopropyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring, contributes to its promising fungicidal and insecticidal properties.[1] This compound serves as a valuable building block for the synthesis of more complex agrochemicals and as a potential lead compound for the development of novel crop protection agents.[1]

Key Attributes:

  • Molecular Formula: C₁₀H₁₄N₂O₂[1][6]

  • Molecular Weight: 194.23 g/mol [1][6]

  • CAS Number: 133261-11-7[6]

  • Reported Biological Activity: Fungicidal against Erysiphe graminis and insecticidal against Aphis fabae.[1]

Synthesis Protocol: A Representative Method

The synthesis of pyrazole carboxylates can be achieved through various established methods, often involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7][8] The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for similar pyrazole derivatives.

Principle of the Reaction

The core of this synthesis is a Knorr-type pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. In this case, a suitable cyclopropyl-containing β-ketoester is reacted with methylhydrazine to form the desired N-methylated pyrazole ring. The regioselectivity of the reaction is a key consideration, and reaction conditions can be optimized to favor the desired isomer.

Materials and Reagents
  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Methylhydrazine: Cool the solution to 0°C using an ice bath. Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dissolve Ethyl 4-cyclopropyl-2,4-dioxobutanoate in Ethanol Add_Hydrazine Add Methylhydrazine at 0°C Start->Add_Hydrazine Reaction Stir at Room Temperature for 12-24h Add_Hydrazine->Reaction Workup Concentrate and Neutralize Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate, and Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of this compound.

Agrochemical Application Notes and Protocols

This compound has shown promising activity against significant agricultural targets.[1] The following protocols provide a framework for the in-vitro and in-vivo evaluation of its fungicidal and insecticidal properties.

Fungicidal Activity against Powdery Mildew (Erysiphe graminis)

Principle: The mycelial growth inhibition assay is a standard method to determine the efficacy of a fungicide. This protocol is adapted for the evaluation of the title compound against powdery mildew.

3.1.1. In-vitro Mycelial Growth Inhibition Assay

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone). Create a series of dilutions to achieve final test concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten (around 45-50°C), add the appropriate volume of the test compound dilutions. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Erysiphe graminis onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (medium with solvent only) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value through probit analysis.

3.1.2. In-vivo Greenhouse Assay

  • Plant Cultivation: Grow a susceptible host plant (e.g., barley or wheat seedlings) in pots under greenhouse conditions until they reach the two-leaf stage.

  • Compound Formulation and Application: Prepare a sprayable formulation of the test compound at various concentrations (e.g., 50, 100, 200 ppm) using water and a suitable surfactant. Spray the plants until runoff. A control group should be sprayed with the surfactant solution only.

  • Inoculation: After the sprayed solution has dried, inoculate the plants with a fresh suspension of Erysiphe graminis conidia.

  • Incubation: Maintain the plants in a controlled environment with appropriate temperature, humidity, and light conditions to promote disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity on the leaves based on a visual rating scale (e.g., percentage of leaf area covered by powdery mildew).

  • Efficacy Calculation: Calculate the control efficacy using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Reported Efficacy Data:

Target OrganismAssay TypeEfficacyReference
Erysiphe graminisField Trials>80% control[1]
Insecticidal Activity against Bean Aphid (Aphis fabae)

Principle: The leaf-dip bioassay is a common method for evaluating the contact toxicity of a compound against aphids.

3.2.1. Leaf-Dip Bioassay

  • Aphid Rearing: Maintain a healthy, synchronized culture of Aphis fabae on a suitable host plant (e.g., fava bean plants).

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a non-ionic surfactant.

  • Leaf Treatment: Excise leaves from the host plant and dip them into the test solutions for a set period (e.g., 10-30 seconds). Allow the leaves to air dry. A control group of leaves should be dipped in the surfactant solution only.

  • Infestation: Place the treated leaves in Petri dishes lined with moist filter paper. Transfer a known number of adult apterous aphids (e.g., 10-20) onto each leaf.

  • Incubation: Keep the Petri dishes in a controlled environment with appropriate temperature and light conditions.

  • Mortality Assessment: Assess aphid mortality at 24 and 48 hours after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ (Lethal Concentration for 50% of the population) value through probit analysis.

Reported Efficacy Data:

Target OrganismAssay TypeObservationReference
Aphis fabaeLaboratory AssaysSignificant mortality within 48 hours[1]
Agrochemical Screening Workflow

Agrochemical_Screening cluster_fungicidal Fungicidal Screening cluster_insecticidal Insecticidal Screening F_Start In-vitro Mycelial Growth Inhibition Assay (Erysiphe graminis) F_EC50 Determine EC₅₀ F_Start->F_EC50 F_Greenhouse Greenhouse Assay on Host Plants F_EC50->F_Greenhouse F_Efficacy Calculate Control Efficacy F_Greenhouse->F_Efficacy I_Start Leaf-Dip Bioassay (Aphis fabae) I_LC50 Determine LC₅₀ I_Start->I_LC50 I_Further Further Spectrum and Mode of Action Studies I_LC50->I_Further Start This compound Start->F_Start Start->I_Start

Caption: A typical screening workflow for evaluating the agrochemical potential of the title compound.

Mechanism of Action Insights

While the specific molecular targets of this compound have not been definitively elucidated in the available literature, its biological activity is likely attributed to the disruption of essential metabolic pathways in the target organisms.[1] For many pyrazole-based fungicides, the mode of action involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of energy production. In insects, pyrazole derivatives can act as nerve poisons, often by targeting the GABA receptor. Further research is required to pinpoint the precise mechanism of action for this particular compound.

Conclusion

This compound represents a promising scaffold for the development of new agrochemicals. Its demonstrated efficacy against powdery mildew and aphids warrants further investigation, including spectrum of activity studies, mode of action elucidation, and formulation optimization. The protocols outlined in these application notes provide a solid foundation for researchers to build upon in their exploration of this and related pyrazole derivatives for crop protection.

References

  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4244–4257. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4251. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1481. Retrieved from [Link]

  • PubMed Central. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 6(1), 2. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 39. Retrieved from [Link]

  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 457-461. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols on the synthesis of bioactive molecules from pyrazole precursors.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a focal point for the development of agents targeting a wide array of biological pathways, including inflammation, cancer, and infectious diseases.[3][4][5][6] This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing the pyrazole ring, supported by detailed, field-proven protocols. We will dissect the synthesis of globally recognized pharmaceuticals such as the anti-inflammatory drug Celecoxib and the PDE5 inhibitor Sildenafil to illustrate the practical application of these methodologies.

The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its substituents can be precisely oriented in three-dimensional space to interact with biological targets.[2] This structural versatility is a primary reason for its prevalence in drug discovery. The diverse biological activities exhibited by pyrazole-containing molecules are extensive, ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and antiviral properties.[1][4][7]

Core Synthetic Strategies for Pyrazole Ring Construction

The construction of the pyrazole core is a well-established field, yet new and improved methods continue to emerge. The most robust and widely adopted strategies involve the condensation of a binucleophile (typically a hydrazine derivative) with a 1,3-dielectrophilic synthon.

Strategy 1: The Knorr Pyrazole Synthesis and Related Condensations

The Knorr synthesis, first reported in 1883, remains the cornerstone of pyrazole synthesis.[7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of reaction conditions and substituents on both precursors allows for a high degree of control over the final product.

Causality Behind Experimental Choices:

  • Solvent: The reaction is often carried out in protic solvents like ethanol or acetic acid, which facilitate proton transfer steps in the condensation mechanism.

  • Catalyst: Acid catalysis (e.g., a few drops of HCl or H₂SO₄) is frequently employed to activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by the hydrazine.[7]

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can be formed.[2][7] The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine.

Experimental Protocol: General Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general method for synthesizing a pyrazole from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).

  • Add glacial acetic acid (20 mL) to dissolve the ethyl acetoacetate.

  • Slowly add phenylhydrazine (1.0 eq) to the stirred solution. The addition may be exothermic; maintain control by adding dropwise.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexanes mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Strategy 2: Synthesis via α,β-Unsaturated Carbonyl Compounds

An alternative to 1,3-dicarbonyls, α,β-unsaturated aldehydes and ketones (chalcones) can serve as the three-carbon precursor. The reaction with hydrazine proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Causality Behind Experimental Choices:

  • Reaction Pathway: The initial step is the conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular attack of the second nitrogen atom onto the carbonyl carbon to form a pyrazoline intermediate.

  • Oxidation: The resulting pyrazoline is often oxidized to the aromatic pyrazole. This can occur spontaneously in the presence of air or can be facilitated by adding a mild oxidizing agent.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone

This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a generic chalcone and hydrazine hydrate.

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone) (1.0 eq)

  • Hydrazine Hydrate (1.5 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction via TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

G cluster_knorr Knorr Synthesis Workflow cluster_chalcone Chalcone Synthesis Workflow K_Start 1,3-Dicarbonyl + Hydrazine Derivative K_Solvent Dissolve in Protic Solvent (e.g., EtOH, AcOH) K_Start->K_Solvent K_React Heat / Reflux (Acid Catalyst optional) K_Solvent->K_React K_TLC Monitor by TLC K_React->K_TLC K_Workup Aqueous Workup (Precipitation) K_TLC->K_Workup Reaction Complete K_Purify Filter & Recrystallize K_Workup->K_Purify K_Product Pure Pyrazole Product K_Purify->K_Product C_Start α,β-Unsaturated Ketone + Hydrazine Derivative C_Solvent Dissolve in Solvent (e.g., EtOH) C_Start->C_Solvent C_React Heat / Reflux C_Solvent->C_React C_Intermediate Pyrazoline Intermediate Formation C_React->C_Intermediate C_Oxidize Oxidation to Pyrazole (spontaneous or added oxidant) C_Intermediate->C_Oxidize C_Workup Aqueous Workup C_Oxidize->C_Workup C_Purify Filter & Recrystallize C_Workup->C_Purify C_Product Pure Pyrazole Product C_Purify->C_Product

Caption: High-level workflows for pyrazole synthesis.

Application Case Study 1: Synthesis of Celecoxib

Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor used to treat pain and inflammation.[8][9] Its structure features a 1,5-diarylpyrazole core with trifluoromethyl and sulfonamide moieties, which are critical for its selective binding to the COX-2 enzyme.[10][11]

Synthetic Pathway Analysis: The most common industrial synthesis of Celecoxib utilizes a Knorr-type condensation.[11]

  • Precursor Synthesis: The key precursors are 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (a trifluoromethylated 1,3-diketone) and 4-sulfonamidophenylhydrazine.

  • Cyclocondensation: These two precursors undergo a regioselective cyclization reaction, typically in an alcohol solvent, to form the Celecoxib pyrazole ring. The regioselectivity is driven by the higher electrophilicity of the ketone adjacent to the CF₃ group, which is preferentially attacked by the -NH₂ group of the hydrazine.

G diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione plus + diketone->plus hydrazine 4-Sulfonamidophenylhydrazine Hydrochloride hydrazine->plus reaction Cyclocondensation (Knorr Synthesis) Solvent: Ethanol Heat plus->reaction celecoxib Celecoxib reaction->celecoxib Major Product regioisomer Regioisomeric Impurity reaction->regioisomer Minor Byproduct

Caption: Synthetic pathway for Celecoxib.

Protocol: Synthesis of Celecoxib

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)

  • Ethanol (anhydrous)

  • Toluene

Procedure:

  • Charge a glass-lined reactor with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and ethanol.

  • Stir the mixture to form a clear solution.

  • Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) to the reactor in portions.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 5-7 hours.

  • Monitor for reaction completion by HPLC, ensuring the starting diketone is less than 1%.

  • Once complete, cool the reaction mass to 20-25°C.

  • Filter the resulting solid product and wash the cake with cold ethanol.

  • Dry the crude product under vacuum.

  • For purification, dissolve the crude Celecoxib in toluene at reflux.

  • Cool the solution gradually to 0-5°C to crystallize the pure product.

  • Filter the purified Celecoxib, wash with chilled toluene, and dry under vacuum at 50-60°C. This purification step is critical to remove the unwanted regioisomer.[11]

Application Case Study 2: Synthesis of Sildenafil

Sildenafil (brand name Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), used for treating erectile dysfunction and pulmonary arterial hypertension.[12] Its complex structure is a fused pyrazolo[4,3-d]pyrimidin-7-one. The synthesis begins with the construction of a functionalized pyrazole ring.[13][14]

Synthetic Pathway Analysis: The synthesis is a multi-step process where the pyrazole is built first and then elaborated upon.[12][14][15]

  • Pyrazole Formation: A Knorr-type reaction between ethyl 2,4-dioxo-valerate and hydrazine forms the initial pyrazole-5-carboxylic acid ethyl ester.

  • N-Methylation: The pyrazole nitrogen is regioselectively methylated, typically using dimethyl sulfate.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Nitration: The pyrazole ring is nitrated at the 4-position.

  • Amidation & Reduction: The carboxylic acid is converted to a primary amide, and the nitro group is subsequently reduced to an amine.

  • Acylation & Cyclization: The newly formed amino group is acylated with 2-ethoxybenzoyl chloride. The final pyrimidinone ring is formed via base-catalyzed intramolecular cyclization.

  • Final Functionalization: The phenyl ring is chlorosulfonylated and then condensed with 1-methylpiperazine to complete the synthesis of Sildenafil.

G cluster_sildenafil Sildenafil Synthesis Workflow step1 Step 1: Pyrazole Formation Ethyl 3-propylpyrazole-5-carboxylate step2 Step 2: N-Methylation Regioselective methylation of pyrazole N1 step1->step2 step3 Step 3: Hydrolysis Ester to Carboxylic Acid step2->step3 step4 Step 4: Nitration Introduction of NO₂ group at C4 step3->step4 step5 Step 5: Amidation & Reduction COOH → CONH₂ NO₂ → NH₂ step4->step5 step6 Step 6: Acylation & Cyclization Amine acylation followed by ring closure to form pyrimidinone step5->step6 step7 Step 7: Sulfonamide Formation Chlorosulfonylation and condensation with 1-methylpiperazine step6->step7 product Sildenafil step7->product

Caption: Key stages in the multi-step synthesis of Sildenafil.

Protocol: Step 1 - Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

Materials:

  • Diethyl 2-(ethoxymethylene)malonate (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

Procedure: This protocol describes an alternative efficient route to a key pyrazole precursor.

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a three-necked flask under an inert atmosphere (N₂).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a mixture of diethyl 2-(ethoxymethylene)malonate (1.0 eq) and butyraldehyde (1.1 eq) dropwise to the cooled sodium ethoxide solution over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Cool the mixture again to 0-5°C and add hydrazine hydrate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool to room temperature and neutralize the reaction mixture with acetic acid.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude ester by column chromatography or distillation to yield the pure pyrazole precursor.

Data Summary

Table 1: Comparison of Primary Pyrazole Synthesis Strategies

StrategyPrecursorsKey FeaturesAdvantagesCommon Limitations
Knorr Synthesis 1,3-Dicarbonyl + HydrazineCyclocondensationHigh yields, readily available starting materials, robust and scalable.Potential for regioisomeric mixtures with unsymmetrical precursors.[7]
Chalcone Method α,β-Unsaturated Carbonyl + HydrazineMichael Addition then CyclizationAccess to different substitution patterns, good for 1,3,5-triarylpyrazoles.Requires an oxidation step from the pyrazoline intermediate.
1,3-Dipolar Cycloaddition Alkyne/Alkene + Nitrile Imine[3+2] CycloadditionHigh regioselectivity, mild reaction conditions.[2][16]In situ generation of the nitrile imine can be required.
Multicomponent Reactions e.g., Aldehyde + Hydrazine + AlkyneOne-pot reactionHigh atom economy, operational simplicity, "green" approach.[17]Optimization can be complex; sometimes yields are moderate.

Table 2: Examples of Marketed Pyrazole-Based Bioactive Molecules

Drug NameBioactive TargetTherapeutic AreaKey Synthetic Approach
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicKnorr-type condensation[11]
Sildenafil Phosphodiesterase-5 (PDE5)Erectile Dysfunction, PAHKnorr-type condensation followed by elaboration[12][14]
Rimonabant Cannabinoid Receptor 1 (CB1)Anti-obesity (withdrawn)Condensation of a diketone with hydrazine
Deracoxib Cyclooxygenase-2 (COX-2)Veterinary Anti-inflammatoryKnorr-type condensation[4]
Stanozolol Androgen ReceptorAnabolic SteroidCondensation of hydrazine onto a steroidal ketone

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, and mastery of its synthesis is essential for drug development professionals. The classical Knorr synthesis and its variations remain the most reliable and scalable methods for constructing the pyrazole core. By understanding the underlying mechanisms and the rationale behind specific reaction conditions, researchers can effectively design and execute synthetic routes to novel and existing bioactive molecules. The case studies of Celecoxib and Sildenafil demonstrate how these fundamental reactions are applied in multi-step syntheses to create complex, high-value pharmaceuticals. Continued innovation in areas like multicomponent and flow chemistry promises to make the synthesis of these vital compounds even more efficient and environmentally benign.[11][17]

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Sildenafil. Wikipedia.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). PubMed Central.
  • pyrazole bearing molecules as bioactive scaffolds: a review. (2018).
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007).
  • Synthesis of Sildenafil Citrate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. (2020). Royal Society of Chemistry.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023).
  • Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. (2020).
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Various methods for the synthesis of pyrazole. (2022).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PubMed Central.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). PubMed Central.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023).
  • Synthesis and antimicrobial activity of some novel pyrazoles. (2011). Scholars Research Library.
  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. (2021).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2017).
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2020). PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • An improved process for the preparation of celecoxib. (2010).
  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. (2012).

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Central Role of Pyrazoles and the Imperative for Rigorous Analytical Characterization

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their versatile scaffold is found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The precise substitution pattern on the pyrazole ring dictates its three-dimensional structure and, consequently, its biological activity and safety profile. Therefore, the unambiguous characterization of pyrazole compounds is a critical, non-negotiable step in the drug discovery and development pipeline.

This comprehensive guide provides a suite of detailed application notes and robust protocols for the analytical characterization of pyrazole derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, equipping researchers with the rationale to adapt and troubleshoot these techniques for their specific molecules. The protocols herein are designed as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Logical Workflow for Pyrazole Characterization

A systematic approach is paramount for the efficient and thorough characterization of newly synthesized or isolated pyrazole compounds. The following workflow outlines a logical progression of analytical techniques, from initial structural confirmation to detailed isomeric and purity analysis.

Pyrazole Characterization Workflow Start Newly Synthesized Pyrazole Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS IR Infrared (IR) Spectroscopy Start->IR Structural_Confirmation Primary Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Chromatography Chromatographic Analysis (HPLC, GC) Structural_Confirmation->Chromatography XRay X-ray Crystallography (Optional, for solid-state structure) Structural_Confirmation->XRay If single crystal is available Purity Purity & Isomer Quantification Chromatography->Purity Final_Characterization Complete Analytical Characterization Purity->Final_Characterization XRay->Final_Characterization

Caption: A logical workflow for the comprehensive analytical characterization of pyrazole compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the initial structural elucidation of pyrazole compounds.[3][4] It provides detailed information about the carbon-hydrogen framework, the substitution pattern, and the electronic environment of the molecule.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Causality: The chemical shifts, multiplicities, and coupling constants of the protons on the pyrazole ring and its substituents are highly diagnostic. For instance, the protons on the pyrazole ring typically resonate in the aromatic region, and their specific chemical shifts can help distinguish between different regioisomers. The NH proton of an unsubstituted pyrazole is often broad and its chemical shift can be solvent-dependent.[2]

Protocol 1: ¹H NMR Analysis of a Pyrazole Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 (adjust based on sample concentration).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to specific protons in the molecule. For pyrazoline derivatives, the methylene and methine protons of the pyrazoline ring often exhibit a characteristic ABX spin system.[5]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality: ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents, aiding in isomer differentiation.[6]

Protocol 2: ¹³C NMR Analysis of a Pyrazole Derivative

  • Sample Preparation: As described in Protocol 1. A higher sample concentration may be required due to the lower natural abundance of ¹³C.

  • Instrumental Parameters (100 MHz for ¹³C):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 512-2048 (or more, depending on concentration).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Interpretation:

    • Correlate the observed chemical shifts with the expected values for the proposed structure. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 1-Substituted Pyrazole Ring

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H3~7.5C3: ~139
H4~6.2C4: ~105
H5~7.4C5: ~129
N-SubstituentVaries with substituentVaries with substituent

Note: These are approximate values and can vary significantly based on the solvent and the nature of the substituents.[7]

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight of a pyrazole compound and for obtaining structural information through the analysis of its fragmentation patterns.[8]

Causality: The choice of ionization technique is crucial. Electron Ionization (EI) often leads to extensive fragmentation, which can be highly informative for structural elucidation.[9][10] Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ or other adducts, providing a clear determination of the molecular weight. The fragmentation of the pyrazole ring often involves the loss of HCN or N₂.[9]

Protocol 3: GC-MS Analysis for Volatile Pyrazoles

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the pyrazole compound in a volatile solvent such as dichloromethane or ethyl acetate.[11]

  • GC-MS Instrumental Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C (hold for 1 min), then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the fragmentation pattern to deduce the structure. Common fragmentations for pyrazoles include the loss of substituents and cleavage of the heterocyclic ring.[9]

Protocol 4: LC-MS Analysis for Less Volatile or Thermally Labile Pyrazoles

  • Sample Preparation:

    • Prepare a solution of the pyrazole compound (e.g., 10 µg/mL) in the mobile phase.

  • LC-MS Instrumental Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to promote ionization).

    • Flow Rate: 0.5-1.0 mL/min.

    • MS Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 100-1000.

  • Data Interpretation:

    • Identify the protonated molecular ion [M+H]⁺.

    • If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the daughter ions to confirm the structure.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a pyrazole molecule.

Causality: The vibrational frequencies of chemical bonds are characteristic of the bond type and its environment. For pyrazoles, key vibrations include N-H stretching (for unsubstituted pyrazoles), C=N stretching, C=C stretching of the aromatic ring, and C-H stretching.[12][13]

Protocol 5: FT-IR Analysis using ATR

  • Sample Preparation:

    • For solid samples, place a small amount directly onto the ATR crystal.

    • For liquid samples, place a single drop onto the ATR crystal.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation:

    • Correlate the observed absorption bands with the expected functional groups.

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (unsubstituted)3100-3500Medium, often broad
Aromatic C-H Stretch3000-3100Medium to weak
Aliphatic C-H Stretch2850-3000Medium
C=N Stretch1580-1650Medium to strong
C=C Stretch (aromatic ring)1400-1600Medium to strong
C-N Stretch1200-1350Medium

Note: These are general ranges and can be influenced by the molecular structure and solid-state effects.[3][14][15]

IV. Chromatographic Methods: Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a pyrazole compound and for separating and quantifying isomers that are often formed during synthesis.[11]

A. High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is a versatile and widely used method for the analysis of pyrazole derivatives.[16][17] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Method development involves optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation of the target compound from impurities and isomers.

Protocol 6: RP-HPLC Method for Purity Determination

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV-Vis detector at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectroscopy).

    • Injection Volume: 5-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution.

    • Prepare the sample solution at a similar concentration.

  • System Suitability and Validation:

    • Before analysis, perform a system suitability test to ensure the chromatographic system is performing adequately (e.g., check theoretical plates, tailing factor, and reproducibility of injections).

    • The method should be validated according to ICH guidelines, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

  • Quantification:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.

B. Gas Chromatography (GC)

Causality: GC is well-suited for the analysis of volatile and thermally stable pyrazole compounds.[11][19] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving isomers with similar boiling points.

Protocol 7: GC Method for Isomer Analysis

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-1 or ZB-WAXplus for separating isomers with different polarities).[20]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.

    • Carrier Gas: Helium or hydrogen.

    • Detection: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent.

  • Data Analysis:

    • Identify the isomers based on their retention times (and mass spectra if using GC-MS).

    • Quantify the relative amounts of each isomer by comparing their peak areas.

V. X-ray Crystallography: Definitive Solid-State Structure

For crystalline pyrazole compounds, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[21][22][23]

Causality: This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[24] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Protocol 8: General Procedure for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of suitable size and quality from an appropriate solvent system. This is often the most challenging step.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

VI. Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical data, each protocol should incorporate self-validating elements:

  • Internal Standards: In NMR and chromatography, the use of internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response.

  • System Suitability Tests: In chromatography, these tests are performed before each analytical run to verify that the system is operating within established parameters.

  • Method Validation: For quantitative methods, a full validation according to ICH guidelines is essential to demonstrate that the method is fit for its intended purpose.

  • Orthogonal Techniques: Confirming results with multiple, independent analytical techniques (e.g., confirming molecular weight by MS and elemental analysis) significantly increases confidence in the data.

Conclusion

The analytical characterization of pyrazole compounds is a multi-faceted process that requires a thoughtful and systematic application of various spectroscopic and chromatographic techniques. By understanding the principles behind each method and following robust, well-validated protocols, researchers can ensure the quality and integrity of their data, which is fundamental to the successful advancement of pyrazole-based drug candidates.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved from [Link]

  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. (1971). Analytical Chemistry. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry. Retrieved from [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Pyrazoles Syntheses, reactions and uses. (2021, February 16). YouTube. Retrieved from [Link]

  • Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, a key building block in the development of novel pharmaceutical and agrochemical agents.[1] Pyrazole derivatives are foundational scaffolds in medicinal chemistry, forming the core of drugs such as Celecoxib and other kinase inhibitors.[2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, and safety considerations essential for successful scale-up. We present a robust, two-step synthetic route commencing from readily available starting materials, centered around a Claisen condensation followed by a regioselective Knorr-type pyrazole synthesis. Detailed protocols, process flow diagrams, characterization data, and troubleshooting insights are provided to equip researchers and process chemists with the necessary tools for efficient and safe production.

Introduction and Strategic Overview

The synthesis of substituted pyrazoles is a cornerstone of modern heterocyclic chemistry.[2][3] The target molecule, this compound, possesses a specific substitution pattern that is frequently sought in drug discovery programs. The presented synthesis is designed for scalability and relies on well-established, high-yielding chemical transformations.

Retrosynthetic Analysis:

The logical approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] Our retrosynthetic strategy disconnects the pyrazole C-N and N-N bonds, identifying methylhydrazine and a key β-ketoester, ethyl 4-cyclopropyl-2,4-dioxobutanoate, as the primary precursors. The β-ketoester itself can be readily prepared via a Claisen condensation of acetylcyclopropane and diethyl oxalate.

Caption: Overall synthetic workflow diagram.

Product Characterization Data:

ParameterSpecification
Product Name This compound
CAS Number Not readily available; isomer CAS is 133261-11-7 [5]
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98.5%
¹H NMR (CDCl₃) δ (ppm): ~4.4 (q, 2H, OCH₂), ~4.0 (s, 3H, NCH₃), ~2.0 (m, 1H, cyclopropyl-CH), ~1.4 (t, 3H, OCH₂CH₃), ~1.1 (m, 2H, cyclopropyl-CH₂), ~0.8 (m, 2H, cyclopropyl-CH₂)
MS (ESI+) m/z: 195.1 [M+H]⁺

Scale-Up Considerations and Troubleshooting

  • Exotherm Control: Both steps involve exothermic reactions. The Claisen condensation and the initial reaction with methylhydrazine require robust temperature control. For large-scale batches, the rate of addition must be carefully managed to prevent thermal runaways.

  • Handling of Reagents: Sodium ethoxide is moisture-sensitive and corrosive. Methylhydrazine is highly toxic and must be handled with extreme care under engineering controls. [6]A quench solution (e.g., sodium hypochlorite) should be readily available for any spills.

  • Regioisomer Control: The reaction of an unsymmetrical β-dicarbonyl with methylhydrazine can potentially lead to two regioisomers. In this synthesis, the cyclopropyl ketone is generally more reactive towards nucleophilic attack than the ester-adjacent ketone, leading predominantly to the desired 5-cyclopropyl isomer. However, the formation of the 3-cyclopropyl isomer (ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) is possible. [5]Reaction conditions, particularly pH and temperature, should be kept consistent to ensure high regioselectivity. Lower temperatures during hydrazine addition typically favor the desired kinetic product.

  • Crystallization Issues: If the final product oils out or fails to crystallize, seeding with a small crystal of pure product can be effective. Ensure the correct solvent polarity and cooling rate are used. A solvent system like heptane/ethyl acetate often provides excellent crystallinity.

References

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Synfacts. (2024). Multi-Kilogram Synthesis of a Complex Cyclopropyl Pyrazole from (R)-Epichlorohydrin. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • CoLab. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 288229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatility of Pyrazole Esters as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Esters

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The pyrazole nucleus is a key pharmacophore found in numerous blockbuster drugs[2][4]. Among the various synthons available for the construction of this privileged scaffold, pyrazole esters stand out for their exceptional versatility. The ester functionality serves as a malleable handle, allowing for a wide array of subsequent transformations, from simple hydrolysis and amidation to more complex cyclization and cross-coupling reactions. This guide provides an in-depth exploration of the use of pyrazole esters as pivotal building blocks in organic synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Core Synthetic Strategies Employing Pyrazole Esters

The utility of pyrazole esters can be broadly categorized into two main strategies:

  • Direct Synthesis of the Pyrazole Ring from Ester Precursors: This approach involves the construction of the pyrazole core using an ester-containing starting material, such as a β-keto ester. The quintessential example is the Knorr pyrazole synthesis.

  • Post-Functionalization of Pre-formed Pyrazole Esters: In this strategy, a pyrazole ring bearing an ester group is first synthesized. This ester then acts as a versatile anchor point for further molecular elaboration, enabling the synthesis of diverse libraries of compounds.

This document will delve into both strategies, providing detailed, field-proven protocols.

Part 1: Direct Synthesis of Pyrazole Rings from β-Keto Esters

The condensation reaction between a β-keto ester and a hydrazine derivative is a robust and widely employed method for constructing the pyrazole ring, famously known as the Knorr pyrazole synthesis[1]. This reaction is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring[1].

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction initiates with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl. This leads to cyclization and dehydration, ultimately forming a pyrazolone, which is a tautomer of the aromatic pyrazole[1]. The reaction is often catalyzed by a small amount of acid[1].

Experimental Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a model pyrazolone from ethyl benzoylacetate and hydrazine hydrate[1].

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[1].

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture[1].

  • Add a stir bar and place the vial on a hot plate with stirring[1].

  • Heat the reaction mixture to approximately 100°C[1].

  • After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture[1].

  • Continue heating until the TLC analysis indicates complete consumption of the starting ketoester[1].

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product[1].

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one[1].

Data Presentation: Representative Yields for Knorr Pyrazole Synthesis

Entryβ-Keto EsterHydrazineProductYield (%)Reference
1Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one>90[1]
2Ethyl acetoacetateHydrazine hydrate3-Methyl-1H-pyrazol-5(4H)-oneHigh[1]
3Ethyl 4,4,4-trifluoro-3-oxobutanoateTolylsulfonohydrazide5-Aryl-3-trifluoromethyl pyrazoleGood to Excellent[5]

Visualization: Knorr Pyrazole Synthesis Workflow and Mechanism

Below is a diagram illustrating the experimental workflow and the underlying reaction mechanism.

Knorr_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism reagents Combine β-Keto Ester, Hydrazine, Solvent, Acid Catalyst heat Heat to 100°C & Monitor by TLC reagents->heat precipitate Add Water to Precipitate Product heat->precipitate isolate Isolate by Filtration precipitate->isolate start β-Keto Ester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack pyrazolone Pyrazolone Product cyclization->pyrazolone Dehydration

Caption: Workflow and mechanism of the Knorr pyrazole synthesis.

Part 2: Pyrazole Esters as Versatile Intermediates for Diversification

Perhaps the most powerful application of pyrazole esters is their use as scaffolds for building molecular complexity. The ester group at the C5 position is a gateway to a multitude of derivatives, most notably carboxamides, which are prevalent in medicinal chemistry[6].

Strategy A: Pyrazole Ring Construction followed by Amidation

This is the most common and flexible approach. It involves the initial synthesis of a pyrazole-5-carboxylate ester, which is then hydrolyzed to the corresponding carboxylic acid. The acid can then be coupled with a diverse range of amines to generate a library of amides[6].

Visualization: Synthetic Strategy for Pyrazole-5-Carboxamides

Amidation_Strategy start β-Ketoester + Hydrazine ester Pyrazole-5-carboxylate Ester start->ester Knorr Synthesis acid Pyrazole-5-carboxylic Acid ester->acid Hydrolysis (e.g., LiOH) amide Pyrazole-5-carboxamide acid->amide Amide Coupling (e.g., with Amine)

Caption: General workflow for the synthesis of pyrazole-5-carboxamides.

Experimental Protocol 2: Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol details the hydrolysis of a pyrazole ester to its carboxylic acid, a crucial intermediate[6].

Materials:

  • Pyrazole-5-carboxylate ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio)[6].

  • Add the base (LiOH or NaOH, 1.5 - 3.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol 3: Amide Bond Formation

This protocol outlines the conversion of the pyrazole carboxylic acid to the corresponding amide via an acid chloride intermediate[6].

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride or thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

  • Desired amine (1.2 eq)

  • Triethylamine (2.5 eq)

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM[6].

  • Add a catalytic drop of DMF[6].

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed[6].

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution[6].

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step[6].

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C[6].

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM[6].

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C[6].

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC[6].

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[6].

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM[6].

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

Part 3: Advanced Applications - Multicomponent Reactions

Pyrazole esters are also key players in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to form a complex product[7]. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity[7][8].

Protocol 4: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a green, efficient synthesis of the medicinally important pyrano[2,3-c]pyrazole scaffold[8].

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol or Water (as solvent)

  • Catalyst (e.g., ammonium acetate, taurine, or none, depending on the specific literature procedure)[8][9][10]

General Procedure:

  • In a suitable flask, combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the chosen solvent[8][9].

  • If a catalyst is used, add it to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, as specified by the chosen protocol. Reaction times can be significantly shortened using microwave irradiation or ultrasonication[8].

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry to obtain the desired pyrano[2,3-c]pyrazole derivative[6][9].

Data Presentation: Comparison of Conditions for Pyrano[2,3-c]pyrazole Synthesis

CatalystSolventMethodTimeYield (%)Reference
Ammonium AcetateWaterReflux1 hGood[9]
Potassium t-butoxideMethanolMicrowave2-5 min80-90[8]
None (catalyst-free)WaterUltrasonicationShortExcellent[8]
TaurineWaterNot specifiedNot specifiedGood to Excellent[10]

Visualization: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

MCR_PyranoPyrazole cluster_reactants Four Components cluster_conditions Reaction Conditions Aldehyde Aldehyde Product Pyrano[2,3-c]pyrazole Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Product Hydrazine Hydrazine Hydrazine->Product Solvent Solvent (Water/Ethanol) Solvent->Product Catalyst Catalyst (Optional) Catalyst->Product Energy Energy (Heat/Microwave/Ultrasound) Energy->Product

Caption: One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles.

Conclusion and Future Outlook

Pyrazole esters are undeniably powerful and versatile building blocks in the synthetic organic chemist's toolbox. Their utility spans from classical condensation reactions like the Knorr synthesis to modern, highly efficient multicomponent reactions. The ability to readily convert the ester functionality into a vast array of other functional groups, particularly amides, makes them indispensable for generating libraries of compounds for drug discovery and materials science. As the demand for efficient and sustainable synthetic methods grows, the strategic use of pyrazole esters will undoubtedly continue to be a central theme in the development of novel heterocyclic compounds with significant biological and industrial applications.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Kim, B. R., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Kim, B. R., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications.
  • Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
  • Lee, S.-G., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • ResearchGate. (n.d.). An overview of the synthesis of fused pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Feng, J., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.
  • ResearchGate. (n.d.). Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations.
  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC - NIH. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.

Sources

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with a particular prominence in the development of anti-inflammatory drugs.[3][4] This guide provides an in-depth exploration of the rationale, mechanisms, and practical methodologies for developing novel anti-inflammatory agents based on the pyrazole nucleus. We will delve into the molecular pathways targeted by these compounds, offer detailed protocols for their synthesis and biological evaluation, and present data interpretation strategies to accelerate the drug discovery pipeline.

The Rationale for Pyrazole Scaffolds in Anti-inflammatory Drug Design

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6] A key objective in modern pharmacology is the development of selective and potent anti-inflammatory agents with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Key Inflammatory Pathways Targeted by Pyrazole Derivatives

Pyrazole-based anti-inflammatory agents primarily exert their effects by modulating critical signaling cascades involved in the inflammatory response. Understanding these mechanisms is paramount for rational drug design and lead optimization.

Cyclooxygenase (COX) Inhibition

A major mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[7] The diaryl-substituted pyrazole structure, as seen in Celecoxib, is a well-established pharmacophore for achieving COX-2 selectivity.[16][17]

Modulation of NF-κB and MAPK Signaling Pathways

Beyond COX inhibition, emerging research indicates that pyrazole derivatives can modulate other crucial inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[18][19][20]

  • NF-κB Signaling: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][21] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the nuclear translocation of NF-κB dimers and subsequent gene transcription.[22][23] Some pyrazole compounds have been shown to suppress NF-κB activation, thereby downregulating the production of a broad spectrum of inflammatory mediators.

  • MAPK Signaling: The MAPK family of kinases (including ERK, JNK, and p38) plays a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[24][25] These pathways are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[26][27] Inhibition of MAPK signaling by pyrazole derivatives represents a promising strategy for attenuating the inflammatory response.

Below is a diagram illustrating the central role of these pathways in inflammation and the points of intervention for pyrazole-based inhibitors.

Inflammation_Pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimuli LPS, Cytokines (TNF-α, IL-1β) Receptor TLR4 / IL-1R / TNFR Stimuli->Receptor MAP3K MAPKKK Receptor->MAP3K IKK IKK Complex Receptor->IKK MAP2K MAPKK MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation Pyrazole_MAPK Pyrazole Derivatives Pyrazole_MAPK->MAPK Inhibition Pyrazole_NFkB Pyrazole Derivatives Pyrazole_NFkB->IKK Inhibition Pyrazole_COX Pyrazole Derivatives COX2 COX-2 Pyrazole_COX->COX2 Inhibition AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression AP1->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Translation Cytokines->Inflammation

Caption: Key inflammatory signaling pathways targeted by pyrazole derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of novel pyrazole-based anti-inflammatory agents.

Chemical Synthesis: Synthesis of a Diaryl-Pyrazole Derivative

This protocol describes a general and robust method for the synthesis of a 1,5-diarylpyrazole derivative, a common scaffold for COX-2 inhibition, adapted from established literature procedures.[7][28][29]

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: Substituted Acetophenone & Substituted Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation Formation of Chalcone Intermediate Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Formation of Pyrazoline Intermediate1->Step2 Intermediate2 Pyrazoline Intermediate Step2->Intermediate2 Step3 Step 3: Oxidation Formation of Pyrazole Intermediate2->Step3 Purification Purification (Recrystallization / Chromatography) Step3->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Pyrazole Product Characterization->Final_Product

Sources

fungicidal and insecticidal applications of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fungicidal and Insecticidal Applications of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern agrochemical discovery. This five-membered heterocyclic ring is a remarkably versatile pharmacophore, forming the backbone of numerous commercially successful fungicides and insecticides.[1][2][3] Its derivatives have been instrumental in managing a wide array of agricultural threats, from devastating fungal diseases to resilient insect pests.[2][4]

This guide provides a detailed exploration of the dual applications of pyrazole derivatives. Moving beyond simple lists of compounds, we will delve into the causal mechanisms of action, present field-proven experimental protocols, and offer insights into the structure-activity relationships that drive efficacy. Our focus is on empowering researchers to not only understand but also innovate within this critical area of crop protection chemistry.

Part 1: Fungicidal Applications of Pyrazole Derivatives

The most significant contribution of pyrazole chemistry to fungal disease management lies in the development of Pyrazole Carboxamides. This class of compounds has become a major force in the global fungicide market, primarily through its potent inhibition of a crucial metabolic enzyme.[3][5][6]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for most pyrazole-based fungicides is the disruption of the fungal mitochondrial respiratory chain at Complex II, also known as the succinate dehydrogenase (SDH) enzyme.[5][7]

Causality of Inhibition: The SDH enzyme is a vital component of both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, pyrazole carboxamides physically obstruct the transfer of electrons from succinate to ubiquinone. This blockage halts the entire respiratory process, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death.[5] The high efficacy and broad-spectrum activity of these fungicides are attributed to the essential and conserved nature of the SDH enzyme across a wide range of fungal pathogens.[7][8]

Newer research also indicates that some pyrazole derivatives may possess alternative or dual modes of action, such as inducing plant defense responses or disrupting the integrity of the fungal cell membrane, offering new avenues for combating resistance.[9][10][11]

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ComplexII Complex II (SDH) UQ Ubiquinone (Q) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III UQ->ComplexIII e- ATP ATP Production Halted Succinate Succinate Succinate->ComplexII Pyrazole Pyrazole Carboxamide (SDHI Fungicide) Pyrazole->Block Block->UQ Inhibition

Fig 1. Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Application Notes: Spectrum and Resistance

Pyrazole carboxamide fungicides, such as Bixafen, Penthiopyrad, and Isopyrazam, demonstrate a broad spectrum of activity against pathogens like Botrytis, Alternaria, and Sclerotinia in fruits and vegetables, as well as Septoria and Rusts in cereals.[3][7] However, the extensive use of SDHIs has led to the emergence of resistant fungal strains.[8] Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, which reduce the binding affinity of the fungicide. Therefore, robust resistance management strategies, including rotation with fungicides having different modes of action, are critical.

Data Summary: Efficacy of Pyrazole Fungicides

The following table summarizes the efficacy of selected pyrazole derivatives against various plant pathogenic fungi, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher fungicidal activity.

Compound ClassRepresentative CompoundTarget PathogenEfficacy (EC50 in µg/mL)Reference(s)
Pyrazole CarboxamideBixafenRhizoctonia solani~0.022[11]
Pyrazole CarboxamideIsopyrazamBotrytis cinerea~0.08[9]
Pyrazole CarboxamideFluxapyroxadRhizoctonia cerealis11.93[12]
Pyrazole-Thiazole CarboxamideCompound 6dRhizoctonia cerealis5.11[12]
Isoxazolol Pyrazole CarboxylateCompound 7aiRhizoctonia solani0.37[3]
Experimental Protocols

This protocol outlines a common synthetic route for creating the pyrazole carboxamide scaffold.

  • Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate. React a suitable 1,3-dicarbonyl compound (e.g., acetoacetic ester) with triethyl orthoformate in acetic anhydride and reflux to form an ethoxymethylene intermediate.[6] Subsequently, cyclize this intermediate with hydrazine hydrate in ethanol to yield the core pyrazole ester.[6]

  • Step 2: Saponification. Hydrolyze the resulting ester (e.g., Ethyl 1H-pyrazole-4-carboxylate) to its corresponding carboxylic acid using an aqueous solution of sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl).[6]

  • Step 3: Formation of Acid Chloride. Convert the pyrazole-4-carboxylic acid to the more reactive pyrazole-4-carbonyl chloride by refluxing with thionyl chloride (SOCl₂).[6]

  • Step 4: Amide Coupling. React the pyrazole-4-carbonyl chloride with a selected aniline or amine derivative in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to form the final pyrazole carboxamide product.

  • Validation: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

This assay is fundamental for determining the direct antifungal activity of a compound.

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium and amend it with the test compound dissolved in a suitable solvent (e.g., acetone) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3] A solvent-only control must be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each prepared PDA plate.[3]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark until the mycelial growth in the control plate reaches the edge.

  • Assessment: Measure the diameter of the fungal colony on each plate. Calculate the percentage of inhibition relative to the solvent control.

  • Data Analysis: Plot the inhibition percentages against the compound concentrations and use probit analysis to calculate the EC50 value.[3]

This assay evaluates the ability of a compound to protect a plant from infection.

  • Plant Cultivation: Grow healthy host plants (e.g., cucumber, tomato) in a greenhouse to a suitable stage (e.g., two-leaf stage).[5]

  • Fungicide Application: Prepare a spray formulation of the test compound at various concentrations. Spray the plants evenly until runoff. Control plants are sprayed with a blank formulation.[5]

  • Inoculation: After the spray has dried (approx. 24 hours), inoculate the plants with a spore suspension of the target pathogen (e.g., Botrytis cinerea).[5]

  • Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection, then return them to standard greenhouse conditions.[5]

  • Disease Assessment: After a set period (e.g., 3-5 days), assess the disease severity by measuring lesion size or counting the number of lesions. Calculate the protective efficacy relative to the untreated, inoculated control.

Part 2: Insecticidal Applications of Pyrazole Derivatives

Pyrazole derivatives are equally formidable as insecticides, with distinct chemical classes targeting different critical sites within the insect nervous system. This multi-target capability makes the pyrazole scaffold a highly valuable asset in insecticide development.[13][14]

Mechanisms of Action
  • GABA-gated Chloride Channel Blockers: Phenylpyrazoles, with fipronil being the most prominent example, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[15][16][17] In insects, GABA is a primary inhibitory neurotransmitter. By blocking the chloride ion influx that GABA normally mediates, phenylpyrazoles prevent the hyperpolarization of the neuronal membrane.[18] This leads to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately paralysis and death of the insect.[19] The high selectivity of these insecticides is due to a significantly higher binding affinity for insect GABA receptors compared to mammalian receptors.[19][20]

  • Voltage-Gated Sodium Channel Blockers: Pyrazoline-type insecticides represent another class that targets the insect nervous system. These compounds act as state-dependent blockers of voltage-gated sodium channels.[21][22] They preferentially bind to and stabilize the inactivated state of the sodium channel, preventing the channel from returning to the resting state. This action blocks the generation and propagation of action potentials, leading to paralysis.[22]

  • Ryanodine Receptor Modulators: Diamide insecticides, many of which are pyrazole amides like chlorantraniliprole and cyantraniliprole, have a unique mode of action.[4] They target insect ryanodine receptors, which are intracellular calcium channels critical for muscle contraction. The binding of these compounds causes the channels to remain open, leading to an uncontrolled release of calcium from internal stores. This depletes calcium reserves, resulting in feeding cessation, lethargy, muscle paralysis, and death.[4]

Insecticide_Mechanisms cluster_gaba GABA-gated Chloride Channel cluster_na Voltage-Gated Sodium Channel GABA_R GABA Receptor (Chloride Channel) Cl_in Cl- Influx GABA_R->Cl_in GABA binding opens channel Neuron_Hyper Neuron Hyperpolarization (Inhibition) Cl_in->Neuron_Hyper causes Fipronil Phenylpyrazole (Fipronil) Fipronil->GABA_R blocks Na_Channel Sodium Channel AP Action Potential Na_Channel->AP Na+ influx propagates Pyrazoline Pyrazoline Insecticide Pyrazoline->Na_Channel blocks

Fig 2. Neuronal targets of pyrazole insecticides.
Data Summary: Efficacy of Pyrazole Insecticides

The following table summarizes the efficacy of selected pyrazole insecticides against various insect pests, presented as the half-maximal lethal concentration (LC50). Lower LC50 values indicate higher insecticidal potency.

Compound ClassRepresentative CompoundTarget PestEfficacy (LC50 in µg/mL)Reference(s)
PhenylpyrazoleFipronilTermites0.038[13][23]
PhenylpyrazoleFipronilLocusts63.09[13][23]
Pyrazole Schiff BaseCompound 3fTermites0.001[13][23]
Pyrazole Amino Acid ConjugateCompound 6hLocusts47.68[13][23]
N-pyridylpyrazoleCompound 7gPlutella xylostella6.75 (mg/L)[24]
Experimental Protocols

This method is commonly used to evaluate stomach and contact toxicity against foliage-feeding insects like lepidopteran larvae (Plutella xylostella).

  • Preparation: Dissolve the test compounds in acetone or DMSO containing a surfactant (e.g., Triton X-100) and then dilute with water to create a series of test concentrations.

  • Application: Dip leaf discs (e.g., cabbage) into the respective test solutions for approximately 10-30 seconds. Allow the leaf discs to air-dry completely. A control group using only the solvent-surfactant solution is essential.

  • Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce a set number of third-instar larvae (e.g., 10) into each dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data using Abbott's formula if control mortality is observed. Calculate LC50 values using probit analysis.[25]

This protocol assesses the efficacy of a compound as a slow-acting, non-repellent termiticide suitable for baiting systems.

  • Bait Matrix Preparation: Prepare a suitable bait matrix (e.g., cellulose powder or wood flour). Treat the matrix with the pyrazole compound at various concentrations. A solvent-only treated matrix serves as the control.

  • Termite Collection: Collect a known number of termites (e.g., 200 workers) from a healthy colony.

  • Exposure: Place the termites in a container with the treated bait matrix and a moisture source.

  • Observation: Monitor the termites daily for signs of toxicity, including lethargy, disorientation, and mortality. Record mortality over an extended period (e.g., 14-21 days) to assess for delayed toxicity, which is crucial for baiting efficacy.

  • Data Analysis: Calculate the lethal time (LT50) for each concentration and the LC50 at a specific time point. Observe for any signs of bait repellency.

Integrated Discovery Workflow

The development of novel pyrazole-based agrochemicals follows a logical progression from initial design to final validation. This workflow ensures that resources are focused on the most promising candidates.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_final Advanced Development Design Lead Identification & Structure-Activity Relationship (SAR) Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Screening Primary Screening (Multiple Targets) Characterization->Screening Fung_vitro Antifungal Assay (Mycelial Growth) Fung_vivo Protective Effect Assay (Whole Plant) Fung_vitro->Fung_vivo Promising Candidates Ins_vitro Insecticidal Assay (e.g., Leaf-Dip) Ins_vivo Efficacy Assay (Target Pest Population) Ins_vitro->Ins_vivo Promising Candidates Screening->Fung_vitro Screening->Ins_vitro Tox Toxicology & Environmental Fate Fung_vivo->Tox Ins_vivo->Tox Formulation Formulation Development Tox->Formulation

Fig 3. General workflow for pyrazole agrochemical discovery.

Conclusion and Future Outlook

The pyrazole ring is a privileged scaffold in agrochemical research, demonstrating remarkable success in both fungicidal and insecticidal applications. Its adaptability allows for the targeting of multiple, distinct biochemical sites, from mitochondrial respiration in fungi to critical ion channels in the insect nervous system. The continued exploration of structure-activity relationships, the discovery of novel pyrazole derivatives, and the application of dual-action mechanisms will be crucial for developing next-generation crop protection agents.[4][9] As challenges like pesticide resistance and environmental safety become more acute, the rational design of new pyrazole derivatives will undoubtedly remain a central focus for scientists and researchers in the field.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Molecular Diversity.
  • Silver, K. S., & Soderlund, D. M. (2005). Differential sensitivity of rat voltage-sensitive sodium channel isoforms to pyrazoline-type insecticides. Toxicology and Applied Pharmacology.
  • Wikipedia. Phenylpyrazole insecticides. [Link]

  • Salgado, V. L. (2011). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pest Management Science.
  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Cole, L. M., Nicholson, R. A., & Casida, J. E. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology.
  • Das, S. K. (2013). Mode of action of pyrazoles and pyridazinones.
  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. (2022). Journal of Agricultural and Food Chemistry.
  • Tang, R., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry.
  • The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. (n.d.).
  • The succinate dehydrogenase inhibitor fungicides: fungal resistance and its management. (2025). UGD Publishing System.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Song, B. A., et al. (2014).
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023). Journal of Agricultural and Food Chemistry.
  • Narahashi, T., et al. (2010). Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Pesticide Biochemistry and Physiology.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (2023).
  • Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity. (2019).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2022). Molecules.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (n.d.). SpringerLink.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Silver, K. S., & Soderlund, D. M. (2005). Differential Sensitivity of Rat Voltage-Sensitive Sodium Channels to Pyrazoline-Type Insecticides.

Sources

Topic: Strategic Derivatization of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract: The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous pharmacologically active agents.[1][2] This application note provides a comprehensive guide for the strategic derivatization of a model lead compound, ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. We present detailed protocols and rationales for systematic modifications at three key positions: the C3-ester, the C5-cyclopropyl group, and the N1-methyl substituent. The objective is to facilitate the exploration of the chemical space around this scaffold, enabling researchers to build robust Structure-Activity Relationship (SAR) models that can guide the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.

Introduction: The Pyrazole Scaffold and Rationale for Derivatization

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and conformational rigidity have made it a highly successful motif in the design of compounds targeting a wide array of biological targets, including enzymes and receptors.[3][4][5] The subject of this guide, this compound, presents three distinct vectors for chemical modification, each offering a unique opportunity to probe interactions with a biological target.

  • C3-Ester: This position serves as a versatile chemical handle. Conversion to a carboxylic acid allows for the generation of a diverse amide library, introducing various functional groups that can act as hydrogen bond donors/acceptors or occupy specific sub-pockets of a binding site.[3][6]

  • C5-Cyclopropyl Group: The cyclopropyl moiety is often incorporated to enhance metabolic stability and potency.[7][8] Exploring bioisosteric replacements at this position can provide critical insights into the steric and electronic requirements of the adjacent pocket.[9][10]

  • N1-Methyl Group: The substituent on the pyrazole nitrogen can significantly influence the molecule's orientation and interaction with the target protein.[3] Modification here can fine-tune binding affinity and selectivity.

This guide provides validated, step-by-step protocols for derivatization at each of these positions, emphasizing the scientific reasoning behind each experimental choice.

Foundational Scaffold Synthesis

The synthesis of 1,3,5-substituted pyrazoles is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[11][12] This reliable method allows for the introduction of diversity at the N1 and C5 positions by selecting the appropriate starting materials.

G cluster_0 Synthesis of Core Scaffold diketone Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1,3-Dicarbonyl Precursor) product Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylate (Core Scaffold) diketone->product hydrazine Methylhydrazine (N1-Precursor) hydrazine->product reagents Solvent: Ethanol or Acetic Acid Heat (Reflux) reagents->product Cyclocondensation

Caption: General synthetic workflow for the pyrazole core.

Primary Derivatization at the C3-Carboxylate: Amide Library Synthesis

The ethyl ester at the C3 position is the most convenient starting point for generating a large library of derivatives. The workflow involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a diverse set of amines.

Protocol: Saponification of this compound

Rationale: The conversion of the chemically stable ethyl ester into the more reactive carboxylic acid is a prerequisite for amide bond formation. Saponification using a strong base like sodium hydroxide is a standard and high-yielding procedure.[13][14]

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq) in water to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the mixture to pH ~2-3 using a cold aqueous solution of hydrochloric acid (e.g., 1N HCl). A white precipitate should form.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by recrystallization or flash column chromatography.

Scientist's Note: Complete hydrolysis is crucial. The use of excess NaOH ensures the reaction goes to completion. Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired acid product.

Protocols: Amide Coupling for SAR Library Generation

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The choice of coupling reagent is critical and depends on the reactivity of the amine and the desired scale.[15] We provide protocols for two highly reliable methods: a carbodiimide-based approach (EDC/HOBt) and a uronium-based approach (HATU).[16]

G cluster_0 Amide Coupling Workflow acid Pyrazole-3-Carboxylic Acid product Pyrazole-3-Carboxamide Derivative Library acid->product amine Amine Library (R-NH2) amine->product coupling Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) coupling->product Amide Bond Formation

Caption: General workflow for amide library synthesis.

Protocol A: EDC/HOBt Mediated Amide Coupling

  • Setup: To a solution of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).[16]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the active HOBt ester.

  • Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).[15]

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol B: HATU Mediated Amide Coupling

  • Setup: Dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (3.0 eq) to the solution, followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).[16]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. HATU is highly efficient, and reactions are often rapid. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.

Scientist's Note: HATU is often preferred for less reactive or sterically hindered amines due to its high efficiency and lower risk of side reactions compared to carbodiimides.[16] Always use anhydrous solvents to prevent the hydrolysis of activated intermediates.

Data Presentation: Example Amine Library for SAR Exploration
Amine ClassExample AmineRationale for Inclusion
Primary Aliphatic CyclopropylamineProbe for small, lipophilic pockets.
2-AminoethanolIntroduce H-bond donor/acceptor functionality.
Secondary Aliphatic PyrrolidineIntroduce conformational rigidity.
N-methylpiperazineIntroduce basic center for solubility/PK modulation.
Aromatic AnilineExplore flat, aromatic (π-π stacking) interactions.
4-fluoroanilineIntroduce halogen bond donor and modulate electronics.
Amino Acids Glycine methyl esterIntroduce chirality and peptide-like features.

Probing the C5-Position: Bioisosteric Replacement of the Cyclopropyl Group

Rationale: The cyclopropyl group is a valuable moiety, often acting as a metabolically stable bioisostere for a gem-dimethyl group or an alkene.[7][9] Systematically replacing it with other groups allows for probing the steric and electronic tolerance of the corresponding binding pocket, which can be critical for optimizing potency and selectivity. This strategy requires the de novo synthesis of pyrazole cores using different 1,3-dicarbonyl precursors as outlined in Section 1.

G cluster_0 SAR at C5-Position via Bioisosterism start Core Scaffold (C5 = Cyclopropyl) sar Structure-Activity Relationship start->sar Test Activity analog1 Analog 1 (C5 = Isopropyl) analog1->sar Test Activity analog2 Analog 2 (C5 = Phenyl) analog2->sar Test Activity analog3 Analog 3 (C5 = t-Butyl) analog3->sar Test Activity

Caption: Probing the C5-position via bioisosteric replacement.

Data Presentation: Example C5-Substituents and Their Rationale
C5-SubstituentProperty ProbedRationale
Isopropyl Steric BulkA classic bioisostere for cyclopropyl, slightly larger.[10]
tert-Butyl Increased Steric BulkDefines the upper size limit of the hydrophobic pocket.
Phenyl Aromatic InteractionsProbes for potential π-stacking or cation-π interactions.
4-Chlorophenyl Electronics & Halogen BondingIntroduces an electron-withdrawing group and a potential halogen bond donor.[3]
Cyclobutyl Ring Size/ConformationExplores the impact of a slightly larger, more flexible carbocycle.

Investigating the N1-Substituent

Rationale: The N1-substituent projects into a different vector of chemical space compared to the C3 and C5 positions. Modifying this group can alter the dihedral angle between the pyrazole and other parts of the molecule, influencing overall conformation and binding.[3] Similar to the C5 modifications, this requires synthesizing new pyrazole cores using different substituted hydrazines.

Data Presentation: Example N1-Substituents for Synthesis
N1-SubstituentHydrazine PrecursorRationale
Ethyl EthylhydrazineModest increase in lipophilicity and size over methyl.
Phenyl PhenylhydrazineIntroduce a large, flat aromatic group.[11]
2,4-Dichlorophenyl 2,4-DichlorophenylhydrazineOften used to enhance potency in certain target classes.[3][17]
Benzyl BenzylhydrazineIntroduces a flexible aromatic group.

Integrated Strategy for Comprehensive SAR Exploration

By systematically combining the derivatization strategies at the C3, C5, and N1 positions, a researcher can efficiently map the SAR landscape around the this compound scaffold. For example, after identifying an optimal C3-amide, that functional group can be installed on a matrix of pyrazole cores with diverse C5 and N1 substituents.

G cluster_c3 C3-Derivatization cluster_c5 C5-Derivatization cluster_n1 N1-Derivatization core Core Scaffold (N1-Me, C5-cPr, C3-Ester) c3_acid C3-COOH core->c3_acid Hydrolysis c5_analog C5-Bioisosteres (e.g., iPr, Ph) core->c5_analog De Novo Synthesis n1_analog N1-Analogs (e.g., Et, Ph) core->n1_analog De Novo Synthesis c3_amide C3-Amide Library c3_acid->c3_amide Coupling sar Comprehensive SAR Model & Lead Optimization c3_amide->sar c5_analog->sar n1_analog->sar

Sources

Application Notes and Protocols for the Isolation of Pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Pyrazole Synthesis

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis of these heterocyclic compounds, often through methods like the condensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloaddition, invariably yields a crude product containing unreacted starting materials, byproducts, and regioisomers.[3][4] The isolation and purification of the target pyrazole are therefore paramount to ensure the accuracy of subsequent biological assays and to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the most effective techniques for isolating pyrazole reaction products, moving beyond a simple listing of steps to explain the underlying principles and rationale. By understanding the "why" behind each experimental choice, researchers can troubleshoot and adapt these protocols to their specific pyrazole derivatives.

Foundational Principles of Pyrazole Purification

The choice of purification strategy is dictated by the physicochemical properties of the target pyrazole and its impurities. Key considerations include polarity, solubility, pKa, and crystallinity. A multi-step approach, often combining an initial workup with a final chromatographic or crystallization step, is typically necessary to achieve high purity.

Part 1: Initial Workup and Extraction Protocols

The initial workup aims to remove the bulk of impurities and unreacted reagents from the reaction mixture. Liquid-liquid extraction is a powerful first-line technique.

Protocol 1: Standard Acid-Base Extraction

This protocol is particularly effective for pyrazoles that possess a basic nitrogen atom, allowing for their selective transfer between aqueous and organic phases.

Causality: Pyrazoles are weakly basic (pKa of the conjugate acid is ~2.5), allowing them to be protonated by a sufficiently strong acid.[1] This forms a water-soluble salt, which can be separated from non-basic organic impurities. Subsequent basification regenerates the neutral pyrazole, which can then be extracted back into an organic solvent.

Step-by-Step Methodology:

  • Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This will protonate the basic pyrazole, drawing it into the aqueous layer. Collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (pH > 8, check with pH paper). This deprotonates the pyrazole salt, causing the neutral product to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (ethyl acetate or DCM). Collect the organic layer. Repeat the extraction two more times to maximize the recovery of the pyrazole product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly purer, pyrazole product.

Part 2: Crystallization Techniques for High-Purity Pyrazoles

Crystallization is a highly effective method for obtaining pyrazoles in high purity, often yielding material suitable for characterization by X-ray crystallography.[5][6][7][8] The success of this technique hinges on the careful selection of a solvent system in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol 2: Single-Solvent Recrystallization

Causality: This technique relies on the principle that the solubility of a compound in a solvent generally increases with temperature. As a saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude pyrazole in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and water/alcohol mixtures).[9] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding the solvent dropwise until the pyrazole is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Acid Addition Salt Crystallization

Causality: For pyrazoles that are difficult to crystallize directly, forming an acid addition salt can significantly enhance their crystallinity.[10][11] The salt is then crystallized, and if desired, the free pyrazole can be regenerated. This method is particularly useful for purifying pyrazoles from non-basic impurities.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent such as acetone, ethanol, or isopropanol.[11]

  • Acid Addition: Add at least an equimolar amount of an inorganic (e.g., phosphoric acid, sulfuric acid) or organic acid (e.g., oxalic acid, acetic acid) to the solution.[11]

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. Cooling the mixture can promote further crystallization.[11]

  • Isolation and Washing: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Regeneration of Free Pyrazole (Optional): To obtain the neutral pyrazole, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH, NaHCO₃). The free pyrazole can then be extracted into an organic solvent as described in Protocol 1.

Technique Principle Best Suited For Key Considerations
Acid-Base Extraction Differential solubility of neutral pyrazole and its protonated salt form.Pyrazoles with basic nitrogen atoms and non-basic impurities.pKa of the pyrazole; choice of acid and base.
Recrystallization Difference in solubility of the pyrazole and impurities at different temperatures.Crystalline pyrazole products.Solvent selection is critical for yield and purity.
Acid Addition Salt Crystallization Enhanced crystallinity of the pyrazole salt.[10][11]Oily or difficult-to-crystallize pyrazoles.Choice of acid and solvent; potential need for a final neutralization step.

Part 3: Chromatographic Purification

Column chromatography is a versatile and widely used technique for separating pyrazoles from impurities with different polarities.

Protocol 4: Silica Gel Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. A good system will show clear separation between the desired pyrazole spot and impurity spots, with the product spot having an Rf value between 0.2 and 0.4. Common eluents for pyrazoles include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude pyrazole in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried silica with the adsorbed sample to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column (wet loading).

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure pyrazole product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tip: For basic pyrazoles that may streak on silica gel, the silica can be deactivated by adding a small amount of triethylamine (e.g., 1%) to the eluent.[9]

Diagram: General Workflow for Pyrazole Isolation

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Characterization Reaction Pyrazole Synthesis Reaction Workup Quenching & Solvent Removal Reaction->Workup Extraction Acid-Base Extraction Workup->Extraction Crystallization Crystallization (Single Solvent or Salt Formation) Extraction->Crystallization If crystalline Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography If oily or complex mixture Analysis Purity Check (TLC, HPLC, NMR) Crystallization->Analysis Chromatography->Analysis Characterization Structure Confirmation (NMR, MS, X-ray) Analysis->Characterization PureProduct Pure Pyrazole Product Analysis->PureProduct

Caption: General workflow for isolating pyrazole reaction products.

Part 4: Characterization of Purified Pyrazoles

Once isolated, the purity and identity of the pyrazole must be confirmed using various analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Chiral HPLC can be used to separate and quantify enantiomers of chiral pyrazoles.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation, providing detailed information about the molecular framework.[15]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[2][16]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[17]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.[5][6][7][8]

Conclusion

The successful isolation of pyrazole reaction products is a critical step in the drug discovery and development pipeline. The techniques outlined in this guide—extraction, crystallization, and chromatography—form the core arsenal for any chemist working with these important heterocyclic compounds. By understanding the principles behind each method and applying them systematically, researchers can confidently obtain pure pyrazole derivatives for further biological evaluation.

References

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.). Retrieved from [Link]

  • Fun, H. K., Guan, T. S., & Chantrapromma, S. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5526–5538. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. (n.d.). Retrieved from [Link]

  • Brewer, G., Butcher, R. J., & Zavalij, P. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1701. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
  • Al-Ghorbani, M., El-Shaaer, M. M., El-Gazzar, M. G., & El-Sayed, R. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(19), 6245. [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (n.d.). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.). Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 9(3), 211–235. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). Retrieved from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Materials Discovery

The traditional approach to materials discovery has long been a labor-intensive process of trial-and-error experimentation, often taking up to 20 years to bring a new material to market.[1] This protracted timeline presents a significant bottleneck in addressing pressing global challenges in clean energy, electronics, and healthcare.[1][2][3] However, we are in the midst of a paradigm shift, moving from this experimentally driven approach to one that is guided by artificial intelligence (AI) and computational methods.[4][5][6] This new era of data-driven materials science leverages the power of high-performance computing, machine learning, and robotics to dramatically accelerate the discovery and design of novel materials with tailored functionalities.[2][6][7]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of these advanced techniques in the development of novel materials. We will delve into the core computational methods, provide detailed protocols for their implementation, and illustrate how they integrate into powerful, automated workflows.

The Computational Foundation: Simulating Materials at the Atomic Scale

At the heart of modern materials design are computational tools that allow us to model and predict the behavior of materials at the most fundamental level.[8][9] These simulations provide invaluable insights that can guide experimental efforts and reduce the reliance on costly and time-consuming physical synthesis. Two of the most powerful and widely used techniques are Density Functional Theory (DFT) and Molecular Dynamics (MD).

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11] It is a cornerstone for predicting a wide array of material properties, including:

  • Electronic band structures

  • Mechanical properties (e.g., elasticity, hardness)[10]

  • Vibrational frequencies

  • Catalytic activity

DFT calculations are computationally intensive but provide highly accurate predictions that can be used to screen vast numbers of candidate materials for specific applications.[12][13]

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time.[10][11] By solving the classical equations of motion for a system of interacting particles, MD can provide insights into:

  • Thermodynamic properties (e.g., melting point, heat capacity)

  • Transport phenomena (e.g., diffusion)

  • Structural evolution and phase transitions

  • Mechanical deformation and failure mechanisms[8]

MD simulations are essential for understanding the dynamic behavior of materials and how they respond to external stimuli.[10]

The Accelerator: Machine Learning and Artificial Intelligence

Key applications of ML in materials science include:

  • Generative Models: Designing entirely new materials with desired properties.[2][4][5]

  • High-Throughput Screening: Intelligently screening large materials databases to identify promising candidates.[18]

  • Autonomous Discovery: Guiding the next steps in automated experimental workflows.[1][2]

Integrated Workflow for Accelerated Materials Discovery

The true power of these technologies is realized when they are integrated into a cohesive, closed-loop workflow.[12][23] This automated approach combines computational modeling, machine learning, and robotic experimentation to create "self-driving laboratories" that can accelerate materials discovery by a factor of 10 or more.[1][3][23]

MaterialsDiscoveryWorkflow cluster_computational Computational Arm cluster_ml AI/ML Core cluster_experimental Experimental Arm High-Throughput Screening (DFT/MD) High-Throughput Screening (DFT/MD) Materials Databases (e.g., Materials Project) Materials Databases (e.g., Materials Project) High-Throughput Screening (DFT/MD)->Materials Databases (e.g., Materials Project) Populate ML Model Training ML Model Training Materials Databases (e.g., Materials Project)->ML Model Training Training Data Property Prediction & Inverse Design Property Prediction & Inverse Design ML Model Training->Property Prediction & Inverse Design Automated Synthesis (Robotics) Automated Synthesis (Robotics) Property Prediction & Inverse Design->Automated Synthesis (Robotics) Suggests Candidates Characterization Characterization Automated Synthesis (Robotics)->Characterization Characterization->Materials Databases (e.g., Materials Project) Characterization->ML Model Training New Data

Protocols

Protocol 1: Predicting Electronic Band Gap with Density Functional Theory

This protocol provides a generalized workflow for calculating the electronic band gap of a crystalline solid, a fundamental property for semiconductor and electronic applications.

Objective: To determine the electronic band gap of a candidate material using DFT.

Rationale: The band gap is a critical parameter that determines a material's electronic and optical properties. An accurate theoretical prediction of the band gap allows for the rapid screening of materials for applications such as transistors, solar cells, and LEDs.[12]

Methodology:

  • Obtain Crystal Structure:

    • Acquire the crystallographic information file (CIF) for the material of interest from an open-source database (e.g., Materials Project, Crystallography Open Database).

    • Causality: The atomic arrangement within the crystal lattice is the primary determinant of the electronic band structure. An accurate starting structure is crucial for a reliable calculation.

  • Input File Preparation:

    • Use a DFT software package (e.g., Quantum ESPRESSO, VASP, ABINIT).

    • Define the crystal structure, atomic positions, and lattice parameters from the CIF file.

    • Select an appropriate pseudopotential for each atomic species to approximate the interaction between the core and valence electrons.

    • Choose an exchange-correlation functional (e.g., PBE for standard calculations, HSE06 for more accurate band gaps).

    • Causality: The choice of functional is a trade-off between computational cost and accuracy. Hybrid functionals like HSE06 are more computationally expensive but often provide more accurate band gap predictions.[13]

    • Define a k-point mesh for sampling the Brillouin zone. A denser mesh leads to a more accurate calculation but increases computational time.

  • Structural Optimization:

    • Perform a geometry optimization to relax the atomic positions and lattice parameters to their lowest energy configuration.

    • Causality: This step ensures that the calculation is performed on the most stable structure, leading to a more physically meaningful result.

  • Self-Consistent Field (SCF) Calculation:

    • Run an SCF calculation on the optimized structure to determine the ground-state electron density.

    • Causality: The SCF cycle iteratively solves the Kohn-Sham equations until a stable electron density is achieved, which is the foundation for calculating other electronic properties.

  • Band Structure Calculation:

    • Perform a non-self-consistent calculation along a high-symmetry path in the Brillouin zone to determine the electronic band structure.

    • Causality: This calculation reveals the energy levels available to electrons and allows for the identification of the valence band maximum (VBM) and conduction band minimum (CBM).

  • Data Analysis and Visualization:

    • Extract the VBM and CBM energies from the band structure calculation.

    • The band gap is the energy difference between the CBM and VBM.

    • Plot the band structure to visualize the electronic dispersion and identify if the band gap is direct or indirect.

DFT_Workflow start Start obtain_cif Obtain Crystal Structure (CIF) start->obtain_cif input_prep Prepare DFT Input File (Structure, Pseudopotentials, Functional, K-points) obtain_cif->input_prep geo_opt Structural Optimization input_prep->geo_opt scf_calc Self-Consistent Field (SCF) Calculation geo_opt->scf_calc band_calc Band Structure Calculation scf_calc->band_calc analysis Analyze Results & Extract Band Gap band_calc->analysis end End analysis->end

Caption: A step-by-step workflow for calculating the electronic band gap of a material using DFT.

Protocol 2: Machine Learning for Material Property Prediction

This protocol outlines the steps to develop a machine learning model to predict a specific material property (e.g., hardness, conductivity) based on its composition and structure.

Objective: To train a regression model that can rapidly predict a target property for new, unseen materials.

Rationale: ML models can serve as surrogate models for expensive DFT calculations or experiments, enabling the rapid screening of millions of potential materials.[23][24] This data-driven approach significantly accelerates the identification of promising candidates.[25]

Methodology:

  • Data Acquisition and Preparation:

    • Gather a dataset of materials with known values for the target property from databases or literature.

    • Clean the data by handling missing values and removing outliers.

    • Causality: The quality and size of the training data are critical for the performance of the ML model.[16][26] A diverse and well-curated dataset is essential for building a robust and generalizable model.

  • Feature Engineering:

    • Represent each material with a set of numerical descriptors (features). These can be based on elemental properties (e.g., electronegativity, atomic radius) or structural information.

    • Utilize libraries like matminer to generate a comprehensive set of features.

    • Causality: Feature engineering is a crucial step that translates the chemical and structural information of a material into a format that an ML model can understand. The choice of features directly impacts the model's predictive power.

  • Data Splitting:

    • Divide the dataset into three subsets: training, validation, and testing.[26]

    • A typical split is 80% for training, 10% for validation, and 10% for testing.

    • Causality: The training set is used to fit the model. The validation set is used to tune the model's hyperparameters. The test set provides an unbiased evaluation of the final model's performance on unseen data.[26] This rigorous separation prevents overfitting and ensures the model can generalize to new materials.

  • Model Selection and Training:

    • Choose an appropriate ML algorithm (e.g., Random Forest, Gradient Boosting, Neural Network). For smaller datasets, tree-based models are often a good starting point.[26]

    • Train the selected model on the training dataset. The model learns the relationship between the features and the target property.

  • Hyperparameter Tuning:

    • Use the validation set to optimize the model's hyperparameters (e.g., the number of trees in a random forest).

    • Techniques like grid search or Bayesian optimization can be used to find the best hyperparameter combination.

    • Causality: Hyperparameter tuning is essential for maximizing the model's performance and preventing overfitting.

  • Model Evaluation:

    • Evaluate the performance of the trained model on the held-out test set.

    • Use metrics such as Root Mean Squared Error (RMSE) and R-squared to quantify the model's accuracy.

    • Causality: Evaluating the model on the test set provides a reliable estimate of how it will perform on new, unseen data.

  • Model Interpretation (XAI):

    • Use XAI techniques like SHAP (SHapley Additive exPlanations) to understand which features are most important for the model's predictions.

ML_Workflow start Start data_acq Data Acquisition & Preparation start->data_acq feature_eng Feature Engineering data_acq->feature_eng data_split Train-Validation-Test Split feature_eng->data_split model_train Model Training data_split->model_train hyper_tune Hyperparameter Tuning model_train->hyper_tune On Validation Set model_eval Model Evaluation hyper_tune->model_eval On Test Set model_interpret Model Interpretation (XAI) model_eval->model_interpret end End model_interpret->end

Caption: A structured workflow for developing and validating a machine learning model for material property prediction.

Quantitative Data Summary

MethodTypical ThroughputKey AdvantageKey Disadvantage
Traditional Experimentation 1-10 samples/weekHigh-fidelity resultsExtremely slow and costly
High-Throughput Screening (HTS) >10,000 samples/day[27]Massive parallelizationHigh setup cost, potential for false positives[27]
DFT Simulations 10-100 materials/dayHigh accuracy, atomic-level insightsComputationally expensive
Machine Learning Models Millions of materials/dayExtremely fast predictionsRequires large, high-quality training data
Autonomous Labs ~10x faster data collection[3]Closed-loop optimization, reduced wasteHigh initial investment, complex integration

Conclusion and Future Outlook

The integration of computational modeling, machine learning, and automated experimentation is revolutionizing the field of materials science.[2] This data-driven approach is not merely an incremental improvement but a fundamental shift in how we discover and design novel materials.[6][28] By embracing these powerful tools, researchers can significantly shorten development timelines, reduce costs, and tackle complex materials challenges that were previously intractable.[1][25]

The future of materials discovery lies in the continued development of more sophisticated AI models, the expansion of high-quality materials databases, and the creation of fully autonomous, self-driving laboratories.[1][15][29][30] As these technologies mature, we can expect an unprecedented acceleration in the development of next-generation materials for a wide range of applications, from sustainable energy and advanced electronics to personalized medicine.[2]

References

  • Explainable AI for chemistry and material science. (n.d.). Google AI.
  • Self-driving lab transforms materials discovery. (2025, February 17). Argonne National Laboratory.
  • Accelerated materials discovery using artificial intelligence, robotics and high performance computing. (2025, January 13). Natural Resources Canada.
  • Artificial Intelligence is Revolutionizing Drug Discovery and Material Science. (2024, March 11). AI-Tech Park.
  • Zhong, X., Gallagher, B., Han, T. Y., et al. (2022). Explainable machine learning in materials science. npj Computational Materials.
  • Explainable machine learning in materials science. (2022). ResearchGate.
  • Artificial Intelligence and Generative Models for Materials Discovery -- A Review. (2025, August 5). arXiv.
  • An AI–DFT integrated framework accelerates materials discovery and design. (2026, January 7). EurekAlert!.
  • Machine Learning - Driven Materials Discovery: Unlocking Next-Generation Functional Materials - A review. (2025, March 22). arXiv.
  • AURORA - An Automatic Robotic Platform for Materials Discovery. (2025, April 22). ACS Publications.
  • Wang, A. Y.-T., Murdock, R. J., Kauwe, S. K., et al. (2020). Machine Learning for Materials Scientists: An Introductory Guide Towards Best Practices. ChemRxiv.
  • Artificial Intelligence for Materials Discovery, Development, and Optimization. (2025, August 5). PubMed.
  • Wang, A. Y.-T., Murdock, R. J., Kauwe, S. K., et al. (2020). Machine Learning for Materials Scientists: An Introductory Guide toward Best Practices. Chemistry of Materials.
  • Explainable artificial intelligence for materials discovery: application to catalysts for the HER and ORR. (2025, July 21). ChemRxiv.
  • Recent trends in computational tools and data-driven modeling for advanced materials. (2022, March 25). Journal of Materials Science.
  • Artificial Intelligence and Generative Models for Materials Discovery -- A Review. (2025, August 5). arXiv.
  • Himanen, L., Geurts, A., & Rinke, P. (2019). Data‐Driven Materials Science: Status, Challenges, and Perspectives. Advanced Science.
  • The Expanding Role of AI in Science. (2026, January 7). Technology Networks.
  • Data‐Driven Materials Science: Status, Challenges, and Perspectives. (2019, September 1). Advanced Science.
  • This AI-powered lab runs itself—and discovers new materials 10x faster. (2025, July 14). ScienceDaily.
  • AI Revolution in Drug Discovery and Material Science. (2025, July 23). GeeksforGeeks.
  • Data‐Driven Materials Science: Status, Challenges, and Perspectives. (2019). Advanced Science.
  • AI for Materials Science: Mining and Learning Interpretable, Explainable, and Generalizable Models from Data. (n.d.). CECAM.
  • Closed-loop fully-automated frameworks for accelerating materials discovery. (n.d.). Citrine Informatics.
  • Wang, A., Murdock, R., Kauwe, S., et al. (2020). Machine Learning for Materials Scientists: An Introductory Guide Towards Best Practices. ChemRxiv.
  • Wang, A. Y.-T., Murdock, R. J., Kauwe, S. K., et al. (2020). Machine Learning for Materials Scientists: An Introductory Guide toward Best Practices. Chemistry of Materials.
  • Wang, A. Y.-T., Murdock, R. J., Kauwe, S. K., et al. (2020). Machine Learning for Materials Scientists: An Introductory Guide toward Best Practices. Chemistry of Materials.
  • Data-driven approaches to materials and process challenges: A new tool for the materials science field. (n.d.). American Ceramic Society Bulletin.
  • Data-Driven Materials Discovery and Synthesis using Machine Learning Methods. (2022, January 25). arXiv.
  • Computational Materials Science. (n.d.). Texas Materials Institute, The University of Texas at Austin.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn.
  • High-Throughput Computational Discovery and Intelligent Design of Two-Dimensional Functional Materials for Various Applications. (2022, May 23). ACS Publications.
  • Navigating the Expansive Landscapes of Soft Materials: A User Guide for High-Throughput Workflows. (n.d.). PubMed Central.
  • The High-Throughput approach to Computational Materials Design. (n.d.). Center for Molecular Modeling.
  • Computational materials design with high-throughput and machine learning methods. (n.d.). SlideShare.
  • In computational material science, which have more scope in future in terms of job and ability to improve the quality of life of people by doing research? DFT or molecular dynamics?. (2020, September 18). Quora.
  • Quantum-chemistry methods for materials science. (n.d.). CECAM.
  • How AI is quietly changing drug manufacturability. (2025, August 12). Drug Target Review.
  • Any info regarding computational material science. (2025, June 9). Reddit.
  • Artificial intelligence in drug discovery and development. (n.d.). PubMed Central.
  • High throughput computational and experimental methods for accelerated electrochemical materials discovery. (n.d.). Royal Society of Chemistry.
  • High-throughput screening. (n.d.). Wikipedia.
  • Computational Approaches to Materials Design: Theoretical and Practical Aspects. (n.d.). IGI Global.
  • Advanced computational methods for materials design. (n.d.). EMRS.
  • High-Throughput Screening for Discovery of Novel Solid Forms. (2024, May 11). Eurofins Scientific.
  • Computation and Design. (n.d.). MIT Department of Materials Science and Engineering.
  • Experimental Design of Computational Materials Science Based on Scientific Research Cases. (n.d.). 大学化学.
  • Exploring Computational Material Design, Optimisation, Modelling, Simulation and Development. (2023, March 23). Medium.
  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher.
  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024, December 6). YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield.

Synthesis Strategy Overview

The synthesis of this compound is typically achieved through a two-stage process. The core of this strategy is the formation of the pyrazole ring, followed by N-alkylation.

  • Stage 1: Pyrazole Ring Formation via Knorr Cyclocondensation. This classic and highly versatile method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For this specific target, the key intermediate is ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, formed from a suitable cyclopropyl-containing 1,3-dicarbonyl precursor and hydrazine.

  • Stage 2: N-Methylation. The subsequent methylation of the pyrazole nitrogen (N1) yields the final product. This step is often challenging due to the potential for methylation at the adjacent nitrogen (N2), leading to the formation of a regioisomeric impurity.[3] Controlling this selectivity is critical for achieving high purity and yield.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start Starting Materials (e.g., Cyclopropyl Ketone, Diethyl Oxalate) Dicarbonyl 1,3-Dicarbonyl Intermediate (Ethyl 2-cyclopropyl-2,4-dioxobutanoate) Start->Dicarbonyl Claisen Condensation Pyrazole Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Dicarbonyl->Pyrazole Knorr Cyclocondensation [1, 6] Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Final_Product Final Product (this compound) Pyrazole->Final_Product N-Methylation [7] Methylating_Agent Methylating Agent (e.g., DMS, MeI, etc.) Methylating_Agent->Final_Product

Caption: General two-stage workflow for the target synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in Pyrazole Ring Formation

Q: My yield for the initial cyclocondensation step to form ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yield in a Knorr-type pyrazole synthesis often points to one of three areas: the quality of the 1,3-dicarbonyl precursor, incomplete reaction, or side reactions.

Causality & Explanation: The cyclocondensation reaction is a robust method, but its efficiency depends heavily on the purity of the 1,3-dicarbonyl starting material and the reaction conditions that drive the equilibrium towards the dehydrated pyrazole product.[1][4] The reaction proceeds via a hydrazone intermediate, which then cyclizes and dehydrates.[2] Any disruption in this sequence can halt the reaction or promote side-product formation.

Troubleshooting Steps:

  • Verify the 1,3-Dicarbonyl Precursor: The precursor, ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate or a similar compound, can be unstable. It is often generated in situ from a ketone and an acid chloride or ester to avoid degradation during purification and storage.[5]

    • Action: If you are isolating the dicarbonyl compound, ensure it is pure and used promptly. Consider a one-pot procedure where the dicarbonyl is generated and immediately reacted with hydrazine without isolation.[5]

  • Optimize Reaction Conditions:

    • pH Control: The reaction is typically catalyzed by a small amount of acid (like acetic acid) to facilitate hydrazone formation and dehydration.[6] However, strongly acidic conditions can degrade the reactants.

      • Action: Add a catalytic amount of glacial acetic acid to your reaction in ethanol. If you observe degradation, buffer the system or reduce the amount of acid.

    • Temperature and Time: While many condensations proceed at room temperature, gentle heating can sometimes be required to drive the reaction to completion.[4]

      • Action: Monitor the reaction by TLC or LC-MS. If it stalls, try heating the mixture to reflux in ethanol for a few hours.

  • Ensure Complete Dehydration: The final step is the elimination of water to form the aromatic pyrazole ring. In some cases, the pyrazoline intermediate may be present.[4]

    • Action: Ensure your acidic catalyst is present and consider using a solvent system that allows for azeotropic removal of water if the reaction proves stubborn.

The following flowchart provides a decision-making process for diagnosing low yield in this stage.

Troubleshooting_Low_Yield Start Low Yield Observed (<50%) Check_SM Analyze 1,3-Dicarbonyl Starting Material (SM) by NMR/LC-MS Start->Check_SM SM_OK SM is Pure Check_SM->SM_OK SM_Impure SM is Impure or Degraded Check_SM->SM_Impure Monitor_Reaction Monitor Reaction Profile by TLC/LC-MS at intervals SM_OK->Monitor_Reaction Action_Purify_SM Action: Re-purify SM or use one-pot procedure [8] SM_Impure->Action_Purify_SM Reaction_Stalled Reaction Stalls? Monitor_Reaction->Reaction_Stalled Action_Heat Action: Increase temperature or reaction time Reaction_Stalled->Action_Heat Yes Reaction_Complete Reaction Complete but Yield is Still Low Reaction_Stalled->Reaction_Complete No Check_Workup Review Workup Procedure Reaction_Complete->Check_Workup Workup_Loss Product lost during extraction or purification? Check_Workup->Workup_Loss Action_Optimize_Workup Action: Adjust pH before extraction, change solvents Workup_Loss->Action_Optimize_Workup Yes Final_Check Consider Side Reactions (e.g., regioisomer) Workup_Loss->Final_Check No

Caption: Decision tree for troubleshooting low cyclocondensation yield.

Issue 2: Poor Regioselectivity during N-Methylation

Q: I am forming a significant amount of the undesired regioisomer, ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, during the N-methylation step. How can I improve the selectivity for the N1 position?

A: This is a persistent challenge in pyrazole chemistry.[3] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of N1 and N2 alkylated products with traditional methylating agents like methyl iodide or dimethyl sulfate. Selectivity is governed by steric and electronic factors.

Causality & Explanation: The N1 position is adjacent to the sterically less demanding CH group, while the N2 position is flanked by the bulkier cyclopropyl group. However, the electronic influence of the ester group at position 3 can also affect the nucleophilicity of the adjacent nitrogens. Highly selective N-methylation can be achieved by using sterically demanding methylating reagents that preferentially react at the less hindered N1 position.[7][8]

Improving N1-Selectivity:

  • Sterically Hindered Reagents: The most effective modern approach is to use a methylating agent with significant steric bulk. This bulkiness exaggerates the small steric difference between the two nitrogen environments.

    • Action: Employ α-halomethylsilanes, such as (chloromethyl)trimethylsilane or the more effective (chloromethyl)triisopropoxysilane, as "masked" methylating reagents.[7][8][9] The initial alkylation occurs with high N1 selectivity, and the silyl group is subsequently removed via protodesilylation (e.g., with a fluoride source like TBAF and water) to reveal the methyl group.[7]

  • Reaction Conditions: While less impactful than reagent choice, optimizing conditions can help.

    • Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, Acetonitrile) can influence the tautomeric equilibrium of the pyrazole anion, which may slightly alter the N1/N2 ratio.

    • Action: Perform a small screen of conditions. However, switching to a selective reagent is a more robust strategy.

Data Summary: Comparison of N-Methylation Reagents

ReagentTypical ConditionsTypical N1:N2 SelectivityRationale & Reference
Dimethyl Sulfate (DMS)K₂CO₃, Acetone/DMFOften poor (near 1:1 to 3:1)Small, highly reactive electrophile, low steric discrimination.[3]
Methyl Iodide (MeI)NaH, THF/DMFOften poor to moderateSimilar to DMS, lacks steric hindrance for selectivity.[10]
(Chloromethyl)triisopropoxysilaneK₂CO₃, DMF then TBAF/H₂OExcellent (>95:5)Sterically bulky silane directs alkylation to the less hindered N1 position.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Can I use methylhydrazine directly in the first step to avoid the separate N-methylation step?

A: Yes, this is a viable alternative. Reacting the 1,3-dicarbonyl precursor with methylhydrazine can directly form the N-methylated pyrazole.[11] However, this approach introduces a different and often more severe regioselectivity problem. The reaction can produce both this compound and ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, and separating these isomers can be very difficult.[4][11] The two-step approach (cyclocondensation followed by selective N-methylation) often provides better overall control and a purer final product.

Q2: My final product is an oil and is difficult to purify via column chromatography. What are my options?

A: Purification of pyrazole derivatives can sometimes be challenging.

  • Deactivate Silica Gel: Pyrazoles can be basic and may streak or adhere strongly to standard silica gel. Pre-treating your silica gel slurry with 1% triethylamine in the eluent can neutralize acidic sites and significantly improve chromatography.[12]

  • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase.[12]

  • Recrystallization/Precipitation: If you can solidify the product, recrystallization is an excellent purification method. Try a solvent/anti-solvent system like ethyl acetate/hexanes or ethanol/water.[12]

  • Acid-Base Extraction: If impurities are non-basic, you may be able to perform an acid wash. Dissolve your crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your pyrazole and move it to the aqueous layer. Then, basify the aqueous layer and re-extract your purified product. Caution: This can be difficult with ester functional groups which may be susceptible to hydrolysis.

Q3: How should I monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualizing the spots if they are not UV-active. For more precise analysis, especially for determining isomeric ratios, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This protocol describes a two-step, one-pot procedure for the Knorr cyclocondensation.

Materials:

  • Cyclopropyl methyl ketone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrazine monohydrate

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the 1,3-Dicarbonyl Intermediate:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (200 mL) followed by the portion-wise addition of sodium ethoxide (1.1 eq). Stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add cyclopropyl methyl ketone (1.0 eq) dropwise, followed by the dropwise addition of diethyl oxalate (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of the enolate may result in a thick slurry.

  • Cyclocondensation:

    • Cool the reaction mixture back to 0 °C.

    • Add glacial acetic acid (2.0 eq) to neutralize the sodium ethoxide and catalyze the reaction.

    • Slowly add hydrazine monohydrate (1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath, and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the intermediate is consumed.

  • Workup and Purification:

    • Reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Pour the remaining residue into cold water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography (Silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to afford ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a solid.

Protocol 2: N1-Selective Methylation

This protocol uses a sterically hindered reagent to achieve high N1 selectivity.[7]

Materials:

  • Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • (Chloromethyl)triisopropoxysilane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

  • Deionized Water

  • Diethyl ether

Procedure:

  • N-Alkylation:

    • To a dry flask under an inert atmosphere, add the starting pyrazole, potassium carbonate, and anhydrous DMF.

    • Stir the suspension vigorously for 15 minutes.

    • Add (chloromethyl)triisopropoxysilane and heat the reaction to 60-70 °C.

    • Stir for 12-24 hours, monitoring by LC-MS for the disappearance of the starting material and formation of the silylated intermediate.

  • Protodesilylation (Deprotection):

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water (2.0 eq relative to the silane).

    • Add the TBAF solution dropwise. A mild exotherm may be observed.

    • Stir at room temperature for 1-2 hours until the silylated intermediate is fully converted to the final N-methyl product.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing water (10x the volume of DMF used).

    • Extract with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash extensively with brine to remove DMF (5-7 times), and then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

References

  • E. Belaidi, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • J. R. Donald, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • J. R. Donald, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available at: [Link]

  • T. J. J. Müller. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • E. Belaidi, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • J. R. Donald, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • S. T. Heller & S. R. Natarajan. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • J. R. Donald, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • T. J. J. Müller, et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • J. R. Donald, et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • R. Singh, et al. (2018). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • A. Kumar, et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • J. L. V. R. de la Rosa, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]

  • H. Beltran. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • B. Yogi, et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles. Google Patents.
  • PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]

  • L. Gregg. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available at: [Link]

  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • N. V. Hroch, et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available at: [Link]

  • DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Available at: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

Sources

common side reactions in the synthesis of 1-methyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. The following troubleshooting guides and frequently asked questions (FAQs) are based on common challenges encountered in the laboratory, with a focus on understanding and mitigating common side reactions.

Introduction: The Importance and Challenges of 1-Methyl-Pyrazole Synthesis

1-Methyl-pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemistry due to their diverse biological activities. However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields. The most common hurdles include controlling regioselectivity during ring formation and subsequent N-alkylation, as well as the formation of various byproducts. This guide provides in-depth, field-proven insights to help you overcome these challenges.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues you might encounter during the synthesis of 1-methyl-pyrazole derivatives, providing explanations and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures during Pyrazole Ring Synthesis

Question: I am synthesizing a 1-methyl-pyrazole from an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, but I am getting a mixture of two isomers that are difficult to separate. Why does this happen and how can I improve the regioselectivity?

Answer:

This is the most common challenge in the Knorr pyrazole synthesis.[1][2] The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can proceed through two different pathways, leading to the formation of a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. The selectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

Causality and Mechanism:

Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack of one of these nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound determines the final regiochemical outcome. The reaction is often under kinetic or thermodynamic control, and the balance can be subtle.

Preventative Measures and Solutions:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can significantly enhance the formation of one regioisomer.[3] These solvents can stabilize intermediates through hydrogen bonding, thereby increasing the energy barrier for the formation of the undesired isomer.

  • Substrate Modification: If possible, modifying the substituents on the 1,3-dicarbonyl compound to create a greater steric or electronic difference between the two carbonyl groups can direct the reaction towards a single isomer.

  • Specialized Reagents: Employing more complex, pre-functionalized starting materials can provide better regiocontrol. For instance, using N-alkylated tosylhydrazones and terminal alkynes offers a method with complete regioselectivity in many cases.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Formation of N1 and N2-Methyl Isomers during N-Alkylation of a Pre-formed Pyrazole Ring

Question: I am trying to methylate a 3-substituted pyrazole, but I am obtaining a mixture of the 1,3- and 1,5-disubstituted products. How can I selectively synthesize the desired N1-methylated isomer?

Answer:

The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge due to the presence of two reactive nitrogen atoms.[5] The outcome of the reaction is a delicate balance of steric and electronic effects, as well as the reaction conditions.

Controlling Factors:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible nitrogen.[5]

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent like DMSO can favor N1-alkylation for certain substrates.[6] In contrast, stronger bases like sodium hydride may lead to different selectivity.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent also play a role.

Strategies for Selective N1-Methylation:

StrategyPrincipleExample Conditions
Steric Control Introduce a bulky substituent at the C3 or C5 position to direct methylation to the less hindered nitrogen.Varies with substrate.
Base/Solvent Optimization Fine-tune the reaction conditions to favor one isomer.K2CO3 in DMSO for N1 selectivity in some cases.[6]
Enzymatic Alkylation Engineered enzymes can offer unprecedented selectivity for N-alkylation using simple haloalkanes.[7]Requires specialized biochemical setup.

Troubleshooting Protocol:

  • Analyze the Substrate: Evaluate the steric and electronic properties of the substituents on your pyrazole ring.

  • Screen Bases and Solvents: If you are getting a mixture, perform small-scale screening with different base/solvent combinations (e.g., K2CO3/DMSO, NaH/THF, Cs2CO3/DMF).

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the methylating agent to minimize side reactions like the formation of quaternary salts.[5]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance selectivity.

Issue 3: Formation of Pyrazoline and Other Byproducts

Question: During my pyrazole synthesis from an α,β-unsaturated ketone and methylhydrazine, I am isolating a significant amount of a byproduct that I suspect is a pyrazoline. How can I promote the formation of the desired aromatic pyrazole?

Answer:

The reaction of α,β-unsaturated carbonyl compounds with hydrazines initially forms a pyrazoline intermediate.[8] This intermediate must then be oxidized to the corresponding pyrazole. If the oxidation is incomplete, the pyrazoline will be a major byproduct. Other potential byproducts include hydrazones and azines.[9]

Mechanism of Pyrazoline Formation and Oxidation:

Caption: Reaction pathway showing pyrazoline formation.

Solutions to Promote Aromatization:

  • In situ Oxidation: Include an oxidizing agent in the reaction mixture. Common choices include:

    • Iodine in the presence of an acid.[9]

    • Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and milder alternative to using reagents like bromine.

  • Choice of Reaction Conditions: The reaction solvent and temperature can influence the rate of both the cyclization and the subsequent oxidation. Some protocols utilize a one-pot approach where the pyrazoline is formed and then oxidized without isolation.

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can subject it to a separate oxidation step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the "Knorr Pyrazole Synthesis" and what are its main limitations?

A1: The Knorr pyrazole synthesis, first reported in 1883, is a classical method for preparing pyrazoles by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its main limitation is the potential for the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds, which can be challenging to separate.[3]

Q2: How can I purify my 1-methyl-pyrazole derivative from its regioisomer?

A2: The separation of pyrazole regioisomers can be difficult due to their similar physical properties.

  • Column Chromatography: This is the most common method, but may require careful optimization of the solvent system.

  • Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification technique. This can sometimes be achieved by forming acid addition salts, which may have different crystallization properties.[10]

  • Distillation: For volatile pyrazoles, fractional distillation under reduced pressure can be used, but requires a significant difference in boiling points.[11]

Q3: Can I form a dialkylated quaternary salt as a byproduct during methylation?

A3: Yes, the formation of a dialkylated quaternary salt is a possible side reaction, especially if an excess of the methylating agent is used, or if the reaction is run at a high temperature or concentration.[5] The N-methylated pyrazole product can sometimes be more nucleophilic than the starting pyrazole. To avoid this, use a controlled stoichiometry (1.0-1.1 equivalents of the alkylating agent) and consider adding it slowly to the reaction mixture.[5]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A4: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Catalytic Methods: Using catalysts like nano-ZnO in aqueous media can lead to excellent yields with easier work-up.[8]

  • Enzyme-Catalyzed Reactions: Biocatalysis, for example using immobilized lipases, offers a regioselective and environmentally benign route to trisubstituted pyrazoles.[12]

  • One-Pot Syntheses: Designing multi-component, one-pot reactions reduces the number of steps and the amount of solvent and energy used.[8][13]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Google Search.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. [Link]

  • N-alkylation method of pyrazole.
  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • Method for purifying pyrazoles.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

Sources

Pyrazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity. Drawing from established literature and extensive field experience, this resource provides in-depth technical guidance in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the most common strategies for synthesizing pyrazoles?

A1: The synthesis of pyrazoles predominantly relies on the condensation reaction between a compound containing a hydrazine or substituted hydrazine moiety and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2][3][4] The most classical and versatile methods include:

  • Knorr Pyrazole Synthesis: This method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically catalyzed by an acid.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[1][5]

  • Paal-Knorr Pyrrole Synthesis (adapted for pyrazoles): While primarily for pyrroles, the principles can be adapted. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, but for pyrazoles, a hydrazine derivative is used with a suitable diketone.[6][7][8]

  • 1,3-Dipolar Cycloaddition: This approach involves the reaction of a diazo compound with an alkyne or alkene.[9] For instance, ethyl diazoacetate can react with α-methylene carbonyl compounds to produce pyrazole-5-carboxylates.[9]

  • Multicomponent Reactions: These reactions combine multiple starting materials in a single step to construct complex molecules, offering efficiency and high atom economy.[10]

Q2: How do I choose the right starting materials for my desired pyrazole?

A2: The substitution pattern of your target pyrazole dictates the choice of starting materials. For a standard Knorr synthesis:

  • The 1,3-dicarbonyl compound will form the C3, C4, and C5 positions of the pyrazole ring. The nature and position of the substituents on the dicarbonyl will be reflected in the final product.

  • The hydrazine derivative will provide the N1 and N2 atoms. If you use a substituted hydrazine (e.g., phenylhydrazine), the substituent will be on the N1 position of the pyrazole ring.

The purity of your starting materials is critical for achieving high yields and minimizing side products.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your pyrazole synthesis experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

1. Suboptimal Reaction Conditions:

  • Temperature: Temperature plays a crucial role and can even determine the product outcome.[11][12] Some reactions proceed efficiently at room temperature, while others require heating to reflux.[10][13] However, excessive heat can lead to degradation of starting materials or the final product.[6] A temperature screening is often a good starting point.

  • Reaction Time: Monitor your reaction progress using Thin-Layer Chromatography (TLC).[5] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.[6]

  • pH Control: The pH of the reaction medium is critical, especially in acid-catalyzed reactions like the Knorr synthesis. Weakly acidic conditions are generally favorable.[6] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[6][7]

2. Catalyst Issues:

  • Catalyst Choice: While many pyrazole syntheses can proceed without a catalyst, acid or base catalysis can significantly improve the reaction rate and selectivity.[5] Common acid catalysts include acetic acid, HCl, and Lewis acids like Sc(OTf)₃.[6][9][13] For some multicomponent reactions, nano-catalysts like nano-ZnO have been shown to be highly effective.[10]

  • Catalyst Loading: The amount of catalyst should be optimized. Too little may result in a sluggish reaction, while too much can lead to unwanted side reactions.

3. Starting Material Purity and Stoichiometry:

  • Purity: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to the formation of undesired side products, consuming your reagents and lowering the yield of the target pyrazole.[6]

  • Stoichiometry: A slight excess of the hydrazine component can sometimes be used to drive the reaction to completion.[5]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (Dicarbonyl & Hydrazine) start->check_purity optimize_stoichiometry Optimize Reagent Stoichiometry (e.g., excess hydrazine) check_purity->optimize_stoichiometry If pure screen_temp Screen Reaction Temperature optimize_stoichiometry->screen_temp monitor_time Monitor Reaction by TLC for Optimal Time screen_temp->monitor_time adjust_ph Adjust pH (Weakly Acidic) monitor_time->adjust_ph screen_catalyst Screen Different Catalysts (Acid/Base/Lewis Acid) adjust_ph->screen_catalyst screen_solvent Screen Solvents (Protic/Aprotic) screen_catalyst->screen_solvent success Improved Yield screen_solvent->success

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Issue 2: Formation of Side Products and Regioisomers

Q: My reaction is producing a mixture of products. How can I improve the selectivity?

A: The formation of multiple products, particularly regioisomers, is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[14]

1. Controlling Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly influence regioselectivity. For the reaction of aryl hydrochloride hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP have been shown to give better results than protic solvents like ethanol.[9]

  • Temperature Control: In some cases, the reaction temperature can be tuned to favor the formation of a specific isomer.[11][12]

  • Catalyst Selection: The nature of the catalyst can direct the reaction towards a particular regioisomer. Acidic conditions, for instance, can favor the formation of the 5-aminopyrazole regioisomer in certain reactions.[5]

2. Common Side Products and Their Prevention:

  • Furan Derivatives: As mentioned, strongly acidic conditions can lead to the formation of furans from the 1,3-dicarbonyl starting material.[6][7] Maintaining a weakly acidic or neutral pH is key to avoiding this.

  • Polymeric Materials: High temperatures can sometimes lead to the formation of polymeric or tarry materials.[15] Careful temperature control and monitoring the reaction to stop it upon completion can mitigate this.[15]

Table 1: Solvent Effects on Pyrazole Synthesis

Solvent TypeCommon ExamplesTypical Applications & Considerations
Protic Ethanol, MethanolCommonly used, but may lead to mixtures of regioisomers in some cases.[5][9]
Aprotic Dipolar DMF, NMP, DMSOCan improve yields and regioselectivity, especially with aryl hydrazine hydrochlorides.[9]
Ionic Liquids e.g., [HDBU][OAc]Can lead to significantly higher yields compared to conventional solvents like ethanol.[11]
Solvent-Free Microwave-assistedEnvironmentally friendly, often results in shorter reaction times and improved yields.[16][17][18]
Issue 3: Product Purification Challenges

Q: I'm having difficulty purifying my pyrazole product. What are the best strategies?

A: Purification can be challenging, especially if your product is an oil or if you have closely related isomers.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for purification. Common solvent systems for pyrazoles include ethanol/water and ethyl acetate/hexanes.[15]

  • Column Chromatography: For oily products or for separating regioisomers, column chromatography is the method of choice.[15] For basic pyrazole compounds that may interact strongly with silica gel, the silica can be deactivated with triethylamine, or reverse-phase (C-18) chromatography can be used.[15]

  • Acid-Base Extraction: This technique can be useful for removing unreacted hydrazine and its salts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove basic impurities.[15]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized and purified. The free pyrazole can be regenerated by treatment with a base.[19]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a simple pyrazole. Optimization will be required based on the specific substrates used.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound and ethanol.

  • Begin stirring and add the hydrazine derivative, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.[5]

  • The crude product can then be purified by recrystallization or column chromatography.

Knorr Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis.

knorr_mechanism cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Dicarbonyl 1,3-Dicarbonyl Protonated Carbonyl Protonated Carbonyl Dicarbonyl->Protonated Carbonyl + H+ Hemiaminal Hemiaminal Intermediate Protonated Carbonyl->Hemiaminal + R-NHNH2 Imine/Enamine Imine/Enamine Intermediate Hemiaminal->Imine/Enamine - H2O Cyclized Intermediate Cyclized Intermediate Imine/Enamine->Cyclized Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclized Intermediate->Pyrazole - H2O - H+

Caption: Mechanism of the Knorr pyrazole synthesis.[1]

References

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Barbouche, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-526. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Taylor & Francis Online. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-657. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

  • Journal of the Brazilian Chemical Society. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. 21(6). [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(18), 5643. [Link]

  • Journal of Chemical Reviews. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-alkylated pyrazoles. The following content, structured in a question-and-answer format, addresses common challenges and provides actionable, field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

The primary difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging and costly to separate.[2]

Q2: What are the primary factors controlling the N1 vs. N2 regioselectivity?

The regiochemical outcome of pyrazole N-alkylation is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent is a dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[2]

  • Reaction Conditions: The choice of base, solvent, and the presence of a counter-ion can dramatically influence, and even switch, the regioselectivity.[1][2]

  • Alkylating Agent: The nature of the electrophile is critical. Specialized reagents have been developed to achieve high selectivity.[2]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2][4]

Troubleshooting Common Issues

Problem 1: Poor Regioselectivity (Near 1:1 Mixture of N1 and N2 Isomers)

Potential Causes:

  • Minimal steric or electronic difference between the two nitrogen environments on the pyrazole ring.

  • Suboptimal choice of base and solvent combination.

Suggested Solutions:

  • Modify Steric Hindrance: If synthetically feasible, introduce a bulkier substituent at either the C3 or C5 position to sterically shield the adjacent nitrogen. For instance, a bulky group at C3 will favor N2 alkylation, and vice-versa.[2]

  • Systematic Solvent and Base Screening: The polarity of the solvent and the nature of the base/counter-ion pair are critical. A common starting point for favoring N1-alkylation is using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][2] Conversely, potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) has also been shown to favor N1-alkylation.[2][5] For N2-alkylation , magnesium-catalyzed methods have proven highly effective.[4]

  • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can offer high yields and improved selectivity, sometimes even without a solvent.[6][7] This method often involves a quaternary ammonium salt as the catalyst.[6]

Troubleshooting Workflow for Poor Regioselectivity

Caption: A logical workflow for troubleshooting poor regioselectivity.

Problem 2: Low or No Reaction Yield

Potential Causes:

  • Incomplete deprotonation of the pyrazole NH.

  • The alkylating agent is not sufficiently reactive.

  • Decomposition of reagents or products under the reaction conditions.

  • Insufficient reaction time or temperature.

Suggested Solutions:

  • Use a Stronger Base: If you are using a weaker base like a carbonate (e.g., K₂CO₃, Cs₂CO₃) and observing incomplete reaction, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1][6]

  • Increase Electrophilicity of the Alkylating Agent: The leaving group on your alkylating agent is crucial. The general reactivity trend is Iodide > Bromide > Chloride > Tosylate. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[2]

  • Alternative Alkylation Methods:

    • Mitsunobu Reaction: For the alkylation with alcohols, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or a safer alternative and triphenylphosphine) can be effective, though it may sometimes favor O-alkylation in pyrazolone systems.[8][9][10]

    • Acid Catalysis with Trichloroacetimidates: This method avoids the need for a strong base and can proceed under milder conditions, often at room temperature.[3][11] It is particularly useful for benzylic and other activated alkyl groups.[3]

  • Optimize Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions, especially when using hydride bases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2]

Problem 3: Formation of Dialkylated Quaternary Pyrazolium Salt

Potential Causes:

  • Use of excess alkylating agent.

  • The N-alkylated pyrazole product is more nucleophilic than the starting material.

  • High reaction temperature or concentration.

Suggested Solutions:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the alkylating agent.[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Reduce Temperature: Perform the reaction at a lower temperature to minimize over-alkylation.[2]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/DMF
  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl iodide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mg-Catalyzed N2-Selective Alkylation[4]
  • Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).

  • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).

  • Add N,N-diisopropylethylamine (DIPEA, 2.1 eq.) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the quenched mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCNMixture[1]
3-CF₃-pyrazoleEthyl iodoacetateNaHDME/MeCN>95:5 (N1)[1]
3-PhenylpyrazoleN-methyl-2-bromoacetamideMgBr₂ (cat.), DIPEATHF1: >99 (N2)[4]
3-Methyl-5-phenylpyrazolePhenethyl trichloroacetimidateCSA (cat.)1,2-DCE2.5 : 1[3]

Visualizing the Mechanistic Choice

The decision-making process for achieving regioselectivity can be visualized as a balance between steric and electronic factors, modulated by the reaction conditions.

G cluster_factors Controlling Factors cluster_outcome Regiochemical Outcome Sterics Steric Hindrance (C3 vs C5 substituents) N1 N1-Alkylation (Less Hindered) Sterics->N1 Bulky C5 N2 N2-Alkylation (More Hindered) Sterics->N2 Bulky C3 Electronics Electronic Effects (EWG vs EDG) Electronics->N1 Complex Interplay Electronics->N2 Complex Interplay Conditions Reaction Conditions (Base, Solvent, Catalyst) Conditions->N1 NaH/DMF K2CO3/DMSO Conditions->N2 MgBr2/DIPEA

Caption: Key factors determining the N1 vs. N2 regioselectivity.

References

  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent Source: Synthetic Communications URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: N-Alkylation of Pyrazole: Reaction in an Ionic Liquid Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL: [Link]

  • Title: Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Source: ResearchGate URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: Alkylation of pyrazolones via the mitsunobu reaction Source: LookChem URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry URL: [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Pyrazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Ester Synthesis. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide you with in-depth technical assistance for one of the most common and versatile reactions in medicinal chemistry: the synthesis of pyrazole esters. Our goal is to equip you with the knowledge to not only execute these syntheses but also to anticipate, identify, and minimize the formation of common impurities, thereby streamlining your research and development efforts.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole ester synthesis, and what are its primary challenges?

The Knorr pyrazole synthesis is a widely employed and robust method for constructing the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[3][4] The reaction is typically driven by the formation of the stable aromatic pyrazole ring and is often catalyzed by a small amount of acid.[1][2]

Despite its utility, the Knorr synthesis presents two principal challenges that can lead to significant impurity formation:

  • Lack of Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can yield two different regioisomers.[5] Separating these closely related isomers can be a significant purification challenge.

  • Side Reactions: A number of side reactions can occur, leading to a variety of impurities that can complicate purification and reduce the overall yield of the desired pyrazole ester.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities encountered during pyrazole ester synthesis, their mechanisms of formation, and strategies to minimize their presence.

Impurity Profile 1: Regioisomers

Q2: I've run my reaction with an unsymmetrical β-keto ester and phenylhydrazine and obtained a mixture of two isomers. Why did this happen, and how can I control the regioselectivity?

The formation of regioisomers is a classic challenge in the Knorr synthesis.[5] The initial step of the reaction is the condensation of the hydrazine with one of the two carbonyl groups of the β-keto ester to form a hydrazone intermediate. With an unsymmetrical β-keto ester, the hydrazine can attack either the ketone or the ester carbonyl, leading to two different hydrazone intermediates, which then cyclize to form the two regioisomeric pyrazoles.

The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.

Mitigation Strategies:

  • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions can protonate the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[6] Experimenting with the amount and type of acid catalyst (e.g., acetic acid, sulfuric acid) can favor the formation of one isomer over the other.

  • Temperature Optimization: Reaction temperature can also play a role. Running the reaction at lower temperatures may enhance the kinetic control of the initial hydrazone formation, potentially leading to higher regioselectivity.

  • Solvent Choice: The choice of solvent can impact regioselectivity. While alcohols like ethanol are common, exploring other solvents may alter the relative reactivity of the two carbonyl groups.

Impurity Profile 2: Pyrazolone Derivatives

Q3: My product contains a significant amount of a byproduct with a different mass spectrum, which I suspect is a pyrazolone. How is this formed, and how can I avoid it?

Pyrazolone formation is a common side reaction when using β-keto esters as starting materials.[3] It arises from an alternative cyclization pathway of the hydrazone intermediate.

Mechanism of Pyrazolone Formation:

The initial hydrazone formation occurs at the more reactive ketone carbonyl of the β-keto ester. In the subsequent intramolecular cyclization, the second nitrogen of the hydrazine can attack the ester carbonyl, leading to the formation of the desired pyrazole ester. However, if the terminal nitrogen of the hydrazone attacks the ester carbonyl, a five-membered ring is formed, which upon elimination of the alcohol, yields a pyrazolone.[3][7] This side reaction is often favored under certain conditions.

Mitigation Strategies:

  • Reaction Conditions: The formation of pyrazolones can be influenced by the reaction conditions. These side reactions are generally promoted by either strong acid or base catalysis and higher temperatures.[7] Therefore, using a milder acid catalyst and maintaining a moderate reaction temperature can help minimize pyrazolone formation.

  • Choice of Hydrazine: The nature of the hydrazine derivative can also play a role. In some cases, using a less nucleophilic hydrazine may reduce the propensity for this side reaction.

Impurity Profile 3: Unreacted Starting Materials and Intermediates

Q4: My crude product shows the presence of unreacted β-keto ester and a hydrazone intermediate on TLC. What could be the cause, and how can I drive the reaction to completion?

The presence of starting materials and intermediates indicates an incomplete reaction. This can be due to several factors:

  • Insufficient Reaction Time or Temperature: The cyclization and subsequent aromatization to the pyrazole ring may be slow under the chosen conditions.

  • Deactivation of Reagents: The hydrazine or the β-keto ester may degrade over the course of the reaction, especially at elevated temperatures.

  • Equilibrium: The initial hydrazone formation is a reversible process.[8]

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Temperature Adjustment: Gradually increasing the reaction temperature may be necessary to drive the reaction to completion. However, be mindful that higher temperatures can also promote side reactions.[9]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the hydrazine is sometimes used to ensure complete consumption of the β-keto ester.[8]

Impurity Profile 4: Self-Condensation of 1,3-Dicarbonyl Compound

Q5: I observe a high molecular weight impurity that I suspect is a result of the self-condensation of my β-keto ester. How does this happen, and what can I do to prevent it?

Under either acidic or basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions, such as an aldol condensation, to form dimers or higher-order oligomers. This is particularly a risk if the reaction is run at high concentrations or for extended periods at elevated temperatures.

Mitigation Strategies:

  • Control of Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction relative to the desired intramolecular cyclization.

  • Order of Addition: Adding the β-keto ester slowly to a solution of the hydrazine can help to keep the instantaneous concentration of the dicarbonyl compound low, thereby minimizing self-condensation.

Purification Troubleshooting

Q6: I'm having trouble separating my desired pyrazole ester from the impurities. What are the best purification strategies?

The choice of purification method will depend on the nature of the impurities present.

Troubleshooting Purification Challenges

Problem Potential Cause Recommended Solution
Poor separation of regioisomers by column chromatography Similar polarities of the isomers.1. Optimize Eluent System: Use a shallow gradient of a solvent system like ethyl acetate/hexanes. Small changes in the eluent composition can have a significant impact on separation.[10] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina. 3. Crystallization of Acid Salts: Convert the mixture of pyrazole isomers to their corresponding salts (e.g., hydrochlorides or phosphates) and perform fractional crystallization. The different crystal packing of the isomeric salts can allow for their separation.[11]
Product is contaminated with baseline material on TLC Highly polar impurities, such as unreacted hydrazine or its salts.1. Aqueous Wash: During the workup, wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to remove basic hydrazine. Be cautious, as this may cause hydrolysis of the ester if not done carefully.[8] 2. Column Chromatography with Modified Eluent: Add a small amount of triethylamine (~0.5-1%) to the eluent system to help move highly polar, basic impurities along the column.
Product has a persistent yellow or brown color Formation of colored byproducts from hydrazine decomposition or other side reactions.1. Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities. Filter through celite and recrystallize. 2. Recrystallization: Multiple recrystallizations may be necessary to obtain a colorless product.
Product oils out during recrystallization The chosen solvent is too nonpolar, or the product has a low melting point.1. Change Solvent System: Use a more polar solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is a general method for the Knorr synthesis of a pyrazole ester.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Hydrazine monohydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol.

  • Add hydrazine monohydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 mixture of hexanes/ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Mechanism and Side Reactions

G cluster_main Knorr Pyrazole Ester Synthesis cluster_side Common Side Reactions Start β-Keto Ester + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation SelfCondensation Self-Condensation Product Start->SelfCondensation Dimerization Cyclization Intramolecular Cyclization Hydrazone->Cyclization Regioisomer Regioisomeric Pyrazole Hydrazone->Regioisomer Alternative Attack Pyrazolone Pyrazolone Impurity Hydrazone->Pyrazolone Alternative Cyclization PyrazoleEster Desired Pyrazole Ester Cyclization->PyrazoleEster Dehydration

Caption: Knorr pyrazole synthesis pathway and common side reactions.

Troubleshooting Workflow for Impurity Removal

G Start Crude Pyrazole Ester with Impurities TLC Analyze by TLC/LC-MS Start->TLC Identify Identify Major Impurity Type TLC->Identify Regioisomers Regioisomers Present Identify->Regioisomers Isomers Pyrazolones Pyrazolones or Polar Impurities Identify->Pyrazolones Polar StartingMaterials Unreacted Starting Materials Identify->StartingMaterials Non-polar/ Intermediate Colored Colored Impurities Identify->Colored Color PurifyRegio Column Chromatography (shallow gradient) or Fractional Crystallization of Salts Regioisomers->PurifyRegio PurifyPolar Aqueous Acid Wash or Column Chromatography (with Et3N) Pyrazolones->PurifyPolar PurifySM Optimize Reaction (Time, Temp) & Repurify StartingMaterials->PurifySM PurifyColor Charcoal Treatment & Recrystallization Colored->PurifyColor Final Pure Pyrazole Ester PurifyRegio->Final PurifyPolar->Final PurifySM->Final PurifyColor->Final

Caption: A decision-making workflow for purifying pyrazole esters.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones. BenchChem.
  • Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4785. [Link]

  • ResearchGate. (2025). A one-step synthesis of pyrazolone. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2436-2443. [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1313-1324. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • BenchChem. (2025).
  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. [Link]

  • Štefane, B., & Polanc, S. (2011). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 16(12), 10134-10149. [Link]

  • Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6563. [Link]

  • Kulkarni, S. S., & Knorr, R. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11808–11813. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • ResearchGate. The reaction of ester 1 with hydrazine hydrate. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. [Link]

  • Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1776. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023). Successful flash chromatography. [Link]

  • ResearchGate. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • National Institutes of Health. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Reddit. (2024). How to separate these regioisomers?. [Link]

  • ResearchGate. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • BenchChem. (2025). Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H. BenchChem.

Sources

Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole ring formation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the nuances of alternative catalytic systems in your experiments. Here, we move beyond traditional methods to explore the practical application of nanocatalysts, heterogeneous systems, and other modern catalytic approaches, ensuring you can optimize your reactions for yield, selectivity, and sustainability.

Introduction: The Drive for Greener Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to advanced agrochemicals.[1][2] The classical Knorr synthesis, while foundational, often relies on harsh conditions.[3][4] The contemporary shift towards green chemistry has spurred the development of alternative catalysts that offer milder reaction conditions, improved yields, and greater ease of recovery and reuse.[3][5] This guide is designed to address the practical challenges you may encounter when implementing these innovative catalytic systems.

Section 1: Nanoparticle Catalysis in Pyrazole Synthesis

Nanocatalysts offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity in pyrazole synthesis.[6][7][8] Common examples include nanoparticles based on copper, zinc oxide, nickel, and magnetic materials like iron oxide.[6][9][10] While powerful, their unique properties can also present specific experimental hurdles.

Troubleshooting Guide: Nanoparticle-Catalyzed Reactions

Question: My reaction yield is significantly lower than reported in the literature. What are the likely causes?

Answer: Low yields in nanoparticle-catalyzed pyrazole synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Quality and Loading: The synthesis and handling of nanocatalysts are critical. Agglomeration of nanoparticles can drastically reduce the available surface area and, consequently, the catalytic activity.

    • Actionable Advice: Ensure your nanocatalyst is properly dispersed in the reaction medium. Sonication can be an effective method for breaking up agglomerates before starting the reaction. Also, optimize the catalyst loading; too little catalyst will result in an incomplete reaction, while an excess can sometimes lead to unwanted side reactions or product degradation.[9][11]

  • Solvent Effects: The choice of solvent is crucial for both reactant solubility and catalyst stability.[12][13] An inappropriate solvent can lead to poor reaction kinetics or catalyst deactivation.

    • Actionable Advice: Screen a variety of solvents. For many nanoparticle-catalyzed pyrazole syntheses, polar solvents like ethanol or even water have shown excellent results.[12][14] Solvent-free conditions have also been reported to be effective and offer a greener alternative.[13]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.[15]

    • Actionable Advice: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary. However, be aware that excessive heat can sometimes promote catalyst degradation or side product formation.[16]

Question: I am observing the formation of multiple products or impurities. How can I improve the selectivity of my reaction?

Answer: Poor selectivity can often be traced back to the reaction conditions or the nature of the catalyst itself.

  • Control of Reaction Conditions: Overly aggressive reaction conditions (e.g., high temperatures) can lead to the formation of byproducts.

    • Actionable Advice: Try running the reaction at a lower temperature for a longer period. This can often favor the thermodynamically more stable product.

  • Catalyst Surface Chemistry: The surface properties of your nanocatalyst play a significant role in selectivity.

    • Actionable Advice: Ensure your nanocatalyst has a uniform size and morphology. The method of preparation can greatly influence these characteristics. If you are preparing the catalyst in-house, consistency is key.

Question: My nanocatalyst is difficult to recover and reuse. What are my options?

Answer: One of the key advantages of many nanocatalysts is their potential for recyclability.[17] If you are facing challenges with recovery, consider the following:

  • Magnetic Nanoparticles: Employing a magnetic core, such as Fe₃O₄, allows for simple and efficient separation of the catalyst from the reaction mixture using an external magnet.[14][16]

  • Filtration: For non-magnetic nanoparticles, recovery can often be achieved through filtration. However, the small size of nanoparticles can make this challenging. Using a membrane with an appropriate pore size is crucial.

Experimental Protocol: Synthesis of a Pyrazole Derivative using a Magnetic Nanocatalyst

This protocol provides a general procedure for the synthesis of a pyrano[2,3-c]pyrazole derivative using a reusable magnetic nanoparticle catalyst.[16]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), malononitrile (1 mmol), an aromatic aldehyde (1 mmol), and hydrazine hydrate (1 mmol).

  • Solvent and Catalyst Addition: Add water as the solvent and the magnetic nanoparticle catalyst (e.g., CoFe₂O₄@SiO₂-HClO₄, 10 wt%).[16]

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, add ethanol to the reaction mixture and separate the magnetic catalyst using an external magnet.

  • Product Isolation: Evaporate the solvent from the solution to obtain the crude product. The product can be further purified by recrystallization from ethanol.

  • Catalyst Regeneration: Wash the recovered magnetic catalyst with hot ethanol and dry it for reuse in subsequent reactions.

Data Presentation: Comparison of Nanocatalysts in Pyrazole Synthesis
CatalystReactantsSolventTemperature (°C)TimeYield (%)Reusability
CuO NPs Ethyl acetoacetate, Malononitrile, Aldehyde, Hydrazine hydrateWaterRefluxVariesGood to ExcellentReported
Fe₃O₄@L-Cys-SH MulticomponentVariesVariesShortHighUp to 4 cycles
Co/Al₂O₃ MulticomponentSolvent-freeVariesShortHighUp to 5 cycles
Nickel-based Hydrazine, Ketone, AldehydeEthanolRoom Temp.3 hGood to ExcellentUp to 7 cycles

This table is a summary of data from multiple sources and specific conditions may vary.[9][10][13][17]

Section 2: Heterogeneous Catalysis with Amberlyst-70

Amberlyst-70 is a sulfonic acid-functionalized ion-exchange resin that serves as an effective and recyclable solid acid catalyst for pyrazole synthesis.[18][19] Its use aligns with green chemistry principles by often allowing for reactions in aqueous media and simplifying product purification.[18][20]

Troubleshooting Guide: Amberlyst-70 Catalyzed Reactions

Question: The reaction is proceeding very slowly or not at all. What could be the issue?

Answer: While Amberlyst-70 is generally efficient, several factors can impede its performance.

  • Catalyst Activity: The catalyst may have lost its activity due to improper storage or handling.

    • Actionable Advice: Ensure the Amberlyst-70 is dry before use. If you suspect deactivation, you can try washing it with a solvent like ether and drying it at a moderate temperature (e.g., 60 °C) before the reaction.[19]

  • Mass Transfer Limitations: As a heterogeneous catalyst, efficient mixing is crucial for the reactants to access the active sites on the resin.

    • Actionable Advice: Ensure vigorous stirring of the reaction mixture. If the reactants have poor solubility in the chosen solvent, this can also limit the reaction rate.

Question: I am seeing a decrease in yield after recycling the Amberlyst-70 catalyst. Why is this happening and how can I prevent it?

Answer: A gradual decrease in catalyst activity upon recycling is a known phenomenon.[18][19]

  • Leaching of Active Sites: While designed to be stable, some of the sulfonic acid groups may leach from the polymer backbone over multiple uses.

  • Fouling of the Catalyst Surface: The pores of the resin can become blocked by reactants, products, or byproducts, preventing access to the active sites.

    • Actionable Advice: After each use, wash the catalyst thoroughly with a suitable solvent (e.g., ether) to remove any adsorbed species.[19] Drying the catalyst properly before reuse is also important. While a slight decrease in yield (e.g., 2-3% per cycle) can be expected, more significant drops may indicate more severe deactivation.[19]

Experimental Protocol: Aqueous Synthesis of Pyrazoles using Amberlyst-70

This protocol is adapted from a greener synthesis approach for pyrazoles.[18][19]

  • Reaction Setup: In a flask, suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine or hydrazide (1.1 mmol), and a catalytic amount of Amberlyst-70 (e.g., 0.050 g) in water (15 mL).

  • Reaction Conditions: Stir the mixture at room temperature (e.g., 30 °C). The reaction is typically fast, often completing within 5-30 minutes.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup: Separate the solid Amberlyst-70 catalyst by simple filtration.

  • Product Isolation: The product can be isolated by extraction with an appropriate organic solvent, followed by drying and evaporation of the solvent. Recrystallization can be used for further purification.

Visualization of the Catalytic Process

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Step cluster_workup Workup & Isolation 1,3-Dicarbonyl 1,3-Dicarbonyl Reaction in Water Reaction in Water 1,3-Dicarbonyl->Reaction in Water Hydrazine Hydrazine Hydrazine->Reaction in Water Amberlyst-70 (Catalyst) Amberlyst-70 (Catalyst) Amberlyst-70 (Catalyst)->Reaction in Water Filtration Filtration Reaction in Water->Filtration Extraction Extraction Filtration->Extraction Recycled Catalyst Recycled Catalyst Filtration->Recycled Catalyst Wash & Dry Purification Purification Extraction->Purification Final Pyrazole Product Final Pyrazole Product Purification->Final Pyrazole Product

Caption: Workflow for pyrazole synthesis using Amberlyst-70.

Section 3: General FAQs for Alternative Catalysis in Pyrazole Synthesis

Question: How do I choose the best alternative catalyst for my specific pyrazole synthesis?

Answer: The optimal catalyst depends on several factors:

  • Substrate Scope: Some catalysts are more tolerant of a wide range of functional groups on the reactants than others. Review the literature for catalysts that have been successfully used with substrates similar to yours.

  • Desired Reaction Conditions: If you are aiming for a "green" synthesis, catalysts that work well in water or under solvent-free conditions, and at room temperature, would be preferable.[5]

  • Cost and Availability: Consider the cost and commercial availability of the catalyst. Some advanced nanocatalysts may require in-house synthesis.

  • Regioselectivity: For unsymmetrical 1,3-dicarbonyl compounds, the choice of catalyst can significantly influence the regioselectivity of the pyrazole product.[3]

Question: What is catalyst leaching and how can I test for it?

Answer: Catalyst leaching refers to the dissolution of the active catalytic species from a solid support into the reaction mixture.[5] This is a concern with supported metal catalysts as it can lead to product contamination and a loss of catalyst reusability.

  • Testing for Leaching: A common method is to perform a hot filtration test. Halfway through the reaction, the solid catalyst is filtered out of the hot reaction mixture. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to proceed in the absence of the solid catalyst, it indicates that active catalytic species have leached into the solution.

Question: Are there any safety considerations I should be aware of when working with these alternative catalysts?

Answer: Yes, always adhere to standard laboratory safety procedures.

  • Nanoparticles: The health effects of nanoparticles are an active area of research. It is prudent to handle them with care, using appropriate personal protective equipment (PPE) such as gloves and masks to avoid inhalation or skin contact.

  • Hydrazine: Hydrazine and its derivatives are often used as reactants and can be toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood.

Conclusion

The field of alternative catalysts for pyrazole synthesis is rich with innovation, offering numerous advantages over traditional methods. By understanding the underlying principles of these catalytic systems and being prepared to troubleshoot common experimental challenges, researchers can harness their full potential to develop efficient, selective, and sustainable synthetic routes to this important class of heterocyclic compounds.

References

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. Frontiers in Chemistry. [Link]

  • Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(3), 334-339. [Link]

  • Magnesium ferrichromate nanoparticles: an efficient and recyclable catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives. Organic Chemistry Research. [Link]

  • Cobalt Nanoparticles-Mediated Catalyzed Synthesis of Pyrano [2,3-d]Pyrimidinones and Pyrano[2,3-c]Pyrazoles under Solvent-Free Conditions. International Journal of Nanoscience and Nanotechnology. [Link]

  • Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. [Link]

  • Efficient and greener method synthesis of pyrano [2, 3-c] pyrazole derivatives catalyzed by Fe3O4@L-Cys-SH as reusable catalyst. Iranian Journal of Catalysis. [Link]

  • Chandak, H. S., et al. (2012). Amberlyst-70 catalysed synthesis of pyrazoles. ResearchGate. [Link]

  • Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. Journal of Applied Organometallic Chemistry. [Link]

  • Recyclability of catalyst for the synthesis of pyranopyrazoles. ResearchGate. [Link]

  • Discarding metal incorporation in pyrazole macrocycles and the role of the substrate on single-layer assemblies. Nanoscale. [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed. [Link]

  • Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles. Frontiers. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Alwan, E. S., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4. ResearchGate. [Link]

  • Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyran. Journal of Synthetic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. ScienceDirect. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. [Link]

  • Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines. Taylor & Francis eBooks. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. Semantic Scholar. [Link]

  • Knorr Pyrazole Synthesis. YouTube. [Link]

  • The Challenges Behind Scaling Up Nanomaterials. AZoNano. [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ResearchGate. [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. PubMed. [Link]

Sources

Technical Support Center: Scaling Up Pyrazole Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis scale-up. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of transitioning your pyrazole synthesis from the laboratory bench to a pilot plant. As you move from gram to kilogram scale, the interplay of chemical and physical parameters changes dramatically, presenting new challenges in safety, efficiency, and product quality.[1][2] This resource is structured to address these challenges head-on, offering practical solutions grounded in scientific principles.

Part 1: Frequently Asked Questions (FAQs) for Pyrazole Synthesis Scale-Up

This section addresses common questions and concerns that arise during the initial phases of scaling up pyrazole synthesis.

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis, and how can they be mitigated?

A1: The primary safety concerns during the scale-up of pyrazole synthesis often revolve around the use of hazardous reagents and the potential for exothermic runaway reactions.[3] Key concerns include:

  • Use of Hydrazine: Many pyrazole syntheses utilize hydrazine or its derivatives, which are highly toxic and can be explosive, especially at elevated temperatures or in the presence of certain metals.[3]

  • Exothermic Reactions: The condensation reactions involved in pyrazole formation are often highly exothermic.[3] What is easily managed in a lab flask with a large surface-area-to-volume ratio can become a serious hazard in a large reactor where heat dissipation is less efficient.[1][2]

  • Diazonium Intermediates: Syntheses involving diazotization steps are particularly hazardous as diazonium species can be unstable and decompose explosively if not handled correctly, especially with changes in temperature and concentration.[1][2]

Mitigation Strategies:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up activities to identify potential hazards and establish control measures.

  • Flow Chemistry: Consider transitioning hazardous steps, like diazotization or reactions with hydrazine, to a continuous flow process.[4][5][6] This minimizes the volume of hazardous material at any given time, significantly improving the safety profile.[1][5]

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the pilot plant reactor.

  • Controlled Dosing: Implement slow and controlled addition of highly reactive reagents to manage the rate of heat generation.[3]

  • Emergency Preparedness: Ensure that the pilot plant is equipped with appropriate emergency shutdown systems and quench procedures.[7]

Q2: How does the change in surface-area-to-volume ratio impact the process, and what are the practical implications?

A2: The surface-area-to-volume ratio is a critical physical parameter that changes significantly during scale-up and has major implications for heat transfer and mixing.[1][2]

  • Heat Transfer: In a laboratory flask, the large surface area relative to the volume allows for efficient heat exchange with the surroundings. As you scale up to a larger reactor, the volume increases at a much faster rate than the surface area, leading to less efficient heat dissipation. This can cause localized hotspots, leading to side reactions, product degradation, or even a dangerous thermal runaway.[3]

  • Mixing: Efficient mixing is easier to achieve in smaller vessels. In a pilot plant reactor, inadequate mixing can lead to non-uniform temperature and concentration profiles, resulting in lower yields, higher impurity levels, and inconsistent product quality.[8][9][10]

Practical Implications:

  • Reactor Selection: The choice of reactor in the pilot plant is critical. Jacketed reactors with appropriate agitators and baffles are necessary to ensure efficient heat transfer and mixing.

  • Process Control: Implement robust process control strategies with multiple temperature probes to monitor and control the temperature throughout the reactor.

  • Mixing Studies: It may be necessary to perform mixing studies to select the right impeller type and agitation speed for your specific reaction.

Q3: What are the common sources of batch-to-batch variability when moving to a pilot plant, and how can I ensure consistency?

A3: Batch-to-batch variability is a common challenge in scale-up. The primary sources include:

  • Raw Material Quality: Variations in the purity and physical properties of starting materials can have a more pronounced effect at a larger scale.

  • Process Parameter Control: Minor fluctuations in temperature, pressure, addition rates, and mixing efficiency can lead to significant differences in the final product.[8]

  • Human Factor: Differences in how operators perform manual steps can introduce variability.

Ensuring Consistency:

  • Strict Raw Material Specifications: Establish and enforce tight specifications for all starting materials.

  • Standard Operating Procedures (SOPs): Develop detailed and clear SOPs for every step of the process.

  • Process Analytical Technology (PAT): Implement PAT tools (e.g., in-situ IR, Raman spectroscopy) to monitor the reaction in real-time. This allows for adjustments to be made during the process to ensure consistency.[11]

  • Automation: Automate critical process steps where possible to reduce human error and improve reproducibility.

Part 2: Troubleshooting Guide for Pyrazole Synthesis Scale-Up

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Product degradation. - Formation of byproducts (e.g., regioisomers).[3] - Mechanical losses during workup.- Incomplete Reaction: Increase reaction time or temperature, but monitor for degradation. Ensure efficient mixing. Check the quality of starting materials.[3] - Product Degradation: Lower the reaction and purification temperatures. Consider working under an inert atmosphere if the product is air-sensitive.[3] - Byproduct Formation: Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Consider a different synthetic route with higher regioselectivity.[3] - Mechanical Losses: Optimize extraction and recrystallization solvents and procedures.
Poor Regioselectivity - Reaction conditions favor the formation of multiple isomers.[3] - Insufficient kinetic understanding of the reaction.- Screen different solvents and catalysts.[3] - Lowering the reaction temperature may improve selectivity.[3] - Explore alternative synthetic pathways that offer better regiochemical control.[3] - Conduct kinetic studies to better understand the factors influencing isomer formation.[12][13][14]
Exothermic Runaway - Poor heat dissipation at a larger scale.[3] - Rate of reagent addition is too fast. - Inadequate cooling capacity of the reactor.- Immediate Action: Stop the addition of reagents. Ensure maximum cooling is applied. If necessary, quench the reaction with a suitable agent.[3] - Future Prevention: Reduce the rate of addition. Increase solvent volume to act as a heat sink. Ensure the cooling system is adequate for the scale. Perform calorimetry studies to understand the thermal profile of the reaction.[3]
Difficulty in Purification/Crystallization - Product and impurities have similar physical properties. - Polymorphism: a different crystal form appears at the pilot scale.[11] - Oiling out during crystallization.- Similar Properties: Explore different purification techniques such as forming an acid addition salt to facilitate crystallization.[15] - Polymorphism: Characterize the new polymorph thoroughly (e.g., using XRD, DSC). Develop a seeding strategy to consistently obtain the desired form.[11] - Oiling Out: Adjust the solvent system, cooling rate, or agitation during crystallization.
Process Not Reproducible - Inadequate mixing. - Inconsistent raw material quality. - Undocumented variations in the procedure.- Review and optimize the mixing parameters (impeller type, speed). - Implement stricter quality control for incoming raw materials. - Enhance documentation and operator training to ensure adherence to the SOPs.

Part 3: Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments and a logical workflow for scaling up your pyrazole synthesis.

Workflow for Pyrazole Synthesis Scale-Up

The following diagram illustrates a typical workflow for scaling up pyrazole synthesis from the lab to a pilot plant.

ScaleUp_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_dev Route Scouting & Initial Synthesis kinetic_studies Kinetic & Mechanistic Studies lab_dev->kinetic_studies Understand reaction analytical_dev Analytical Method Development lab_dev->analytical_dev Develop QC methods thermo_studies Thermal Hazard Evaluation (DSC/RC1) kinetic_studies->thermo_studies Assess safety process_dev Process Optimization & Robustness Studies thermo_studies->process_dev Define safe operating limits analytical_dev->process_dev scale_up_batch Scale-Up Batch (e.g., 1-5 kg) process_dev->scale_up_batch Transfer process purification_dev Crystallization & Purification Development scale_up_batch->purification_dev Isolate & purify gmp_docs GMP Documentation & Reporting purification_dev->gmp_docs Finalize process

Caption: A typical workflow for pyrazole synthesis scale-up.

Protocol 1: Reaction Kinetics Study using In-situ IR Spectroscopy

Objective: To determine the reaction order, rate constant, and activation energy for the pyrazole synthesis to aid in process optimization and control.

Methodology:

  • Setup:

    • Equip a jacketed lab reactor with a mechanical stirrer, temperature probe, and an in-situ IR probe (e.g., Mettler-Toledo ReactIR).

    • Charge the reactor with the solvent and starting material A (e.g., the 1,3-dicarbonyl compound).

    • Bring the reactor contents to the desired temperature (e.g., 50°C).

  • Data Acquisition:

    • Start collecting IR spectra continuously (e.g., one spectrum every 30 seconds).

    • Add starting material B (e.g., hydrazine derivative) at a controlled rate.

    • Monitor the disappearance of a characteristic peak of a starting material and the appearance of a characteristic peak of the pyrazole product.

  • Analysis:

    • Convert the spectral data to concentration profiles over time for the reactants and products.

    • Use this data to determine the reaction order and rate constant at that temperature.

    • Repeat the experiment at different temperatures (e.g., 40°C, 60°C) to determine the activation energy using the Arrhenius equation.

Causality: Understanding the reaction kinetics is crucial for predicting how the reaction will behave at a larger scale, where temperature and concentration gradients may exist.[12][13] This data allows for the development of a robust process model.

Protocol 2: Pilot-Scale Crystallization for Polymorph Control

Objective: To develop a reproducible crystallization process at the pilot scale that consistently yields the desired polymorph with the required purity and particle size distribution.

Methodology:

  • Solvent Screening:

    • In the lab, perform solubility studies of the crude pyrazole product in a range of solvents at different temperatures to identify a suitable crystallization solvent.

  • Seeding Strategy Development:

    • Prepare a seed slurry of the desired polymorph.

    • In a lab-scale crystallizer, cool the saturated solution of the pyrazole to the point of meta-stability and add the seed slurry.

    • Monitor the crystallization process using PAT tools like Focused Beam Reflectance Measurement (FBRM) to track particle size and count.[11]

  • Pilot Plant Execution:

    • Charge the pilot plant reactor with the crude pyrazole solution.

    • Following the temperature and cooling profile developed in the lab, bring the solution to the seeding temperature.

    • Add the seed slurry.

    • Continue cooling at a controlled rate to promote crystal growth rather than new nucleation.

    • Isolate the product by filtration and dry under vacuum.

  • Characterization:

    • Confirm the polymorphic form of the isolated product using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Causality: A controlled, seeded crystallization is essential for ensuring batch-to-batch consistency in the solid-state properties of the final product, which is critical for formulation and bioavailability in pharmaceutical applications.[11][16]

Part 4: Data Presentation

Table 1: Comparison of Typical Process Parameters: Lab vs. Pilot Plant

ParameterLaboratory Scale (1 L Flask)Pilot Plant (100 L Reactor)Key Considerations for Scale-Up
Batch Size 10-50 g1-10 kgAll parameters must be re-evaluated for the larger scale.
Surface Area/Volume High (~6:1 cm⁻¹)Low (~0.6:1 cm⁻¹)Heat transfer is significantly less efficient; requires robust cooling.[1][2]
Mixing Magnetic stirrer/overheadImpeller with bafflesMixing efficiency must be characterized to ensure homogeneity.[8][10]
Heating/Cooling Heating mantle/ice bathJacketed vessel with thermal fluidSlower response times; potential for temperature gradients.
Reagent Addition Dropping funnelMetering pumpPrecise control over addition rate is critical to manage exotherms.
Process Monitoring Visual, TLCIn-situ probes (PAT), samplingReal-time data is essential for control and understanding.[11]

Part 5: Visualization of Logical Relationships

Troubleshooting Flowchart for Low Yield in Pyrazole Synthesis

Low_Yield_Troubleshooting decision decision action action start Low Yield Observed decision1 Reaction Complete? (via TLC/HPLC/in-situ IR) start->decision1 Check reaction completion end_node Problem Resolved decision2 Increase reaction time/temp? decision1->decision2 No decision3 Significant impurities? (via HPLC/NMR) decision1->decision3 Yes action1 Increase time/temp. Monitor for degradation. decision2->action1 Yes action2 Check starting material purity & stoichiometry. decision2->action2 No action3 Optimize conditions (temp, solvent, catalyst) for selectivity. decision3->action3 Yes action4 Review workup & isolation procedures for mechanical losses. decision3->action4 No action1->end_node action2->end_node action3->end_node action4->end_node

Caption: A troubleshooting flowchart for addressing low yield.

References

  • Nielsen, T. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Goel Impex. (2025). Importance of Pilot Plants in Pharmaceutical & Chemical Industries. [Link]

  • National Center for Biotechnology Information. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • Preprints.org. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-diamino-1H-Pyrazole, Disperazol. [Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(12), 2825. [Link]

  • Xytel India. (2025). Pharmaceutical Manufacturing: How Pilot Plants Bridge the Gap Between Innovation and Scale. [Link]

  • ResearchGate. (2025). “A Comprehensive Review on Pilot Plant Scale up And Platform Technology”. [Link]

  • SAGE Journals. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2212. [Link]

  • ARO-The Scientific Journal of Koya University. (2021). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. ARO-The Scientific Journal of Koya University, 9(1), 6-12. [Link]

  • ResearchGate. (2012). Crystallization and Purification. [Link]

  • Accelebrate. (2025). Pilot Plant to Production: Mastering the Art of Pharmaceutical Scale-Up. [Link]

  • Advarra. (n.d.). Manufacturing Scale-Up of Drugs and Biologics. [Link]

  • IJARIIE. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • ResearchGate. (2024). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1599-1623. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 10(40), e2025036. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. [Link]

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]

  • ResearchGate. (n.d.). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. [Link]

  • Bentham Science. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 718-740. [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2212. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5876. [Link]

  • National Center for Biotechnology Information. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Green Chemistry, 9(7), 737-741. [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. [Link]

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1092. [Link]

  • Semantic Scholar. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. [Link]

  • BioProcess International. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. [Link]

  • Research Collection. (n.d.). High-resolution experiments for mixing in large enclosures. [Link]

Sources

Technical Support Center: Product Isolation and Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for product isolation and crystallization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary to navigate the complexities of crystallization. Here, we will explore the causality behind common experimental challenges and equip you with robust, self-validating troubleshooting strategies.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses the most frequent and vexing issues encountered during crystallization experiments. Each problem is presented in a question-and-answer format, detailing the underlying scientific principles and offering step-by-step solutions.

Issue 1: Complete Failure to Induce Crystallization

Q1: I've followed the standard cooling protocol, but my compound remains fully dissolved. What are the primary reasons for this, and what steps should I take?

A1: The inability to form crystals, even from a seemingly saturated solution, is a common hurdle. This typically points to one of two scenarios: either the solution is not truly supersaturated, or the energy barrier for nucleation is too high.

Causality: Crystallization begins with nucleation, the formation of a stable, ordered nucleus from the disordered solution. This process requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at a given temperature. If the concentration of your compound is below its saturation point, nucleation will not occur. Even in a supersaturated state, a significant activation energy is often required to initiate crystal formation.

Troubleshooting Protocol:

  • Confirm Supersaturation:

    • Action: Gently boil off a small portion of the solvent (e.g., 10-20%) to increase the concentration of your compound.[1][2]

    • Rationale: This directly addresses the possibility that too much solvent was initially used, preventing the solution from reaching the necessary level of supersaturation upon cooling.[1]

    • Verification: After reducing the solvent volume, allow the solution to cool again. If crystals now form, insufficient concentration was the issue.

  • Induce Nucleation: If you are confident the solution is supersaturated, the following techniques can help overcome the nucleation energy barrier:

    • Scratching Method: Vigorously scratch the inside surface of the glass flask with a glass rod at the air-solvent interface.[2][3][4] The high-energy microscopic imperfections created on the glass surface can serve as nucleation sites.[4]

    • Seeding: Introduce a "seed crystal"—a tiny, pure crystal of the same compound—into the solution.[2][3][4][5] This provides a pre-existing template for further crystal growth, effectively bypassing the initial nucleation step. If you don't have a pure crystal, a speck of the crude solid can sometimes work.[2][4]

    • Solvent Evaporation Trick: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-insert the rod into the solution to introduce these "seeds."[1][2][4]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q2: Upon cooling, my compound separates as a liquid or "oil" rather than forming solid crystals. Why does this happen, and how can I resolve it?

A2: "Oiling out" is a form of liquid-liquid phase separation that occurs when a solute-enriched liquid phase separates from the main solution.[6][7] This is problematic because impurities tend to be highly soluble in the oily phase, leading to a poorly purified final product.[1][8]

Causality: This phenomenon typically occurs under one of two conditions:

  • The melting point of your compound (or an impure version of it) is lower than the temperature of the crystallization solution.[1]

  • The level of supersaturation is too high, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.[7]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Action: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to slightly decrease the overall concentration.[1]

    • Rationale: By increasing the solvent volume, you ensure that the solution becomes supersaturated at a lower temperature, which may be below the compound's melting point. This also slows down the crystallization process, favoring ordered growth over rapid precipitation.[1]

  • Lower the Crystallization Temperature:

    • Action: If oiling out persists, try cooling the solution to an even lower temperature using an ice bath or a refrigerated circulator.

    • Rationale: This can help to solidify the oil, which may then provide a surface for proper crystallization to occur.

  • Change the Solvent System:

    • Action: If the above steps fail, the solvent system may be incompatible. A different solvent or solvent pair with a lower boiling point and different polarity may prevent oiling out.[8]

    • Rationale: The interactions between the solute and the solvent are critical. A solvent system that is "too good" can lead to the high concentrations that cause oiling out.

Issue 3: Poor Crystal Quality (Needles, Plates, or Agglomerates)

Q3: My compound crystallizes, but the crystals are very fine needles, thin plates, or clumped-together agglomerates. How can I improve the crystal habit?

A3: Crystal morphology, or "habit," is crucial for ease of handling, filtration, and drying, as well as for meeting purity specifications. Poor habits are often the result of suboptimal crystallization kinetics.

Causality:

  • Rapid Crystallization: When supersaturation is achieved too quickly, numerous nucleation sites form simultaneously, leading to the growth of many small crystals (like needles or fine powders) instead of fewer, larger ones.[1]

  • Agglomeration: This occurs when individual crystals stick together.[9] It can be influenced by factors like stirring rate, supersaturation levels, and the presence of impurities.[9][10]

Troubleshooting Protocol:

  • Slow Down the Cooling Rate:

    • Action: Instead of cooling at room temperature or in an ice bath, allow the flask to cool slowly in an insulated container (like a Dewar flask or a beaker wrapped in glass wool).

    • Rationale: A slower cooling rate reduces the level of supersaturation at any given time, promoting the growth of existing crystals rather than the formation of new nuclei.[8]

  • Optimize Stirring:

    • Action: Adjust the stirring rate. While stirring is necessary for heat and mass transfer, excessively high shear forces can cause crystal breakage, which can lead to agglomeration.[10]

    • Rationale: The goal is to keep the crystals suspended without causing mechanical damage. The optimal stirring rate is compound- and scale-dependent and may require some empirical testing.

  • Utilize Temperature Cycling:

    • Action: Implement a temperature cycling protocol where the solution is gently heated and cooled around the saturation temperature.[11][12][13]

    • Rationale: The heating phase dissolves very small, unstable crystals (fines), and the subsequent cooling phase allows for the controlled growth of the larger, more stable crystals. This technique has been shown to be effective in reducing agglomeration.[11][12][13]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for crystallization? A: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The solvent should not react with your compound, and it should be volatile enough to be easily removed from the final product. A good starting point is to use a solvent with a polarity similar to your compound.

Q: My crystallization yield is very low. What are the likely causes? A: A low yield can result from several factors:

  • Using too much solvent: This will leave a significant amount of your product dissolved in the mother liquor even after cooling.[1]

  • Cooling the solution for too short a time or not to a low enough temperature: This prevents the maximum amount of product from crystallizing out.

  • Premature crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step), you will lose product. Ensure you use a slight excess of solvent to prevent this.

  • The reaction itself may have had a low yield: If the crude mass was low to begin with, the crystallization is not to blame.[1]

Q: What is the best way to wash and dry my crystals to maintain purity? A:

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent. The cold solvent will dissolve impurities on the crystal surface but will minimize the dissolution of your desired product. Never use a solvent in which your compound is highly soluble at any temperature.

  • Drying: The drying method depends on the stability of your compound. Air drying on a filter paper is suitable for stable compounds. For more sensitive materials, drying under a vacuum in a desiccator is preferred as it is gentle and effective. Avoid excessive heat, as this can melt the crystals or cause them to decompose.

Visualizing Crystallization Troubleshooting

The following workflow provides a logical decision-making process when encountering common crystallization issues.

Crystallization_Troubleshooting start Start: Saturated Solution at High Temp cool Cool Solution start->cool check_crystals Crystals Formed? cool->check_crystals no_crystals No Crystals: Solution Remains Clear check_crystals->no_crystals No oiling_out Compound 'Oils Out' check_crystals->oiling_out Oils Out crystals_ok Yes: Good Quality Crystals check_crystals->crystals_ok Yes poor_crystals Yes: Poor Quality Crystals (Needles, Agglomerates) check_crystals->poor_crystals Poor Quality induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce_nucleation Hypothesis: High Nucleation Barrier concentrate Increase Concentration: Boil off some solvent no_crystals->concentrate Hypothesis: Not Supersaturated reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent Hypothesis: Too Concentrated / Fast end_success Isolate & Dry Product crystals_ok->end_success optimize_cooling Optimize Cooling Rate (Slower) poor_crystals->optimize_cooling optimize_stirring Adjust Stirring Speed poor_crystals->optimize_stirring temp_cycling Try Temperature Cycling poor_crystals->temp_cycling end_fail Re-evaluate Solvent System induce_nucleation->cool induce_nucleation->end_fail If still fails concentrate->cool reheat_add_solvent->end_fail If still fails cool_slower Cool Slower / To Lower Temp reheat_add_solvent->cool_slower cool_slower->cool optimize_cooling->end_success If successful optimize_stirring->end_success If successful temp_cycling->end_success If successful

Caption: Troubleshooting workflow for common crystallization problems.

References

  • Guide for crystallization. Available at: [Link]

  • Describe two techniques that can be used to induce crystallization. (2023-08-15). Brainly. Available at: [Link]

  • How to Care for and Clean Your Crystals. (2025-05-07). Available at: [Link]

  • Di Profio, G., et al. (2018). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. Molecules, 23(1), 17. Available at: [Link]

  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Homework.Study.com. Available at: [Link]

  • Nichols, L. (2022-04-07). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2025-08-20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Nichols, L. (2022-04-07). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Du, S., et al. (2024-07-01). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Crystals, 14(7), 589. Available at: [Link]

  • Di Profio, G., et al. (2018). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. ResearchGate. Available at: [Link]

  • How to Properly Maintain Your Crystals: A Complete Guide. V&J. Available at: [Link]

  • The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. (2025-11-20). Available at: [Link]

  • Du, S., et al. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. Available at: [Link]

  • Crystal Care 101: How to Safely Clean and Dust Your Crystals. (2022-06-17). Desert Rose. Available at: [Link]

  • Di Profio, G., et al. (2018-01-24). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. PubMed. Available at: [Link]

  • How to Care for Crystals: A Complete Guide to Cleansing, Charging & Storage. (2025-12-16). Available at: [Link]

  • 4 Qualities to Evaluate Prior to Beginning Protein Crystallization. GenScript. Available at: [Link]

  • Protein XRD Protocols - Crystallization of Proteins. Google Sites.
  • Recrystallization (help meeeeee). (2013-02-03). Reddit. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Optimizing Crystallization Processes for Higher Yields. Zhanghua - Filter Dryer. Available at: [Link]

  • Crystallization Problem Solutions Guide. Scribd. Available at: [Link]

  • Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Available at: [Link]

  • Preparing for successful protein crystallization experiments. PMC - NIH. Available at: [Link]

  • Coping with crystallization problems. ResearchGate. Available at: [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. ResearchGate. Available at: [Link]

  • Fun Crystallization Word Problems and Solutions for Kids (Chemistry) as PDF. Knowunity. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? Chemistry For Everyone. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, celebrated for their versatile biological activities and synthetic utility.[1][2][3][4][5] However, their journey from synthesis to application is often hampered by a significant, practical challenge: poor solubility. This guide, designed for laboratory and development settings, provides in-depth troubleshooting strategies and frequently asked questions to address the solubility issues encountered with pyrazole intermediates. As Senior Application Scientists, we aim to explain the "why" behind these experimental choices, ensuring a robust and reproducible approach to your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my pyrazole intermediates?

A1: The solubility of pyrazole derivatives is governed by a combination of their inherent structural features and the intermolecular forces at play in the solid state.

  • Molecular Structure: The pyrazole ring itself, being aromatic, can contribute to low solubility in highly polar or non-polar solvents, depending on the overall polarity of the molecule.[3][6] The nature of the substituents on the pyrazole ring is a critical determinant. For instance, bulky, non-polar side chains will decrease aqueous solubility, whereas polar functional groups like hydroxyls, carboxyls, or amines can enhance it.[2][6]

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding between the N-H of the pyrazole ring and a nitrogen acceptor on an adjacent molecule, as well as π-π stacking of the aromatic rings, lead to a highly stable crystal lattice.[6][7] A significant amount of energy is then required for a solvent to break down this lattice and dissolve the compound.

Q2: How does temperature influence the solubility of pyrazole intermediates?

A2: For most solid solutes, including pyrazole derivatives, solubility in organic solvents increases with temperature.[6][8][9] The added thermal energy provides the necessary force to overcome the intermolecular attractions within the crystal lattice, allowing the solvent molecules to interact with and solvate the solute molecules. It is common practice to gently heat the solvent to facilitate the dissolution of a poorly soluble pyrazole intermediate. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Q3: Can using a co-solvent system improve the solubility of my pyrazole intermediate?

A3: Yes, employing a co-solvent system is a highly effective and widely used strategy.[10][11] A co-solvent is a mixture of two or more miscible solvents, and this approach works by modifying the overall polarity of the solvent system to better match that of the solute. For a pyrazole intermediate that is sparingly soluble in a non-polar solvent like hexane but has some solubility in a more polar solvent like ethyl acetate, a mixture of the two can significantly enhance overall solubility. This technique is particularly useful for dissolving nonpolar compounds.[11]

Q4: When should I consider chemical modification to improve solubility?

A4: Chemical modification should be considered when physical methods like solvent and temperature adjustments are insufficient, or when poor solubility is a persistent issue affecting downstream applications, such as formulation for biological testing. Key chemical modification strategies include:

  • Salt Formation: If your pyrazole intermediate contains a basic nitrogen atom, it can be converted into a salt by reacting it with an acid.[12][13][14][15] Salts are ionic and often exhibit significantly higher aqueous solubility than the parent compound.

  • Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. This approach can be used to temporarily mask the functional groups responsible for poor solubility.

  • Introduction of Solubilizing Groups: During the synthesis of the pyrazole core, incorporating polar functional groups such as carboxylic acids, sulfonates, or polyethylene glycol (PEG) chains can dramatically improve aqueous solubility.[2]

Troubleshooting Guide: Practical Solutions for Solubility Challenges

This section provides a systematic approach to troubleshooting and resolving poor solubility of pyrazole intermediates during your experimental work.

Issue 1: Pyrazole intermediate precipitates during reaction work-up.

This is a common issue, particularly when changing the solvent system, for example, during an aqueous wash of an organic solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation during work-up.

Detailed Steps:

  • Confirm the Precipitate's Identity: Before proceeding, verify that the precipitate is indeed your target pyrazole intermediate and not an impurity or starting material. A quick TLC or LC-MS analysis can confirm this.

  • Analyze the Cause:

    • Solvent Polarity: If you are adding water to an organic solution (e.g., diethyl ether, dichloromethane), the drastic change in polarity can cause your less polar pyrazole intermediate to crash out.

    • Temperature: If the reaction was performed at an elevated temperature, cooling to room temperature for the work-up can lead to precipitation.

    • pH: If your pyrazole has acidic or basic functional groups, a change in the pH of the aqueous phase can alter its ionization state and, consequently, its solubility.

  • Implement Solutions:

    • Co-solvent System: Instead of a pure aqueous wash, use a mixture of water and a miscible organic solvent (e.g., THF, acetone) to maintain the solubility of your intermediate.

    • Maintain Temperature: Perform the work-up at a slightly elevated temperature, if the compound is stable, to keep it in solution.

    • pH Control: Use a buffered aqueous solution to maintain a pH at which your pyrazole intermediate is most soluble.

Issue 2: Difficulty in finding a suitable solvent for purification by chromatography.

Poor solubility can make it challenging to load your sample onto a chromatography column and can lead to precipitation on the column, resulting in poor separation and recovery.

Solvent Screening Protocol:

Solvent/Mixture Polarity Index Solubility Observation TLC Rf (if soluble)
Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (ACN)5.8
Methanol (MeOH)5.1
DCM/MeOH (9:1)~3.6
EtOAc/Hexane (1:1)~2.3

Step-by-Step Protocol:

  • Small-Scale Solubility Test: In a series of small vials, add a few milligrams of your pyrazole intermediate.

  • Test a Range of Solvents: Add a small volume (e.g., 0.5 mL) of each solvent listed in the table above, starting from the least polar.

  • Observe and Record: Note whether the compound dissolves at room temperature. If not, gently warm the vial and observe any changes.

  • TLC Analysis: For solvents in which the compound is soluble, spot the solution on a TLC plate and develop it in an appropriate mobile phase to assess its chromatographic behavior.

  • Select the Loading Solvent: Choose the weakest (least polar) solvent that completely dissolves your compound to ensure it adsorbs to the top of the column as a tight band. If a single solvent is not suitable, a co-solvent system may be necessary.

Issue 3: Low yields due to product loss during crystallization.

Crystallization is a key purification technique, but if the solubility of your pyrazole intermediate is very low in all suitable crystallization solvents, you may experience significant product loss.

Strategies for Improved Crystallization:

G cluster_0 Crystallization Optimization A Poorly Soluble Pyrazole Intermediate B Solvent System Selection A->B Screen various solvents and co-solvents C Temperature Gradient Control B->C Optimize cooling rate D Seeding C->D Introduce seed crystals E High Yield, Pure Crystals D->E

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of pyrazole compound NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or unexpected NMR data in their work with pyrazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to confidently interpret your spectra and validate your molecular structures.

The pyrazole ring system, while foundational in medicinal chemistry, presents a unique set of challenges in NMR analysis, primarily due to its inherent electronic and dynamic properties. This guide will address the most common issues in a practical question-and-answer format, offering detailed troubleshooting workflows and expert insights.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my C3 and C5 carbons (or H3 and H5 protons) in my 3(5)-monosubstituted pyrazole broad or appearing as a single, averaged signal at room temperature?

This is one of the most common observations in the NMR of NH-pyrazoles and is almost always due to annular prototropic tautomerism .[1][2] In solution, the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2). If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[2]

  • Causality: The rate of this proton exchange is highly dependent on temperature, solvent, concentration, and the electronic nature of the substituents.[3] At room temperature, for many pyrazoles, this exchange is faster than the NMR experiment can distinguish the two distinct tautomers, leading to signal averaging. For unsymmetrically substituted pyrazoles, this rapid exchange between two non-equivalent tautomers often results in significant line broadening of the C3/C5 and H3/H5 signals.[2]

  • Troubleshooting Action: To resolve this, you need to slow down the proton exchange. The most effective method is Variable Temperature (VT) NMR spectroscopy .

Q2: My N-H proton signal is extremely broad, or I can't see it at all. Where did it go?

The disappearance or significant broadening of the N-H proton signal is a frequent issue and is also linked to proton exchange phenomena.[4]

There are several contributing factors:

  • Chemical Exchange with Solvent or Impurities: The N-H proton is labile and can exchange with other pyrazole molecules (intermolecular exchange), residual water in the NMR solvent, or any acidic or basic impurities.[4] In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, rendering it undetectable in the ¹H NMR spectrum.[4]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation of the directly attached proton. This results in a broader signal for the N-H proton.[4]

  • Rapid Tautomerism: The same tautomeric exchange discussed in Q1 contributes to the broadening of the N-H signal.

  • Troubleshooting Action:

    • Use a dry aprotic solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈) is of high purity and as dry as possible. Using a freshly opened ampule of solvent is recommended.[4]

    • Vary the concentration: Diluting the sample can reduce the rate of intermolecular proton exchange, potentially sharpening the N-H signal.[4]

    • Lower the temperature: As with resolving tautomers, cooling the sample can slow exchange rates and lead to a sharper N-H signal.

    • Consider ¹⁵N NMR: If your compound is ¹⁵N-labeled, this experiment will allow direct observation of the nitrogen signals and their couplings to protons, providing definitive evidence of the proton's location.[4]

Q3: I have an unsymmetrically substituted pyrazole, and I'm struggling to definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions. How can I achieve unambiguous assignment?

While 1D NMR provides initial chemical shift information, unambiguous assignment for unsymmetrically substituted pyrazoles requires 2D NMR techniques.[4][5]

  • Causality: The electronic environment of each carbon and proton in the pyrazole ring is distinct, but their chemical shifts can sometimes be close, making definitive assignment from a 1D spectrum alone challenging. Long-range couplings are key to connecting the different parts of the molecule.

  • Troubleshooting Workflow: A combination of HSQC and HMBC experiments is the most powerful approach.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will allow you to confidently identify which proton is attached to which carbon (e.g., H4 to C4).[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[4] For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, and the protons on a substituent at C3 will show a correlation to C3.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which is useful for confirming the spatial proximity of substituents to ring protons. For example, you might observe an NOE between the protons of a substituent and the H4 or H5 proton, helping to confirm its position on the ring.[4]

Troubleshooting Guides

Guide 1: Distinguishing and Characterizing Tautomers

Problem: You have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution and characterize the dynamic exchange.

Workflow:

Tautomer_Troubleshooting start Initial ¹H & ¹³C NMR at Room Temp (e.g., 298 K) check_signals Observe Broad/Averaged Signals for C3/C5? start->check_signals vt_nmr Perform Variable Temperature (VT) NMR check_signals->vt_nmr Yes stable Observe sharp, distinct signals for both tautomers at RT. check_signals->stable No prepare_sample Prepare sample in a low-freezing aprotic solvent (e.g., THF-d₈, Toluene-d₈) vt_nmr->prepare_sample cool_sample Gradually cool the sample (e.g., in 10-20 K decrements) prepare_sample->cool_sample acquire_spectra Acquire spectra at each temperature, allowing for equilibration (5-10 min) cool_sample->acquire_spectra observe_split Observe splitting of averaged signals into two distinct sets? acquire_spectra->observe_split success Success: Tautomeric exchange is slowed. - Integrate signals to determine K_T. - Calculate coalescence temperature (T_c). observe_split->success Yes no_split Signals remain broad/averaged even at low temperatures. observe_split->no_split No conclusion1 Conclusion: Exchange is still too fast, or only one tautomer is present. no_split->conclusion1 conclusion2 Conclusion: Slow exchange at RT or a single, stable tautomer is present. stable->conclusion2

Caption: Workflow for Tautomer Analysis using VT-NMR.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Dissolve your pyrazole compound in a suitable deuterated aprotic solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).[4]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[4]

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[4]

  • Data Acquisition: Record the spectra at each temperature until you observe the coalescence point (where the broad signal is at its widest) and then the splitting of the averaged signals into two distinct sets of signals, one for each tautomer.[3]

  • Analysis: Once the signals for the two tautomers are resolved (the "slow exchange regime"), you can integrate the corresponding signals to determine the tautomeric equilibrium constant (K_T).

Data Interpretation:

Observation at Low TemperatureInterpretation
Two sets of signals appear for C3/C5 and H3/H5Both tautomers are present, and the exchange has been slowed on the NMR timescale.
Signals sharpen, but no splitting occursA single tautomer is overwhelmingly dominant in solution.
Signals remain broadThe exchange process is still fast, even at the lowest accessible temperature, or other line-broadening mechanisms are at play.
Guide 2: Unambiguous Signal Assignment for a Disubstituted Pyrazole

Problem: You have synthesized a 3,4- or 3,5-disubstituted pyrazole and need to definitively assign all ¹H and ¹³C signals.

Workflow:

Signal_Assignment_Workflow start Acquire 1D ¹H and ¹³C NMR Spectra acquire_2d Acquire 2D NMR Spectra start->acquire_2d hsqc Run HSQC Experiment acquire_2d->hsqc hmbc Run HMBC Experiment acquire_2d->hmbc noesy Optional: Run NOESY Experiment acquire_2d->noesy analyze_hsqc Analyze HSQC: Correlate all directly bonded C-H pairs (e.g., H4-C4). hsqc->analyze_hsqc analyze_hmbc Analyze HMBC: - Identify ²J_CH and ³J_CH correlations. - Link fragments together. hmbc->analyze_hmbc analyze_hsqc->analyze_hmbc example_corr Example: H4 shows cross-peaks to C3 and C5. Protons on C3-substituent show cross-peak to C3. analyze_hmbc->example_corr final_assignment Final Unambiguous Assignment of all ¹H and ¹³C signals analyze_hmbc->final_assignment analyze_noesy Analyze NOESY: Confirm spatial proximity of substituents to ring protons. noesy->analyze_noesy analyze_noesy->final_assignment

Caption: Workflow for Signal Assignment using 2D-NMR.

Experimental Protocol: HMBC Spectroscopy

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[4]

  • Acquisition: Run the HMBC experiment. This may take several hours, depending on the sample concentration.[4]

  • Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will help confirm the C5 assignment.[4]

By systematically applying these troubleshooting guides and understanding the underlying principles of pyrazole chemistry, you can overcome the common challenges in NMR analysis and achieve confident structural elucidation.

References

  • Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. [Link]

  • Elguero, J., Claramunt, R. M., & Tautomerism, T. D. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Reis, R. S., Pereira, C. M. P., & Ferreira, M. M. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 55. [Link]

  • Claramunt, R. M., Dóna, G., Elguero, J., & Limbach, H.-H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734–742. [Link]

  • Alkorta, I., Elguero, J., & Limbach, H.-H. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Structural Chemistry, 6(4), 239-246.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Claramunt, R. M., Dóna, G., Elguero, J., & Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]

  • Kappe, C. O., & Kappe, T. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2865. [Link]

  • Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7858–7866. [Link]

  • Alkorta, I., & Elguero, J. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 62. [Link]

  • Alkorta, I., & Elguero, J. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-111. [Link]

  • Abood, N. A., & Al-Mashhadani, M. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Claramunt, R. M., Dóna, G., Elguero, J., & Limbach, H.-H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • Abboud, J. L. M., Boyer, G., Claramunt, R. M., & Elguero, J. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/d28c3a9f0f8c858c4918e3c1a1b4e2b0d6c8b9d8]([Link]

  • Abood, N. A., & Al-Mashhadani, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com. [Link]

  • Popoola, O. K., & Ayeni, A. O. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095. [Link]

  • Li, Y., & Golebiowski, A. (2007). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1090–1096. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the thermal hazards associated with pyrazole synthesis. This is not just a list of steps; it's a comprehensive resource built on the principles of chemical causality and self-validating protocols to ensure the safety and success of your experiments.

Understanding the Core Issue: The Exotherm of Pyrazole Synthesis

The synthesis of pyrazoles, particularly through the widely-used Knorr synthesis and related cyclocondensation reactions, is inherently exothermic. The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a rapid and often energetic process. While many lab-scale preparations might only feel "slightly exothermic," this heat generation can become a significant safety hazard upon scale-up if not properly understood and controlled.[1][2] The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.[3]

The primary exothermic event in the Knorr synthesis is the initial condensation and subsequent cyclization. The high reactivity of hydrazine and its derivatives contributes to the rapid release of heat.[2] Understanding and respecting this exothermic nature is the first step toward safe and reproducible pyrazole synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding exothermic reactions in pyrazole synthesis.

Q1: My small-scale (1-5g) pyrazole synthesis only gets slightly warm. Do I really need to worry about the exotherm?

A1: Yes, absolutely. The thermal behavior of a reaction at a small scale is not predictive of its behavior at a larger scale. A "slightly warm" reaction in a 50 mL flask can become a dangerous, boiling-over exotherm in a 5 L reactor. This is due to the fundamental principles of heat transfer; as the volume of the reactor increases, the surface area available for cooling does not increase proportionally.[3] It is crucial to implement robust temperature control measures at every scale. For instance, a protocol for the synthesis of Edaravone notes that while the initial addition of reagents is slightly exothermic on a small scale, scaling up to 20-50g requires more efficient temperature control, such as a cold-water bath.[1][2]

Q2: What are the immediate signs of a developing thermal runaway reaction in my pyrazole synthesis?

A2: Recognizing the early warning signs is critical for preventing an incident. Be vigilant for the following indicators:

  • Rapid, Uncontrolled Temperature Rise: The most obvious sign. Your thermocouple should show a temperature increase that is faster than your setpoint, and your cooling system is unable to compensate.

  • Sudden Pressure Increase: In a closed or partially closed system, the vaporization of the solvent due to the exotherm will cause a rapid pressure buildup.

  • Vigorous Bubbling or Foaming: The reaction mixture may begin to boil violently, even if the bulk temperature is below the solvent's boiling point, due to localized hot spots.

  • Color Change: A sudden darkening or change in color can indicate decomposition or the formation of side products at elevated temperatures.

  • Gas Evolution: Noticeable release of fumes or gases from the reactor.

If you observe any of these signs, you must be prepared to initiate an emergency shutdown procedure immediately.

Q3: Which is safer to use: hydrazine hydrate or a hydrazine salt (e.g., hydrazine sulfate)?

A3: Hydrazine salts, such as hydrazine sulfate or hydrochloride, are generally considered safer alternatives to hydrazine hydrate.[4] Hydrazine hydrate is highly reactive and its reactions can be more energetic.[5] While hydrazine salts are solids and may have different solubility profiles, their reduced reactivity can make the exotherm more manageable. However, it is important to note that the use of hydrazine salts does not eliminate the exothermic nature of the reaction; it only moderates it. All forms of hydrazine are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

Q4: How does my choice of solvent impact the safety of an exothermic pyrazole synthesis?

A4: Solvent selection is a critical factor in managing reaction exotherms. A solvent acts as a heat sink, absorbing the energy released during the reaction.[7] Key properties to consider include:

  • Boiling Point: A solvent with a relatively high boiling point can absorb more heat before boiling, providing a larger safety margin.[8] However, a runaway reaction in a high-boiling solvent can reach a much higher, more dangerous temperature. For many pyrazole syntheses, solvents like ethanol or isopropanol offer a good balance.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase. Water has an excellent heat capacity, but its reactivity and solubility characteristics may not always be suitable.

  • Thermal Conductivity: A higher thermal conductivity allows for more efficient transfer of heat from the reaction mixture to the cooling jacket of the reactor.

The following table provides a comparison of common solvents:

SolventBoiling Point (°C)Heat Capacity (J/g·K)
Water100.04.18
Ethanol78.32.44
Isopropanol82.32.51
Toluene110.61.69
Acetonitrile81.62.23
N,N-Dimethylformamide (DMF)153.02.03

Data sourced from various publicly available chemical data sources.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Temperature Spikes During Hydrazine Addition

Symptom: You observe a rapid increase in temperature each time you add a portion of hydrazine, even with external cooling.

Root Cause Analysis: This indicates that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. This could be due to:

  • Too rapid addition of the hydrazine.

  • Insufficient cooling capacity.

  • Poor mixing, leading to localized "hot spots."

  • The reaction is being run at too high a concentration.

Troubleshooting Workflow:

G A Start: Violent Reflux/Boiling Observed B IMMEDIATELY stop all reagent addition A->B C Increase cooling to maximum capacity (e.g., add dry ice to cooling bath) B->C D If possible and safe, add a pre-chilled, inert solvent to dilute the reaction C->D E Alert colleagues and prepare for evacuation D->E F If temperature continues to rise, activate emergency quench (if available) E->F G Evacuate the immediate area and follow your institution's emergency procedures F->G

Sources

Technical Support Center: Purification of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. The successful isolation of this key pharmaceutical intermediate demands a nuanced understanding of its physicochemical properties and a systematic approach to column chromatography.[1] This document moves beyond generic protocols to provide in-depth, field-proven troubleshooting advice and foundational knowledge to empower you to resolve common purification challenges efficiently.

Foundational Principles & Pre-Column Setup

The purification of this compound relies on normal-phase flash column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and their solubility in a non-polar mobile phase (eluent). The success of the entire purification hinges on the preliminary work done before the column is even packed.

Compound Profile: Key Physicochemical Parameters

A precise understanding of the target molecule and its potential isomers is critical for designing a successful purification strategy. The primary challenge in syntheses of this nature is often the separation of regioisomers, which possess very similar physical properties.[2]

PropertyValueSource
Target Compound This compoundPubChem
Molecular Formula C₁₀H₁₄N₂O₂[3]
Molecular Weight 194.23 g/mol [4]
Potential Regioisomer Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate[4]
Appearance Expected to be a solid or oil at room temperature.General Knowledge

Experimental Workflow Overview

A systematic workflow ensures reproducibility and minimizes product loss. The process should always begin with analysis before proceeding to the bulk separation.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Solvent System Screening Stability Silica Stability Test (2D TLC) TLC->Stability Confirm compound integrity Column_Setup Column Packing & Sample Loading Stability->Column_Setup Optimized method Elution Elution & Fraction Collection Column_Setup->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure_Product Evaporation->Pure_Product Final Product

Caption: High-level workflow for chromatographic purification.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of pyrazole derivatives in a direct question-and-answer format.

Q1: My target compound is co-eluting with an impurity, resulting in poor separation. How do I improve the resolution?

A1: This is the most frequent challenge, typically rooted in the choice of mobile phase.

  • Causality: Separation on silica gel is a dynamic equilibrium of a compound adsorbing to the stationary phase and dissolving in the mobile phase. If the eluent is too polar (a "strong" solvent), it will move all compounds, including impurities, quickly along the column, leading to poor separation (high Rf values). If it's not polar enough, everything will remain at the origin (low Rf values).

  • Solution Pathway:

    • Re-optimize the Solvent System with TLC: The ideal Rf value for your target compound on a TLC plate is between 0.20 and 0.40.[5] This range provides the best chance for separation on a column.

    • Systematic Screening: Use a systematic approach. Start with a non-polar solvent like hexane or heptane and gradually add a more polar solvent like ethyl acetate.[6] Test ratios such as 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate).

    • Consider a Different Solvent System: If hexane/ethyl acetate fails, explore solvent systems from different selectivity groups.[6] For example, substituting ethyl acetate with dichloromethane or toluene can alter the elution order of compounds.[6]

    • Implement a Gradient Elution: If a single solvent ratio (isocratic elution) cannot separate a close-running impurity, a shallow gradient is highly effective. Start with a low-polarity mixture to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Q2: My compound spots are streaking or "tailing" on the TLC plate, and the column fractions are broad. What's causing this?

A2: Tailing is a classic sign of an undesirable secondary interaction between your compound and the silica gel, or column overloading.

  • Causality: The pyrazole nitrogen atoms are basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate your basic compound, causing it to bind too strongly and elute slowly and unevenly.

  • Solution Pathway:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% is the industry standard.[7][8] This amine will preferentially bind to the acidic silanol sites, presenting a more neutral surface for your compound to travel through.

    • Check for Overloading: The amount of crude material loaded should be 1-5% of the mass of the silica gel.[7] Exceeding this capacity saturates the stationary phase and makes proper separation impossible. If you need to purify a large amount of material, use a larger column.

    • Test for Decomposition: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If a new spot appears or the original spot smears, your compound may be degrading on the silica.[7][9] In this case, consider a less acidic stationary phase like neutral alumina.[7]

G cluster_1 Troubleshooting Path 1 cluster_2 Troubleshooting Path 2 cluster_3 Troubleshooting Path 3 Start Poor Purification Result Problem1 Poor Separation (Overlapping Peaks) Start->Problem1 Problem2 Compound Streaking or Tailing Start->Problem2 Problem3 Compound Not Eluting Start->Problem3 Sol1_Cause Cause: Inappropriate Solvent System or Overloading Problem1->Sol1_Cause Sol2_Cause Cause: Compound is basic, Silica is acidic Problem2->Sol2_Cause Sol3_Cause Cause: 1. Eluent polarity is too low 2. Compound is decomposing Problem3->Sol3_Cause Sol1_Action Solution: 1. Re-run TLC (aim for Rf 0.2-0.4) 2. Try different solvent classes 3. Reduce sample load Sol1_Cause->Sol1_Action Sol2_Action Solution: Add 0.1-1% Triethylamine to the eluent Sol2_Cause->Sol2_Action Sol3_Action Solution: 1. Drastically increase eluent polarity 2. Test for stability on TLC plate 3. Switch to neutral alumina Sol3_Cause->Sol3_Action

Sources

identifying and removing residual solvents from pyrazole products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Residual Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing residual solvents in pyrazole-based compounds. Residual solvents, which are organic volatile chemicals used or produced during synthesis, must be diligently controlled as they offer no therapeutic benefit and can pose safety risks.[1][2] This resource combines established protocols with the scientific rationale behind them, ensuring you can confidently address challenges in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding residual solvents in pyrazole products.

Q1: What are residual solvents, and why are they a major concern for pyrazole-based APIs?

A: Residual solvents are trace organic solvents remaining from the synthesis and purification of a drug substance or excipients.[1] They are a critical quality attribute for Active Pharmaceutical Ingredients (APIs), including pyrazoles, for several reasons:

  • Safety: Many solvents are toxic and pose a risk to patient health. Regulatory bodies like the International Council for Harmonisation (ICH) classify solvents based on their toxicity (Class 1, 2, and 3) and set strict limits on their presence in final drug products.[1][2][3]

  • Product Stability: Residual solvents can affect the physicochemical properties of the API, such as crystal form (polymorphism), which can in turn impact stability, dissolution rate, and bioavailability.[4][5]

  • Manufacturing Consistency: The level and type of residual solvent can indicate the robustness and control of the manufacturing process. Inconsistent solvent levels can lead to batch-to-batch variability.

Q2: What are the regulatory standards for residual solvents that I need to be aware of?

A: The primary guideline is the ICH Q3C (R8) Impurities: Guideline for Residual Solvents .[2] This guideline is recognized by major regulatory agencies worldwide, including the FDA and EMA. It classifies solvents into three categories:

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[2]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2] The guideline provides Permitted Daily Exposure (PDE) values for these solvents.[1]

  • Class 3: Solvents with low toxic potential. These are considered less of a human health hazard, and limits of 50 mg per day (or 5000 ppm) are generally acceptable without justification.[6]

It is crucial to consult the latest version of the ICH Q3C guideline to ensure your product meets the required safety standards.[3][7]

Q3: What is the best initial technique to quickly screen my pyrazole sample for residual solvents?

A: For a rapid and informative initial screen, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the recommended starting point. A simple ¹H NMR spectrum of your pyrazole product dissolved in a deuterated solvent (like DMSO-d₆ or CDCl₃) can often reveal the presence of common organic solvents. These solvents appear as characteristic, sharp peaks at well-defined chemical shifts.[8][9] While not as quantitative as other methods without careful setup, it provides a quick qualitative assessment.

Q4: My pyrazole synthesis involves multiple solvents. Which analytical method is the gold standard for quantification?

A: The industry-standard and pharmacopeial method for the definitive identification and quantification of residual solvents is Static Headspace Gas Chromatography (HS-GC) , typically with Flame Ionization Detection (FID).[10][11][12] This technique is highly sensitive and specific, making it ideal for regulatory submissions.[10][13] The headspace sampling approach is particularly effective because it analyzes the vapor phase above the sample, avoiding contamination of the GC system with non-volatile API.[14] The United States Pharmacopeia (USP) General Chapter <467> provides detailed procedures for this analysis.[11][15]

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, Q&A-style guides to tackle specific experimental challenges.

Identification and Quantification

Q5: My ¹H NMR spectrum has several unexpected singlets and multiplets. How can I confirm if they are residual solvents?

A: This is a common scenario. While reference tables are a great starting point, definitive identification requires a systematic approach. The causality here is that while many solvents have unique chemical shifts, overlap with product signals or other impurities is possible.

Protocol: Confirming Solvent Identity via ¹H NMR Spike Test

  • Acquire a Baseline Spectrum: Dissolve a known quantity of your pyrazole product in a deuterated solvent (e.g., DMSO-d₆) and record the ¹H NMR spectrum.

  • Hypothesize the Solvent: Based on the chemical shift of the unknown peak, consult a reference table (see Table 1) to form a hypothesis. For example, a sharp singlet around 2.50 ppm in DMSO-d₆ might be residual DMSO from your reaction.

  • Spike the Sample: Add a very small, known amount (e.g., 0.1-0.5 µL) of the suspected solvent directly into the NMR tube containing your sample.

  • Re-acquire the Spectrum: Gently mix the sample and re-run the ¹H NMR spectrum.

  • Analyze the Result: If the intensity of the suspect peak increases significantly while other peaks remain unchanged, you have confirmed the identity of the residual solvent. If a new peak appears, your initial hypothesis was incorrect, and you should test other possibilities.

Table 1: ¹H NMR Chemical Shifts of Common Residual Solvents Data compiled from publicly available resources. Shifts can vary slightly based on concentration and sample matrix.[8][9][16][17][18]

SolventClass (ICH Q3C)Boiling Point (°C)¹H NMR Signal (in CDCl₃)¹H NMR Signal (in DMSO-d₆)
Dichloromethane2405.30 (s)5.76 (s)
Diethyl Ether3353.48 (q), 1.21 (t)3.39 (q), 1.11 (t)
Acetone3562.17 (s)2.09 (s)
Ethyl Acetate3774.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.96 (s), 1.15 (t)
Ethanol3783.69 (q), 1.22 (t)4.34 (t), 3.44 (q), 1.06 (t)
Tetrahydrofuran (THF)3663.76 (m), 1.85 (m)3.60 (m), 1.76 (m)
Toluene21117.27-7.17 (m), 2.36 (s)7.28-7.15 (m), 2.30 (s)
N,N-Dimethylformamide (DMF)21538.02 (s), 2.96 (s), 2.88 (s)7.95 (s), 2.86 (s), 2.70 (s)
Dimethyl Sulfoxide (DMSO)31892.62 (s)2.50 (s)
Solvent Removal Strategies & Troubleshooting

Q6: I'm struggling to remove a high-boiling-point solvent like DMF or DMSO from my temperature-sensitive pyrazole product. What are my options?

A: Removing high-boiling solvents (B.P. > 150°C) is challenging, especially when the product is thermally labile.[19][20] The key is to use methods that lower the effective boiling point or avoid heat altogether. Simply heating under high vacuum may lead to product decomposition before the solvent is removed.

Workflow: Selecting a Removal Strategy for High-Boiling Solvents

G start High-Boiling Solvent (e.g., DMF, DMSO) is_organic_soluble Is the Pyrazole Product Soluble in a Non-Miscible Organic Solvent? start->is_organic_soluble is_water_soluble Is the Pyrazole Product Soluble in Water? is_stable_in_water Is the Pyrazole Product Stable in Water? is_water_soluble->is_stable_in_water Yes recrystallize Recrystallization - Find a solvent system where the pyrazole has  poor solubility. - Slurry or recrystallize to precipitate pure product,  leaving DMF/DMSO in the mother liquor. is_water_soluble->recrystallize No is_organic_soluble->is_water_soluble No wash Aqueous Wash / Extraction - Dissolve crude in an organic solvent (e.g., EtOAc). - Wash with water/brine to pull out DMF/DMSO. - Dry organic layer and concentrate. is_organic_soluble->wash Yes lyophilize Lyophilization (Freeze-Drying) - Dissolve product in a minimal amount of water  (or a t-butanol/water co-solvent system). - Freeze and apply high vacuum to sublime solvents. is_stable_in_water->lyophilize Yes is_stable_in_water->recrystallize No wash->is_stable_in_water no_good_option Consider Preparative Chromatography or Re-evaluate Synthesis Solvent recrystallize->no_good_option

Caption: Decision tree for removing high-boiling point solvents.

  • Aqueous Wash/Extraction: If your pyrazole is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) but insoluble in water, you can dissolve the crude product in the organic solvent and perform several washes with water or brine. The highly water-soluble DMF and DMSO will partition into the aqueous layer, which is then discarded.

  • Lyophilization (Freeze-Drying): This is an excellent method for heat-sensitive compounds.[21] If your pyrazole is water-soluble and stable, you can dissolve it in water, freeze the solution, and then apply a high vacuum.[22] The water and residual high-boiling solvent will sublime, leaving a dry, fluffy powder.[23] Using a co-solvent system like tert-butanol/water can sometimes improve the process and cake characteristics.[24]

  • Recrystallization/Anti-Solvent Precipitation: The principle of recrystallization is to dissolve an impure solid in a hot solvent and then cool the solution to form pure crystals, leaving impurities in the solution.[25][26][27] Find a solvent or solvent system in which your pyrazole has low solubility. Add this "anti-solvent" to a concentrated solution of your pyrazole in DMF/DMSO to crash out the pure product.[28] Alternatively, slurry the crude solid in a non-solvent to leach out the residual high-boiling solvent.

Q7: I performed a recrystallization, but my GC-HS analysis shows the solvent is still present. What could have gone wrong?

A: This is a frustrating but common issue. The effectiveness of recrystallization depends entirely on the solubility difference between your compound and its impurities at different temperatures.[26] Here are the most likely causes and how to troubleshoot them:

  • Poor Solvent Choice: The fundamental principle is that the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[29] If the solubility is still significant at low temperatures, a large amount of product—and the trapped solvent—will remain in the mother liquor.

    • Solution: Re-screen for a better solvent. An ideal solvent will have a steep solubility curve with respect to temperature. Consider a two-solvent system where the pyrazole is soluble in solvent A and insoluble in solvent B (where A and B are miscible). Dissolve in minimal hot A and add B until turbidity appears, then cool.

  • Formation of a Solvate: The pyrazole may have co-crystallized with the solvent to form a stable solvate (a crystal structure that incorporates solvent molecules).[4] This is especially common with solvents capable of hydrogen bonding.

    • Solution: You can sometimes break a solvate by drying under vacuum at a temperature above the solvent's boiling point (if the product is stable).[4] Alternatively, you may need to find a different recrystallization solvent that does not form a solvate. Techniques like "vacuum hydration," where the bulk substance is dried in the presence of water vapor, can sometimes displace the trapped organic solvent molecules.[30]

  • Insufficient Drying: The crystals, even if pure, can be physically wet with the mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to rinse away the mother liquor. Then, dry the crystals thoroughly under high vacuum for an extended period (several hours to overnight) to remove any remaining surface solvent.

Table 2: Comparison of Common Solvent Removal Techniques

TechniquePrincipleBest ForCommon Pitfalls & Considerations
Rotary Evaporation Reduced pressure evaporationRemoving low-to-medium boiling point solvents (B.P. < 120°C).Ineffective for high-boiling solvents (DMF, DMSO). Risk of "bumping" if vacuum is applied too quickly. Product must be thermally stable at the bath temperature.
High-Vacuum Drying Sublimation/Evaporation at low pressureFinal drying step; removing trace amounts of any solvent.Can be very slow for high-boiling solvents without gentle heating. May not break stable solvates.
Recrystallization Differential solubilityPurifying solids and removing solvents that are soluble in the mother liquor.Requires careful solvent selection; risk of solvate formation; potential for low product recovery.[4][25]
Lyophilization Sublimation from a frozen stateRemoving water or other high-freezing-point solvents from heat-sensitive, non-volatile compounds.Product must be soluble in the lyophilization solvent (e.g., water, t-butanol). Can be a slow process for large scales.[21][31]
Azeotropic Distillation Forming a lower-boiling azeotropeRemoving high-boiling solvents (e.g., toluene) by adding a lower-boiling solvent (e.g., hexane) and distilling off the mixture.Requires finding a suitable azeotropic partner; may require multiple cycles.[32]
References
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). (n.d.).
  • Analytical methods for residual solvents determination in pharmaceutical products. PubMed. (n.d.).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). (n.d.).
  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. (n.d.).
  • The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. (n.d.).
  • HS-GC-FID: Analysis of Residual Solvents According to USP 467. S4Science. (n.d.).
  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. (n.d.).
  • Method for the analysis of residual solvents in pharmaceuticals. Separation Science. (n.d.).
  • Impurities: Guideline for Residual Solvents Q3C(R8). ICH. (2021).
  • Q3C GUIDELINE FOR RESIDUAL SOLVENTS. Slideshare. (n.d.).
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. (2025).
  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific. (n.d.).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025).
  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. (n.d.).
  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing. (2016).
  • Recrystallization (chemistry). Research Starters - EBSCO. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
  • Method of lyophylization to reduce solvent content and enhance product recovery. Google Patents. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. (n.d.).
  • Recrystallization Definition, Principle & Purpose. PraxiLabs. (2022).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. (n.d.).
  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. J-Stage. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.).
  • ExperimentLyophilize Documentation. Emerald Cloud Lab. (2025).
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • How to remove residual peaks of solvent from NMR ?. ResearchGate. (2017).
  • A novel process of residual solvent removal. Google Patents. (n.d.).
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem. (n.d.).
  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. ResearchGate. (2025).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. (n.d.).
  • Practical aspects of lyophilization using non-aqueous co-solvent systems. PubMed. (n.d.).
  • Residual Solvents in Pharmaceuticals. Veeprho. (2020).
  • Anyone have experience removing high bp solvents?. Reddit. (2016).
  • How do organic chemists remove solvents with high boiling points from solution?. Quora. (2017).
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
  • A method for removing residual water-soluble organic solvent in a sample. Google Patents. (n.d.).
  • 3 Results and Discussion. Kinam Park. (n.d.).
  • Recycling High Boiling Solvents Through Boiling: An Overview. Ecolink, Inc. (2016).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem. (n.d.).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve. (2025).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (n.d.).
  • How to remove high boiling solvent from crude- Reaction work up. YouTube. (2023).

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, pyrazole derivatives are foundational scaffolds for a vast array of biologically active compounds.[1][2] Their structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key intermediate, ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.

We will dissect the expected spectrum, explaining the causal factors behind each signal's chemical shift and multiplicity. Furthermore, this guide will compare its spectral features against structurally related analogues to highlight how subtle molecular changes manifest in the NMR spectrum, providing researchers with a robust framework for compound verification and characterization.

Part 1: Structural Assignment and Predicted ¹H NMR Analysis

The structural integrity of a synthesized molecule is confirmed when its NMR spectrum aligns perfectly with the predicted signals. Below is the structure of this compound, with key protons labeled for discussion.

Caption: Structure of the target molecule with proton environments labeled (a-f).

Based on established principles of NMR spectroscopy and data from related structures, we can predict the ¹H NMR spectrum in detail.

  • Pyrazole Ring Proton (H-b): The lone proton at the C4 position of the pyrazole ring is expected to appear as a singlet (s) as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5. In unsubstituted pyrazole, this proton resonates around 6.3 ppm.[3] The electron-withdrawing carboxylate group at C3 and the cyclopropyl group at C5 will deshield this proton, shifting it downfield. A comparable structure, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows this proton at δ 5.98 ppm.[4] Therefore, a chemical shift in the range of δ 6.0-6.4 ppm is anticipated.

  • N-Methyl Protons (H-a): The three protons of the methyl group attached to the N1 atom will appear as a sharp singlet (s) . Their position is dictated by the electronic environment of the pyrazole ring. We predict this signal to be in the region of δ 3.9-4.1 ppm .

  • Ethyl Ester Protons (H-c, H-d): This group gives rise to a classic ethyl pattern.

    • Methylene Protons (H-c): The two -CH₂- protons are adjacent to an electronegative oxygen atom, which deshields them significantly. They are coupled to the three protons of the methyl group (H-d), and according to the n+1 rule, will appear as a quartet (q) . The expected chemical shift is approximately δ 4.2-4.4 ppm .

    • Methyl Protons (H-d): The three -CH₃- protons are coupled to the two methylene protons (H-c), resulting in a triplet (t) . This signal will be found further upfield, in the characteristic alkyl region of δ 1.3-1.5 ppm . The coupling constant (³J) between H-c and H-d is typically around 7.1 Hz.

  • Cyclopropyl Protons (H-e, H-f, H-f'): The cyclopropyl group presents the most complex and characteristic signals in the spectrum. Due to the unique ring strain and magnetic anisotropy of the cyclopropane ring, its protons are heavily shielded and appear at unusually high field (upfield).[5][6]

    • Methine Proton (H-e): The single proton on the carbon attached to the pyrazole ring is the most deshielded of the cyclopropyl protons. It is coupled to the four adjacent methylene protons (H-f, H-f'), resulting in a complex multiplet (m) . Its chemical shift is expected around δ 2.0-2.3 ppm .

    • Methylene Protons (H-f, H-f'): The four methylene protons are diastereotopic, meaning they are chemically non-equivalent. They will therefore give rise to two separate signals, each integrating to two protons. These protons will exhibit complex splitting due to geminal coupling with each other and vicinal (cis and trans) coupling with the methine proton (H-e).[7][8] Vicinal cis couplings in cyclopropanes are typically larger (7-10 Hz) than trans couplings (4-7 Hz).[8][9][10] This complex coupling pattern results in two distinct multiplets (m) in the highly shielded region of δ 0.8-1.3 ppm .[11][12]

Part 2: Comparative Spectral Analysis

To underscore the diagnostic power of the ¹H NMR spectrum, we will compare the predicted data for our target compound with two structurally related analogues. This comparison demonstrates how modifying the C5 substituent creates distinct and predictable spectral changes.

Analogue 1: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (C5-substituent: Methyl) Analogue 2: Ethyl 5-phenyl-1-methyl-1H-pyrazole-3-carboxylate (C5-substituent: Phenyl)

Proton Environment Target: this compound Analogue 1: 5-methyl Analogue 2: 5-phenyl Rationale for Spectral Change
H-4 (pyrazole) ~6.2 ppm (s, 1H)~6.1 ppm (s, 1H)~6.8 ppm (s, 1H)The phenyl group's magnetic anisotropy strongly deshields the adjacent H-4 proton, shifting it significantly downfield.
N-CH₃ ~4.0 ppm (s, 3H)~3.9 ppm (s, 3H)~4.1 ppm (s, 3H)The C5 substituent has a minor electronic effect on the distal N-methyl group, causing only slight variations in its chemical shift.
-O-CH₂-CH₃ ~4.3 ppm (q, 2H)~4.3 ppm (q, 2H)~4.4 ppm (q, 2H)The ester group is insulated from the C5 position, so its chemical shift remains largely unchanged across the analogues.
-O-CH₂-CH₃ ~1.4 ppm (t, 3H)~1.4 ppm (t, 3H)~1.4 ppm (t, 3H)Similar to the methylene protons, the terminal methyl of the ester is unaffected by changes at C5.
C5-Substituent ~2.1 ppm (m, 1H), ~1.0 ppm (m, 4H)~2.4 ppm (s, 3H)~7.4-7.8 ppm (m, 5H)This is the key diagnostic region. The target's complex upfield multiplets are replaced by a simple singlet for the methyl group in Analogue 1 and characteristic aromatic multiplets for the phenyl group in Analogue 2.

This comparative table clearly illustrates that the C5-substituent provides the most definitive signature in the ¹H NMR spectrum. The unique upfield multiplets of the cyclopropyl group are an unambiguous identifier for the target compound when compared to analogues with simple alkyl or aryl groups at the same position.

Part 3: Experimental Protocol for High-Resolution Spectrum Acquisition

Acquiring a clean, high-resolution spectrum is crucial for accurate analysis. The following protocol outlines a self-validating system for obtaining publication-quality ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh ~5-10 mg of Analyte Prep2 Dissolve in ~0.7 mL of CDCl₃ Prep1->Prep2 Prep3 Add TMS (1 drop of 0.5% solution) Prep2->Prep3 Prep4 Transfer to 5mm NMR Tube Prep3->Prep4 Acq1 Insert Sample & Lock on CDCl₃ Prep4->Acq1 Acq2 Shim Gradients (Tune Magnetic Field) Acq1->Acq2 Acq3 Acquire Spectrum (zg30 pulse program) Acq2->Acq3 Acq4 Set Parameters: TD=64k, NS=16, D1=5s Acq3->Acq4 Proc1 Fourier Transform (FT) Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Calibrate to TMS (δ 0.00 ppm) Proc3->Proc4 Proc5 Integrate Peaks Proc4->Proc5

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Step 1.1: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Step 1.2: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, cost-effective NMR solvent that dissolves many organic compounds and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.

    • Step 1.3: Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its protons produce a single, sharp peak defined as δ 0.00 ppm, providing a universal reference point for all other chemical shifts.[13]

    • Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Step 2.1: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

    • Step 2.2: Perform an automated shimming procedure. Causality: Shimming adjusts the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks and minimizing signal distortion.

    • Step 2.3: Set up a standard proton acquisition experiment (e.g., Bruker's 'zg30' pulse program). Key parameters should include:

      • Number of Scans (NS): 16. Causality: Averaging multiple scans improves the signal-to-noise ratio.

      • Relaxation Delay (D1): 5 seconds. Causality: A sufficient delay allows protons to fully relax back to their equilibrium state between pulses, ensuring that peak integrations are quantitative and accurate.

      • Acquisition Time (AQ): ~3-4 seconds. Causality: A longer acquisition time leads to better resolution in the final spectrum.

  • Data Processing:

    • Step 3.1: Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay) into the frequency-domain spectrum.

    • Step 3.2: Perform phase correction to ensure all peaks are upright and symmetrical.

    • Step 3.3: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Step 3.4: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Step 3.5: Integrate the area under each peak to determine the relative ratio of protons in each unique chemical environment.

Conclusion

The ¹H NMR spectrum of this compound provides a rich and unambiguous fingerprint for its structural verification. The key diagnostic features are the singlet for the pyrazole H-4 proton around δ 6.2 ppm, the classic quartet-triplet pattern of the ethyl ester, and most importantly, the complex series of upfield multiplets between δ 0.8-2.3 ppm, which are the definitive signature of the C5-cyclopropyl substituent. By understanding the origin of these signals and comparing them to logical alternatives, researchers can confidently and efficiently characterize this valuable synthetic intermediate.

References

[14] National Center for Biotechnology Information. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." PubChem. Available at: . [3] ResearchGate. "1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole..." ResearchGate. Available at: . Informa UK Limited. "The 1H NMR spectrum of pyrazole in a nematic phase." Taylor & Francis Online. Available at: . [1] ResearchGate. "Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]." ResearchGate. Available at: . [15] Gosselin, F., et al. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." Synlett, 2006, 19, 3267. Available at: . [7] Hutton, H. M., & Schaefer, T. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Canadian Journal of Chemistry, 41(3), 684-690 (1963). Available at: . [8] ResearchGate. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." ResearchGate. Available at: . [11] ResearchGate. "'H chemical shifts for cyclopropyl protons (in | Download Table)." ResearchGate. Available at: . [5] Defense Technical Information Center. "NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES." DTIC. Available at: . [9] ResearchGate. "CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM." ResearchGate. Available at: . [12] ChemicalBook. "Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum." ChemicalBook. Available at: . [16] Royal Society of Chemistry. "1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids." Journal of the Chemical Society, Perkin Transactions 2. Available at: . [17] TCI Chemicals. "E0992 Ethyl Coumarin-3-carboxylate Solvent." TCI Chemicals. Available at: . University of Calgary. "CSD Solution #13." University of Calgary. Available at: . [13] Doc Brown's Chemistry. "ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation." Doc Brown's Chemistry. Available at: . [10] YouTube. "Coupling Constant in Cyclopropanes and Alkenes." YouTube, 12 Nov. 2020. Available at: . [6] ACS Publications. "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. Available at: . [4] MDPI. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." MDPI. Available at: . [18] Echemi. "ethyl 3-cyclopropyl-1-methyl-1h-pyrazole-5-carboxylate." Echemi. Available at: . [19] ResearchGate. "(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents." ResearchGate. Available at: . [20] National Center for Biotechnology Information. "this compound." PubChem. Available at: . [2] Journal of Medicinal and Chemical Sciences. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal and Chemical Sciences. Available at: . [21] MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." MDPI. Available at: .

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the robust and precise analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal and agricultural chemistry. We will delve into the predicted fragmentation patterns, compare the merits of different ionization techniques and chromatographic separations, and provide actionable experimental protocols.

Unveiling the Molecule: Structure and Properties

This compound possesses a core pyrazole heterocycle, a structural motif prevalent in many biologically active compounds.[1] Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol .[2] Understanding its structure is key to predicting its behavior in a mass spectrometer.

PropertyValueSource
Molecular FormulaC10H14N2O2[2]
Molecular Weight194.23 g/mol [2]
XLogP31.4[2]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem

Predicted Mass Spectral Fragmentation: A Theoretical Discussion

The electron ionization (EI) mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion peak and characteristic fragment ions.[3] We can extrapolate this to our target molecule, considering the influence of the cyclopropyl group.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

  • Loss of Ethylene (-C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur.

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo fragmentation, typically losing ethylene or a methyl radical.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can cleave, often with the expulsion of N2 or HCN.[3]

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

fragmentation_pathway M [M]+. m/z = 194 F1 [M - C2H5O]+ m/z = 149 M->F1 - C2H5O F2 [M - C2H4]+. m/z = 166 M->F2 - C2H4 F3 [M - CH3]+ m/z = 179 M->F3 - CH3 (from cyclopropyl) F4 [M - N2]+. m/z = 166 M->F4 - N2

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of our target compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by tandem mass analysis.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Ionization Typically Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generally softer ionization techniques.
Sensitivity Generally good, but can be limited for certain compounds.Often provides higher sensitivity, especially with selected reaction monitoring (SRM).
Selectivity Good, based on retention time and mass spectrum.Excellent, with the added dimension of precursor-to-product ion transitions.
Matrix Effects Less prone to matrix effects compared to LC-MS.Can be susceptible to ion suppression or enhancement from co-eluting matrix components.

For this compound, with a predicted boiling point of 315°C, GC-MS is a viable option.[2] However, for complex matrices or when high sensitivity is required, LC-MS/MS would be the preferred method.

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of the target compound in a relatively clean matrix.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry SP1 Dissolve sample in a volatile solvent (e.g., ethyl acetate) SP2 Filter through a 0.22 µm syringe filter SP1->SP2 GC1 Injector: Split/Splitless, 250°C SP2->GC1 GC2 Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) GC1->GC2 GC3 Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min GC2->GC3 GC4 Carrier Gas: Helium, 1 mL/min GC3->GC4 MS1 Ion Source: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Scan Range: m/z 40-400 MS1->MS2

Caption: Workflow for GC-MS analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate to a concentration of approximately 1 mg/mL. For quantitative analysis, prepare a series of calibration standards.

  • Injection: Inject 1 µL of the sample into the GC-MS system. Use a splitless injection for trace analysis or a split injection for higher concentrations.

  • Gas Chromatography:

    • Injector Temperature: 250°C

    • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

    • Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/minute, and hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS Analysis Protocol

This protocol is optimized for high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids or environmental samples.

lcms_workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry LSP1 Dissolve sample in mobile phase (e.g., 50:50 Acetonitrile:Water) LSP2 Filter through a 0.22 µm syringe filter LSP1->LSP2 LC1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) LSP2->LC1 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient: 10-90% B over 5 min LC3->LC4 LC5 Flow Rate: 0.4 mL/min LC4->LC5 MSMS1 Ion Source: Electrospray Ionization (ESI), Positive Mode LC5->MSMS1 MSMS2 MRM Transitions: e.g., 195 -> 150, 195 -> 122 MSMS1->MSMS2

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid) to a suitable concentration.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely to be effective due to the presence of nitrogen atoms.

    • Precursor Ion: The protonated molecule [M+H]+ at m/z 195.

    • Product Ions: Based on the predicted fragmentation, monitor transitions such as 195 -> 150 (loss of ethoxy radical) and 195 -> 122 (further fragmentation). These transitions should be optimized for collision energy.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS and LC-MS/MS. While GC-MS provides valuable structural information through detailed fragmentation, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex sample matrices and trace-level quantification.

The predicted fragmentation patterns provide a solid foundation for method development. However, experimental verification of these pathways is a crucial next step. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of fragment ions and further elucidating the fragmentation mechanisms.

As the importance of pyrazole-containing compounds in various scientific fields continues to grow, the development of robust and reliable analytical methods, such as those outlined in this guide, will be essential for advancing research and development.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in agricultural research and crop protection, the selection of an effective fungicide is a critical decision underscored by the principles of efficacy, sustainability, and resistance management. Among the modern chemical classes, pyrazole-based fungicides, specifically the succinate dehydrogenase inhibitors (SDHIs), have emerged as a cornerstone for the control of a wide spectrum of plant pathogenic fungi. This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based fungicides, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation and application strategies.

The Rise of Pyrazole Fungicides: A Mechanistic Overview

Pyrazole-based fungicides predominantly belong to the Fungicide Resistance Action Committee (FRAC) Group 7, which targets the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. By inhibiting this crucial enzyme, these fungicides effectively block cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death. The pyrazole-carboxamide chemical structure is a key feature of many of these active ingredients, contributing to their high affinity for the target enzyme.[1][2]

The primary allure of SDHI fungicides lies in their broad-spectrum activity and high intrinsic efficacy against many economically important plant pathogens. However, their single-site mode of action also presents a medium to high risk for the development of fungicide resistance.[1][3] This necessitates a thorough understanding of their comparative performance and the implementation of robust resistance management strategies.

Comparative Efficacy Analysis of Key Pyrazole-Based Fungicides

This section provides a head-to-head comparison of several leading pyrazole-based fungicides, focusing on their efficacy against key plant pathogens. The data presented is a synthesis of findings from various independent and industry-led field and laboratory trials.

Key Active Ingredients Under Review:
  • Fluxapyroxad

  • Bixafen

  • Penthiopyrad

  • Isopyrazam

  • Benzovindiflupyr (Solatenol®)

  • Pydiflumetofen (Adepidyn™)

Performance Against Major Cereal Pathogens

Cereal crops are a primary target for many pyrazole-based fungicides, with diseases such as Septoria leaf blotch (Zymoseptoria tritici), rusts (Puccinia spp.), and powdery mildew (Blumeria graminis) posing significant threats to yield.

Recent multi-year field trials across Europe have provided valuable comparative data on the efficacy of several SDHIs against Septoria tritici in wheat.[4][5][6][7] One comprehensive study highlighted that fluxapyroxad provided the best overall efficacy against Septoria leaf blotch.[5][6][7] In contrast, the performance of fluopyram was noted as being inferior to other SDHIs in these trials.[5][6][7] Another study indicated that straight applications of fluxapyroxad and penthiopyrad demonstrated more effective protectant and eradicant activity against Septoria tritici than azole fungicides.[4] Isopyrazam showed similar protectant activity but slightly less eradicant efficacy.[4]

In terms of intrinsic activity against Z. tritici, pydiflumetofen has demonstrated the highest potency in laboratory assays, with EC50 values consistently lower than 1 ppm, even against strains with reduced sensitivity to other SDHIs like bixafen and fluopyram.[3]

When considering brown rust in wheat, field trials have shown that co-formulations containing fluxapyroxad or penthiopyrad provided strong control.[8] Interestingly, one trial noted that a co-formulation with bixafen was slightly weaker on brown rust, a difference potentially attributable to the partner azole in the mixture.[8]

For barley diseases, a mixture of fluxapyroxad and metyltetraprole was found to deliver the best overall control against a range of diseases, including net blotch and brown rust, and also provided the highest yield increase.[9]

Table 1: Comparative Efficacy of Pyrazole-Based Fungicides Against Key Cereal Pathogens

Active IngredientTarget PathogenEfficacy MetricValueSource(s)
Fluxapyroxad Zymoseptoria triticiOverall Field EfficacyBest in multi-country trial[5][6][7]
Bixafen Zymoseptoria triticiField EfficacyModerate[7]
Penthiopyrad Zymoseptoria triticiProtectant & Eradicant ActivityHigh[4]
Isopyrazam Zymoseptoria triticiProtectant ActivityHigh[4]
Benzovindiflupyr Zymoseptoria triticiField EfficacyModerate[7]
Pydiflumetofen Zymoseptoria triticiIn Vitro EC50< 1 ppm (highest intrinsic activity)[3]
Fluxapyroxad Brown Rust (Puccinia triticina)Field ControlHigh[8]
Bixafen Brown Rust (Puccinia triticina)Field ControlModerate[8]
Penthiopyrad Brown Rust (Puccinia triticina)Field ControlHigh[8]
Performance Against Other Economically Important Pathogens

The application of pyrazole-based fungicides extends beyond cereals to a wide array of crops.

Benzovindiflupyr (Solatenol®) has shown exceptional performance against Asian Soybean Rust (Phakopsora pachyrhizi). Comparative data indicates that significantly lower doses of benzovindiflupyr are required to achieve the same level of control as fluxapyroxad or penthiopyrad. For 90% control of soybean rust, 12.1 g/ha of benzovindiflupyr was required, compared to 35.1 g/ha of fluxapyroxad and 31.4 g/ha of penthiopyrad.[10] This higher intrinsic activity is a key differentiator for this active ingredient. Furthermore, benzovindiflupyr has demonstrated superior efficacy against Rhizoctonia solani when compared to other SDHI fungicides.[11]

Isopyrazam has been evaluated for its effectiveness against Rhizoctonia solani, the causal agent of sheath blight in rice. Studies have shown a low to moderate risk of resistance development in the field.[12] The average EC50 value for a large number of R. solani isolates was found to be 0.0101 µg/mL, indicating high initial efficacy.[12]

Pydiflumetofen (Adepidyn™) has a broad spectrum of activity and is being registered for the control of gray mold (Botrytis cinerea) in various crops. The baseline sensitivity of B. cinerea to pydiflumetofen is very high, with a mean EC50 value of 0.0056 µg/mL.[13] However, the risk of resistance development is considered medium to high, and mutants with reduced sensitivity have been generated in laboratory settings.[14]

Table 2: Comparative Efficacy of Pyrazole-Based Fungicides Against Other Key Pathogens

Active IngredientTarget PathogenEfficacy MetricValueSource(s)
Benzovindiflupyr Asian Soybean Rust (Phakopsora pachyrhizi)Dose for 90% Control12.1 g/ha[10]
Fluxapyroxad Asian Soybean Rust (Phakopsora pachyrhizi)Dose for 90% Control35.1 g/ha[10]
Penthiopyrad Asian Soybean Rust (Phakopsora pachyrhizi)Dose for 90% Control31.4 g/ha[10]
Benzovindiflupyr Rhizoctonia solaniIn Vitro EfficacyMore effective than other SDHIs[11]
Isopyrazam Rhizoctonia solaniMean In Vitro EC500.0101 µg/mL[12]
Pydiflumetofen Botrytis cinereaMean In Vitro EC500.0056 µg/mL[13]

Experimental Methodologies for Efficacy Evaluation

The data presented in this guide is derived from robust experimental protocols designed to provide reliable and reproducible results. Understanding these methodologies is crucial for interpreting the data and for designing future comparative studies.

In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is a fundamental method for determining the intrinsic activity of a fungicide against a specific pathogen. It provides a direct measure of the concentration required to inhibit fungal growth.

Protocol:

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. The final concentrations are typically in a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the fungicide-amended and control plates.[15]

  • Incubation: The plates are incubated at a temperature optimal for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value (the effective concentration that inhibits growth by 50%) is then determined using probit analysis or other suitable statistical models.[16]

Causality and Self-Validation: This protocol is a self-validating system due to the inclusion of a solvent control, which ensures that the solvent itself does not inhibit fungal growth. The use of multiple, replicated concentrations allows for the generation of a dose-response curve, confirming the inhibitory effect of the fungicide.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Media_Prep Prepare & Autoclave Fungal Growth Medium Plate_Pouring Incorporate Fungicide into Molten Agar & Pour Plates Media_Prep->Plate_Pouring Fungicide_Prep Prepare Fungicide Stock Solutions Fungicide_Prep->Plate_Pouring Inoculation Inoculate Plates with Mycelial Plugs Plate_Pouring->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50_Determination Determine EC50 Value Calculation->EC50_Determination

Workflow for in vitro mycelial growth inhibition assay.
In Planta Detached Leaf Assay

This assay provides a more realistic assessment of fungicide efficacy by evaluating its performance on host tissue. It can be used to assess both protective and curative activity.

Protocol:

  • Plant Material: Healthy, fully expanded leaves are detached from plants grown under controlled conditions.

  • Fungicide Application (Protective): The detached leaves are treated with the fungicide solution (at various concentrations) and allowed to dry.

  • Inoculation: A spore suspension of the target pathogen is applied to a specific area on the leaf surface.

  • Fungicide Application (Curative): The leaves are first inoculated with the pathogen and then treated with the fungicide solution after a specific incubation period.

  • Incubation: The leaves are placed in a humid chamber under controlled light and temperature conditions to facilitate infection and disease development.

  • Data Collection: The percentage of the leaf area showing disease symptoms (e.g., lesions, sporulation) is assessed visually after a set incubation period.

  • Data Analysis: The efficacy of the fungicide is calculated as the percentage reduction in disease severity compared to the untreated control.

Causality and Self-Validation: The inclusion of untreated, inoculated controls is essential to confirm the viability of the pathogen and the susceptibility of the host tissue. Comparing protective and curative application timings helps to elucidate the mode of action of the fungicide (i.e., whether it primarily prevents infection or can halt an established infection). The use of detached leaves from a uniform plant population minimizes variability in host response.[17]

Detached_Leaf_Assay cluster_protective Protective Assay cluster_curative Curative Assay Start Start: Healthy Detached Leaves Fungicide_App_P Apply Fungicide Start->Fungicide_App_P Inoculation_C Inoculate with Pathogen Start->Inoculation_C Inoculation_P Inoculate with Pathogen Fungicide_App_P->Inoculation_P Incubation Incubate under Controlled Conditions Inoculation_P->Incubation Fungicide_App_C Apply Fungicide Inoculation_C->Fungicide_App_C Fungicide_App_C->Incubation Assessment Assess Disease Severity Incubation->Assessment Analysis Calculate Efficacy Assessment->Analysis

Workflow for in planta detached leaf assay.
Field Trials

Field trials are the definitive method for evaluating the performance of a fungicide under real-world agricultural conditions.

Experimental Design Considerations:

  • Plot Size: The choice of plot size is a critical factor. Small plots (e.g., 5-10' wide by 20-50' long) are easier to replicate and allow for the testing of multiple treatments.[18] However, larger plots, such as strip trials, can provide a more accurate assessment of yield benefits that are relevant to growers.[19][20]

  • Replication and Randomization: To account for field variability, treatments should be replicated (typically 3-4 times) and arranged in a randomized complete block design.

  • Treatments: Trials should include an untreated control, the test fungicides at various rates, and a current industry standard for comparison.

  • Application: Fungicides should be applied using calibrated equipment to ensure accurate and uniform coverage. Application timing is critical and should be based on the disease cycle and crop growth stage.

  • Assessments: Disease severity, crop phytotoxicity, and yield are the primary parameters measured.

Causality and Self-Validation: The randomized block design helps to minimize the influence of spatial variability in the field. The inclusion of an untreated control provides a baseline for disease pressure and allows for the calculation of fungicide efficacy. Comparing the performance of new fungicides to an established industry standard provides a benchmark for their relative effectiveness.

Resistance Management: A Critical Consideration

The single-site mode of action of SDHI fungicides makes them prone to the development of resistance.[1][3] Mutations in the genes encoding the SDH enzyme can lead to reduced binding of the fungicide and a loss of efficacy.[1]

Key Principles for SDHI Resistance Management (based on FRAC guidelines):

  • Mixtures: Always apply SDHI fungicides in a mixture with a fungicide from a different FRAC group that is also effective against the target pathogen.[20]

  • Alternation: Rotate the use of SDHI fungicides with fungicides from other FRAC groups in a spray program.

  • Limited Applications: Limit the number of SDHI applications per season. For cereals, a maximum of two SDHI-containing sprays per crop is recommended.[20]

  • Preventative Use: Apply SDHI fungicides preventatively or in the early stages of disease development. Do not rely on their curative properties.[20]

  • Follow Label Rates: Use the manufacturer's recommended rates to ensure effective disease control and minimize the selection pressure for resistant individuals.

Cross-resistance between different SDHI fungicides is a complex issue. While some mutations may confer resistance to multiple SDHIs, the level of resistance can vary depending on the specific fungicide and the pathogen.[13] For example, positive cross-resistance has been observed between pydiflumetofen and other SDHIs like boscalid, fluopyram, and isopyrazam in Botrytis cinerea.[13]

Conclusion

The pyrazole-based SDHI fungicides represent a powerful and versatile class of chemical tools for the management of a wide range of plant diseases. While all share a common mode of action, there are clear differences in their intrinsic activity and efficacy against specific pathogens. Fluxapyroxad and pydiflumetofen have demonstrated particularly high efficacy against Septoria tritici in wheat, while benzovindiflupyr excels in the control of Asian soybean rust.

The selection of the most appropriate pyrazole-based fungicide will depend on the target pathogen, the crop, and local resistance management considerations. A thorough understanding of the comparative efficacy data, coupled with the implementation of robust resistance management strategies, is essential for the long-term sustainability of this important class of fungicides in modern agriculture. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel fungicidal compounds, ensuring that decisions are based on sound scientific evidence.

References

  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. (2025). CGSpace. Retrieved from [Link]

  • Yin, X., et al. (2022). Resistance to pydiflumetofen in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance. Pest Management Science, 78(5), 2051-2060.
  • Zeun, R., et al. (2013). Solatenol - The Second Generation Benzonorbornene SDHI Carboxamide with Outstanding Performance against Key Crop Diseases. ResearchGate. Retrieved from [Link]

  • Butkute, B., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. PMC. Retrieved from [Link]

  • Cultivar Magazine. (2025). Study evaluates resistance to the fungicide isopyrazam. Retrieved from [Link]

  • Kleczewski, N. (2017). Small vs Large Plot Studies on Fungicides and Yield -- Which is Better? University of Delaware Weekly Crop Update. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). B.3 (AS) - Pydiflumetofen. HSE Consultations Hub. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Benzo-2-Petition-for-Benzovindiflupyr.pdf. Retrieved from [Link]

  • Agriculture and Horticulture Development Board. (n.d.). Fungicide performance on winter wheat. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Retrieved from [Link]

  • Food and Agriculture Organization. (n.d.). Plot sizes in field trials. Retrieved from [Link]

  • EUROBLIGHT. (2004). Detached leaf test for foliage blight resistance. Retrieved from [Link]

  • Scalliet, G., et al. (2011). 26 Sensitivity of Fungal Pathogens to SDHI Fungicides. In Modern Fungicides and Antifungal Compounds VI (pp. 165-170). DPG.
  • SummitAgro USA. (2021). Plot size can influence yield benefits from fungicides. Retrieved from [Link]

  • International Journal of Applied and Pure Science and Agriculture. (2016). In vitro inhibitory effect of fungicides on mycelial growth of Rhizopus oryzae (Went & Prins Geerl.). Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 and resistance factor (RF) values to several SDHI fungicides of... [Table]. Retrieved from [Link]

  • Molecules. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Retrieved from [Link]

  • Jørgensen, L. N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Frontiers in Agronomy, 4, 1018457.
  • ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Pest Management in Horticultural Ecosystems. (2021). Foliar application of benzovindiflupyr shows non‐fungicidal effects in wheat plants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solatenol - the second generation benzonorbornene SDHI carboxamide with outstanding performance against key crop diseases. Retrieved from [Link]

  • Parke, J. L., & Grunwald, N. J. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid?
  • Regulations.gov. (n.d.). Solatenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Plot size can influence yield benefits from fungicides on corn. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular mechanism and risk assessment of Rhizoctonia solani resistance to the SDHI fungicide isopyrazam [Request PDF]. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2020). In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Retrieved from [Link]

  • NDSU Agriculture. (n.d.). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. Retrieved from [Link]

  • Jørgensen, L. N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Frontiers in Agronomy, 4, 1018457.
  • ResearchGate. (n.d.). (continued from preceding page) Fungicide EC 50 values (µg/ml) a [Table]. Retrieved from [Link]

  • University of Florida IFAS Extension. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-resistance between pydiflumetofen and other commonly used fungicides. [Diagram]. Retrieved from [Link]

  • Farmers Weekly. (2014). Brown rust shows up SDHI differences in wheat. Retrieved from [Link]

  • Molecules. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Retrieved from [Link]

  • Plant Disease. (2023). Baseline Pydiflumetofen Sensitivity of Fusarium pseudograminearum Isolates Collected from Henan, China, and Potential Resistance Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Detached leaf inoculation assay for evaluating resistance to the spinach downy mildew pathogen. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2024). Resistance to the SDHI Fungicide Pydiflumetofen in Fusarium solani: Risk Assessment and Resistance-Related Point Mutation in FsSdhC Gene. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • European Journal of Plant Pathology. (2023). Scotland's Rural College EuroBarley Matzen, N.; Weigand, S.; Bataille, C. Retrieved from [Link]

  • Plants. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of EC 50 values calculated using the four-parameter... [Diagram]. Retrieved from [Link]

  • Jørgensen, L. N., et al. (2022). Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. Frontiers in Agronomy, 4, 1018457.
  • CABI Digital Library. (n.d.). Comparative efficacy of ten commercial fungicides for the control of Rhizoctonia solani, the cause of black scurf disease of potato. Retrieved from [Link]

  • Crop Protection Network. (n.d.). Fungicide Efficacy for Control of Wheat Diseases. Retrieved from [Link]

  • Jørgensen, L. N., et al. (2019). Efficacy of common azoles and mefentrifluconazole against septoria, brown rust and yellow rust in wheat across Europe.
  • The Pharma Innovation Journal. (2024). Efficacy of different fungicides against Rhizoctonia solani Kuhn under in vitro condition. Retrieved from [Link]

  • Walter, H. (2011). 7 New Fungicides and New Modes of Action. In Modern Fungicides and Antifungal Compounds VI (pp. 47-56). DPG.

Sources

A Comparative Guide to the Synthesis of Pyrazole Esters: The Classic Knorr Condensation versus a Modern One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in blockbuster drugs has driven a continuous search for efficient and versatile synthetic routes. This guide provides an in-depth comparison of the traditional Knorr pyrazole synthesis with a modern, one-pot approach utilizing a tert-butoxide-assisted condensation of esters and nitriles. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these two methods, offering field-proven insights to guide your synthetic strategy.

The Enduring Legacy of the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has been a mainstay for the construction of the pyrazole ring for over a century.[1] The classical approach involves the condensation of a β-ketoester with a hydrazine derivative.[2] This method's longevity is a testament to its reliability and the ready availability of the starting materials.[3]

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The choice of a β-ketoester as the 1,3-dicarbonyl component is a common strategy for the direct incorporation of an ester functionality into the pyrazole product.

Knorr Pyrazole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Isolation Start β-Ketoester + Hydrazine Derivative Solvent Solvent Addition (e.g., Ethanol, Acetic Acid) Start->Solvent Heating Heating & Stirring Solvent->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Aqueous Workup (Quenching) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification Product Pyrazole Ester Purification->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

A Modern Challenger: The One-Pot Synthesis from Esters and Nitriles

In the quest for more efficient and atom-economical methods, a modern one-pot synthesis has emerged, which directly utilizes simple esters and nitriles.[5] This route is facilitated by a strong base, such as potassium tert-butoxide, which promotes the initial C-C bond formation between the ester and the nitrile to generate a β-ketonitrile intermediate in situ.[6] This intermediate is then condensed with a hydrazine to afford the final pyrazole product without the need for isolation of the intermediate.[6]

This approach offers the potential for greater flexibility in substrate scope and a more streamlined workflow compared to the classical Knorr synthesis, which requires the pre-formation or commercial availability of β-ketoesters.

One-Pot tert-Butoxide-Assisted Pyrazole Synthesis cluster_0 In Situ Intermediate Formation cluster_1 Cyclization cluster_2 Workup & Isolation Start Ester + Nitrile Base Addition of Potassium tert-Butoxide in THF Start->Base Intermediate β-Ketonitrile Intermediate (in situ) Base->Intermediate Hydrazine Addition of Hydrazine Derivative Intermediate->Hydrazine Reflux Heating (Reflux) Hydrazine->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Purification (Chromatography) Workup->Purification Product Pyrazole Ester Purification->Product

Caption: Workflow for the One-Pot tert-Butoxide-Assisted Pyrazole Synthesis.

Head-to-Head Comparison: Knorr vs. One-Pot Synthesis

FeatureKnorr Pyrazole SynthesisOne-Pot tert-Butoxide-Assisted Synthesis
Starting Materials β-Ketoesters, HydrazinesSimple Esters, Nitriles, Hydrazines
Key Reagents Acid catalyst (e.g., Acetic Acid)Strong base (Potassium tert-butoxide)
Reaction Steps Typically one-pot from β-ketoesterOne-pot from simpler starting materials
Reaction Conditions Often requires heating, can be run at RTAmbient temperature for intermediate formation, then reflux
Typical Yields Generally good to excellent (70-95%)[3]Moderate to good (55-80% for aminopyrazoles)[7]
Substrate Scope Broad for hydrazines, limited by availability of β-ketoestersPotentially broader due to wider availability of simple esters and nitriles
Byproducts Water, Alcoholtert-Butanol, Water
Safety Considerations Hydrazine is toxic[2]Potassium tert-butoxide is corrosive and reacts violently with water, Hydrazine is toxic
Green Chemistry Aspect Can be performed in greener solventsUse of strong, reactive base and THF as solvent are less green

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the synthesis of a representative pyrazole ester using both methods are outlined below.

Protocol 1: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a high-yield synthesis of a key pyrazole intermediate.[8]

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Hydrazine monohydrate

  • Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of Ethyl 2,4-dioxopentanoate (11.67 g, 73.79 mmol) in a mixture of 100 mL of ethanol and 1 mL of glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 50 mL of water and add 5 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: One-Pot Synthesis of Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate (Representative)

This protocol is based on the tert-butoxide-assisted synthesis of 5-aminopyrazoles, adapted for a pyrazole ester.[7]

Materials:

  • Ethyl benzoylacetate (or an appropriate ester for the desired product)

  • Acetonitrile

  • Potassium tert-butoxide

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), technical grade

  • Acetic Acid

  • Ethyl Acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the starting ester (e.g., ethyl benzoylacetate, 3.3 mmol) in THF (30 mL) with stirring at ambient temperature.

  • Add potassium tert-butoxide (6.6 mmol, 95%) to the solution.

  • Add acetonitrile (3.3 mmol) to the reaction mixture and stir at ambient temperature until the starting ester is consumed (monitor by TLC).

  • Slowly add acetic acid (30 mL) to the reaction mixture.

  • Slowly add hydrazine hydrate (4.9 mmol) and reflux the mixture until the β-ketonitrile intermediate is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and add water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired pyrazole ester.

Causality Behind Experimental Choices and Decision-Making

The choice between the Knorr synthesis and the one-pot tert-butoxide-assisted method is dictated by several factors, including the availability of starting materials, desired substitution pattern, and scalability.

Synthetic Route Decision Tree Start Desired Pyrazole Ester Q1 Is the corresponding β-ketoester readily available and cost-effective? Start->Q1 Knorr Utilize Knorr Pyrazole Synthesis Q1->Knorr Yes Q2 Are the simpler ester and nitrile precursors readily available? Q1->Q2 No OnePot Employ One-Pot tert-Butoxide-Assisted Synthesis Q2->OnePot Yes Re-evaluate Re-evaluate synthetic strategy or consider custom synthesis of intermediates Q2->Re-evaluate No

Caption: Decision-making workflow for selecting a pyrazole ester synthetic route.

The Knorr synthesis is often preferred when the required β-ketoester is commercially available or easily synthesized. Its long history has resulted in a wealth of literature and well-optimized procedures for a variety of substrates. However, the synthesis of more complex or novel β-ketoesters can be a multi-step process, adding to the overall length and cost of the synthesis.

The one-pot tert-butoxide-assisted method shines when the target pyrazole ester is derived from simple, readily available esters and nitriles. This approach bypasses the need for a separate β-ketoester synthesis, potentially reducing the number of synthetic steps and increasing overall efficiency. However, the use of a strong, moisture-sensitive base like potassium tert-butoxide requires anhydrous conditions and careful handling.

Trustworthiness and Self-Validation

Both protocols described are self-validating through the use of in-process monitoring. The progress of both reactions can be effectively tracked by TLC, allowing the researcher to determine the reaction endpoint and ensure the complete consumption of starting materials before proceeding with the workup. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion

Both the Knorr condensation and the modern tert-butoxide-assisted one-pot synthesis are valuable tools in the synthetic chemist's arsenal for the preparation of pyrazole esters. The Knorr synthesis remains a robust and reliable method, particularly when the requisite β-ketoester is accessible. The one-pot approach offers a more convergent and potentially more efficient route for the synthesis of novel pyrazole esters from simpler precursors. The optimal choice will depend on a careful consideration of starting material availability, desired substitution patterns, and the specific constraints of the research or development project. Recent advances in green chemistry are also encouraging the development of more environmentally friendly protocols for pyrazole synthesis, which may influence future choices in synthetic route design.[8][9]

References

  • Desai, N. C., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules, 29(1), 123. [Link]

  • Kim, B. R., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(44), 9201-9204. [Link]

  • Yoon, Y.-J., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling - Supplementary Information. Royal Society of Chemistry. [Link]

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Knorr Pyrazole Synthesis. Organic Reaction Names. [Link]

  • Kim, B. R., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 51(44), 9201-9204. [Link]

  • Waghmare, S. V., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S109-S114. [Link]

  • El-Faham, A., et al. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Heterocyclic Chemistry, 48(2), 241-267. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-181. [Link]

  • Ansari, A., & Ali, A. (2022). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect, 7(42), e202202741. [Link]

  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Gyeongsang National University. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

Sources

A Senior Application Scientist's Guide to the FT-IR Analysis of Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of this specific molecule, contextualized with alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the characterization of this and similar compounds.

The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug candidate from synthesis to clinical trials is paved with rigorous analytical checkpoints. Spectroscopic techniques are the cornerstones of this process, providing an unambiguous fingerprint of a molecule's structure and purity. For a compound like this compound, a detailed understanding of its molecular vibrations through FT-IR, complemented by insights into its atomic arrangement from Nuclear Magnetic Resonance (NMR) and its molecular weight and fragmentation from Mass Spectrometry (MS), is not merely a procedural step but a fundamental requirement for advancing research and development.

FT-IR Spectroscopy: A Core Analytical Technique

FT-IR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). An FT-IR spectrum, a plot of infrared intensity versus wavenumber, thus provides a unique molecular fingerprint.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation. For a solid compound such as this compound, several methods can be employed. The choice of method depends on the sample amount, its physical properties, and the desired spectral quality.

Sample Preparation Techniques:

  • Potassium Bromide (KBr) Pellet Method: This is a traditional and widely used technique for solid samples.[2]

    • Grinding: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.

    • Pellet Formation: The finely ground mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Analysis: The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR): ATR has become increasingly popular due to its minimal sample preparation.[2][3]

    • Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

    • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

    • Analysis: The spectrum is then recorded.

Below is a workflow diagram illustrating the decision-making process and steps for acquiring an FT-IR spectrum.

FT_IR_Workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition start Start: Obtain Solid Sample prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr Sufficient sample atr ATR Method prep_choice->atr Limited sample or rapid analysis grind Grind sample with KBr kbr->grind place_atr Place sample on ATR crystal atr->place_atr press Press into a pellet grind->press background Collect Background Spectrum (Empty beam or clean ATR crystal) apply_pressure Apply pressure place_atr->apply_pressure sample_spec Collect Sample Spectrum background->sample_spec process Process Data (Baseline correction, normalization) sample_spec->process end Final Spectrum process->end

Caption: A flowchart outlining the key steps in preparing a solid sample and acquiring an FT-IR spectrum.

Spectral Interpretation and Discussion

Expected Characteristic Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
C-H (Cyclopropyl)Stretching~3100 - 3000The C-H bonds in a strained ring system typically appear at slightly higher frequencies than those in alkanes.[4][5]
C-H (Alkyl)Stretching~2980 - 2850Corresponding to the methyl and ethyl groups.
C=O (Ester)Stretching~1730 - 1715This is a strong, characteristic absorption. The exact position can be influenced by conjugation with the pyrazole ring. For comparison, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shows a C=O stretch at 1728 cm⁻¹.[6]
C=N and C=C (Pyrazole ring)Stretching~1600 - 1450The pyrazole ring will exhibit several characteristic stretching vibrations in this region.
C-O (Ester)Stretching~1300 - 1100Esters typically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-C bond of the ethyl group.
Cyclopropyl RingRing deformation~1020 - 1000Characteristic skeletal vibrations of the cyclopropyl ring.[4]

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule as a whole.[7] This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Comparative Analysis with Alternative Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[8][9]

  • ¹H NMR: Would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, one would expect distinct signals for the protons on the cyclopropyl ring, the pyrazole ring, the methyl group on the pyrazole nitrogen, and the ethyl group of the ester.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[9][10] This is crucial for confirming the elemental composition (with high-resolution MS) and for gaining further structural insights from the way the molecule breaks apart upon ionization.

Comparative Summary of Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Functional groups, molecular fingerprintRapid, non-destructive, versatile for different sample typesProvides limited information on molecular connectivity and stereochemistry
NMR Detailed molecular structure, connectivity, stereochemistryUnambiguous structural elucidationLower sensitivity than MS, requires larger sample amounts, more expensive instrumentation
MS Molecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular formulaCan be destructive, may not provide detailed stereochemical information on its own

The following diagram illustrates a logical workflow for the structural characterization of a novel compound like this compound, integrating these key analytical techniques.

Analytical_Workflow Decision-Making Workflow for Structural Elucidation cluster_analysis Analytical Techniques start Synthesized Compound: This compound ftir FT-IR Analysis start->ftir nmr NMR Analysis (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ftir_result Identify Functional Groups (C=O, C-O, C=N, cyclopropyl) ftir->ftir_result nmr_result Determine Connectivity and Stereochemistry nmr->nmr_result ms_result Confirm Molecular Weight and Fragmentation ms->ms_result combine Combine and Correlate Data ftir_result->combine nmr_result->combine ms_result->combine final_structure Confirm Structure combine->final_structure

Caption: A workflow demonstrating the synergistic use of FT-IR, NMR, and Mass Spectrometry for comprehensive structural characterization.

Conclusion

The FT-IR analysis of this compound is a critical step in its characterization. By understanding the principles of FT-IR, employing proper sample preparation techniques, and interpreting the resulting spectrum in the context of the molecule's functional groups, researchers can gain valuable insights into its structure. While FT-IR is a powerful tool, its true potential is realized when used in conjunction with complementary techniques like NMR and Mass Spectrometry. This integrated analytical approach provides a self-validating system, ensuring the scientific integrity of the structural assignment and paving the way for further investigation into the compound's potential applications.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

A Comparative Guide to N-Alkylation Methods for Pyrazoles: Strategies for Regiocontrollable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold is found in a plethora of FDA-approved drugs, agrochemicals, and functional materials. The biological activity and material properties of these compounds are critically dependent on the nature and position of the substituent on the pyrazole nitrogen. However, the inherent electronic similarity of the two nitrogen atoms (N1 and N2) in unsymmetrically substituted pyrazoles presents a significant synthetic challenge: achieving regioselective N-alkylation. The formation of a mixture of N1 and N2 regioisomers necessitates often arduous separation processes, impacting overall yield and efficiency.

This comprehensive guide provides a comparative analysis of prominent N-alkylation methods for pyrazoles. We will delve into the mechanistic underpinnings of each technique, offering insights into the causal factors that govern regioselectivity. By understanding these principles, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and predictable outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of pyrazole N-alkylation.

The Challenge of Regioselectivity: A Delicate Balance of Steric and Electronic Effects

The regiochemical outcome of pyrazole N-alkylation is a finely tuned interplay of several factors:

  • Steric Hindrance: This is often the dominant factor. Alkylation preferentially occurs at the less sterically encumbered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent play a crucial role.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen, while electron-donating groups can enhance it.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 ratio. The nature of the counter-ion of the pyrazolate anion can also play a role in directing the alkylation.

Comparative Analysis of N-Alkylation Methodologies

We will now explore and compare several key methods for the N-alkylation of pyrazoles, evaluating their strengths, weaknesses, and practical applications.

Classical N-Alkylation with Alkyl Halides

This is the most traditional and widely used method, involving the deprotonation of the pyrazole with a base followed by nucleophilic substitution with an alkyl halide.

Mechanism: The reaction proceeds via a standard SN2 mechanism. The pyrazole is first deprotonated by a base to form a pyrazolate anion. This ambident nucleophile then attacks the alkyl halide. The regioselectivity is determined by the relative nucleophilicity and steric accessibility of the two nitrogen atoms.

Causality of Experimental Choices:

  • Base and Solvent System: The choice of base and solvent is critical for both deprotonation and regioselectivity. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile can also be effective, particularly for more acidic pyrazoles. The combination of K₂CO₃ in DMSO has been shown to favor N1-alkylation.[1]

  • Steric Control: To favor N1-alkylation, a bulkier substituent is desired at the C3 position to sterically shield the N1 position. Conversely, a smaller substituent at C3 and a larger one at C5 will direct alkylation to the N1 position.

Advantages:

  • Wide availability and low cost of starting materials.

  • Simple experimental setup.

  • Broad substrate scope.

Disadvantages:

  • Often results in poor regioselectivity, leading to mixtures of N1 and N2 isomers.

  • Requires stoichiometric amounts of base.

  • Can be prone to over-alkylation to form quaternary pyrazolium salts.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical alternative to classical methods, particularly for large-scale synthesis. This technique facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution of the pyrazole and alkylating agent).

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the pyrazolate anion from the solid or aqueous phase to the organic phase where it can react with the alkyl halide.

Causality of Experimental Choices:

  • Catalyst: The choice of the phase-transfer catalyst can influence the reaction rate and efficiency. Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst.

  • Solvent-Free Conditions: PTC can often be performed under solvent-free conditions, which is environmentally advantageous and can lead to higher reaction rates.[2]

Advantages:

  • Mild reaction conditions.[3]

  • High yields are often obtained.[2][4]

  • Avoids the need for strong, anhydrous bases like NaH.

  • Can be performed without a solvent, offering a greener alternative.[2]

Disadvantages:

  • Regioselectivity can still be an issue, although in some cases, it can be improved compared to classical methods.

  • The catalyst needs to be separated from the product.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles with alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.

Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The resulting alkoxyphosphonium salt is then displaced by the pyrazolate anion in an SN2 fashion.

Causality of Experimental Choices:

  • Reagents: The choice of phosphine and azodicarboxylate can affect the reaction outcome. Sterically hindered alcohols may require more reactive reagents.

  • Acidity of Pyrazole: The pKa of the pyrazole is important, as it needs to be sufficiently acidic to protonate the betaine intermediate formed from the phosphine and azodicarboxylate.

Advantages:

  • Mild reaction conditions.

  • Excellent for the alkylation with primary and secondary alcohols.

  • Proceeds with predictable stereochemical inversion.

Disadvantages:

  • Generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.

  • The reagents are relatively expensive.

  • Not suitable for tertiary alcohols.

Acid-Catalyzed Alkylation with Trichloroacetimidates

This modern method utilizes trichloroacetimidate electrophiles under Brønsted acid catalysis, offering an alternative to base-mediated alkylations.[5][6]

Mechanism: The trichloroacetimidate is activated by a Brønsted acid, leading to the formation of a reactive electrophile (likely a carbocation or a highly activated species). The pyrazole then acts as a nucleophile, attacking the electrophile to form the N-alkylated product.[7]

Causality of Experimental Choices:

  • Catalyst: A Brønsted acid like camphorsulfonic acid (CSA) is typically used to activate the trichloroacetimidate.[5]

  • Substrate Scope: This method is particularly effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates.[5][6]

Advantages:

  • Avoids the use of strong bases.[5][6]

  • Mild reaction conditions.

  • Good yields for specific classes of alkylating agents.[5][6]

Disadvantages:

  • The preparation of trichloroacetimidates adds an extra step.

  • For unsymmetrical pyrazoles, it often yields a mixture of regioisomers, with the major product being determined by sterics.[5][6]

Magnesium-Catalyzed N2-Selective Alkylation

For applications where the N2-alkylated isomer is desired, a magnesium-catalyzed method has been developed that shows high regioselectivity.

Mechanism: While the exact mechanism is not fully elucidated, it is proposed that the magnesium Lewis acid coordinates to the pyrazole nitrogens, sterically shielding the N1 position and electronically activating the N2 position for nucleophilic attack.

Causality of Experimental Choices:

  • Catalyst: Magnesium bromide (MgBr₂) has been identified as an effective catalyst for directing alkylation to the N2 position.[8]

  • Alkylating Agent: This method is particularly effective with α-bromoacetates and α-bromoacetamides.[8]

Advantages:

  • High regioselectivity for the N2 isomer.

  • Offers a reliable method to access the often more sterically hindered product.

Disadvantages:

  • Limited to specific classes of alkylating agents.

  • Requires an inert atmosphere and anhydrous conditions.

Performance Comparison of N-Alkylation Methods

The following table summarizes the key performance characteristics of the discussed N-alkylation methods. The data presented is a synthesis of typical results reported in the literature and may vary depending on the specific pyrazole substrate and reaction conditions.

MethodAlkylating AgentTypical Base/CatalystTypical SolventRegioselectivity (N1:N2)Typical YieldKey AdvantagesKey Disadvantages
Classical Alkylation Alkyl HalidesNaH, K₂CO₃THF, DMF, MeCNVariable, often poorModerate to HighSimple, cost-effectivePoor regioselectivity, harsh bases
Phase-Transfer Catalysis Alkyl HalidesK₂CO₃, KOH / TBABBiphasic or solvent-freeGenerally improved over classicalHighMild conditions, scalable, greenCatalyst removal, regioselectivity can still be an issue
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADTHF, DioxaneGenerally goodModerate to HighMild, stereoinvertiveStoichiometric byproducts, expensive reagents
Acid-Catalyzed TrichloroacetimidatesCamphorsulfonic AcidDCESterically controlled, often mixturesModerate to HighAvoids strong basesRequires pre-formed electrophile
Mg-Catalyzed α-bromoacetates/amidesMgBr₂ / i-Pr₂NEtTHFHighly N2-selectiveModerate to HighExcellent N2-selectivityLimited substrate scope
Michael Addition α,β-unsaturated compoundsCatalyst-free or baseVariousHighly N1-selective[4]High[4]Excellent regioselectivity[4]Limited to Michael acceptors

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[8]
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation[8]
  • Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).

  • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).

  • Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the quenched mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).

  • Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.

Visualization of Reaction Workflows

Classical N-Alkylation Workflow

classical_alkylation pyrazole Pyrazole reaction_mixture Reaction Mixture pyrazole->reaction_mixture base Base (e.g., NaH) base->reaction_mixture solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mixture alkyl_halide Alkyl Halide alkyl_halide->reaction_mixture quench Quench (e.g., NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product N-Alkylated Pyrazole purification->product

Caption: Workflow for classical N-alkylation of pyrazoles.

Mitsunobu Reaction Workflow

mitsunobu_reaction pyrazole Pyrazole reaction_mixture Reaction Mixture pyrazole->reaction_mixture alcohol Alcohol alcohol->reaction_mixture phosphine PPh3 phosphine->reaction_mixture azodicarboxylate DEAD/DIAD azodicarboxylate->reaction_mixture solvent Anhydrous Solvent (e.g., THF) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup purification Purification workup->purification product N-Alkylated Pyrazole purification->product

Caption: Workflow for Mitsunobu N-alkylation of pyrazoles.

Conclusion and Future Outlook

The regioselective N-alkylation of pyrazoles remains a pivotal transformation in organic synthesis. While classical methods offer simplicity and cost-effectiveness, they often fall short in providing predictable regiocontrol. Modern methodologies, including phase-transfer catalysis, the Mitsunobu reaction, acid-catalyzed alkylations, and metal-catalyzed processes, have significantly expanded the synthetic chemist's toolbox, enabling access to specific regioisomers with greater efficiency.

The choice of an appropriate N-alkylation method is contingent upon a careful consideration of the pyrazole substrate, the desired alkyl group, and the target regioisomer. For achieving high N1 selectivity, methods that exploit steric hindrance or employ directing groups are often successful. Conversely, the development of catalytic systems, such as the magnesium-catalyzed protocol, has opened new avenues for the selective synthesis of N2-alkylated pyrazoles.

Future research in this area will likely focus on the development of more general and highly regioselective catalytic systems that operate under mild and environmentally benign conditions. The exploration of enzymatic and photoredox catalysis holds significant promise for achieving unprecedented levels of selectivity and expanding the scope of pyrazole N-alkylation even further. By continuing to unravel the fundamental principles that govern regioselectivity, the scientific community will be better equipped to design and synthesize the next generation of innovative N-alkylated pyrazole-containing molecules.

References

  • BenchChem. (2025).
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Edilova, Y. O., Kudyakova, Y. S., Kopp, M. V., Eltsov, O. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(x), xxxx.
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Huang, A., Wo, K., Norman, N. J., Zheng, S. L., & Bao, S. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3655–3660. [Link]

  • BenchChem. (2025).
  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

Sources

certificate of analysis for ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate and Its Structural Analogs

For research scientists and professionals in drug development, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) is the primary document that guarantees the identity, purity, and quality of a chemical reagent. This guide provides a senior application scientist's perspective on interpreting the CoA for this compound, a key building block in medicinal chemistry. Furthermore, it presents a comparative analysis with its structural isomers and analogs, supported by detailed analytical protocols for in-house verification.

Decoding the Certificate of Analysis

This compound (CAS No. 133261-06-0) is a heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] A CoA for this compound is not merely a formality; it is a critical dataset that informs its suitability for synthesis and ensures the reproducibility of experimental results.

A typical CoA from a reputable supplier should be scrutinized for the following key parameters.

Table 1: Typical Certificate of Analysis Specifications for this compound

ParameterTypical SpecificationAnalytical MethodRationale and What to Look For
Appearance White to Off-White SolidVisual InspectionThe physical appearance should be consistent. Any discoloration could indicate impurities or degradation.
Identity (¹H NMR) Conforms to Structure¹H Nuclear Magnetic ResonanceThis is a non-negotiable identity test. The reported chemical shifts and integrations must match the known spectrum of the molecule, confirming the correct arrangement of protons.
Purity (HPLC) ≥98.0%High-Performance Liquid ChromatographyHPLC is the gold standard for purity assessment. The chromatogram should show a single major peak. Pay close attention to the area percentage of any impurity peaks.
Mass Spectrum (MS) Conforms to Molecular WeightMass SpectrometryThe mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (approx. 194.23 g/mol ).[2] Common adducts like [M+H]⁺ or [M+Na]⁺ should be identifiable.
Melting Point 90-92 °CCapillary Melting PointA sharp melting range indicates high purity.[1][3] A broad or depressed melting range suggests the presence of significant impurities.
Water Content (Karl Fischer) ≤0.5%Karl Fischer TitrationFor moisture-sensitive reactions, a low water content is critical. This value ensures the reagent will not interfere with downstream chemistry.

Comparative Analysis with Structural Alternatives

The choice of a specific isomer or analog can have profound effects on the biological activity and pharmacokinetic properties of a final compound. Below is a comparison of the target compound with two closely related alternatives.

Table 2: Comparative Physicochemical Properties of Pyrazole Carboxylate Alternatives

PropertyThis compoundEthyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (Isomer)Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog)
CAS Number 133261-06-0133261-11-7[4]4027-57-0[5]
Molecular Formula C₁₀H₁₄N₂O₂[2]C₁₀H₁₄N₂O₂[4]C₇H₁₀N₂O₂[5]
Molecular Weight 194.23 g/mol 194.23 g/mol [4]154.17 g/mol [5]
Predicted XLogP3 1.3[3]1.4[4]1.2[5]
Predicted Boiling Point 352.0 ± 30.0 °C[1][3]315.0 ± 30.0 °C[4]Not Available
  • Isomeric Distinction : The primary difference between the target compound and its 3-cyclopropyl-5-carboxylate isomer lies in the position of the ester and cyclopropyl groups on the pyrazole ring. This seemingly minor change can dramatically alter the molecule's three-dimensional shape and its ability to form hydrogen bonds, which is critical for binding to biological targets like enzyme active sites.

  • Analog Comparison : The replacement of the cyclopropyl group with a smaller methyl group (as in Ethyl 5-methyl-1H-pyrazole-3-carboxylate) reduces the molecular weight and lipophilicity (XLogP3). This could be desirable for optimizing drug-like properties, such as solubility.

Essential Analytical Protocols for In-House Verification

Trusting a supplier's CoA is standard practice, but for critical applications, in-house verification is a self-validating step that ensures absolute confidence in the material.

Experimental Protocol 1: Purity Verification by Reverse-Phase HPLC

This protocol is designed to separate the main compound from potential impurities. The choice of a C18 column is standard for molecules of this polarity, and the mobile phase of acetonitrile and water with an acid modifier ensures good peak shape.

  • Preparation of Mobile Phase :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

  • HPLC Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5 µL.

    • UV Detection : 254 nm.

    • Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Data Analysis : Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. A result of ≥98.0% validates the CoA specification.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR provides an unambiguous fingerprint of the molecule's structure.

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup : Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Expected Chemical Shifts (Predicted) :

    • Protons on the ethyl group: A triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H).

    • Protons on the N-methyl group: A singlet around 4.0 ppm (3H).

    • Proton on the pyrazole ring: A singlet around 6.8 ppm (1H).

    • Protons on the cyclopropyl group: Multiplets in the range of 0.8-1.2 ppm (4H) and 2.0-2.4 ppm (1H).

  • Data Analysis : Confirm that the observed chemical shifts, integrations, and splitting patterns match the expected structure, thereby verifying the compound's identity.

Workflow for Incoming Chemical Compound Qualification

To ensure that only high-quality materials enter the experimental workflow, a systematic qualification process is essential. The following diagram illustrates a robust decision-making process for researchers upon receiving a new chemical.

G cluster_0 Initial Check cluster_1 Analytical Verification start Chemical Received check_coa Review Supplier CoA (Identity, Purity, Appearance) start->check_coa decision_coa CoA Specs Met? check_coa->decision_coa run_hplc Perform In-House HPLC for Purity Verification decision_coa->run_hplc Yes run_nmr Perform In-House ¹H NMR for Identity Confirmation decision_coa->run_nmr Yes reject FAIL: Quarantine & Contact Supplier decision_coa->reject No decision_analytics In-House Data Matches CoA? run_hplc->decision_analytics run_nmr->decision_analytics accept PASS: Release for Experimental Use decision_analytics->accept Yes decision_analytics->reject No

Caption: Workflow for Incoming Chemical Compound Qualification.

Conclusion

The Certificate of Analysis is the cornerstone of chemical quality assurance. For a crucial building block like this compound, a thorough understanding of its CoA, a comparative awareness of its structural alternatives, and the capability for in-house analytical verification are indispensable for researchers. This integrated approach ensures the reliability of starting materials, which is the foundation of reproducible and successful scientific discovery.

References

  • MySkinRecipes. Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. This compound. [Link]

Sources

A Comparative Guide to X-ray Crystallography Data of Pyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazole Scaffolds and X-ray Crystallography in Modern Drug Design

Pyrazole derivatives represent a cornerstone in medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional molecular architecture. Understanding the precise spatial arrangement of atoms, bond angles, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with enhanced potency and selectivity.[1][2]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for providing this detailed structural information.[5] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a precise three-dimensional model of the electron density within the molecule, and by extension, the atomic positions.[6][7] This guide offers a comparative analysis of X-ray crystallography data for a selection of bioactive pyrazole derivatives, provides detailed experimental protocols for obtaining such data, and explores the critical link between crystal structure and biological function.

Comparative Crystallographic Analysis of Bioactive Pyrazole Derivatives

The solid-state conformation and packing of pyrazole derivatives are highly influenced by the nature and position of their substituents. This diversity is reflected in their crystallographic parameters. Below, we compare the data for several classes of pyrazole derivatives to highlight these structural nuances.

Case Study 1: Halogenated Pyrazole Derivatives

Halogen substitution is a common strategy in drug design to modulate physicochemical properties. A systematic study of 4-halogenated-1H-pyrazoles reveals how the identity of the halogen atom influences the crystal packing.[8][9]

Compound Chemical Formula Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions CCDC No.
4-Fluoro-1H-pyrazoleC₃H₃FN₂MonoclinicP2₁/ca = 8.523(3) Å, b = 5.689(2) Å, c = 7.989(3) Å, β = 113.13(1)°N-H···N hydrogen bonds forming catemeric chains.2116393
4-Chloro-1H-pyrazoleC₃H₃ClN₂MonoclinicP2₁/ca = 8.784(2) Å, b = 5.701(1) Å, c = 8.845(2) Å, β = 116.18(1)°N-H···N hydrogen bonds forming trimeric motifs.2087224
4-Bromo-1H-pyrazoleC₃H₃BrN₂MonoclinicP2₁/ca = 8.891(2) Å, b = 5.723(1) Å, c = 9.098(2) Å, β = 117.03(1)°N-H···N hydrogen bonds forming trimeric motifs.148939
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmcea = 8.586(2) Å, b = 13.018(3) Å, c = 8.824(2) ÅN-H···N hydrogen bonds forming non-isostructural catemers.2271964

Analysis: As this table illustrates, the chloro and bromo derivatives are isostructural, adopting a monoclinic crystal system and forming trimeric hydrogen-bonding motifs.[8][9] In contrast, the fluoro and iodo analogs form one-dimensional chains (catemers) but are not isostructural.[8][9] This demonstrates that subtle changes in substituent size and electronegativity can lead to significant alterations in the supramolecular assembly, which can, in turn, affect properties like solubility and bioavailability.

Case Study 2: Pyrazole Derivatives with Anticancer Activity

The orientation of substituent groups in pyrazole-based anticancer agents is critical for their interaction with biological targets. Here, we compare the crystallographic data of three pyrazole derivatives with demonstrated antitumor properties.[10][11]

Compound Chemical Formula Crystal System Space Group Key Structural Features Reference
N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (L1)C₈H₉N₅MonoclinicC2/cThe pyrazole and pyrimidine rings are not coplanar, with a significant dihedral angle. The aminomethyl linker provides conformational flexibility.[10]
2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid (L2)C₁₁H₁₁N₃O₂MonoclinicP2₁/nIntramolecular hydrogen bonding between the carboxylic acid and the linker amine influences the conformation.[10]
3,5-dimethyl-1H-pyrazole (L1 in second study)C₅H₈N₂TrigonalR-3cThe molecule exhibits a dense hydrogen bonding network in the solid state, contributing to its stability.[11][11][12]

Analysis: The crystallographic analysis of these compounds reveals significant conformational differences driven by the nature of the substituents and the resulting intermolecular and intramolecular interactions.[10][11] For instance, the planarity and relative orientation of the aromatic rings, as well as the conformation of linker groups, are critical determinants of how these molecules fit into the binding pockets of their target proteins.

Experimental Protocols: From Powder to Structure

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. This section provides a detailed, step-by-step guide for the crystallization of pyrazole derivatives and subsequent single-crystal X-ray diffraction analysis.

Crystallization of Pyrazole Derivatives: A Practical Guide

Obtaining diffraction-quality single crystals is often the most challenging step.[13] The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

1. Solvent Selection:

  • Initial Screening: Begin by assessing the solubility of the pyrazole derivative in a range of common solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and water).

  • Ideal Characteristics: A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. For co-crystallization, a solvent in which both components are soluble is required.

2. Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the pyrazole derivative in a suitable solvent or solvent mixture to near saturation in a small, clean vial.

    • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the pyrazole derivative in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this inner vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the pyrazole derivative and inducing crystallization.[13]

  • Solvent Layering:

    • Dissolve the pyrazole derivative in a small amount of a dense "good" solvent.

    • Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.

    • Over time, the slow diffusion at the interface will lead to the growth of crystals.[13]

Figure 1: A generalized workflow for the determination of pyrazole derivative crystal structures.
Single-Crystal X-ray Diffraction: Data Acquisition and Analysis

Once suitable crystals are obtained, the following steps are undertaken to determine the molecular structure.

1. Crystal Mounting and Data Collection:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[6]

2. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are also integrated.[14][15]

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built by fitting atoms into the electron density map.

3. Structure Refinement and Validation:

  • The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.[14]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).

Structure-Activity Relationship (SAR) Insights from Crystallography

The true power of X-ray crystallography in drug discovery lies in its ability to rationalize the biological activity of a compound based on its three-dimensional structure. By examining the crystal structures of a series of related pyrazole derivatives and correlating their structural features with their biological data, researchers can develop robust SAR models.

For instance, in the development of pyrazole-based kinase inhibitors, crystallographic studies can reveal:

  • The specific binding mode of the inhibitor within the ATP-binding pocket of the kinase.

  • Key hydrogen bonding and hydrophobic interactions that contribute to binding affinity.

  • The conformational changes in the protein upon inhibitor binding.

  • The structural basis for selectivity towards a particular kinase.

This information is invaluable for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_data Input Data cluster_analysis Analysis & Design CrystalData Crystallographic Data (Bond angles, torsion angles, intermolecular contacts) SAR_Analysis Structure-Activity Relationship (SAR) Analysis CrystalData->SAR_Analysis BiologicalData Biological Activity Data (IC50, Ki, etc.) BiologicalData->SAR_Analysis RationalDesign Rational Drug Design SAR_Analysis->RationalDesign NewDerivatives Synthesis of New Pyrazole Derivatives RationalDesign->NewDerivatives NewDerivatives->CrystalData Iterative Refinement

Figure 2: The iterative cycle of structure-based drug design informed by X-ray crystallography.

Conclusion: The Enduring Value of Crystallographic Data

This guide has provided a comparative overview of the X-ray crystallography data for various pyrazole derivatives, detailed the experimental procedures for obtaining this data, and highlighted its critical role in understanding structure-activity relationships. The precise structural information afforded by SCXRD is indispensable for modern drug discovery and development. A thorough understanding of the solid-state structures of pyrazole derivatives empowers medicinal chemists to make informed decisions in the design of more effective and safer therapeutic agents. The continued application of X-ray crystallography will undoubtedly fuel further innovation in the development of novel pyrazole-based drugs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • Review: Anticancer Activity Of Pyrazole. ([Link])

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. ([Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ([Link])

  • Mini review on anticancer activities of Pyrazole Derivatives. ([Link])

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ([Link])

  • Structure of potent anticancer pyrazole derivative 10. ([Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ([Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ([Link])

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ([Link])

  • XRD Basics. ([Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ([Link])

  • Crystallographic data for compound 1. ([Link])

  • Method for purifying pyrazoles. ()
  • A beginner's guide to X-ray data processing. ([Link])

  • X-Ray Diffraction Basics. ([Link])

  • A beginner's guide to X-ray data processing. ([Link])

  • Development of New Method for the Synthesis of Pyrazole Derivative. ([Link])

  • Guide for crystallization. ([Link])

  • Process for the purific
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. ([Link])

Sources

A Comparative Guide to the Analytical Standardization of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pyrazole Derivatives

Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] As with many novel scaffolds, its utility as a synthetic building block or an active pharmaceutical ingredient (API) is contingent upon the rigorous verification of its identity, purity, and quality. The absence of a readily available, officially recognized certified reference material (CRM) presents a significant analytical challenge for researchers.

This guide provides a comprehensive framework for the analytical characterization of this compound. We will objectively compare the target analyte to its most probable synthetic and isomeric alternatives, providing the experimental rationale and detailed protocols necessary to establish a well-characterized, in-house working standard. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries.

The Primary Analytical Challenge: Isomeric and Process-Related Impurities

The common synthetic routes to N-methylated pyrazoles, such as the Knorr pyrazole synthesis followed by alkylation, can inadvertently generate structurally similar impurities.[2] For this compound, the most critical analytical task is to distinguish it from two key compounds:

  • The Regioisomer: Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7).[3][4][5][6][7] This isomer differs only in the positions of the cyclopropyl and ethyl carboxylate groups on the pyrazole ring. Due to their identical mass and similar physicochemical properties, they are often difficult to separate and distinguish.

  • The N-H Precursor: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 133261-06-0).[8][9][10][11][12][13] This compound is the immediate precursor before the N-methylation step. Its presence indicates an incomplete reaction and can significantly impact the quality and reactivity of the final product.

The structural similarities of these compounds are visualized below.

Caption: Structural relationships between the target analyte and its key analytical alternatives.

Comparative Physicochemical Properties

A foundational step in developing analytical methods is understanding the basic properties of the target and its potential contaminants. The table below summarizes key data for the three compounds of interest.

PropertyTarget AnalyteAlternative 1 (Regioisomer)Alternative 2 (Precursor)
Chemical Name This compoundEthyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylateEthyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
CAS Number Not Assigned (CID 46835767)133261-11-7[4][5][6][7]133261-06-0[8][9][10][11][12]
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂[3][5]C₉H₁₂N₂O₂[8][12][13]
Molecular Weight 194.23 g/mol 194.23 g/mol [4]180.20 g/mol [8][13]
Predicted XLogP3 ~1.4~1.4[3]~1.3[13]
Predicted Boiling Point ~315 °C~315 °C[3]~352 °C[13]
Melting Point Not ReportedNot Reported90-92 °C[13]

Note: Some properties are predicted and should be confirmed experimentally.

The identical molecular formula and weight of the target analyte and its regioisomer underscore why mass spectrometry alone is insufficient for identification and purity assessment. Chromatographic separation is essential.

Comparative Analytical Methodologies

A multi-technique approach is required for the unambiguous identification and quantification of this compound.

Chromatographic Separation: The Power of RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for separating the target analyte from its regioisomer and precursor. The subtle differences in polarity and interaction with the stationary phase allow for their resolution.

Experimental Rationale:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides differential retention for the moderately polar pyrazole compounds.

  • Mobile Phase: A gradient elution using acetonitrile (MeCN) and water is effective. The organic modifier disrupts the hydrophobic interactions between the analytes and the C18 chains, eluting them from the column.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid (0.1%), is critical. It protonates the nitrogen atoms in the pyrazole ring, leading to sharper, more symmetrical peaks and preventing tailing. Furthermore, formic acid is volatile, making it highly compatible with mass spectrometry detection.[14][15]

Based on these principles, the expected elution order would be:

  • Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (Precursor): Generally, the N-H pyrazole is slightly more polar than its N-methylated counterparts, leading to earlier elution.

  • Target Analyte & Regioisomer: These will have very similar retention times, requiring a high-efficiency column and an optimized gradient for baseline separation. Subtle differences in the dipole moment and the steric interaction of the cyclopropyl and ester groups with the stationary phase will drive the separation.

Spectroscopic Characterization: Unambiguous Identification

NMR is the most definitive technique for distinguishing between the regioisomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.

Causality of Spectral Differences: The key differentiator is the proton on the pyrazole ring (H4).

  • In the target analyte (5-cyclopropyl-3-carboxylate) , the H4 proton is flanked by the electron-withdrawing carboxylate group at C3 and the N-methyl group at N1.

  • In the regioisomer (3-cyclopropyl-5-carboxylate) , the H4 proton is flanked by the cyclopropyl group at C3 and the N-methyl group at N1.

The electronic effect of the ester group is different from that of the cyclopropyl group, leading to a predictable difference in the chemical shift (δ) of the H4 proton. 2D-NMR experiments like NOESY can provide definitive proof of structure by showing through-space correlation between the N-methyl protons and the protons of the substituent at the C5 position.[16]

Predicted ¹H NMR Chemical Shift Comparison:

ProtonTarget Analyte (Predicted)Alternative 1 (Regioisomer, Predicted)Rationale for Difference
H4 (pyrazole ring) ~6.7-6.9 ppm~6.4-6.6 ppmH4 in the target is more deshielded due to the adjacent C3-ester group.
N-CH₃ ~3.9-4.1 ppm~4.1-4.3 ppmThe N-CH₃ in the regioisomer is adjacent to the C5-ester, a different electronic environment.
OCH₂CH₃ ~4.3-4.5 ppm (quartet)~4.3-4.5 ppm (quartet)Minimal difference expected.
OCH₂CH₃ ~1.3-1.5 ppm (triplet)~1.3-1.5 ppm (triplet)Minimal difference expected.
Cyclopropyl-H ~0.7-2.2 ppm (multiplets)~0.7-2.2 ppm (multiplets)Minimal difference expected.

Note: These are estimated values based on general principles of pyrazole NMR spectroscopy.[17][18] Actual values must be determined experimentally.

While incapable of distinguishing the isomers alone, MS coupled with HPLC (LC-MS) is invaluable for confirming molecular weight and detecting the precursor impurity.

  • Target and Regioisomer: Both will show a molecular ion peak [M+H]⁺ at m/z 195.2.

  • Precursor: Will show a distinct molecular ion peak [M+H]⁺ at m/z 181.2.

Fragmentation patterns in electron ionization (EI-MS) may offer clues to differentiate isomers, but these can be complex.[19][20][21] Common fragmentation for pyrazole esters involves the loss of the alkoxy group (-OC₂H₅) or cleavage of the ester functionality.[22][23]

Protocol: Qualification of an In-House Working Standard

When a primary standard from a recognized source (e.g., USP, EP) is unavailable, an in-house working standard must be rigorously qualified.[24][25] This process establishes its identity, purity, and potency, ensuring it is fit for use in routine analysis.[26][27]

Caption: A self-validating workflow for qualifying an in-house analytical working standard.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Isomer Separation
  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: High-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-9 min: 95% B

    • 9.1-11 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock. Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.

Protocol 2: NMR Sample Preparation for Structural Identification
  • Sample Preparation: Accurately weigh 5-10 mg of the purified material.

  • Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Internal Standard: The solvent peak can serve as a primary reference. For quantitative NMR (qNMR), a certified internal standard is required.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (≥400 MHz). Data must be sufficient to assign all proton and carbon signals unambiguously.

Conclusion

The reliable analysis of this compound demands a multi-faceted analytical approach. While commercially available standards may be scarce, a robust in-house working standard can be qualified through a combination of high-resolution chromatographic separation and definitive spectroscopic identification. The primary analytical hurdles—separation from its key regioisomer and detection of its synthetic precursor—are readily overcome using the HPLC and NMR methodologies detailed in this guide. By adhering to these principles, researchers and drug development professionals can ensure the quality and integrity of this valuable chemical entity, paving the way for its successful application in their research and development pipelines.

References

  • Pharmaffiliates. (n.d.). Ethyl 5-cyclopropyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Molbase. (n.d.). ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Pharma Growth Hub. (2023, December 7). A Look Into the Working Standards of the Pharmaceutical Industry. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Qvents. (2022, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate cas no. 133261-06-0 96%. Retrieved from [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]

  • Veeprho. (2020, August 28). Qualification of Pharmaceutical Working Standards. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Open Research Library. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methods for Purity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-containing compounds stand out for their vast therapeutic potential, underpinning blockbuster drugs for a range of conditions from inflammatory diseases to oncology. The journey from a promising pyrazole-based molecule in a research lab to a life-saving therapeutic on the pharmacy shelf is long and fraught with challenges. A critical, non-negotiable aspect of this journey is ensuring the purity of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, offering the resolution and sensitivity required to detect and quantify even minute impurities.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of methods. It delves into the "why" behind the "how," providing a strategic framework for developing robust and reliable HPLC methods for the purity assessment of pyrazole compounds. We will explore the crucial interplay between the physicochemical properties of pyrazoles and the rational selection of HPLC parameters, supported by experimental data and authoritative references.

Part 1: The Foundation of Method Development: Understanding Pyrazole Physicochemistry

A successful HPLC method is not born from trial and error, but from a deep understanding of the analyte's chemical nature. For pyrazoles, three key physicochemical properties dictate the direction of our method development.

Structure and Acidity/Basicity (pKa)

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogens imparts weak basicity to the molecule. The pKa of the conjugate acid of pyrazole is typically in the range of 2.5. This means that in acidic conditions (pH < 2.5), the pyrazole ring will be protonated and exist as a cation. In neutral to basic conditions, it will be in its neutral form. This pH-dependent ionization is a powerful tool in HPLC. By adjusting the mobile phase pH, we can manipulate the retention time of pyrazole compounds on a reversed-phase column. For instance, in a low pH mobile phase, the protonated, more polar pyrazole will have less retention, while at a higher pH, the neutral, less polar form will be more retained.

Polarity and Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity ("oil-loving") or hydrophilicity ("water-loving"). Pyrazole itself is a relatively polar molecule. However, the diverse substituents found in pharmaceutical pyrazole derivatives can span a wide range of polarities. The logP value of a pyrazole compound is a primary determinant of its retention in reversed-phase HPLC. Highly lipophilic pyrazoles (high logP) will strongly interact with the nonpolar stationary phase (like C18) and require a higher percentage of organic modifier in the mobile phase for elution. Conversely, more polar pyrazoles (low logP) will have weaker retention and may require a more aqueous mobile phase or a more polar stationary phase for adequate separation.

UV-Vis Absorption Characteristics

The aromatic nature of the pyrazole ring results in strong ultraviolet (UV) absorbance, typically with a maximum (λmax) around 210-230 nm. The specific λmax and the molar absorptivity can be influenced by the substituents on the ring. A key first step in method development is to determine the UV spectrum of the main pyrazole compound and its known impurities using a Diode Array Detector (DAD). This allows for the selection of an optimal detection wavelength that provides a good response for both the main peak and the impurities of interest. For quantitative purity analysis, it is crucial to choose a wavelength where all components have a reasonable absorbance to ensure accurate quantitation.

Part 2: Strategic HPLC Method Development for Pyrazole Purity

With a solid understanding of the analyte's properties, we can now strategically develop a robust HPLC method.

Column Selection: The Heart of the Separation

The choice of the HPLC column is paramount for achieving the desired separation. For pyrazole compounds, several stationary phases are commonly employed.

Column TypePrinciple of SeparationBest Suited ForAdvantagesDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsModerately polar to nonpolar pyrazolesVersatile, robust, wide range of selectivities availablePoor retention of very polar pyrazoles
C8 (Octylsilane) Hydrophobic interactionsSimilar to C18 but with less retentionShorter analysis times for highly retained compoundsLess retentive than C18, may not resolve closely related nonpolar impurities
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAromatic and unsaturated pyrazolesAlternative selectivity to C18/C8, good for aromatic positional isomersCan have different selectivity with different mobile phases
Polar-Embedded Hydrophobic interactions and hydrogen bondingPolar pyrazolesEnhanced retention of polar compounds, compatible with 100% aqueous mobile phasesCan have secondary interactions that complicate peak shape
Chiral Stationary Phases (e.g., polysaccharide-based) Enantioselective interactionsChiral pyrazole enantiomersDirect separation of enantiomersExpensive, dedicated to chiral separations

Expert Insight: For initial method screening for a novel pyrazole derivative with unknown impurity profiles, a C18 column is the logical starting point due to its versatility. If the pyrazole or its impurities are highly polar and elute near the void volume, a polar-embedded column should be investigated. For complex mixtures with aromatic isomers, a Phenyl-Hexyl column can provide the necessary selectivity.

Mobile Phase Optimization: Driving the Separation

The mobile phase is the engine of the separation, and its composition must be carefully optimized.

  • Aqueous Phase and pH Control: As discussed, the mobile phase pH is a critical parameter for controlling the retention of pyrazole compounds. Buffers are essential to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes. Phosphate and acetate buffers are commonly used in the pH range of 2-7. For basic pyrazoles, a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3) is often a good starting point to ensure sharp, symmetrical peaks by keeping the analyte in a single, protonated state.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to methanol. It is often the preferred choice for gradient elution.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is sometimes more effective at dissolving certain samples. It is also a more cost-effective option.

  • Gradient vs. Isocratic Elution:

    • Isocratic elution (constant mobile phase composition) is simpler and more robust but is only suitable for separating a limited number of compounds with similar retention behavior.

    • Gradient elution (mobile phase composition changes over time) is necessary for complex samples containing compounds with a wide range of polarities. For purity analysis, a shallow gradient is often employed to achieve the best resolution between the main peak and closely eluting impurities.

Mobile_Phase_Selection cluster_pH pH Selection cluster_Organic Organic Modifier Analyte_Polarity Assess Analyte Polarity (logP) Initial_Screen Initial Screening (C18 column) Analyte_Polarity->Initial_Screen Mobile_Phase_Type Select Mobile Phase Type Initial_Screen->Mobile_Phase_Type pH_Low Low pH (e.g., 0.1% Formic Acid) Good for basic pyrazoles Mobile_Phase_Type->pH_Low Basic Pyrazole pH_Neutral Neutral pH (e.g., Phosphate Buffer) For neutral pyrazoles Mobile_Phase_Type->pH_Neutral Neutral Pyrazole ACN Acetonitrile (ACN) Good for UV transparency Mobile_Phase_Type->ACN Default Choice Gradient_Profile Optimize Gradient Profile Final_Method Final Validated Method Gradient_Profile->Final_Method pH_Low->Gradient_Profile pH_Neutral->Gradient_Profile ACN->Gradient_Profile MeOH Methanol (MeOH) Alternative selectivity ACN->MeOH Try for alternative selectivity

Caption: Decision workflow for mobile phase selection in pyrazole analysis.

Detection Techniques: Visualizing the Purity
  • UV-Vis Detection: A UV-Vis or a Diode Array Detector (DAD) is the workhorse for purity assessment. A DAD is particularly powerful as it acquires the entire UV-Vis spectrum for each peak, allowing for peak purity analysis. This is done by comparing the spectra across a single peak; if the spectra are consistent, the peak is likely pure.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that is invaluable for impurity identification. MS provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of an impurity and, with high-resolution MS, its elemental composition. This is critical for identifying unknown degradation products or synthesis byproducts.

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance of UV-Vis lightRobust, inexpensive, easy to useRequires chromophore, may not detect all impurities
DAD Acquires full UV-Vis spectrumPeak purity analysis, optimal wavelength selectionMore expensive than single-wavelength UV-Vis
MS Measures mass-to-charge ratioHighly selective and sensitive, provides molecular weight informationExpensive, requires volatile mobile phase buffers (e.g., formic acid, ammonium acetate)

Part 3: A Validated HPLC Protocol for a Model Pyrazole Compound

The following is a representative HPLC method for the purity assessment of a moderately polar pyrazole compound. This protocol should be considered a starting point and may require optimization for specific pyrazole derivatives.

Objective: To determine the purity of "Pyrazol-X" and quantify any related impurities.

Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Water (HPLC grade).

  • Pyrazol-X reference standard and sample.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Pyrazol-X reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare the sample solution at the same concentration.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD, 220 nm (or the λmax of Pyrazol-X).

    • Gradient Program:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of Pyrazol-X using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Caption: Experimental workflow for HPLC purity assessment of a pyrazole compound.

Part 4: Comparative Analysis of Published HPLC Methods

The following table summarizes HPLC methods that have been successfully applied to the analysis of different pyrazole derivatives, showcasing the diversity of approaches.

Pyrazole DerivativeColumnMobile PhaseDetectionKey FindingsReference
CelecoxibC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water:Triethylamine (50:50:0.2, v/v/v), pH 3.0 with o-phosphoric acidUV at 254 nmA simple and rapid isocratic method for the determination of celecoxib in bulk and pharmaceutical formulations.
FipronilC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (70:30, v/v)UV at 280 nmMethod was validated for linearity, accuracy, and precision for the determination of fipronil in pesticide formulations.
Sildenafil CitrateC18 (150 x 4.6 mm, 5 µm)Buffer:Acetonitrile (60:40, v/v), Buffer: 0.02 M potassium dihydrogen phosphate, pH 3.0 with o-phosphoric acidUV at 290 nmA stability-indicating method capable of separating the drug from its degradation products.

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of pyrazole compounds is a systematic process that hinges on a thorough understanding of the analyte's physicochemical properties. By strategically selecting the column, mobile phase, and detection conditions based on the principles outlined in this guide, researchers and drug development professionals can confidently ensure the quality and purity of their pyrazole-based drug candidates. The versatility of reversed-phase HPLC, coupled with the power of modern detection techniques like DAD and MS, provides a comprehensive toolkit for tackling the analytical challenges associated with this important class of therapeutic agents. As new and more complex pyrazole derivatives continue to emerge from discovery pipelines, the principles of rational method development will remain the cornerstone of ensuring their safety and efficacy.

References

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]

  • Jain, D. K., Patel, P., & Chandel, S. (2010). Development and Validation of a RP-HPLC Method for the Estimation of Celecoxib in Bulk and Pharmaceutical Dosage Forms. Pharmaceutical Methods, 1(1), 35–38. [Link]

  • Kumar, R., & Singh, R. (2012). RP-HPLC Method for the Estimation of Fipronil in a Formulation. Journal of Chemistry, 2013, 1–4. [Link]

  • Dahivelkar, P. P., Bhoir, S. I., Bari, S. B., & Surana, S. J. (2012). Stability-Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in the Presence of its Degradation Products. Journal of Chromatographic Science, 50(7), 559–565. [Link]com/chromsci/article/50/7/559/335894)

A Comparative Guide to the Elemental Analysis of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is one such molecule, representing a class of compounds whose purity and exact composition must be rigorously verified. Elemental analysis serves as a fundamental, quantitative tool to confirm the identity and purity of synthesized active pharmaceutical ingredients (APIs).[2] While advanced spectroscopic methods like NMR and mass spectrometry elucidate molecular structure, elemental analysis provides the definitive confirmation of a compound's empirical formula.[3][4]

This guide offers an in-depth, comparative look at the elemental analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the primary technique with modern alternatives, and provide a self-validating experimental workflow designed for the exacting standards of pharmaceutical research.

Section 1: Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical baseline. The molecular formula for this compound is C₁₀H₁₄N₂O₂ .[5] Based on this formula, we can calculate the expected percentage contribution of each element to the total molecular weight (194.23 g/mol ). This theoretical data is the benchmark against which all experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01110120.1161.84%
HydrogenH1.0081414.1127.27%
NitrogenN14.007228.01414.42%
OxygenO15.999231.99816.47%
Note: Oxygen is typically determined by difference and is not directly measured in standard CHN analysis.

Section 2: Primary Method: Combustion (CHN) Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, a technique refined over centuries but rooted in the principles developed by Justus von Liebig.[6][7] Modern automated CHN analyzers provide rapid, precise, and reliable data essential for compound verification.[8][9]

Principle of Operation

The core principle involves the complete and instantaneous combustion of a precisely weighed sample in a high-oxygen environment.[6][8] This process, known as flash combustion, converts the constituent elements into simple, stable gases:

  • Carbon (C) is oxidized to Carbon Dioxide (CO₂)

  • Hydrogen (H) is oxidized to Water (H₂O)

  • Nitrogen (N) is reduced to Nitrogen gas (N₂)

These gases are then separated, typically by gas chromatography (GC), and quantified using a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) spectroscopy.[9][10] The instrument's software then back-calculates the percentage of each element in the original sample.

G cluster_0 Sample Preparation cluster_1 Automated CHN Analyzer cluster_2 Data Output A Weigh Pure Sample (1-3 mg) B Encapsulate in Tin Foil A->B C Flash Combustion (>900°C in O₂ stream) B->C D Gas Products (CO₂, H₂O, N₂, NOx) C->D E Reduction Chamber (NOx -> N₂) D->E F Gas Separation (GC Column) E->F G Detection & Quantification (TCD/IR) F->G H Calculate %C, %H, %N G->H I Compare to Theoretical Values H->I

Caption: Workflow for automated combustion CHN analysis.

Section 3: Comparative Analytical Techniques

While combustion analysis is the primary method for determining elemental ratios, other techniques provide complementary or alternative information crucial for a comprehensive characterization in a drug development setting.

Technique Information Provided Primary Application Pros Cons
Combustion CHN Analysis Quantitative elemental composition (%C, %H, %N).[11]Purity assessment and empirical formula confirmation.Direct measurement, high accuracy, inexpensive, well-established.[9]Destructive, requires a highly pure sample, provides no structural information.
High-Resolution Mass Spectrometry (HRMS) Precise molecular mass (to <5 ppm).[3]Molecular formula determination and structural confirmation.Extremely high sensitivity and accuracy for mass, non-destructive (uses very little sample).[3]Does not directly measure elemental ratios; susceptible to ionization artifacts.
Inductively Coupled Plasma (ICP-MS/OES) Quantitative analysis of trace elements (metals, non-metals).[12][13]Detection of elemental impurities (e.g., residual catalysts).[14]Extremely low detection limits (ppb/ppt), multi-element capability.[15][16]Not suitable for bulk organic elements (C, H, N, O); complex sample preparation.[17]

Expert Insight: For regulatory filings, a combination of these techniques is often required. HRMS confirms the molecular formula, NMR confirms the structure, and combustion analysis provides the definitive, quantitative proof of bulk composition and purity. ICP-MS is separately employed to meet guidelines on elemental impurities, such as those outlined in USP <232>.[14]

Section 4: Detailed Experimental Protocol for CHN Analysis

This protocol is designed as a self-validating system, incorporating calibration and checks to ensure data trustworthiness, a cornerstone of Good Laboratory Practice (GLP).

1. Instrument Calibration and System Validation

  • Causality: The instrument's detector response must be calibrated against a known, high-purity standard. This ensures that the signal measured from the unknown sample is accurately converted into an elemental percentage.

  • Protocol:

    • Select a certified elemental analysis standard (e.g., Acetanilide, C₈H₉NO; %C=71.09, %H=6.71, %N=10.36).

    • Perform 5-7 replicate analyses of the standard, weighed at a mass similar to the intended sample weight (e.g., 2 mg).

    • The instrument software will generate a calibration factor (K-factor) for each element. The relative standard deviation (RSD) of these replicate runs should be ≤0.2%.

    • Run a certified check standard (e.g., Sulfanilamide) as an unknown to verify the calibration. The results must fall within the certified acceptance range.

2. Sample Preparation

  • Causality: The accuracy of combustion analysis is entirely dependent on the quality of the sample. The sample must be homogenous and, critically, free of residual solvent and water, which would artificially inflate the hydrogen and carbon percentages.

  • Protocol:

    • Ensure the sample of this compound is of high purity, as confirmed by chromatography (HPLC/GC >99%).

    • Dry the sample under high vacuum at a temperature below its melting point for at least 4 hours to remove any residual solvent or absorbed moisture.

    • Work in a low-humidity environment or a glovebox to prevent moisture reabsorption during weighing.

3. Analysis Procedure

  • Causality: Precise weighing is paramount. The sample is encapsulated in a tin container which acts as a flux, promoting rapid and complete combustion upon introduction into the furnace.

  • Protocol:

    • Using an ultra-microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule.

    • Crimp the capsule tightly to ensure no sample is lost and no air is trapped inside.

    • Record the exact weight and load the capsule into the instrument's autosampler.

    • Analyze a minimum of three independent samples (triplicate runs) to ensure reproducibility.

    • Run a standard check sample after every 10-15 unknown samples to monitor for any instrument drift.

Section 5: Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results against the theoretical values. For pharmaceutical applications, the generally accepted tolerance is that the experimental value must be within ±0.4% of the theoretical value for each element.

Analysis % Carbon (C) % Hydrogen (H) % Nitrogen (N) Result
Theoretical Value 61.84 7.27 14.42 -
Acceptance Range 61.44 - 62.24 6.87 - 7.67 14.02 - 14.82 -
Hypothetical Result 1 (Mean of 3 runs) 61.757.3114.48PASS
Hypothetical Result 2 (Mean of 3 runs) 61.687.8514.39FAIL

Troubleshooting a Failed Result: The "FAIL" in Hypothetical Result 2 is due to the hydrogen value (7.85%) exceeding the acceptance limit. This is a classic indicator of a "wet" sample containing residual water or solvent. The recommended corrective action would be to re-dry the sample under more stringent conditions and repeat the analysis.

Section 6: Integrated Workflow for Compound Verification

Elemental analysis does not exist in a vacuum. It is a critical component of a larger, logical workflow for the complete characterization of a newly synthesized compound.

G A Synthesized Compound: Ethyl 5-cyclopropyl-1-methyl- 1H-pyrazole-3-carboxylate B Structural Elucidation A->B E Molecular Formula Confirmation A->E G Purity & Compositional Proof A->G C NMR (¹H, ¹³C) Confirms Connectivity B->C D FTIR Confirms Functional Groups B->D J Final Compound Dossier (Verified Structure & Purity) C->J D->J F High-Resolution MS (HRMS) Determines Exact Mass E->F F->J H Combustion (CHN) Analysis Confirms Elemental Ratios G->H I Chromatography (HPLC) Determines % Purity G->I H->J I->J

Caption: Integrated workflow for new chemical entity verification.

Conclusion

The elemental analysis of this compound is a clear-cut yet vital procedure in the pharmaceutical sciences. While modern techniques like HRMS offer elegant solutions for molecular formula determination, combustion analysis remains the undisputed, quantitative benchmark for confirming a compound's bulk elemental composition and, by extension, its purity.[9] By adhering to a rigorous, self-validating protocol that includes proper instrument calibration and meticulous sample preparation, researchers can generate trustworthy, high-quality data that stands up to the scrutiny of regulatory bodies and ensures the integrity of their scientific findings.

References

  • Grokipedia. Combustion analysis . 6

  • Wikipedia. Combustion analysis . 10

  • Infinita Lab. All About Combustion Analysis . 8

  • Fiveable. Combustion analysis Definition . 11

  • Jensen, W. B. Liebig and Combustion Analysis . Notes from the Oesper Collections. 7

  • Redalyc. Validation of the analytical method using the energy dispersive X-ray fluorescence technique (EDXRF) for application in pharmaceutical sciences . 17

  • AZoM. A Look at Elemental Analysis for Organic Compounds . 9

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A . 2

  • Algor Cards. Analytical Techniques for Organic Compounds . 3

  • EUROLAB. Elemental Analysis and Trace Metals Testing for Pharmaceuticals . 12

  • ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection . 15

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals . 14

  • Chemistry LibreTexts. 1: Elemental Analysis . 16

  • Preprints.org. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization . 18

  • IOPscience. Main Analytical Techniques Used for Elemental Analysis in Various Matrices . 13

  • ResearchGate. Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity . 4

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . 19

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . 20

  • Echemi. ethyl 3-cyclopropyl-1-methyl-1h-pyrazole-5-carboxylate . 21

  • ResearchGate. Pyrazole Derivatives with NCN Junction and their Biological Activity: A Review . 1

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . 22

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives . 23

  • Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents .

  • PubChem. This compound | C10H14N2O2 . 5

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid . 24

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives . 25

Sources

A Spectroscopic Guide to Pyrazole Synthesis: From Starting Materials to Final Product

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of heterocyclic chemistry, is pivotal in the development of new pharmaceuticals and functional materials.[1][2] A robust and reliable method for characterizing the conversion of starting materials to the final pyrazole product is essential for ensuring reaction success and purity. This guide provides an in-depth spectroscopic comparison, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to track the chemical transformation. We will focus on the classical Knorr pyrazole synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]

The Synthetic Pathway: A Spectroscopic Journey

The reaction of a hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, leads to the formation of a pyrazole ring through a cyclocondensation reaction.[2][5] This process involves the formation of new C-N bonds and the elimination of water, resulting in a distinct aromatic heterocyclic system. Each step of this transformation leaves a unique spectroscopic fingerprint, allowing for clear differentiation between the reactants and the product.

Experimental Workflow: Pyrazole Synthesis

A common laboratory-scale synthesis of a simple pyrazole, 3,5-dimethylpyrazole, involves the reaction of acetylacetone with hydrazine hydrate.[6]

dot

Caption: Standard workflow for acquiring an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), offering definitive proof of pyrazole formation.

Starting Materials:
  • Hydrazine: The ¹H NMR spectrum of hydrazine hydrate typically shows a broad singlet for the N-H protons.

  • 1,3-Dicarbonyl (e.g., Acetylacetone): In its keto form, it will show a singlet for the two methyl groups and a singlet for the methylene protons. The enol form will exhibit a singlet for the methyl groups, a singlet for the vinyl proton, and a broad signal for the enolic hydroxyl proton.

Final Pyrazole Product (e.g., 3,5-dimethylpyrazole):

The ¹H NMR spectrum of the pyrazole product will be significantly different:

  • Aromatic Protons: The formation of the aromatic ring results in a characteristic signal for the C4-proton, typically a singlet around 5.9-6.5 ppm. [7]* N-H Proton: For N-unsubstituted pyrazoles, a broad singlet for the N-H proton will appear at a downfield chemical shift (often >10 ppm) and its position can be concentration and solvent dependent. [7]* Substituent Protons: The protons of the substituents on the pyrazole ring will have distinct chemical shifts. For example, in 3,5-dimethylpyrazole, a singlet for the two equivalent methyl groups will be observed.

The ¹³C NMR spectrum further confirms the structure:

  • Disappearance of Carbonyl Carbon: The signal for the carbonyl carbon of the 1,3-dicarbonyl (around 200 ppm) will be absent.

  • Aromatic Carbons: The carbons of the pyrazole ring will appear in the aromatic region (typically 100-150 ppm). [8][9]For 3,5-dimethylpyrazole, two signals are expected for the ring carbons (C3/C5 and C4).

Proton/Carbon Type Starting Material (ppm) Pyrazole Product (ppm)
¹H: CH (ring)-~5.9-6.5
¹H: NHBroad singletBroad singlet (>10)
¹³C: C=O~200Absent
¹³C: Aromatic C-~100-150

dot

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight of the synthesized pyrazole and provides valuable structural information through its fragmentation pattern.

Starting Materials:
  • Hydrazine (N₂H₄): Molecular ion peak (M⁺) at m/z 32.

  • Acetylacetone (C₅H₈O₂): Molecular ion peak (M⁺) at m/z 100.

Final Pyrazole Product (e.g., 3,5-dimethylpyrazole, C₅H₈N₂):
  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the pyrazole product (e.g., m/z 96 for 3,5-dimethylpyrazole). [10]* Fragmentation Pattern: The fragmentation of the pyrazole ring is a key diagnostic tool. Common fragmentation pathways include the loss of HCN or N₂. [11][12]The specific fragmentation pattern will depend on the substituents present on the pyrazole ring.

Compound Molecular Formula Expected Molecular Ion (m/z)
HydrazineN₂H₄32
AcetylacetoneC₅H₈O₂100
3,5-DimethylpyrazoleC₅H₈N₂96

dot

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The synergistic use of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of pyrazole synthesis. By comparing the spectroscopic data of the starting materials and the final product, researchers can unequivocally confirm the successful formation of the pyrazole ring, assess the purity of their product, and gain detailed structural insights. This multi-faceted analytical approach is indispensable in the fields of medicinal chemistry and materials science, where the precise structure of a molecule dictates its function.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link]

  • 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine... ResearchGate. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylates: A Comparative Analysis of Synthetic Yields

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrazole Carboxylates

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a remarkable array of pharmaceuticals, from the anti-inflammatory celecoxib to the androgen receptor antagonist darolutamide.[1] The inclusion of a carboxylate or ester functionality onto this privileged scaffold provides a critical handle for further synthetic elaboration, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic properties. Consequently, the efficient and high-yielding synthesis of pyrazole carboxylates is a topic of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic methodologies for accessing pyrazole carboxylates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, critically evaluate their respective advantages and limitations, and present a comprehensive, data-driven comparison of their reported synthetic yields. Our aim is to equip the practicing chemist with the necessary insights to select the optimal synthetic strategy for their specific target molecule and research goals.

I. Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional methods for pyrazole synthesis, primarily based on cyclocondensation reactions, have been the workhorses of heterocyclic chemistry for over a century. Their enduring appeal lies in the use of readily available and inexpensive starting materials.

A. The Knorr Pyrazole Synthesis

The most fundamental route to pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] To generate a pyrazole carboxylate, a β-ketoester is the required dicarbonyl component.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the more reactive hydrazine nitrogen onto the ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazolone ring.[2] The choice of hydrazine (substituted or unsubstituted) directly determines the substituent at the N1 position of the final product. While reliable, this method can suffer from a lack of regioselectivity when unsymmetrical dicarbonyls are used, although with β-ketoesters, the regiochemical outcome is generally predictable.[2][3]

Yields: Yields for the Knorr synthesis are typically moderate to high, often ranging from 70% to 95%, especially when the reaction is driven to completion.[4][5]

Diagram: Knorr Pyrazole Carboxylate Synthesis Pathway

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Acid/Base Catalyst Pyrazole N-Substituted Pyrazole Carboxylate Cyclization->Pyrazole

Caption: General workflow of the Knorr synthesis for pyrazole carboxylates.

Representative Protocol: Knorr Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Add a catalytic amount of acetic acid (3-5 drops). Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrazole carboxylate.

II. Modern Methodologies: Enhancing Efficiency and Scope

While classical methods are robust, modern synthetic chemistry has introduced powerful new techniques that offer improved regioselectivity, milder reaction conditions, and access to a broader range of functionalized pyrazole carboxylates.

A. [3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition is arguably one of the most versatile and widely used methods for constructing the pyrazole ring. This approach typically involves the reaction of a diazo compound (the three-atom component) with an alkyne or alkene (the two-atom component).[6]

Mechanism and Rationale: For the synthesis of pyrazole carboxylates, ethyl diazoacetate is a common and commercially available 1,3-dipole. Its reaction with an alkyne proceeds via a concerted [3+2] cycloaddition mechanism to form the pyrazole ring directly. This method is highly convergent and often exhibits excellent regioselectivity.[6][7] The reaction can be promoted thermally, or more commonly, with catalysts such as copper or zinc salts.[6]

Yields: This method frequently provides good to excellent yields, with many examples reporting yields in the 65-90% range.[6][7] A notable example is the zinc triflate-catalyzed reaction of ethyl α-diazoacetate with phenylpropargyl alcohol, which yields the corresponding pyrazole in 89% yield.[6]

Diagram: [3+2] Cycloaddition for Pyrazole Carboxylate Synthesis

Cycloaddition cluster_reactants 1,3-Dipolar System cluster_process Cycloaddition cluster_product Product Diazo Ethyl Diazoacetate (N₂CHCO₂Et) TransitionState Concerted [3+2] Transition State Diazo->TransitionState Alkyne Substituted Alkyne (R-C≡C-R') Alkyne->TransitionState Pyrazole Polysubstituted Pyrazole Carboxylate TransitionState->Pyrazole Catalyst (e.g., Cu(I), Zn(OTf)₂)

Caption: Mechanism of the [3+2] cycloaddition route to pyrazole carboxylates.

B. Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing solvent usage.[8]

Rationale and Yields: Several MCRs have been developed for pyrazole carboxylate synthesis. For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by Lewis acids like Yb(PFO)₃ to produce highly substituted pyrazoles.[8][9] These reactions often proceed in good to excellent yields (75-95%) and allow for the rapid generation of a library of analogs from diverse starting materials.[4][8]

C. Advanced Enabling Technologies: Microwave and Flow Chemistry

1. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10] By directly and efficiently heating the reaction mixture, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating.[11][12] Yields for microwave-assisted pyrazole carboxylate syntheses are frequently reported in the 80-98% range.[11][13]

2. Continuous Flow Chemistry: Flow chemistry offers significant advantages in terms of safety, scalability, and process control.[14][15] This is particularly relevant for pyrazole synthesis involving potentially hazardous intermediates like ethyl diazoacetate, which can be generated and consumed in situ, avoiding the need to isolate explosive compounds.[1][16] Flow processes can lead to improved yields and selectivity due to superior control over temperature, pressure, and residence time. For example, a flow synthesis of a pyrazole ester intermediate for Celecoxib reported an 89% isolated yield, which was significantly higher than the 70% yield obtained in a comparable batch process.[17]

Diagram: Workflow for Continuous Flow Synthesis

Flow_Chemistry ReactantA Reactant A (e.g., Alkyne) PumpA Pump A ReactantA->PumpA ReactantB Reactant B (e.g., Diazo precursor) PumpB Pump B ReactantB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A simplified schematic of a continuous flow setup for synthesis.

III. Comparative Summary of Synthetic Yields

The selection of a synthetic method is a multi-factorial decision. The following table provides a comparative overview to guide this choice, focusing on typical reported yields and key operational characteristics.

MethodKey Reagents / CatalystTypical ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Knorr Synthesis β-Ketoester, HydrazineReflux in alcohol, acid catalyst70–95%[4][5]Inexpensive, simple, readily available starting materials.Can have regioselectivity issues with complex substrates.
[3+2] Cycloaddition Ethyl Diazoacetate, AlkyneCu(I), Zn(OTf)₂, or Rh(II) catalyst, RT to moderate heat65–90%[6][7]High regioselectivity, mild conditions, broad substrate scope.Use of potentially explosive diazo compounds (mitigated by in situ generation).
Multi-Component Aldehyde, β-Ketoester, HydrazineLewis acid (e.g., Yb(OTf)₃) or organocatalyst75–95%[8]High atom economy, operational simplicity, rapid library synthesis.Optimization can be complex; sometimes requires specific catalysts.
Microwave-Assisted Various (applicable to many methods)Sealed vessel, 100-160 °C, 5-30 min80–98%[11][13]Drastically reduced reaction times, often higher yields and purity.Requires specialized equipment, scalability can be challenging.
Flow Chemistry Various (especially [3+2] cycloaddition)Continuous pumping through heated reactor80–95%[14][17]Enhanced safety, superior process control, easy scalability.High initial equipment cost, requires process optimization.

IV. Conclusion and Future Outlook

The synthesis of pyrazole carboxylates has evolved significantly from its classical roots in Knorr-type condensations. While these foundational methods remain valuable for their simplicity and cost-effectiveness, modern approaches such as [3+2] cycloadditions and multi-component reactions offer superior control over substitution patterns and access to greater molecular diversity.

For the modern drug development professional, the integration of enabling technologies is critical. Microwave-assisted synthesis provides a powerful tool for rapid reaction scouting and the synthesis of small compound libraries, consistently delivering high yields in minimal time. For process development and scale-up, continuous flow chemistry represents the state-of-the-art, offering unparalleled safety and reproducibility, particularly when handling hazardous reagents.[14][15] The trend towards greener synthetic protocols also favors methods that minimize waste and energy consumption, such as MCRs and catalyzed reactions in aqueous media.[18][19]

Ultimately, the choice of synthetic route will depend on a balance of factors including the target structure's complexity, the required scale, available equipment, and safety considerations. By understanding the yields, benefits, and limitations of each method outlined in this guide, researchers can make more informed and efficient decisions in their quest to develop the next generation of pyrazole-based therapeutics.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr pyrazole synthesis from a ketoester - labor
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxyl
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
  • Pyrazole Synthesis under Microwave Irradi
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Knorr Pyrazole Synthesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is structured to provide not just procedural steps, but the scientific rationale and regulatory context that underpin these best practices, ensuring a self-validating system of laboratory safety.

Guiding Principle: Prudent Hazard Assessment

A complete, peer-reviewed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers[1]. In such situations, the core principle of laboratory safety dictates a conservative approach. We must infer the potential hazards based on available data for the compound and structurally similar pyrazole derivatives.

GHS information submitted to the European Chemicals Agency (ECHA) indicates that this compound is classified as Harmful if swallowed (Acute toxicity, oral) [2]. Data from analogous pyrazole compounds frequently cite hazards such as skin irritation, serious eye irritation, and potential respiratory irritation[3][4][5]. Therefore, until comprehensive toxicological data becomes available, this compound must be treated as hazardous waste . Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination[3][6].

Table 1: Inferred Hazard Profile and Safety Rationale
Potential HazardGHS Classification (Inferred)Rationale & Primary Precaution
Acute Oral Toxicity Warning, H302: Harmful if swallowed Based on ECHA C&L Inventory data[2]. Prevents accidental ingestion through strict hygiene and proper handling.
Skin Irritation Warning, H315: Causes skin irritation Common classification for pyrazole derivatives[4][5][7]. Requires use of nitrile gloves and a lab coat to prevent direct contact.
Eye Irritation Warning, H319: Causes serious eye irritation Common classification for pyrazole derivatives[4][5][8]. Mandates the use of safety glasses or goggles.
Respiratory Irritation Warning, H335: May cause respiratory irritation A potential hazard for powdered or aerosolized forms of similar compounds[4][5]. All handling should occur in a well-ventilated area or chemical fume hood.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical for disposal, ensuring personal and environmental safety is paramount. This involves wearing appropriate PPE and being prepared for accidental spills.

Table 2: Required Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against splashes and accidental eye contact[4].
Hand Protection Nitrile glovesPrevents skin contact and irritation[5].
Body Protection Standard laboratory coatProtects clothing and skin from contamination[4].
Respiratory Not typically required for small quantitiesHandle in a chemical fume hood to prevent inhalation of vapors or dusts[3][5].
Emergency Spill Protocol

In the event of a spill, immediately follow your institution's established spill response procedure. The general methodology is as follows:

  • Evacuate non-essential personnel and ensure the area is well-ventilated[3].

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for disposal as hazardous waste[3][4].

  • Clean the spill area as per your laboratory's protocol.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10]. As the waste generator, the laboratory is legally responsible for its correct characterization and disposal from "cradle to grave"[10].

Step 1: Waste Characterization and Segregation
  • Action: Designate all waste containing this compound (including pure compound, solutions, and contaminated materials like weigh boats or wipes) as Hazardous Chemical Waste .

  • Causality: This is the foundational step. Proper characterization prevents the mixing of incompatible waste streams, which could lead to dangerous chemical reactions, and ensures the waste is routed to the correct disposal facility[6][11]. Keep this waste stream separate from other categories like acids, bases, or oxidizers[6][12].

Step 2: Containerization
  • Action: Place the waste into a designated, leak-proof container with a secure, tight-fitting lid.

  • Causality: The container must be chemically compatible with the pyrazole ester to prevent degradation or reaction. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be kept closed except when actively adding waste to prevent the release of vapors and to comply with EPA regulations for Satellite Accumulation Areas[3][6][12].

Step 3: Labeling
  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.

  • Causality: Accurate labeling is a critical OSHA and EPA compliance requirement[11][13]. The label must clearly include:

    • The words "Hazardous Waste "[13].

    • The full chemical name: "This compound " and any other components in the waste mixture[3].

    • The associated hazards (e.g., "Toxic," "Irritant")[13].

    • The date when waste was first added.

Step 4: Accumulation and Storage
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel[6][14]. This designated area prevents hazardous waste from being left in general work areas. It must be away from high-traffic zones and incompatible materials[11]. Regular inspection of the SAA for container integrity is a required practice[6].

Step 5: Final Disposal
  • Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.

  • Causality: Hazardous waste disposal is a highly regulated process that can only be performed by certified professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10][11]. Never attempt to dispose of this chemical via standard trash or sanitary sewer systems[3][15].

Disposal Process Visualization

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (e.g., unused chemical, contaminated labware) characterize Step 1: Characterize as 'Hazardous Waste' start->characterize Begin Disposal Process segregate Step 2: Segregate from Incompatible Waste Streams characterize->segregate containerize Step 3: Place in a Compatible, Securely Closed Container segregate->containerize label Step 4: Affix a Complete 'Hazardous Waste' Label containerize->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Step 6: Container is Full or Time Limit Reached? store->contact_ehs Weekly Inspection end Arrange for Pickup by EHS or Licensed Waste Vendor contact_ehs->end Yes

Sources

A Proactive Safety Protocol: Handling Ethyl 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of new chemical entities requires a foundational commitment to safety. This guide provides a comprehensive operational, safety, and disposal framework for ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate. While specific hazard data for this compound is not extensively documented, this protocol is built upon established principles of chemical safety, analysis of its constituent functional groups (a pyrazole core, an ethyl ester, and a cyclopropyl moiety), and a proactive approach to risk mitigation. Our objective is to empower researchers with the knowledge to handle this compound responsibly, ensuring both personal safety and data integrity.

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecular structure and treat the compound with a high degree of caution.

  • Potential Routes of Exposure: Inhalation of aerosols, skin contact, eye contact, and ingestion.

  • Anticipated Hazards:

    • Skin and Eye Irritation: Many organic esters and heterocyclic compounds can cause irritation upon direct contact.

    • Respiratory Tract Irritation: Inhalation of dust or aerosolized droplets may irritate the respiratory system.

    • Unknown Systemic Effects: As a novel compound, the full toxicological profile is unknown. It is prudent to assume potential toxicity upon absorption or ingestion.

Based on this assessment, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when splashing is a risk.Protects against accidental splashes of the chemical or solvents into the eyes, a primary route for chemical exposure and injury.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against incidental skin contact. Nitrile is selected for its broad resistance to a range of organic chemicals.
Body Protection Flame-resistant (FR) lab coat.Protects skin and personal clothing from splashes and spills. Flame-resistant material is a crucial precaution when working with potentially flammable organic solvents.
Respiratory Protection Not generally required if handled within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagram and steps outline the standard operating procedure for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE (Lab Coat, Gloves, Goggles) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble Glassware & Reagents in Hood prep_hood->prep_setup handle_weigh 4. Weigh Compound in Hood prep_setup->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction Safely in Hood handle_reaction->cleanup_quench cleanup_decon 8. Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decon cleanup_dispose 9. Segregate & Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe 10. Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory space where the chemical will be handled, put on your lab coat, safety glasses, and nitrile gloves.

    • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. The sash should be positioned as low as is practical for the operation.

    • Prepare Your Workspace: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of the hazardous material outside of this controlled environment.

  • Handling the Compound:

    • Weighing: If the compound is a solid, weigh it directly within the fume hood to prevent the inhalation of fine particulates.

    • Transfer: Use a spatula or other appropriate tool to transfer the compound to the reaction vessel. If it is a liquid, use a calibrated pipette or syringe.

    • Running the Reaction: All manipulations of the open reaction vessel must occur within the fume hood.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly clean all glassware and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Personal Hygiene: Immediately wash your hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any solid byproducts. These should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses. These should be collected in a sealed, clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area within the lab until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.

  • Spill:

    • Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Collect the contaminated absorbent material into a sealed bag and place it in the solid hazardous waste container. Decontaminate the area with an appropriate solvent.

    • Major Spill (outside fume hood): Evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean it up yourself unless you are trained to do so.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

  • General Laboratory Safety Guidelines: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011, [Link].

  • Hazard Communication and Chemical Hygiene Plans: Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link].

  • Personal Protective Equipment Standards: American National Standards Institute (ANSI). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. [Link].

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.